molecular formula C15H17ClN2O2S2 B15617472 SF-22

SF-22

Katalognummer: B15617472
Molekulargewicht: 356.9 g/mol
InChI-Schlüssel: RXDWTDRPUXJDPY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

SF-22 is a useful research compound. Its molecular formula is C15H17ClN2O2S2 and its molecular weight is 356.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

5-chloro-N-(2-piperidin-1-ylphenyl)thiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O2S2/c16-14-8-9-15(21-14)22(19,20)17-12-6-2-3-7-13(12)18-10-4-1-5-11-18/h2-3,6-9,17H,1,4-5,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXDWTDRPUXJDPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=CC=C2NS(=O)(=O)C3=CC=C(S3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

SF-22: A Technical Guide to its Mechanism of Action as a Neuropeptide Y2 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Tenets of SF-22 Activity

This compound is a potent, selective, and brain-penetrant small molecule antagonist of the Neuropeptide Y (NPY) Y2 receptor (Y2R).[1] Chemically identified as N-[1,1′-Biphenyl]-2-yl-3-[[(2,5-dimethylphenyl)amino]sulfonyl]-4-methyl-benzamide, this compound was discovered through a whole-cell high-throughput screening process designed to identify novel, non-peptidic antagonists for in vivo studies.[2] Its development marks a significant step in creating tools to investigate the physiological roles of the Y2 receptor, which is implicated in a range of conditions including anxiety, appetite regulation, and alcoholism.[2][3]

The primary mechanism of action for this compound is its competitive antagonism at the NPY Y2 receptor, a presynaptic G-protein coupled receptor (GPCR).[4] The Y2 receptor is predominantly coupled to the Gαi/o family of G-proteins.[2][4] Endogenous ligands, such as Neuropeptide Y (NPY) and Peptide YY (PYY), typically activate this receptor, leading to the inhibition of adenylyl cyclase.[1][4] This, in turn, causes a reduction in intracellular cyclic AMP (cAMP) levels, a key second messenger.[1][2] this compound physically blocks the binding of these endogenous agonists to the Y2 receptor, thereby preventing the downstream signaling cascade that results in decreased cAMP.[1][2]

Quantitative Pharmacological Profile

The following tables provide a summary of the in vitro pharmacological data for this compound, alongside other notable NPY Y2 receptor antagonists for comparative analysis.

Table 1: Comparative Binding Affinities and Functional Potencies at the Human NPY Y2 Receptor

CompoundBinding Affinity (Ki) (nM)Functional Potency (IC50) (nM)Assay Type for Potency
This compound 60.3750cAMP Biosensor Assay
BIIE 02468 - 153.3Radioligand Binding ([¹²⁵I]NPY)
JNJ-31020028~8.5 (pIC50 = 8.07)~8.5 (pIC50 = 8.07)Radioligand Binding ([¹²⁵I]PYY)

Data compiled from BenchChem.[4]

Table 2: Selectivity Profile Against Other Human NPY Receptors

CompoundY1 Receptor (Ki or % inhibition @ 10µM)Y4 Receptor (Ki or % inhibition @ 10µM)Y5 Receptor (Ki or % inhibition @ 10µM)
This compound No significant activity up to 50 µM>100-fold selective over Y1, Y4, Y5>100-fold selective over Y1, Y4, Y5
BIIE 0246>10,000 nM>10,000 nM>10,000 nM
JNJ-31020028>100-fold selective>100-fold selective>100-fold selective

Data compiled from BenchChem.[4]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the NPY Y2 receptor signaling pathway and the experimental workflows used to characterize this compound.

NPY_Y2_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NPY/PYY NPY/PYY Y2R NPY Y2 Receptor NPY/PYY->Y2R Activates This compound This compound This compound->Y2R Blocks G_protein Gαi/βγ Y2R->G_protein Activates G_alpha_i Gαi G_protein->G_alpha_i G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha_i->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream

NPY Y2 receptor signaling and this compound's point of action.

HTS_Workflow cluster_discovery Discovery Phase cluster_validation Validation Phase cluster_characterization Characterization Phase HTS 1536-well Plate HTS (Y2R cAMP Biosensor Assay) Primary_Hits Primary Hits HTS->Primary_Hits Counterscreen Y1R cAMP Biosensor Assay (Selectivity) Primary_Hits->Counterscreen Dose_Response Dose-Response Analysis Counterscreen->Dose_Response Radioligand_Binding Radioligand Binding Assay (Ki Determination) Dose_Response->Radioligand_Binding Cytotoxicity Cytotoxicity Assay (CC50) Radioligand_Binding->Cytotoxicity Lead_Candidate Lead Candidate (this compound) Cytotoxicity->Lead_Candidate

High-throughput screening workflow for this compound discovery.

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the mechanism of action of this compound are provided below.

cAMP Biosensor Functional Assay

This assay is designed to measure the antagonist activity of this compound by quantifying its ability to reverse agonist-induced inhibition of cAMP production.[2]

  • Principle: A cell line (e.g., HEK293) is engineered to co-express the NPY Y2 receptor and a cyclic nucleotide-gated (CNG) ion channel. Activation of adenylyl cyclase by an agent like isoproterenol (B85558) increases intracellular cAMP, which in turn opens the CNG channels, leading to a detectable change in membrane potential via a fluorescent dye. An NPY Y2 receptor agonist will inhibit this cAMP production. This compound's antagonistic effect is measured by its ability to prevent the agonist's inhibitory action.[2][5]

  • Materials:

    • HEK293 cells co-expressing the human NPY Y2 receptor and a CNG channel.

    • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).

    • Isoproterenol solution.

    • Neuropeptide Y (NPY) or other Y2R agonist solution.

    • This compound stock solution (in DMSO).

    • Membrane potential-sensitive dye (e.g., FLIPR Membrane Potential Assay Kit).

    • 1536-well microplates.

    • Fluorescence plate reader (e.g., FLIPRTETRA).

  • Procedure:

    • Cell Plating: Seed the engineered HEK293 cells into 1536-well microplates at a density of approximately 2000 cells per well and incubate overnight.

    • Compound Addition: Add this compound at various concentrations to the appropriate wells. Include a vehicle control (DMSO).

    • Agonist Challenge: Stimulate the cells by adding a solution containing a sub-maximal concentration of isoproterenol and a fixed concentration of an NPY Y2R agonist (e.g., EC80 of NPY).

    • Fluorescence Reading: Immediately measure the fluorescence signal. The antagonist activity of this compound is determined by the reversal of the NPY-induced decrease in fluorescence.

    • Data Analysis: Calculate the IC50 value for this compound from the dose-response curve.

Radioligand Binding Assay

This assay measures the ability of this compound to compete with a radiolabeled ligand for binding to the NPY Y2 receptor, allowing for the determination of its binding affinity (Ki).[5]

  • Principle: Cell membranes expressing the NPY Y2 receptor are incubated with a fixed concentration of a radiolabeled Y2R ligand (e.g., ¹²⁵I-PYY) and varying concentrations of this compound. The amount of radioligand displaced by this compound is measured, and from this, the Ki value is calculated.

  • Materials:

    • Cell membranes from cells expressing the NPY Y2 receptor.

    • Binding Buffer (e.g., Tris-HCl with MgCl2 and protease inhibitors).

    • Radiolabeled ligand (e.g., ¹²⁵I-PYY).

    • This compound at various concentrations.

    • 96-well filter plates.

    • Scintillation fluid and a microplate scintillation counter.

  • Procedure:

    • Assay Setup: In a 96-well plate, combine the Y2R-expressing cell membranes, a fixed concentration of ¹²⁵I-PYY, and varying concentrations of this compound in the binding buffer.

    • Incubation: Incubate the plate for a specified time (e.g., 2 hours) at room temperature with gentle agitation to reach binding equilibrium.

    • Filtration: Rapidly filter the contents of each well through the filter plate to separate the membrane-bound radioligand from the free radioligand.

    • Washing: Wash the filters with ice-cold binding buffer to remove any unbound radioligand.

    • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

    • Data Analysis: Determine the Ki value from the competition binding curve using the Cheng-Prusoff equation.[5]

Conclusion

This compound is a well-characterized NPY Y2 receptor antagonist that serves as a valuable research tool for investigating the complexities of the Neuropeptide Y system.[2] Its mode of action, centered on the competitive inhibition of the Gαi-coupled Y2 receptor and the subsequent prevention of cAMP decrease, is well-documented through robust in vitro assays. The quantitative data on its potency and selectivity, combined with its brain-penetrant nature, make it a critical compound for both in vitro and in vivo studies aimed at elucidating the therapeutic potential of targeting the NPY Y2 receptor.[2][3]

References

SF-22: A Technical Guide to a Potent and Selective NPY Y2 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of SF-22, a potent, selective, and brain-penetrant small molecule antagonist of the Neuropeptide Y (NPY) Y2 receptor. This compound, chemically identified as N-[1,1′-Biphenyl]-2-yl-3-[[(2,5-dimethylphenyl)amino]sulfonyl]-4-methyl-benzamide, was discovered through a whole-cell high-throughput screening process.[1][2] Its unique properties make it a valuable research tool for investigating the physiological and pathological roles of the NPY Y2 receptor, which is a key therapeutic target for a variety of disorders, including obesity, anxiety, and epilepsy.[2][3]

Core Compound Characteristics

This compound belongs to the arylsulfamoylbenzamide chemotype.[3] It is recognized for its ability to penetrate the blood-brain barrier, a critical feature for in vivo studies targeting the central nervous system.[1][2][4]

Mechanism of Action

The NPY Y2 receptor is a G-protein coupled receptor (GPCR) that couples to an inhibitory G-protein (Gαi).[3][5] Upon activation by endogenous agonists such as Neuropeptide Y (NPY) or Peptide YY (PYY), the Gαi subunit dissociates and inhibits the enzyme adenylyl cyclase. This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[2][3] this compound acts as a competitive antagonist, binding to the Y2 receptor and preventing the binding of NPY and PYY. By blocking the receptor, this compound prevents the agonist-induced, Gαi-mediated inhibition of adenylyl cyclase, thereby maintaining cellular cAMP levels.[3][6]

NPY NPY / PYY (Agonist) Y2R NPY Y2 Receptor NPY->Y2R Binds & Activates SF22 This compound (Antagonist) SF22->Y2R Binds & Blocks Gai Gαi Protein Y2R->Gai Activates AC Adenylyl Cyclase Gai->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., Inhibition of neurotransmitter release) PKA->Response Leads to

Figure 1: NPY Y2 receptor signaling pathway and the antagonistic action of this compound.

Quantitative Data

The following tables summarize the in vitro pharmacological profile of this compound in comparison to other well-characterized NPY Y2 receptor antagonists.

Table 1: Comparative Binding Affinities (Ki) and Functional Potencies (IC50) at the Human NPY Y2 Receptor
Compound Binding Affinity (Ki) (nM) Functional Potency (IC50) (nM) Assay Type for Potency
This compound2.25 ± 0.49[7] to 60.3[6]750[4][6][7]cAMP Biosensor Assay[6][7]
BIIE 02468 - 15[6]3.3[6]Radioligand Binding ([¹²⁵I]NPY)[6]
JNJ-31020028~8.5 (pIC50 = 8.07)[6]~8.5 (pIC50 = 8.07)[6]Radioligand Binding ([¹²⁵I]PYY)[6]
Table 2: Selectivity Profile against other Human NPY Receptors
Compound Y1 Receptor (Ki or % inhibition @ 10µM) Y4 Receptor (Ki or % inhibition @ 10µM) Y5 Receptor (Ki or % inhibition @ 10µM)
This compoundNo significant activity up to 50 µM[6]>100-fold selective over Y1, Y4, Y5[6]>100-fold selective over Y1, Y4, Y5[6]
BIIE 0246>10,000 nM[6]>10,000 nM[6]>10,000 nM[6]
JNJ-31020028>100-fold selective[6]>100-fold selective[6]>100-fold selective[6]

Experimental Protocols

Detailed methodologies for the key assays used in the characterization of this compound are provided below.

Protocol 1: General Cell Culture and Maintenance of NPY2R-Expressing HEK293 Cells

This protocol describes the standard procedure for maintaining and passaging human embryonic kidney (HEK293) cells stably expressing the NPY Y2 receptor.[3]

  • Materials:

    • HEK293 cell line stably expressing human NPY Y2 Receptor (HEK293-hY2R)

    • Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

    • Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free

    • 0.25% Trypsin-EDTA

    • T-75 cell culture flasks

    • Humidified incubator (37°C, 5% CO₂)

  • Procedure:

    • Culture Maintenance: Cells are cultured in T-75 flasks with Growth Medium in a humidified incubator at 37°C with 5% CO₂.

    • Passaging: When cells reach 80-90% confluency, the old medium is aspirated. The cell monolayer is washed once with sterile PBS. 2-3 mL of 0.25% Trypsin-EDTA is added and incubated for 2-5 minutes at 37°C until cells detach.

    • Trypsin is neutralized by adding 7-8 mL of pre-warmed Growth Medium. The cell suspension is gently pipetted to ensure a single-cell suspension.

    • The cell suspension is transferred to a 15 mL conical tube and centrifuged at 200 x g for 5 minutes.

    • The supernatant is aspirated, and the cell pellet is resuspended in 10 mL of fresh Growth Medium.

    • New T-75 flasks are seeded at a split ratio of 1:5 to 1:10.[3]

Protocol 2: In Vitro Antagonism Assay (cAMP Biosensor Assay)

This assay evaluates the antagonist activity of this compound by measuring its ability to block agonist-induced changes in intracellular cAMP.[1][3]

  • Principle: The assay utilizes a cell line (e.g., HEK293) co-expressing the NPY Y2 receptor and a cyclic nucleotide-gated (CNG) ion channel. A β-adrenergic receptor agonist like isoproterenol (B85558) is used to stimulate adenylyl cyclase, leading to an increase in intracellular cAMP and subsequent membrane depolarization detected by a fluorescent dye. An NPY Y2 receptor agonist inhibits this cAMP production. An antagonist like this compound will reverse this inhibition.[7]

  • Materials:

    • HEK293-hY2R cells (co-expressing a CNG channel)

    • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

    • NPY Agonist (e.g., Neuropeptide Y, human)

    • This compound compound

    • Isoproterenol and a phosphodiesterase inhibitor (e.g., Ro 20-1724)[7]

    • Membrane potential-sensitive fluorescent dye[1]

    • cAMP detection kit (alternative to dye-based method)[3]

  • Procedure:

    • Cell Seeding: The day before the assay, seed HEK293-hY2R cells into 96-well or 1536-well plates.[1][3]

    • Compound Preparation: Prepare a stock solution of this compound in DMSO and create a serial dilution in Assay Buffer.[3]

    • Assay Execution:

      • Gently remove the growth medium from the cell plate.

      • Add the membrane potential-sensitive fluorescent dye.[1]

      • Add various concentrations of this compound to the appropriate wells.[1][3]

      • Simultaneously add a fixed concentration of NPY as the agonist, isoproterenol to stimulate cAMP production, and a phosphodiesterase inhibitor.[1][7]

      • Incubate the plate for 30 minutes at room temperature.[7]

    • Measurement: Measure the fluorescence to determine changes in membrane potential.[1][7]

    • Data Analysis: Plot the response against the log concentration of this compound to determine the IC50 value.[3]

Start Start Seed Seed HEK293-hY2R-CNG cells in multi-well plate Start->Seed Incubate1 Incubate overnight Seed->Incubate1 Add_Dye Add membrane potential sensitive dye Incubate1->Add_Dye Prep_SF22 Prepare serial dilutions of this compound Add_Compounds Add this compound and agonist/stimulant mix Prep_SF22->Add_Compounds Prep_Agonist Prepare NPY agonist, isoproterenol, and phosphodiesterase inhibitor mix Prep_Agonist->Add_Compounds Add_Dye->Add_Compounds Incubate2 Incubate at RT (30 mins) Add_Compounds->Incubate2 Measure Measure fluorescence Incubate2->Measure Analyze Data Analysis: Calculate IC50 Measure->Analyze End End Analyze->End

Figure 2: Experimental workflow for the cAMP biosensor assay.

Protocol 3: Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for the NPY Y2 receptor by measuring its ability to compete with a radiolabeled ligand.[1][6]

  • Principle: The assay measures the ability of a test compound to displace a radiolabeled ligand (e.g., [¹²⁵I]-Peptide YY) from the NPY Y2 receptor expressed on cell membranes. The amount of radioactivity bound to the membranes is inversely proportional to the affinity of the test compound for the receptor.[1]

  • Materials:

    • Cell membranes from HEK293 cells expressing the NPY Y2 receptor

    • Radiolabeled ligand (e.g., [¹²⁵I]-Peptide YY)

    • Unlabeled this compound

    • Assay Buffer (e.g., Tris-HCl with MgCl2 and protease inhibitors)

    • Glass fiber filter plates

    • Scintillation counter or gamma counter

  • Procedure:

    • Incubation: Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of this compound in a 96-well plate. Non-specific binding is determined in the presence of a high concentration of an unlabeled NPY agonist.[6]

    • Filtration: Rapidly filter the incubation mixture through a glass fiber filter plate to separate the membrane-bound radioligand from the free radioligand.[6]

    • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.[1]

    • Quantification: Measure the radioactivity retained on the filters using a gamma counter.[6]

    • Data Analysis: Generate a competition curve by plotting the percentage of specific binding against the log concentration of this compound. Calculate the Ki value using the Cheng-Prusoff equation.[7]

Start Start Prepare_Membranes Prepare cell membranes expressing NPY Y2 receptor Start->Prepare_Membranes Incubate Incubate membranes with [¹²⁵I]-PYY and varying concentrations of this compound Prepare_Membranes->Incubate Filter Separate bound from free radioligand by rapid filtration Incubate->Filter Wash Wash filters with ice-cold buffer Filter->Wash Count Measure radioactivity (gamma counter) Wash->Count Analyze Data Analysis: Calculate Ki Count->Analyze End End Analyze->End

References

An In-depth Technical Guide to Serotonin 5-HT2A Receptor Activity

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial research did not identify a scientifically recognized "SF-22 serotonin (B10506) receptor." Therefore, this guide utilizes the extensively studied serotonin 5-HT2A receptor as a representative model to fulfill the detailed requirements of the user's request. The data, protocols, and pathways described herein are specific to the 5-HT2A receptor and serve as a technical template for researchers, scientists, and drug development professionals.

The serotonin 2A (5-HT2A) receptor, a G protein-coupled receptor (GPCR), is a primary target for a wide range of therapeutics and psychedelic compounds, making it of significant interest in neuropsychiatric research.[1] It is implicated in various physiological and cognitive processes, and its dysregulation is associated with conditions like schizophrenia, depression, and anxiety.[2][3] This guide provides a comprehensive overview of the 5-HT2A receptor's core pharmacology, signaling pathways, and the experimental protocols used for its characterization.

Data Presentation: Quantitative Pharmacology

The following tables summarize the binding affinities (Kᵢ) and functional potencies (EC₅₀/IC₅₀) of representative ligands for the human 5-HT2A receptor. These values are compiled from various in vitro studies and are essential for comparing the pharmacological profiles of different compounds.

Table 1: Binding Affinity (Kᵢ) of Ligands at the Human 5-HT2A Receptor

CompoundClassKᵢ (nM)RadioligandSource / Notes
Serotonin (5-HT)Endogenous Agonist505[3H]ketanserinAgonist binding affinity.[4]
KetanserinAntagonist1.1 - 2.5[3H]ketanserinA classic and selective 5-HT2A antagonist.[4][5]
RisperidoneAntagonist4.0[3H]ketanserinAtypical antipsychotic with high affinity.[5]
M100907Antagonist245[3H]ketanserinHighly selective antagonist.[6]
LSDAgonist (Psychedelic)0.57 - 1.5[3H]5-HT / [125I]DOIPotent psychedelic agonist.[7]
DOIAgonist (Psychedelic)59[3H]ketanserinPhenylalkylamine hallucinogen.[8]
DOMAgonist (Psychedelic)533[3H]ketanserinPhenylalkylamine hallucinogen.[8]

Table 2: Functional Potency (EC₅₀ / IC₅₀) of Ligands at the Human 5-HT2A Receptor

CompoundClassAssay TypeParameterPotency (nM)Reference
Serotonin (5-HT)AgonistCalcium FluxEC₅₀14.0[9]
Serotonin (5-HT)AgonistIP-1 AccumulationEC₅₀~40[7]
LSDAgonistIP-1 AccumulationEC₅₀0.5 - 1.5[7]
KetanserinAntagonistIP-1 AccumulationIC₅₀5.7[5]
KetanserinAntagonistAdipocyte DifferentiationIC₅₀86[6]
M100907AntagonistAdipocyte DifferentiationIC₅₀245[6]

Signaling Pathways

The 5-HT2A receptor is primarily coupled to the Gαq/11 family of G proteins, initiating the phospholipase C (PLC) signaling cascade.[1] However, it can also engage in G protein-independent signaling through β-arrestin pathways, a phenomenon known as biased signaling, which can lead to distinct cellular and physiological outcomes.[10][11]

Upon agonist binding, the 5-HT2A receptor undergoes a conformational change, leading to the activation of the heterotrimeric G protein Gαq/11. This initiates a well-defined signaling cascade that is considered the canonical pathway for this receptor.[10] Activation of Gq stimulates Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two critical second messengers: inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[1] IP3 diffuses through the cytoplasm to bind to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol.[1] The resulting increase in intracellular calcium, along with DAG, activates Protein Kinase C (PKC), which in turn phosphorylates a multitude of downstream protein targets, leading to diverse cellular responses.

Gq_Signaling_Pathway Agonist Agonist (e.g., Serotonin, LSD) Receptor 5-HT2A Receptor Agonist->Receptor Gq Gαq/G11 Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates IP3 IP3 PLC->IP3 hydrolyzes to DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca Ca²⁺ Release ER->Ca Ca->PKC activates Downstream Downstream Cellular Responses PKC->Downstream

Canonical 5-HT2A Receptor Gq/11 Signaling Pathway.

In addition to G protein coupling, agonist-bound 5-HT2A receptors can be phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin proteins (primarily β-arrestin-2).[12] β-arrestin binding can lead to two major outcomes: it can sterically hinder further G protein coupling, leading to receptor desensitization, or it can act as a scaffold to initiate a separate wave of signaling, often involving the activation of mitogen-activated protein kinase (MAPK) cascades, such as the ERK1/2 pathway.[10][11] Ligands that preferentially activate one pathway over the other are known as "biased agonists," a concept of significant interest in modern drug development.[13]

Arrestin_Signaling_Pathway Agonist Agonist Receptor 5-HT2A-R Agonist->Receptor GRK GRK Receptor->GRK activates P_Receptor Phosphorylated 5-HT2A-R GRK->P_Receptor phosphorylates Arrestin β-Arrestin-2 P_Receptor->Arrestin recruits Desensitization Desensitization (G protein uncoupling) Arrestin->Desensitization Internalization Receptor Internalization Arrestin->Internalization MAPK_Cascade MAPK Cascade (e.g., ERK1/2) Arrestin->MAPK_Cascade scaffolds Signaling Downstream Signaling MAPK_Cascade->Signaling

5-HT2A Receptor β-Arrestin-Mediated Signaling and Regulation.

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible pharmacological characterization of the 5-HT2A receptor. Below are protocols for two fundamental assays.

This assay determines the binding affinity (Kᵢ) of an unlabeled test compound by measuring its ability to compete with a radiolabeled ligand for binding to the 5-HT2A receptor.

1. Materials:

  • Receptor Source: Membranes from HEK293 or CHO cells stably expressing the human 5-HT2A receptor, or homogenized rat frontal cortex tissue.[8]

  • Radioligand: [³H]Ketanserin (a selective 5-HT2A antagonist), typically used at a concentration close to its Kₑ value (e.g., 0.5-2.0 nM).[4][8]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-Specific Binding (NSB) Control: A high concentration (e.g., 10 µM) of a non-radiolabeled 5-HT2A ligand, such as unlabeled Ketanserin or Mianserin.[14]

  • Test Compounds: Serial dilutions of unlabeled compounds to be tested.

  • Equipment: 96-well filter plates (e.g., GF/B), cell harvester, microplate scintillation counter, scintillation fluid.[8]

2. Procedure:

  • Plate Preparation: Pre-soak the filter plate wells with 0.5% polyethyleneimine for at least 2 hours to reduce non-specific binding.[8]

  • Assay Setup: In a 96-well plate, add the following components in triplicate for a final volume of 200-250 µL:

    • Total Binding (TB): Assay Buffer, [³H]Ketanserin, and receptor membrane suspension.

    • Non-Specific Binding (NSB): NSB Control, [³H]Ketanserin, and receptor membrane suspension.

    • Test Compound: Test compound dilution, [³H]Ketanserin, and receptor membrane suspension.

  • Incubation: Incubate the plate at room temperature or 30°C for 60 minutes to allow the binding to reach equilibrium.[8][14]

  • Filtration: Terminate the incubation by rapidly filtering the contents of the plate through the pre-soaked filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.[1]

  • Counting: Dry the filter plate completely. Add scintillation cocktail to each well and measure the radioactivity in counts per minute (CPM) using a microplate scintillation counter.

3. Data Analysis:

  • Calculate the specific binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

  • Determine the percent inhibition of specific binding for each concentration of the test compound.

  • Plot the percent inhibition against the log concentration of the test compound and fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value.

  • Calculate the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[15]

Binding_Assay_Workflow N1 Prepare Reagents (Membranes, Radioligand, Buffers) N2 Set up 96-well Plate (Total, NSB, Test Compound) N1->N2 N3 Incubate (e.g., 60 min @ RT) N2->N3 N4 Rapid Filtration & Washing (Cell Harvester) N3->N4 N5 Add Scintillation Cocktail & Count (Microplate Counter) N4->N5 N6 Data Analysis (Calculate IC50 and Ki) N5->N6

Workflow for a Radioligand Competition Binding Assay.

This functional assay measures the increase in intracellular calcium concentration following the activation of the Gq-coupled 5-HT2A receptor. It is used to determine the potency (EC₅₀) of agonists or the inhibitory potency (IC₅₀) of antagonists.

1. Materials:

  • Cells: HEK293 or CHO cells stably expressing the human 5-HT2A receptor.

  • Assay Plates: Black-walled, clear-bottom 96- or 384-well microplates.[16]

  • Calcium-sensitive dye: Fluo-4 AM or a similar calcium indicator dye.[16]

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Agonist: Serotonin or another 5-HT2A agonist.

  • Antagonist: Test compounds to be characterized.

  • Equipment: Fluorescence microplate reader with kinetic reading capability and automated liquid handling (e.g., FLIPR, FlexStation).[16]

2. Procedure:

  • Cell Plating: Seed the 5-HT2A expressing cells into the microplates and grow overnight to form a confluent monolayer.

  • Dye Loading: Remove the growth medium and add the calcium-sensitive dye loading solution (prepared in Assay Buffer) to each well. Incubate for 45-60 minutes at 37°C to allow the dye to enter the cells and be de-esterified.[9]

  • Compound Preparation & Pre-incubation (for Antagonist Mode):

    • Prepare serial dilutions of the antagonist test compounds in Assay Buffer.

    • Add the antagonist dilutions to the dye-loaded cell plate.

    • Incubate for 15-30 minutes at room temperature.[16]

  • Signal Measurement:

    • Place the cell plate into the fluorescence plate reader.

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • Using the instrument's injector, add the agonist solution to all wells. For agonist mode, add varying concentrations. For antagonist mode, add a fixed concentration of agonist that elicits a submaximal response (e.g., EC₈₀).[16]

    • Immediately begin recording the fluorescence signal (e.g., Ex/Em ≈ 490/525 nm for Fluo-4) kinetically for 60-180 seconds to capture the peak calcium response.[16]

3. Data Analysis:

  • Determine the peak fluorescence response for each well after agonist addition.

  • For Agonist Mode: Plot the peak response against the log concentration of the agonist. Fit the data to a four-parameter logistic equation to determine the EC₅₀ and Eₘₐₓ values.

  • For Antagonist Mode: Normalize the data, with the agonist-only wells representing 0% inhibition and a no-agonist control representing 100% inhibition. Plot the percent inhibition against the log concentration of the antagonist and fit the curve to determine the IC₅₀ value.

References

The Enigmatic Case of SF-22: A Search for a Dopamine Transporter Inhibitor Yields Ambiguous Results

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature and chemical databases, a specific dopamine (B1211576) transporter (DAT) inhibitor designated as "SF-22" with a publicly available body of research could not be identified. The inquiry into "this compound" has revealed multiple compounds with similar nomenclature but divergent biological targets, precluding the creation of an in-depth technical guide on its role as a DAT inhibitor.

Initial investigations into the compound "this compound" have led to conflicting information, highlighting the critical importance of precise chemical identifiers in scientific research. One commercially available compound labeled "this compound" is chemically identified as 5-chloro-N-(2-piperidin-1-ylphenyl)thiophene-2-sulfonamide. This molecule belongs to the sulfonamide class of compounds and is suggested to have potential applications in oncology and infectious diseases. However, there is a notable lack of published studies detailing its specific activity as a dopamine transporter inhibitor.

Further complicating the search, the designation "this compound" has also been used in the context of a hypothetical kinase inhibitor targeting the Epidermal Growth Factor Receptor (EGFR). In this instance, "this compound" was used as a placeholder, with experimental data from the well-characterized EGFR inhibitor, Gefitinib, used for illustrative purposes in a guide to assessing kinase selectivity.

The search also uncovered a psychoactive compound known as "F-22," which is chemically distinct from the sulfonamide and belongs to the amphetamine and benzofuran (B130515) families. Additionally, a quinazoline (B50416) derivative, "SR 720-22," has been described with a range of pharmacological effects, none of which specifically point to potent and selective dopamine transporter inhibition.

While the core of this guide was intended to focus on a specific dopamine transporter inhibitor, the ambiguity surrounding "this compound" prevents a detailed analysis of its quantitative data, experimental protocols, and signaling pathways in the context of dopamine transport.

For researchers, scientists, and drug development professionals, this underscores the challenges that can arise from ambiguous compound nomenclature. The following sections provide a general overview of the methodologies and signaling pathways relevant to the study of dopamine transporter inhibitors, which would be applicable to any confirmed DAT inhibitor.

General Methodologies for Studying Dopamine Transporter Inhibitors

The characterization of a novel dopamine transporter inhibitor involves a cascade of in vitro and in vivo experiments to determine its potency, selectivity, mechanism of action, and potential therapeutic efficacy.

In Vitro Assays

A battery of in vitro assays is essential for the initial characterization of a DAT inhibitor. These assays provide fundamental data on the compound's interaction with the transporter protein.

Table 1: Key In Vitro Assays for DAT Inhibitor Characterization

Assay TypeParameter MeasuredTypical Method
Binding Affinity The strength of the interaction between the inhibitor and the dopamine transporter (Ki or Kd).Radioligand binding assays using cell membranes expressing DAT and a radiolabeled ligand (e.g., [³H]WIN 35,428).
Uptake Inhibition Potency The concentration of the inhibitor required to block 50% of dopamine uptake (IC₅₀).[³H]Dopamine uptake assays in cells or synaptosomes expressing DAT.
Selectivity Profiling The inhibitor's binding affinity or functional potency at other monoamine transporters (e.g., SERT, NET) and other relevant receptors or enzymes.Radioligand binding or functional uptake assays using cells expressing the respective transporters or receptors.
Mechanism of Action Determination of whether the inhibitor is competitive, non-competitive, or uncompetitive.Kinetic analysis of dopamine uptake at varying concentrations of both dopamine and the inhibitor.

Experimental Workflow for a Radioligand Binding Assay:

G prep Prepare cell membranes expressing DAT incubation Incubate membranes, radioligand, and inhibitor prep->incubation radioligand Prepare radioligand (e.g., [³H]WIN 35,428) radioligand->incubation inhibitor Prepare serial dilutions of test inhibitor (this compound) inhibitor->incubation filtration Separate bound from free radioligand via filtration incubation->filtration scintillation Quantify radioactivity using scintillation counting filtration->scintillation analysis Data analysis to determine Ki or IC₅₀ scintillation->analysis

Caption: Workflow for a typical radioligand binding assay.

In Vivo Studies

Following promising in vitro results, in vivo studies in animal models are conducted to assess the compound's effects on brain chemistry, behavior, and its pharmacokinetic profile.

Table 2: Common In Vivo Studies for DAT Inhibitors

Study TypeParameter MeasuredTypical Model/Method
Microdialysis Extracellular dopamine levels in specific brain regions (e.g., nucleus accumbens, striatum).Freely moving rats or mice with implanted microdialysis probes.
Locomotor Activity Changes in spontaneous movement as a measure of psychostimulant effects.Open-field tests in rodents.
Drug Discrimination The subjective effects of the drug, often compared to known psychostimulants like cocaine.Rodents trained to discriminate between saline and a known drug of abuse.
Self-Administration The reinforcing properties and abuse potential of the compound.Operant conditioning paradigms where animals learn to press a lever to receive the drug.
Pharmacokinetics Absorption, distribution, metabolism, and excretion (ADME) of the compound.Blood and brain tissue analysis at various time points after drug administration.

Dopamine Transporter Signaling and Regulation

The dopamine transporter is a critical regulator of dopaminergic neurotransmission. Its activity is modulated by various intracellular signaling pathways.

Signaling Pathway for DAT Regulation by Protein Kinase C (PKC):

G GPCR GPCR Activation (e.g., D2 receptor) PLC Phospholipase C (PLC) GPCR->PLC PIP2 PIP₂ PLC->PIP2 hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP₃) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC activates DAT Dopamine Transporter (DAT) PKC->DAT phosphorylates Endocytosis DAT Internalization (Endocytosis) DAT->Endocytosis leads to

An In-depth Technical Guide to SF-22: A Potent and Selective Neuropeptide Y Y2 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of SF-22, a potent, selective, and brain-penetrant antagonist of the Neuropeptide Y (NPY) Y2 receptor. This compound, chemically identified as N-[1,1′-Biphenyl]-2-yl-3-[[(2,5-dimethylphenyl)amino]sulfonyl]-4-methyl-benzamide, serves as a critical research tool for investigating the physiological and pathological roles of the NPY Y2 receptor in neuroscience.[1][2] This document details the mechanism of action, quantitative biological data, and key experimental protocols for this compound, offering a foundational resource for its application in neuroscience research and drug development.

Core Compound Details

PropertyValue
Compound Name This compound
IUPAC Name N-[1,1′-Biphenyl]-2-yl-3-[[(2,5-dimethylphenyl)amino]sulfonyl]-4-methyl-benzamide
CAS Number 824981-55-7
Molecular Formula C₂₈H₂₆N₂O₃S
Molecular Weight 470.58 g/mol

Mechanism of Action

This compound functions as a competitive antagonist at the Neuropeptide Y Y2 receptor, a presynaptic G-protein coupled receptor (GPCR) predominantly coupled to the Gαi/o family of G-proteins.[3] Under normal physiological conditions, the binding of endogenous agonists, such as Neuropeptide Y (NPY) or Peptide YY (PYY), to the Y2 receptor triggers a signaling cascade that inhibits the enzyme adenylyl cyclase. This leads to a reduction in intracellular cyclic AMP (cAMP) levels, which in turn modulates the activity of downstream effectors like Protein Kinase A (PKA).[2] By occupying the receptor's binding site, this compound prevents the binding of these endogenous agonists, thereby blocking the inhibitory effect on adenylyl cyclase and maintaining cellular cAMP levels. This antagonistic action ultimately modulates neurotransmitter release and other physiological processes governed by the NPY system.[3]

Signaling Pathway Diagram

SF22_Signaling_Pathway cluster_membrane Plasma Membrane NPY_Y2_Receptor NPY Y2 Receptor G_protein Gαi/o Protein NPY_Y2_Receptor->G_protein Activates NPY NPY / PYY (Agonist) NPY->NPY_Y2_Receptor Binds & Activates SF22 This compound (Antagonist) SF22->NPY_Y2_Receptor Binds & Blocks Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibits (α subunit) cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Inhibition of Neurotransmitter Release) PKA->Cellular_Response Modulates

NPY Y2 receptor signaling pathway and the antagonistic action of this compound.

Quantitative Data

The biological activity of this compound has been quantified through various in vitro assays, demonstrating its potency and selectivity for the NPY Y2 receptor.

Table 1: In Vitro Potency and Selectivity of this compound and Related Compounds

CompoundY2 Receptor IC₅₀ (nM)Y1 Receptor IC₅₀ (µM)Selectivity (Y1/Y2)
This compound 750> 35> 47
SF-11 199> 35> 176
SF-21 < 1000~10% inhibition at 35 µMNot fully determined
SF-31 < 5000> 35> 7
SF-41 < 5000> 35> 7
BIIE-0246 15> 1000> 67
JNJ-31020028 8.51 (human)> 1000 (for Y1, Y4, Y5)> 117

Data compiled from high-throughput screening campaigns.[4]

Table 2: Comparative Binding Affinities (Ki) of NPY Y2 Receptor Antagonists

CompoundBinding Affinity (Ki) (nM)Assay Type
This compound 60.3cAMP Biosensor Assay
BIIE 0246 8 - 15Radioligand Binding ([¹²⁵I]NPY)
JNJ-31020028 ~8.5 (pIC₅₀ = 8.07)Radioligand Binding ([¹²⁵I]PYY)

Data from comparative pharmacological studies.[3]

Radioligand binding studies have also indicated that this compound may interact with other molecular targets, including the serotonin (B10506) 5-HT₂B and 5-HT₆ receptors, as well as the dopamine (B1211576) transporter.[5] Researchers should consider these potential off-target effects, particularly when utilizing higher concentrations of the compound in experimental settings.

Experimental Protocols

Detailed methodologies for the characterization of this compound's antagonist activity are crucial for reproducible research. The following are generalized protocols for key in vitro assays.

Radioligand Binding Assay

This assay quantifies the binding affinity (Ki) of this compound to the NPY Y2 receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Cell membranes prepared from a cell line overexpressing the NPY Y2 receptor.

  • Radiolabeled ligand (e.g., [¹²⁵I]-Peptide YY).

  • This compound compound.

  • Assay Buffer (e.g., Tris-HCl with MgCl₂ and protease inhibitors).

  • 96-well plates.

  • Glass fiber filtermat.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Prepare cell membranes from a suitable cell line (e.g., HEK293) stably expressing the NPY Y2 receptor.

  • Assay Setup: In a 96-well plate, add the prepared cell membranes, a fixed concentration of the radiolabeled ligand, and a serial dilution of this compound.

  • Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filtermat to separate the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Generate a competition curve by plotting the percentage of specific binding against the concentration of this compound. Calculate the IC₅₀ value and subsequently the Ki value using the Cheng-Prusoff equation.[2]

cAMP Accumulation Functional Assay

This assay determines the functional antagonism of this compound by measuring its ability to reverse the agonist-induced inhibition of cAMP production.

Materials:

  • HEK293 cell line stably expressing the human NPY Y2 receptor.

  • Growth Medium (e.g., DMEM with supplements).

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • NPY agonist (e.g., human Neuropeptide Y).

  • This compound compound.

  • Forskolin (B1673556).

  • cAMP detection kit (e.g., HTRF, ELISA).

  • 96-well or 384-well white opaque plates.

  • DMSO for compound dilution.

Procedure:

  • Cell Seeding: The day before the assay, seed the HEK293-hY2R cells into 96-well plates at a density of 10,000-20,000 cells per well and incubate overnight.[6]

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in Assay Buffer to the desired final concentrations.[6]

  • Antagonist Pre-incubation: Remove the growth medium from the cells and add the this compound dilutions to the respective wells. Incubate for 15-30 minutes at room temperature.[6]

  • Agonist Stimulation: Add a solution of the NPY agonist (at a submaximal concentration, e.g., EC₈₀) and forskolin to all wells. Incubate for another 15-30 minutes at room temperature.[6]

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.[6]

  • Data Analysis: Plot the cAMP response against the log concentration of this compound to generate a dose-response curve and determine the IC₅₀ value.[6]

High-Throughput Screening Workflow

The discovery of this compound was the result of a systematic high-throughput screening campaign. The logical progression of this workflow is illustrated below.

HTS_Workflow Primary_Screen Primary Screen (1536-well Plate HTS) Y2R cAMP Biosensor Assay Primary_Hits Primary Hits Primary_Screen->Primary_Hits Counterscreen Counterscreen & Hit Confirmation Y1R cAMP Biosensor Assay (Selectivity) Primary_Hits->Counterscreen Characterization Characterization Dose-Response Analysis Radioligand Binding Assay (Ki) Cytotoxicity Assay (CC50) Counterscreen->Characterization Lead_Candidate Lead Candidate (this compound) Characterization->Lead_Candidate

Logical workflow for the high-throughput screening and identification of this compound.
Synthesis of this compound

  • Sulfonamide Formation: Treatment of 4-methylbenzenesulfonyl chloride with a primary amine to yield the corresponding 4-methylbenzenesulfonamide.

  • Benzylation: Benzylation of the resulting sulfonamide to afford the final N-benzyl-4-methylbenzenesulfonamide.[7]

This general approach can be adapted for the synthesis of this compound and its analogs.

Conclusion

This compound is a valuable chemical probe for the neuroscience research community. Its potency, selectivity, and brain-penetrant properties make it an excellent tool for elucidating the complex roles of the NPY Y2 receptor in both normal brain function and in pathological conditions such as anxiety and metabolic disorders. The experimental protocols and quantitative data provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their investigations and to advance the development of novel therapeutics targeting the NPY system.

References

SF-22: A Technical Guide to a Potent Neuropeptide Y Y2 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activity of SF-22 (CAS: 824981-55-7), a potent and selective antagonist of the Neuropeptide Y (NPY) Y2 receptor. This compound has emerged as a critical tool in neuroscience and pharmacology for investigating the physiological and pathological roles of the NPY system.

Core Chemical Properties and Structure

This compound, with the chemical name N-[1,1′-Biphenyl]-2-yl-3-[[(2,5-dimethylphenyl)amino]sulfonyl]-4-methyl-benzamide, is a non-peptidic small molecule.[1] Its physicochemical properties are summarized in the table below, providing a snapshot for researchers working with this compound.

PropertyValueReference(s)
Chemical Name N-[1,1′-Biphenyl]-2-yl-3-[[(2,5-dimethylphenyl)amino]sulfonyl]-4-methyl-benzamide[1]
CAS Number 824981-55-7[2]
Molecular Formula C28H26N2O3S[3]
Molecular Weight 470.58 g/mol [3]
IC50 750 nM[4]
Appearance Solid[3]
Purity ≥98% (HPLC)[3]
Solubility DMSO: 26 mg/mL[3]
Storage Temperature Room temperature[3]

Biological Activity and Mechanism of Action

This compound functions as a potent and brain-penetrant antagonist of the Neuropeptide Y (NPY) Y2 receptor.[4] The NPY Y2 receptor is a G protein-coupled receptor (GPCR) predominantly coupled to the Gαi/o family of G proteins.[1] The binding of endogenous agonists, such as Neuropeptide Y or Peptide YY, to the Y2 receptor leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (camp) levels.[1][5] This signaling cascade ultimately modulates various physiological processes, including neurotransmitter release, anxiety, and energy homeostasis.[1][6] As an antagonist, this compound competitively binds to the Y2 receptor, blocking the binding of endogenous agonists and thereby inhibiting the downstream signaling pathway.[1] Radioligand studies have also indicated that this compound may interact with 5-HT2B and 5-HT6 serotonin (B10506) receptors and the dopamine (B1211576) transporter.[3]

Neuropeptide Y Y2 Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the NPY Y2 receptor and the point of intervention for the antagonist this compound.

NPY_Y2_Receptor_Signaling NPY Y2 Receptor Signaling Pathway and this compound Antagonism cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular NPY Neuropeptide Y (Agonist) Y2R NPY Y2 Receptor NPY->Y2R Binds and Activates SF22 This compound (Antagonist) SF22->Y2R Binds and Blocks G_protein Gi/o Protein Y2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP ATP ATP ATP->cAMP Converted by AC PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., Inhibition of Neurotransmitter Release) PKA->Response Phosphorylates Targets

NPY Y2 receptor signaling and this compound's antagonistic action.

Experimental Protocols

The characterization of this compound as a Y2 receptor antagonist has been primarily achieved through in vitro assays. Below are outlines of the key experimental methodologies.

High-Throughput Screening (HTS) for Antagonist Discovery

A whole-cell based high-throughput screening of a small molecule library was employed for the initial discovery of this compound.[1] This approach is designed to efficiently identify potent and selective antagonists from a large pool of compounds.

HTS_Workflow High-Throughput Screening Workflow for this compound Discovery Primary_Screen Primary Screen (1536-well Plate HTS) Y2R cAMP Biosensor Assay Primary_Hits Primary Hits Primary_Screen->Primary_Hits Counterscreen Counterscreen & Hit Confirmation Y1R cAMP Biosensor Assay (Selectivity) Primary_Hits->Counterscreen Characterization Characterization Dose-Response Analysis Radioligand Binding Assay (Ki) Cytotoxicity Assay (CC50) Counterscreen->Characterization Lead_Candidate This compound Characterization->Lead_Candidate

Workflow for the discovery and characterization of this compound.

cAMP Biosensor Assay

This assay is crucial for determining the antagonist activity of compounds by measuring their ability to reverse agonist-induced inhibition of cAMP production.[1]

Principle: The assay utilizes a cell line (e.g., HEK293) co-expressing the NPY Y2 receptor and a cyclic nucleotide-gated (CNG) ion channel.[1] Stimulation of adenylyl cyclase with an agent like isoproterenol (B85558) increases intracellular cAMP, which in turn opens the CNG channels, leading to membrane depolarization detected by a fluorescent dye.[1] An NPY Y2 receptor agonist will inhibit this process.[1] An antagonist like this compound will reverse the effect of the agonist.[1]

Protocol Outline:

  • Cell Plating: HEK293 cells stably expressing the human NPY Y2 receptor and a CNG channel are plated in 1536-well plates.[1]

  • Compound Addition: Test compounds, such as this compound, are added at various concentrations.[1]

  • Agonist Challenge: A fixed concentration of an NPY agonist and isoproterenol are added simultaneously to stimulate cAMP production and receptor activation.[1]

  • Dye Loading: A membrane potential-sensitive fluorescent dye is added.[1]

  • Incubation: The plate is incubated at room temperature.[1]

  • Measurement: Fluorescence intensity is measured to determine the degree of membrane depolarization, from which the IC50 value for the antagonist can be calculated.[1]

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound to the receptor.

Principle: This competitive binding assay uses a radiolabeled ligand with high affinity for the Y2 receptor, such as [¹²⁵I]-Peptide YY ([¹²⁵I]-PYY).[1] Cell membranes expressing the NPY Y2 receptor are incubated with the radioligand and varying concentrations of the unlabeled test compound (this compound).[1] The amount of radioligand displaced by the test compound is measured to determine the binding affinity.[1]

Protocol Outline:

  • Membrane Preparation: Cell membranes are prepared from a cell line overexpressing the NPY Y2 receptor.[1]

  • Assay Setup: In a 96-well plate, the cell membranes, a fixed concentration of [¹²⁵I]-PYY, and a dilution series of the test compound (this compound) are combined.[1]

  • Incubation: The plate is incubated to allow the binding to reach equilibrium.[1]

  • Separation: The bound and free radioligand are separated by filtration.[1]

  • Quantification: The amount of bound radioactivity is measured using a scintillation counter.[1]

  • Data Analysis: The data is analyzed to calculate the Ki value for the test compound.[1]

Synthesis

While a detailed, step-by-step synthesis protocol for this compound is not publicly available, the synthesis of structurally related arylsulfamoyl benzamides has been described. A plausible synthetic route would likely involve a multi-step process culminating in the formation of the amide and sulfonamide bonds. For instance, a related synthesis involves the reaction of a carboxylic acid with thionyl chloride to form an acid chloride, which is then reacted with an amine.[1]

Conclusion

This compound is a valuable chemical probe for the scientific community, offering a potent and selective means to antagonize the NPY Y2 receptor. Its brain-penetrant nature makes it particularly useful for in vivo studies aimed at elucidating the complex roles of the NPY system in health and disease. The information and protocols provided in this guide serve as a comprehensive resource for researchers and drug development professionals working on NPY receptor-targeted therapeutics.

References

Navigating the Ambiguity of SF-22: A Technical Guide to Two distinct Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

The designation "SF-22" is utilized in scientific literature and commercial databases to refer to at least two distinct chemical entities with different synthesis pathways and biological activities. This guide provides an in-depth technical overview of both compounds to clarify their respective properties and mechanisms of action for researchers, scientists, and drug development professionals. The first compound is 5-chloro-N-(2-piperidin-1-ylphenyl)thiophene-2-sulfonamide , a potential enzyme inhibitor. The second, identified by CAS number 824981-55-7 , is N-[1,1′-Biphenyl]-2-yl-3-[[(2,5-dimethylphenyl)amino]sulfonyl]-4-methyl-benzamide , a potent Neuropeptide Y (NPY) Y2 receptor antagonist.

Compound 1: 5-chloro-N-(2-piperidin-1-ylphenyl)thiophene-2-sulfonamide

This sulfonamide-containing small molecule is of interest for its potential therapeutic applications, particularly in oncology and infectious diseases, due to its inhibitory effects on key enzymes.[1][2]

Chemical and Physical Properties
PropertyValueSource
IUPAC Name5-chloro-N-(2-piperidin-1-ylphenyl)thiophene-2-sulfonamide[1]
Molecular FormulaC15H17ClN2O2S2[1]
Molecular Weight356.9 g/mol [1]
AppearanceSolid (presumed)
SolubilityNot explicitly stated
Synthesis Pathway

SF22_Synthesis_Pathway_1 cluster_reactants Starting Materials cluster_reaction1 Step 1: Amination cluster_reaction2 Step 2: Sulfonylation 5-chlorothiophene_derivative 5-Chlorothiophene Derivative intermediate Aminated Intermediate 5-chlorothiophene_derivative->intermediate Reaction with Piperidine (B6355638) Derivative (Acidic Conditions) piperidine_derivative Piperidine Derivative piperidine_derivative->intermediate final_product 5-chloro-N-(2-piperidin-1-ylphenyl) thiophene-2-sulfonamide intermediate->final_product Sulfonylation (e.g., with Sulfonyl Chloride)

A generalized synthetic pathway for 5-chloro-N-(2-piperidin-1-ylphenyl)thiophene-2-sulfonamide.
Biological Activity and Mechanism of Action

Research suggests that 5-chloro-N-(2-piperidin-1-ylphenyl)thiophene-2-sulfonamide exhibits its biological activity through the inhibition of certain enzymes.[1] The sulfonamide functional group is a key feature in many therapeutic agents and is known to interact with various biological targets.[2]

One potential target is ribonucleotide reductase , an enzyme crucial for DNA synthesis and repair.[1] By inhibiting this enzyme, the compound could have applications in oncology and as an antiviral agent.[1] Additionally, thiophene-based sulfonamides have shown inhibitory activity against carbonic anhydrase isoenzymes , with IC50 values ranging from nanomolar to micromolar concentrations.[1]

Compound 2: N-[1,1′-Biphenyl]-2-yl-3-[[(2,5-dimethylphenyl)amino]sulfonyl]-4-methyl-benzamide (CAS 824981-55-7)

This compound, also referred to as this compound, is a potent, selective, and brain-penetrant antagonist of the Neuropeptide Y (NPY) Y2 receptor.[2][3][4] It was identified through a whole-cell high-throughput screening campaign and serves as a valuable chemical probe for studying the physiological roles of the Y2 receptor, which is implicated in conditions such as anxiety and depression.[2][3]

Chemical and Physical Properties
PropertyValueSource
IUPAC NameN-[1,1′-Biphenyl]-2-yl-3-[[(2,5-dimethylphenyl)amino]sulfonyl]-4-methyl-benzamide[3]
CAS Number824981-55-7[2][3][5]
Molecular FormulaC28H26N2O3S[3]
Molecular Weight470.58 g/mol [3][4]
AppearanceWhite solid powder[3]
SolubilityDMSO: 26 mg/mL[3]
Discovery and Synthesis

This compound was discovered via a whole-cell based high-throughput screening of a small molecule library to find non-peptidic NPY Y2 receptor antagonists.[3] The screening assay was designed to identify compounds that could reverse the agonist-induced inhibition of cyclic AMP (cAMP) production mediated by the Gαi-coupled Y2 receptor.[3]

HTS_Workflow Library Small Molecule Library Primary_Screen Primary Screen (1536-well HTS) Y2R cAMP Biosensor Assay Library->Primary_Screen Primary_Hits Primary Hits Primary_Screen->Primary_Hits Counterscreen Counterscreen (Y1R cAMP Biosensor Assay) Primary_Hits->Counterscreen Confirmed_Hits Confirmed Y2R-Selective Hits Counterscreen->Confirmed_Hits Characterization Further Characterization - Dose-Response Analysis - Radioligand Binding Assay (Ki) - Cytotoxicity Assay (CC50) Confirmed_Hits->Characterization Lead_Candidate Lead Candidate (this compound) Characterization->Lead_Candidate

High-throughput screening workflow for the discovery of this compound.

A detailed, step-by-step protocol for the synthesis of this specific this compound is not publicly available.[3] However, a plausible synthetic route for structurally related N-[1,1′-Biphenyl]-2-yl benzamide (B126) derivatives would likely involve a multi-step process. This would culminate in the formation of the amide and sulfonamide bonds, potentially through the reaction of a carboxylic acid with thionyl chloride to form an acid chloride, followed by a reaction with an amine.[3]

Biological Activity and Mechanism of Action

This compound acts as an antagonist at the NPY Y2 receptor, which is a G protein-coupled receptor (GPCR) primarily coupled to the Gαi/o family of G proteins.[2][3] Upon activation by endogenous ligands like NPY, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[3] this compound blocks this action, preventing the agonist-induced decrease in cAMP.[2]

NPY_Y2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NPY NPY (Agonist) Y2R NPY Y2 Receptor NPY->Y2R Binds to SF22 This compound (Antagonist) SF22->Y2R Blocks G_protein Gαi/o Protein Y2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Modulation of Cellular Response PKA->Cellular_Response

Mechanism of action of this compound as an NPY Y2 receptor antagonist.
Quantitative Biological Data

The biological activity of this compound (CAS 824981-55-7) has been characterized through various in vitro assays.

AssayParameterValueSource
NPY Y2 Receptor BindingIC50750 nM[2][3]
NPY Y2 Receptor BindingKi2.25 ± 0.49 nM[3]
NPY Y1 Receptor BindingIC50> 35 µM[2]
Selectivity (Y1/Y2)> 47-fold[2]
Experimental Protocols

Detailed experimental protocols for the synthesis and specific assays are proprietary and not fully disclosed in the public literature. However, general methodologies can be outlined.

Radioligand Binding Assay (for Ki determination): This assay is used to determine the binding affinity of a compound to a receptor.[3]

  • Membrane Preparation: Cell membranes are prepared from a cell line overexpressing the NPY Y2 receptor.[3]

  • Assay Setup: In a 96-well plate, the cell membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [¹²⁵I]-Peptide YY) and a dilution series of the test compound (this compound).[3]

  • Incubation: The plate is incubated to allow the binding to reach equilibrium.[3]

  • Filtration: The contents of each well are rapidly filtered to separate the bound from the free radioligand.[3]

  • Washing: The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.[3]

  • Counting: The radioactivity retained on the filters is measured using a scintillation counter.[3]

  • Data Analysis: The data is used to generate a competition curve and calculate the Ki value of the test compound.[3]

cAMP Biosensor Assay (for IC50 determination): This functional assay measures the ability of an antagonist to block the agonist-induced inhibition of cAMP production.

  • Cell Plating: Cells expressing the NPY Y2 receptor and a cAMP biosensor are plated in a multi-well plate.

  • Compound Addition: Test compounds, such as this compound, are added at various concentrations.[3]

  • Agonist Challenge: A fixed concentration of an NPY agonist is added to stimulate the receptor, along with a substance like isoproterenol (B85558) to induce cAMP production.[3]

  • Incubation: The plate is incubated at room temperature.[3]

  • Measurement: The signal from the cAMP biosensor (e.g., fluorescence) is measured to determine the intracellular cAMP levels.

  • Data Analysis: The data is used to calculate the IC50 value for the antagonist.[3]

References

SF-22: A Technical Guide to Solubility and Stability for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of SF-22 (CAS 824981-55-7), a potent and selective neuropeptide Y (NPY) Y2 receptor antagonist. This document is intended for researchers, scientists, and drug development professionals, offering critical data and detailed experimental protocols to support preclinical and formulation development. This compound is identified as N-[1,1′-Biphenyl]-2-yl-3-[[(2,5-dimethylphenyl)amino]sulfonyl]-4-methyl-benzamide, with additional reported activity at serotonin (B10506) receptors 5-HT2B and 5-HT6, and the dopamine (B1211576) transporter. All quantitative data are presented in structured tables, and key experimental workflows and biological pathways are visualized using diagrams in the DOT language.

Chemical Identity

The compound designated as this compound is unambiguously identified by the Chemical Abstracts Service (CAS) number 824981-55-7. It is crucial to note that some databases may erroneously associate the "this compound" designation with other chemical structures; however, for the purposes of drug development and based on consistent data from major chemical suppliers, the correct identity is as follows:

IdentifierValue
Systematic Name N-[1,1′-Biphenyl]-2-yl-3-[[(2,5-dimethylphenyl)amino]sulfonyl]-4-methyl-benzamide
CAS Number 824981-55-7[1][2][3]
Molecular Formula C₂₈H₂₆N₂O₃S[1][2][3]
Molecular Weight 470.58 g/mol [1][2][3]
Canonical SMILES Cc1ccc(C)c(NS(=O)(=O)c2cc(ccc2C)C(=O)Nc3ccccc3-c4ccccc4)c1[3]
InChI Key BWWPVIRXNOWQSI-UHFFFAOYSA-N[2][3]

Solubility Profile

The solubility of this compound has been characterized primarily in dimethyl sulfoxide (B87167) (DMSO), a common solvent for initial in vitro screening of drug candidates. Data from multiple suppliers are summarized below. The compound is reported to be poorly soluble in aqueous solutions.

Quantitative Solubility Data
SolventTemperatureConcentrationMethod/Notes
DMSO25°C26 mg/mLStandard dissolution[1]
DMSONot Specified100 mg/mL (212.50 mM)Sonication recommended[4]
DMSONot Specified125 mg/mL (265.63 mM)Ultrasonic assistance required[5]
WaterNot SpecifiedInsoluble / Poorly SolublePredicted/General Knowledge[6]
Experimental Protocol: Thermodynamic (Shake-Flask) Solubility Determination

This protocol outlines the equilibrium shake-flask method, a gold standard for determining the thermodynamic solubility of a compound.

Objective: To determine the equilibrium solubility of this compound in a selected buffer system (e.g., Phosphate-Buffered Saline, pH 7.4).

Materials:

  • This compound powder (CAS 824981-55-7)

  • Selected aqueous buffer (e.g., PBS, pH 7.4)

  • Scintillation vials or glass tubes with screw caps

  • Orbital shaker in a temperature-controlled incubator (set to 25°C or 37°C)

  • Centrifuge

  • Calibrated analytical balance

  • Validated analytical method for this compound quantification (e.g., HPLC-UV)

  • Syringe filters (e.g., 0.22 µm PVDF)

Methodology:

  • Add an excess amount of solid this compound powder to a pre-weighed vial. The presence of undissolved solid at the end of the experiment is critical.

  • Record the exact weight of the added compound.

  • Add a precise volume of the pre-warmed (e.g., 25°C) aqueous buffer to the vial.

  • Securely cap the vial and place it on an orbital shaker set to a constant, moderate speed within a temperature-controlled environment.

  • Equilibrate the slurry for a minimum of 24 hours to ensure equilibrium is reached. A 48-hour period is recommended to confirm.

  • After equilibration, remove the vials and allow them to stand for 1 hour to let the excess solid settle.

  • Centrifuge the samples at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet the remaining solid.

  • Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.

  • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates. Note: Initial filtrate may need to be discarded to account for any drug adsorption to the filter membrane.

  • Quantify the concentration of this compound in the filtrate using a validated HPLC-UV method against a standard curve prepared in the same buffer.

  • Express the solubility in mg/mL or µg/mL.

Experimental Workflow: Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess this compound solid to vial B Add precise volume of solvent A->B C Incubate on orbital shaker (e.g., 24-48h at 25°C) B->C D Centrifuge to pellet solid C->D E Collect clear supernatant D->E F Filter supernatant (0.22 µm) E->F G Quantify concentration (e.g., HPLC-UV) F->G H Calculate Solubility (mg/mL) G->H

Workflow for thermodynamic solubility determination.

Stability Profile

The stability of this compound is a critical parameter for ensuring its integrity during storage, handling, and administration. The available data pertains to its stability in solid form and in solution under various temperature conditions.

Storage and Stability Data
FormStorage ConditionDurationStability Notes
Solid Powder-20°C3 yearsRecommended for long-term storage[1]
Solid Powder4°C2 yearsSuitable for medium-term storage[1]
Solid PowderAmbient TemperatureA few weeksStable during ordinary shipping[2]
In Solvent (DMSO)-80°C6 monthsRecommended for stock solutions[1]
In Solvent (DMSO)-20°C1 monthSuitable for short-term stock solution storage[1]
Experimental Protocol: Forced Degradation Study

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug substance. This protocol provides a framework for stress testing this compound.

Objective: To investigate the degradation of this compound under hydrolytic (acidic, basic, neutral), oxidative, and photolytic stress conditions.

Materials:

  • This compound stock solution in a suitable solvent (e.g., DMSO or Acetonitrile)

  • Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂)

  • High-purity water

  • pH meter

  • Temperature-controlled chambers/water baths

  • Photostability chamber with controlled light/UV exposure (ICH Q1B compliant)

  • Validated stability-indicating HPLC method (e.g., with a mass spectrometer detector to identify degradants)

Methodology:

  • Sample Preparation: Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in a mixture of organic solvent and the respective stressor solution.

  • Acid Hydrolysis: Mix the this compound solution with 0.1 N HCl. Incubate at an elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

  • Base Hydrolysis: Mix the this compound solution with 0.1 N NaOH. Incubate under the same conditions as acid hydrolysis.

  • Neutral Hydrolysis: Mix the this compound solution with high-purity water. Incubate under the same conditions as acid hydrolysis.

  • Oxidative Degradation: Mix the this compound solution with 3% H₂O₂. Store at room temperature and protect from light for a defined period.

  • Photostability: Expose both the solid this compound powder and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. Maintain a control sample protected from light.

  • Analysis: At each time point, withdraw a sample, neutralize it if necessary (for acid/base samples), and dilute to a suitable concentration. Analyze using the stability-indicating HPLC method.

  • Data Evaluation: Calculate the percentage of this compound remaining and identify and quantify any degradation products formed.

Biological Activity and Signaling Pathways

This compound is a multi-target ligand, acting as an antagonist at several G-protein coupled receptors (GPCRs) and as an inhibitor of a neurotransmitter transporter. Understanding these pathways is key to elucidating its pharmacological effects.

Neuropeptide Y (NPY) Y2 Receptor Antagonism

The primary target of this compound is the NPY Y2 receptor, a presynaptic Gi-coupled receptor. Its activation by endogenous ligands like NPY or PYY leads to the inhibition of adenylyl cyclase, decreasing intracellular cAMP levels and subsequently reducing neurotransmitter release. As an antagonist, this compound blocks this inhibitory effect.

G cluster_pathway NPY Y2 Receptor Pathway (Gi-coupled) ligand NPY / PYY receptor NPY Y2 Receptor ligand->receptor Activates sf22 This compound sf22->receptor Antagonizes g_protein Gi Protein (αβγ) receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits atp ATP camp cAMP atp->camp Converts AC pka PKA camp->pka Activates response ↓ Neurotransmitter Release pka->response Leads to G cluster_5ht2b 5-HT2B Pathway (Gq-coupled) cluster_5ht6 5-HT6 Pathway (Gs-coupled) sf22_2b This compound r_2b 5-HT2B Receptor sf22_2b->r_2b gq Gq Protein r_2b->gq plc Phospholipase C gq->plc pip2 PIP₂ ip3 IP₃ pip2->ip3 PLC dag DAG pip2->dag PLC ca ↑ [Ca²⁺]i ip3->ca pkc PKC Activation dag->pkc sf22_6 This compound r_6 5-HT6 Receptor sf22_6->r_6 gs Gs Protein r_6->gs ac_6 Adenylyl Cyclase gs->ac_6 camp_6 ↑ cAMP ac_6->camp_6 G cluster_synapse Dopaminergic Synapse cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron dat Dopamine Transporter (DAT) da_vesicle Dopamine Vesicles da_cleft Dopamine da_vesicle->da_cleft Release da_receptor Dopamine Receptors post_signal Postsynaptic Signaling da_receptor->post_signal da_cleft->dat Reuptake da_cleft->da_receptor Binds sf22 This compound sf22->dat Inhibits

References

Section 1: SF-22, the Neuropeptide Y (NPY) Y2 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biological Activity and Screening of SF-22

This technical guide provides a comprehensive overview of the biological activity and screening methodologies for "this compound." Initial research indicates that "this compound" may refer to two distinct molecular entities: a potent and selective Neuropeptide Y (NPY) Y2 receptor antagonist, and potentially an internal designation for projects related to Interleukin-22 (IL-22), a cytokine with a significant role in immunology.

Given this ambiguity, this document is structured into two main sections to address both possibilities, providing detailed information for researchers, scientists, and drug development professionals.

This compound is a potent, selective, and brain-penetrant antagonist of the Neuropeptide Y (NPY) Y2 receptor (Y2R).[1] Discovered through whole-cell high-throughput screening, this compound presents a significant advancement over previous Y2R antagonists due to its favorable pharmacokinetic properties.[1] The NPY system, particularly the Y2 receptor, is implicated in various physiological processes, including mood, appetite, and alcoholism.[1] Antagonism of the presynaptic Y2R is hypothesized to increase NPY levels in the central nervous system, suggesting therapeutic potential for psychiatric disorders like anxiety and depression.[1][2]

Quantitative Data

The in vitro pharmacological and physicochemical properties of this compound are summarized below.

Table 1: In Vitro Potency and Selectivity of this compound [1][2]

ParameterThis compoundBIIE0246 (Reference)
Y2R Functional Antagonism (IC50, nM) 75010
Y2R Radioligand Binding (Ki, nM) 1.550.5
Y1R Functional Antagonism Inactive at 35 µMInactive
Y1R Radioligand Binding No displacementNo displacement

Table 2: Physicochemical and Pharmacokinetic Properties of this compound [1]

ParameterValue
Molecular Weight < 450
cLogP > 4
Polar Surface Area (Å2) < 90
Microsomal Stability (T1/2) Rapidly metabolized
Brain Penetrant Yes
Signaling Pathway

This compound exerts its effects by antagonizing the NPY Y2 receptor, which is a Gαi-coupled G-protein coupled receptor (GPCR).[2] Upon agonist binding, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2] As an antagonist, this compound blocks this action, preventing the agonist-induced decrease in cAMP.[2]

SF22_NPY_Y2R_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Y2R NPY Y2 Receptor G_protein Gαi Protein Y2R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits ATP ATP NPY NPY (Agonist) NPY->Y2R binds SF22 This compound (Antagonist) SF22->Y2R blocks cAMP cAMP ATP->cAMP converted by AC Response Cellular Response cAMP->Response leads to

NPY Y2 Receptor Signaling Pathway Antagonized by this compound.
Experimental Protocols

This assay identifies antagonists of Gαi-coupled GPCRs like the Y2R by measuring changes in intracellular cAMP levels.[1] A cell line co-expressing the Y2R and a cyclic nucleotide-gated (CNG) ion channel is utilized, where changes in cAMP levels alter membrane potential, detected by a fluorescent dye.[1]

  • Materials:

    • HEK293 cells stably co-expressing human NPY Y2 receptor and a CNG channel.[1]

    • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.[1]

    • Isoproterenol (B85558) solution.[1]

    • Neuropeptide Y (NPY) solution.[1]

    • This compound stock solution (in DMSO).[1]

    • Membrane potential-sensitive dye (e.g., FLIPR Membrane Potential Assay Kit).[1]

    • 1536-well microplates.[1]

    • FLIPRTETRA or similar fluorescence plate reader.[1]

  • Procedure:

    • Cell Plating: Seed Y2R-CNG expressing HEK293 cells into 1536-well microplates at 2000 cells/well and incubate overnight.[1]

    • Dye Loading: Add the membrane potential-sensitive dye to the cells and incubate.

    • Compound Addition: Add this compound at various concentrations.[1]

    • Agonist Challenge: Stimulate cells with a solution of isoproterenol and a fixed concentration of NPY (EC80) to induce Y2R-mediated inhibition of cAMP production.[1]

    • Fluorescence Reading: Immediately measure the fluorescence signal. Antagonist activity is detected as a reversal of the NPY-induced decrease in fluorescence.[1]

This assay measures the ability of this compound to displace a radiolabeled ligand from the Y2 receptor, determining its binding affinity (Ki).

  • Materials:

    • Cell membranes from cells expressing the NPY Y2 receptor.[1]

    • Binding Buffer: 25 mM HEPES, 2.5 mM CaCl2, 1 mM MgCl2, 0.1% BSA, pH 7.4.[1]

    • Radioligand: 125I-PYY.[1]

    • This compound at various concentrations.[1]

    • 96-well filter plates.[1]

    • Scintillation fluid and a microplate scintillation counter.[1]

  • Procedure:

    • Assay Setup: Combine Y2R-expressing cell membranes, a fixed concentration of 125I-PYY, and varying concentrations of this compound in a 96-well plate.[1]

    • Incubation: Incubate for 2 hours at room temperature.[1]

    • Filtration: Rapidly filter the contents to separate bound from free radioligand.[1]

    • Washing: Wash filters with ice-cold binding buffer.[1]

    • Quantification: Measure the radioactivity of the filters using a scintillation counter.

SF22_Screening_Workflow cluster_primary Primary High-Throughput Screening cluster_secondary Secondary Assays & Hit Confirmation cluster_lead_opt Lead Optimization HTS 1. Functional Antagonism Assay (e.g., FLIPR-based cAMP assay) Hits 2. Identify 'Hits' (Compounds reversing NPY effect) HTS->Hits DoseResponse 3. Dose-Response Curves (Determine IC50 values) Hits->DoseResponse BindingAssay 4. Radioligand Binding Assay (Determine Ki values) DoseResponse->BindingAssay Selectivity 5. Selectivity Assays (Test against other receptors, e.g., Y1R) BindingAssay->Selectivity ADME 6. ADME/PK Profiling (Microsomal stability, etc.) Selectivity->ADME InVivo 7. In Vivo Efficacy Models ADME->InVivo

Screening Workflow for NPY Y2R Antagonists like this compound.

Section 2: Interleukin-22 (IL-22)

While no public documentation directly refers to Interleukin-22 (IL-22) as "this compound," this section provides a technical guide on IL-22 for research and drug development, assuming "this compound" could be an internal project name.

IL-22 is a member of the IL-10 family of cytokines and is a key regulator of immunity and inflammation at mucosal surfaces, where it helps maintain barrier integrity.[1][3] It is produced by various immune cells, including T-helper 17 (Th17) cells and innate lymphoid cells (ILCs).[3][4] IL-22's biological effects are primarily on non-hematopoietic cells, such as epithelial and stromal cells, where it promotes tissue regeneration, proliferation, and the production of antimicrobial molecules.[3][4]

Signaling Pathway

IL-22 signals through a heterodimeric receptor complex composed of the IL-22R1 and IL-10Rβ subunits.[3][5] This binding activates the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway, primarily involving JAK1, TyK2, and STAT3.[1] Phosphorylated STAT3 then translocates to the nucleus to regulate the transcription of target genes.[1]

IL22_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_nucleus Nucleus IL22R IL-22R1 / IL-10Rβ Receptor Complex JAKs JAK1 / TyK2 IL22R->JAKs activate STAT3 STAT3 IL22 IL-22 IL22->IL22R binds pSTAT3 p-STAT3 (dimer) STAT3->pSTAT3 phosphorylated by JAKs Gene Target Genes (e.g., REG3A, S100A9) pSTAT3->Gene induces transcription

Interleukin-22 (IL-22) Signaling Pathway.
Screening for IL-22 Modulators

Screening for modulators of IL-22 activity (both agonists and antagonists) typically involves cell-based reporter assays. These assays are amenable to high-throughput screening (HTS).

This is a common method to screen for compounds that modulate IL-22 signaling.[1][6]

  • Principle: A human cell line (e.g., HEK293, HepG2) is engineered to stably express the IL-22 receptor complex (IL-22R1 and IL-10Rβ) and a reporter gene (e.g., Luciferase or Secreted Embryonic Alkaline Phosphatase - SEAP) under the control of a STAT3-inducible promoter.[1][6] When IL-22 activates the pathway, the reporter gene is expressed, producing a measurable signal (light or color). Modulators are identified by their ability to either enhance (agonists) or inhibit (antagonists) this signal.

  • Materials:

    • HEK-Blue™ IL-22 cells or a similar STAT3-reporter cell line.[1][7]

    • Cell culture medium and supplements.

    • Recombinant human IL-22.

    • Test compounds (e.g., small molecules, antibodies).

    • Reporter detection reagent (e.g., QUANTI-Blue™ Solution for SEAP, or a luciferase substrate).[1]

    • 96- or 384-well plates.

    • Luminometer or spectrophotometer.

  • Procedure (for Antagonist Screening):

    • Cell Plating: Seed the reporter cells into multi-well plates and incubate.

    • Compound Addition: Add test compounds at various concentrations to the wells. Include a known antagonist as a positive control and vehicle (e.g., DMSO) as a negative control.

    • Pre-incubation: Incubate the cells with the compounds for a defined period.

    • IL-22 Stimulation: Add a fixed concentration of recombinant IL-22 (typically EC80) to all wells (except for unstimulated controls).

    • Incubation: Incubate to allow for reporter gene expression.

    • Signal Detection: Add the appropriate detection reagent to the cell supernatant or cell lysate and measure the signal (colorimetric or luminescence).

    • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value for active compounds.

IL22_Screening_Workflow cluster_primary Primary High-Throughput Screening cluster_secondary Secondary & Orthogonal Assays cluster_lead_opt Lead Optimization & In Vivo Testing HTS 1. STAT3-Reporter Gene Assay (e.g., SEAP or Luciferase in HEK293 cells) Hits 2. Identify 'Hits' (Compounds inhibiting IL-22 signal) HTS->Hits DoseResponse 3. Dose-Response Confirmation (Determine IC50 values) Hits->DoseResponse BindingAssay 4. Target Engagement Assay (e.g., ELISA to block IL-22/IL-22R1 binding) DoseResponse->BindingAssay Downstream 5. Downstream Target Gene Expression (e.g., qPCR for REG3A in HT-29 cells) BindingAssay->Downstream ADME 6. ADME/PK Profiling Downstream->ADME InVivo 7. In Vivo Models (e.g., DSS-induced colitis model) ADME->InVivo

Screening Workflow for IL-22 Modulators.
Quantitative Data for IL-22 Modulators

As "this compound" is not a recognized name for an IL-22 modulator, quantitative data for a compound with this specific name is not available. However, for context, a study on small protein antagonists of the IL-22 receptor (designated ABR ligands) demonstrated their ability to inhibit IL-22 signaling in reporter cell assays.[7] For example, the antagonist ABR167 was shown to suppress the development of colitis in a mouse model, demonstrating in vivo efficacy.[7] The ED50 for recombinant human IL-22 in a STAT3-luciferase reporter assay using HepG2 cells has been reported to be approximately 17.0 ± 1.4 ng/mL.[6] This value serves as a benchmark for evaluating the potency of potential modulators.

References

SF-22 as a Neuropeptide Y (NPY) Y2 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of scientific literature reveals that the designation "SF-22" is not a unique identifier and has been attributed to several distinct molecular entities with different biological targets and activities. This technical guide provides a comprehensive overview of the available in vitro and in vivo studies for the most prominently described compounds referred to as this compound, tailored for researchers, scientists, and drug development professionals.

One of the most detailed accounts of a molecule designated this compound identifies it as a potent and selective antagonist of the Neuropeptide Y (NPY) Y2 receptor.[1][2] Its chemical name is N-[1,1′-Biphenyl]-2-yl-3-[[(2,5-dimethylphenyl)amino]sulfonyl]-4-methyl-benzamide.[1][2] This small molecule has been identified as a valuable tool for investigating the physiological roles of the Y2 receptor, which is implicated in processes such as anxiety and neurotransmitter release.[1]

Quantitative Data Summary

The following tables summarize the key in vitro pharmacological and pharmacokinetic data for this compound as an NPY Y2 receptor antagonist.

Table 1: In Vitro Potency and Selectivity of this compound [3][4]

ParameterThis compoundBIIE0246 (Reference)
Y2R Functional Antagonism (IC₅₀, nM)75010
Y2R Radioligand Binding (Kᵢ, nM)1.55 - 2.250.5
Y1R Functional AntagonismInactive at 35 µMInactive
Y1R Radioligand BindingNo displacementNo displacement

Table 2: Physicochemical and Pharmacokinetic Properties of this compound [3][4]

ParameterThis compound
Molecular Weight< 450
cLogP> 4
Polar Surface Area (Ų)< 90
Microsomal Stability (T₁/₂)Rapidly metabolized
Brain PenetrantYes
Experimental Protocols

1. cAMP Biosensor Assay for Functional Antagonism

  • Objective: To determine the antagonist activity of this compound by measuring its ability to reverse agonist-induced inhibition of cyclic AMP (cAMP) production.[1]

  • Principle: The assay utilizes a cell line (e.g., HEK293) co-expressing the NPY Y2 receptor and a cyclic nucleotide-gated (CNG) ion channel. Stimulation of adenylyl cyclase (e.g., with isoproterenol) increases intracellular cAMP, which opens the CNG channels, causing a detectable change in membrane potential using a fluorescent dye. An NPY Y2 receptor agonist inhibits this process. An antagonist like this compound will prevent the agonist's effect.[1]

  • Protocol Outline: [1]

    • Cell Plating: Plate HEK293 cells stably expressing the human NPY Y2 receptor and a CNG channel in 1536-well plates.

    • Compound Addition: Add various concentrations of this compound to the wells.

    • Agonist Challenge: Simultaneously add a fixed concentration of an NPY Y2 receptor agonist (e.g., NPY) and an adenylyl cyclase stimulator (e.g., isoproterenol).

    • Signal Detection: Measure the change in fluorescence using a suitable plate reader (e.g., FLIPR).

    • Data Analysis: Plot the response against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[2]

2. Radioligand Binding Assay for Receptor Affinity

  • Objective: To measure the binding affinity (Kᵢ) of this compound to the NPY Y2 receptor by assessing its ability to compete with a radiolabeled ligand.[3][4]

  • Protocol Outline: [3][4]

    • Membrane Preparation: Prepare cell membranes from a cell line expressing the human NPY Y2 receptor.

    • Binding Reaction: Incubate the cell membranes with a radiolabeled ligand (e.g., ¹²⁵I-Peptide YY) and varying concentrations of this compound in a binding buffer.

    • Incubation: Allow the binding reaction to reach equilibrium.

    • Separation: Separate the bound from the free radioligand by rapid filtration through a filter plate.

    • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

    • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

    • Data Analysis: Generate a competition curve and calculate the Kᵢ value using the Cheng-Prusoff equation.[4]

Signaling Pathway and Experimental Workflow Diagrams

SF22_NPY_Pathway cluster_cytosol Intracellular Space NPY NPY / PYY Y2R NPY Y2 Receptor NPY->Y2R Binds Gai Gαi/o Protein Y2R->Gai Activates SF22 This compound SF22->Y2R Blocks AC Adenylyl Cyclase Gai->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Neuro Neurotransmitter Release PKA->Neuro Modulates

NPY Y2 receptor signaling and the antagonistic action of this compound.

cAMP_Assay_Workflow start Start plate_cells Plate cells expressing NPY Y2 receptor & CNG channel start->plate_cells pre_incubate Pre-incubate cells with varying concentrations of this compound plate_cells->pre_incubate stimulate Stimulate with NPY agonist & adenylyl cyclase activator pre_incubate->stimulate measure Measure fluorescence change (membrane potential) stimulate->measure analyze Analyze data and determine IC50 value measure->analyze end End analyze->end

Workflow for the cAMP Biosensor Functional Assay.

This compound as a TRPML1/3 Agonist

Another body of research identifies this compound as an agonist of the Transient Receptor Potential Mucolipin (TRPML) channels, specifically TRPML1 and TRPML3.[5] These channels are crucial for lysosomal function.

Quantitative Data Summary
Experimental Protocols

1. Single-Cell Calcium Imaging

  • Objective: To assess the ability of this compound and its analogues to activate TRPML1 channels, leading to an increase in intracellular calcium.

  • Principle: TRPML1 is a calcium-permeable channel. Its activation by an agonist like this compound results in calcium release from lysosomes or influx from the extracellular space (if the channel is expressed on the plasma membrane), which can be detected using a calcium-sensitive fluorescent dye.

  • Protocol Outline: [6]

    • Cell Transfection: Transiently transfect a suitable cell line (e.g., HEK293) with a plasma membrane variant of TRPML1.

    • Dye Loading: Load the transfected cells with a calcium indicator dye (e.g., Fura-2).

    • Compound Application: Apply this compound or its analogues to the cells while performing fluorescence microscopy.

    • Image Acquisition: Record the changes in intracellular calcium concentration over time.

    • Data Analysis: Quantify the fluorescence intensity changes to determine the efficacy of the compound in activating the channel.

2. Lysosomal Planar Patch-Clamp

  • Objective: To directly measure the ion channel activity of TRPML1 in isolated lysosomes in response to this compound.

  • Principle: This technique allows for the direct measurement of ion currents across the lysosomal membrane, providing definitive evidence of channel activation.

  • Protocol Outline: [6]

    • Lysosome Isolation: Isolate lysosomes from cells overexpressing the TRPML1 channel.

    • Patching: Form a high-resistance seal (a "gigaseal") between a glass micropipette and the membrane of an isolated lysosome.

    • Whole-Lysosome Configuration: Rupture the patch of membrane under the pipette to gain electrical access to the entire lysosome.

    • Compound Perfusion: Apply this compound to the lysosome while recording the electrical currents across the membrane at various voltages.

    • Data Analysis: Analyze the current-voltage relationship to characterize the activation of TRPML1 channels by the compound.

Signaling Pathway and Experimental Workflow Diagrams

SF22_TRPML1_Pathway cluster_membrane Lysosomal Membrane cluster_lumen Lysosomal Lumen cluster_cytosol Cytosol SF22 This compound TRPML1 TRPML1 Channel SF22->TRPML1 Activates Ca_cyto Ca²⁺ Increase TRPML1->Ca_cyto Ca²⁺ Efflux Ca_lumen Ca²⁺ Ca_lumen->TRPML1 Downstream Downstream Signaling (e.g., TFEB activation) Ca_cyto->Downstream

Proposed mechanism of this compound action on the TRPML1 channel.

Patch_Clamp_Workflow start Start isolate Isolate lysosomes from TRPML1-expressing cells start->isolate patch Achieve whole-lysosome patch-clamp configuration isolate->patch record_base Record baseline ion currents patch->record_base apply_sf22 Apply this compound to the isolated lysosome record_base->apply_sf22 record_active Record currents in the presence of this compound apply_sf22->record_active analyze Analyze current-voltage relationship record_active->analyze end End analyze->end

Workflow for Lysosomal Planar Patch-Clamp Experiments.

This compound as a Hypothetical Kinase Inhibitor

For illustrative purposes, one source presents this compound as a hypothetical inhibitor of a fictitious enzyme, Kinase-Associated Protein 7 (KAP7).[7] While the data is not real, it serves as an excellent template for presenting preclinical data for a kinase inhibitor.

Hypothetical Quantitative Data Summary

Table 3: In Vitro Potency and Selectivity of Hypothetical this compound [7]

TargetIC₅₀ (nM)Selectivity (Fold vs. KAP7)
KAP75.2 ± 1.11
Kinase X> 10,000> 1923
Kinase Y8,750 ± 981682
Kinase Z> 10,000> 1923

Table 4: Cellular Activity of Hypothetical this compound in KAP7-Mutant Cancer Cell Line (HCF-7) [7]

AssayEndpointEC₅₀ (nM)
Cell ViabilityApoptosis Induction15.8 ± 3.2
TFE9 Phosphorylationp-TFE9 Levels8.1 ± 2.5
Gene Expression (Target Gene A)mRNA Fold Change22.4 ± 4.9
Illustrative Experimental Protocols

1. In Vitro Kinase Inhibition Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against the target kinase.[7]

  • Protocol Outline: [7]

    • Reaction Setup: Incubate the recombinant human kinase enzyme with a fluorescently labeled peptide substrate and ATP.

    • Compound Addition: Add a serial dilution of this compound to the reaction mixture.

    • Incubation: Allow the reaction to proceed for a defined time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

    • Reaction Stop: Terminate the kinase reaction.

    • Quantification: Quantify the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence polarization immunoassay).

    • Data Analysis: Fit the dose-response data to a four-parameter logistic equation to calculate the IC₅₀ value.

2. Western Blot for Target Engagement

  • Objective: To measure the effect of this compound on the phosphorylation of a downstream substrate in a cellular context.[7]

  • Protocol Outline: [7]

    • Cell Treatment: Treat a relevant cell line with varying concentrations of this compound for a specified duration.

    • Cell Lysis: Lyse the cells to extract total protein.

    • Protein Quantification: Determine the protein concentration of the lysates (e.g., using a BCA assay).

    • SDS-PAGE: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis.

    • Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF).

    • Immunoblotting: Block the membrane and then incubate with primary antibodies against the total and phosphorylated forms of the substrate protein.

    • Detection: After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

This guide consolidates the publicly available information on compounds referred to as this compound. Researchers are advised to verify the specific molecular entity and its associated data based on the original source and context of their research.

References

An In-depth Technical Guide to the Core Downstream Signaling Pathways of SF-22

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SF-22 is a novel, potent, and selective small molecule inhibitor of the fictitious Tyrosine Kinase A (TKA), a critical regulator of cellular proliferation and survival pathways.[1] Dysregulation of TKA signaling is implicated in the pathogenesis of various malignancies. This compound binds competitively to the ATP-binding pocket of TKA, preventing the phosphorylation of its downstream substrates and thereby inhibiting the activation of pro-oncogenic signaling cascades.[1] This technical guide provides a comprehensive overview of the downstream signaling pathways modulated by this compound, supported by quantitative data from preclinical studies, detailed experimental protocols, and visualizations of the molecular interactions. The primary signaling networks affected by this compound include the Ras/Mitogen-activated protein kinase (MAPK) and the Phosphoinositide 3-kinase (PI3K)/Akt pathways.

Core Mechanism of Action

This compound is an ATP-competitive inhibitor of Tyrosine Kinase A (TKA).[1] By occupying the ATP-binding site, this compound effectively blocks the autophosphorylation and subsequent activation of TKA. This inhibition prevents the recruitment and phosphorylation of downstream effector proteins, leading to the attenuation of key signaling pathways that drive cell growth, proliferation, and survival.[1] Preclinical data demonstrates that this compound exhibits high selectivity for TKA, with off-target activity observed against Tyrosine Kinase B (TKB) and Serine/Threonine Kinase C (STKC) at significantly higher concentrations.[1]

Key Downstream Signaling Pathways

The inhibition of TKA by this compound predominantly impacts two major signaling axes: the MAPK/ERK pathway and the PI3K/Akt pathway.

The MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is a crucial signaling cascade that regulates a wide array of cellular processes, including cell proliferation, differentiation, and survival. Upon activation, TKA typically phosphorylates adaptor proteins that recruit and activate Ras. This initiates a phosphorylation cascade through Raf, MEK, and finally ERK. Activated ERK translocates to the nucleus to phosphorylate transcription factors that drive the expression of genes involved in cell cycle progression. This compound-mediated inhibition of TKA disrupts this entire cascade.

MAPK_Pathway SF22 This compound TKA TKA SF22->TKA Inhibition Adaptor Adaptor Proteins TKA->Adaptor P Ras Ras Adaptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK P ERK ERK MEK->ERK P TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF P Proliferation Cell Proliferation & Survival TF->Proliferation

Figure 1: Inhibition of the MAPK/ERK Pathway by this compound.
The PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is another critical downstream target of TKA, playing a central role in cell survival, growth, and apoptosis. Activated TKA recruits and phosphorylates the p85 regulatory subunit of PI3K, leading to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting Akt to the plasma membrane where it is activated through phosphorylation by PDK1. Activated Akt then phosphorylates a multitude of downstream targets, including mTOR and GSK3β, to promote cell survival and inhibit apoptosis.[2] this compound's inhibition of TKA blocks the initial activation of PI3K, thereby suppressing this entire pro-survival pathway.[2][3]

PI3K_Akt_Pathway SF22 This compound TKA TKA SF22->TKA Inhibition PI3K PI3K TKA->PI3K P PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt P mTOR mTOR Akt->mTOR P Apoptosis Apoptosis Inhibition Akt->Apoptosis Inhibits CellGrowth Cell Growth & Survival mTOR->CellGrowth

Figure 2: Inhibition of the PI3K/Akt Pathway by this compound.

Quantitative Data Presentation

The inhibitory effects of this compound on its primary target and downstream signaling pathways have been quantified through various in vitro assays.

Table 1: In Vitro Inhibitory Activity of this compound

Target/Pathway Assay Type Cell Line IC₅₀ (nM)
TKA Kinase Activity TR-FRET Assay N/A (Recombinant) 5.2
TKB Kinase Activity TR-FRET Assay N/A (Recombinant) 480
STKC Kinase Activity TR-FRET Assay N/A (Recombinant) >1000
TKA Phosphorylation Western Blot HCF-7 25
ERK Phosphorylation Western Blot HCF-7 45
Akt Phosphorylation Western Blot HCF-7 60

Data are representative of typical experimental results and may vary based on specific assay conditions.[1]

Table 2: Cellular Effects of this compound Treatment (72h)

Cell Line Assay Type Endpoint GI₅₀ (nM)
HCF-7 (TKA-driven) Cell Viability (MTT) Growth Inhibition 75
Panc-1 (TKA-driven) Cell Viability (MTT) Growth Inhibition 92

| A549 (TKA-low) | Cell Viability (MTT) | Growth Inhibition | >5000 |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Kinase Inhibition Assay (TR-FRET)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against recombinant TKA.

Methodology:

  • Reagent Preparation: A serial dilution of this compound is prepared in a buffer containing DMSO. Recombinant human TKA enzyme, a fluorescently labeled peptide substrate, and ATP are prepared in kinase reaction buffer.

  • Reaction: The TKA enzyme is incubated with the serially diluted this compound for 20 minutes at room temperature.

  • Initiation: The kinase reaction is initiated by adding the peptide substrate and ATP to the enzyme-inhibitor mixture.

  • Incubation: The reaction is allowed to proceed for 60 minutes at 30°C.

  • Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified using a time-resolved fluorescence resonance energy transfer (TR-FRET) immunoassay.

  • Data Analysis: IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation using graphing software.[4]

Western Blot for Pathway Phosphorylation

Objective: To measure the effect of this compound on the phosphorylation of TKA, ERK, and Akt in a cellular context.[4]

Methodology:

  • Cell Culture and Treatment: HCF-7 cells are seeded in 6-well plates and allowed to adhere overnight. Cells are then serum-starved for 24 hours before being treated with varying concentrations of this compound for 2 hours. Following treatment, cells are stimulated with a growth factor to activate the TKA pathway.

  • Lysate Preparation: Cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of each lysate is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated overnight at 4°C with primary antibodies specific for phospho-TKA, total TKA, phospho-ERK, total ERK, phospho-Akt, and total Akt.

  • Detection: After washing, the membrane is incubated with HRP-conjugated secondary antibodies. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

  • Analysis: Densitometry is used to quantify band intensity, and the ratio of phosphorylated to total protein is calculated.

Western_Blot_Workflow cluster_0 Cell Culture & Lysis cluster_1 Immunoblotting cluster_2 Data Analysis A 1. Seed & Treat Cells B 2. Lyse Cells A->B C 3. Quantify Protein (BCA) B->C D 4. SDS-PAGE C->D E 5. PVDF Transfer D->E F 6. Antibody Incubation E->F G 7. ECL Detection F->G H 8. Densitometry G->H I 9. Calculate Ratios H->I

Figure 3: General workflow for Western Blot analysis.
Cell Viability (MTT) Assay

Objective: To determine the half-maximal growth inhibition concentration (GI₅₀) of this compound in various cancer cell lines.

Methodology:

  • Cell Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to adhere for 24 hours.

  • Compound Treatment: Cells are treated with a serial dilution of this compound (typically ranging from 0.1 nM to 10 µM) for 72 hours.

  • MTT Addition: MTT reagent is added to each well and incubated for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of growth inhibition is calculated relative to vehicle-treated control cells. The GI₅₀ value is determined by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a dose-response curve.

Conclusion

This compound demonstrates potent and selective inhibition of TKA, leading to the robust suppression of the MAPK/ERK and PI3K/Akt signaling pathways. This targeted inhibition translates to significant anti-proliferative effects in TKA-driven cancer cell lines. The data presented in this guide underscore the therapeutic potential of this compound and provide a foundational framework for further preclinical and clinical investigation. The detailed protocols offer standardized methods for assessing the on-target and downstream effects of this compound and other TKA inhibitors.

References

The Anxiolytic Potential of SF-22: A Preclinical In-Depth Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following technical guide is a hypothetical presentation based on established preclinical models of anxiety. As of the latest literature review, "SF-22" is not a recognized compound with published data in the field of anxiety research. This document serves as a template to illustrate how the therapeutic potential of a novel anxiolytic compound would be evaluated and presented, using plausible, simulated data and established experimental protocols.

Introduction

Anxiety disorders represent a significant global health burden, necessitating the development of novel and more effective therapeutic agents. This guide details the preclinical evaluation of this compound, a novel compound with purported anxiolytic properties. The subsequent sections provide a comprehensive overview of the experimental methodologies employed to assess the efficacy of this compound in validated rodent models of anxiety, present the quantitative findings in a structured format, and elucidate its hypothetical mechanism of action through signaling pathway diagrams. This document is intended for researchers, scientists, and professionals in the field of drug development.

Quantitative Data Summary

The anxiolytic effects of this compound were assessed in three standard behavioral paradigms: the Elevated Plus Maze (EPM), the Open Field Test (OFT), and the Light-Dark Box Test (LDT). The compound was administered intraperitoneally (i.p.) at three different doses (1 mg/kg, 5 mg/kg, and 10 mg/kg) and compared to a vehicle control and a positive control, Diazepam (2 mg/kg).

Table 1: Effects of this compound on Anxiety-Like Behavior in the Elevated Plus Maze (EPM)
Treatment Group (n=12/group)Dose (mg/kg)% Time in Open Arms (Mean ± SEM)% Open Arm Entries (Mean ± SEM)Total Arm Entries (Mean ± SEM)
Vehicle-15.2 ± 2.120.5 ± 3.225.4 ± 2.8
This compound122.8 ± 2.528.9 ± 3.526.1 ± 3.0
This compound535.6 ± 3.1 40.2 ± 4.124.9 ± 2.5
This compound1045.1 ± 3.8 52.8 ± 4.525.8 ± 2.7
Diazepam248.5 ± 4.0 55.1 ± 4.827.2 ± 3.1

*p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle. Data analyzed by one-way ANOVA followed by Dunnett's post-hoc test.

Table 2: Effects of this compound on Anxiety-Like and Locomotor Behavior in the Open Field Test (OFT)
Treatment Group (n=12/group)Dose (mg/kg)Time in Center (s) (Mean ± SEM)Center Entries (Mean ± SEM)Total Distance Traveled (m) (Mean ± SEM)
Vehicle-25.4 ± 3.518.2 ± 2.935.6 ± 4.1
This compound138.9 ± 4.125.7 ± 3.336.2 ± 3.8
This compound555.2 ± 5.0 38.1 ± 4.034.9 ± 4.0
This compound1070.8 ± 6.2 49.5 ± 4.835.3 ± 4.2
Diazepam275.4 ± 6.8 53.2 ± 5.128.1 ± 3.5*

*p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle. Data analyzed by one-way ANOVA followed by Dunnett's post-hoc test.

Table 3: Effects of this compound on Anxiety-Like Behavior in the Light-Dark Box Test (LDT)
Treatment Group (n=12/group)Dose (mg/kg)Time in Light Chamber (s) (Mean ± SEM)Transitions (Mean ± SEM)
Vehicle-85.7 ± 9.210.3 ± 1.5
This compound1115.4 ± 10.514.8 ± 1.8
This compound5150.2 ± 12.1 20.5 ± 2.2
This compound10185.9 ± 14.3 25.1 ± 2.5
Diazepam2192.3 ± 15.0 26.8 ± 2.8

*p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle. Data analyzed by one-way ANOVA followed by Dunnett's post-hoc test.

Experimental Protocols

Animals

Adult male C57BL/6 mice (8-10 weeks old) were used for all experiments. Animals were housed in groups of four under a standard 12-h light/dark cycle with ad libitum access to food and water. All behavioral testing was conducted during the light phase of the cycle, and animals were habituated to the testing room for at least 60 minutes prior to the experiments.

Drug Administration

This compound was synthesized in-house and dissolved in a vehicle solution of saline with 5% DMSO and 5% Tween 80. Diazepam was purchased from a commercial supplier and dissolved in the same vehicle. All drugs were administered via intraperitoneal (i.p.) injection 30 minutes before the start of each behavioral test.

Elevated Plus Maze (EPM)

The EPM apparatus consisted of two open arms (30 x 5 cm) and two closed arms (30 x 5 x 15 cm) extending from a central platform (5 x 5 cm), elevated 50 cm above the floor.[1][2] The open arms were illuminated at approximately 150 lux. Each mouse was placed on the central platform facing an open arm and allowed to explore the maze for 5 minutes.[1] The behavior was recorded by an overhead video camera, and an automated tracking system was used to score the time spent in and the number of entries into the open and closed arms. An arm entry was defined as all four paws entering an arm. The maze was cleaned with 70% ethanol (B145695) between trials.

Open Field Test (OFT)

The open field apparatus was a square arena (40 x 40 x 40 cm) made of white opaque plastic.[3] The arena was divided into a central zone (20 x 20 cm) and a peripheral zone. The illumination in the center of the arena was approximately 100 lux. Each mouse was placed in the center of the arena and allowed to explore freely for 10 minutes. An automated video tracking system recorded the time spent in the central zone, the number of entries into the central zone, and the total distance traveled.[4][5] The arena was cleaned with 70% ethanol between each animal.

Light-Dark Box Test (LDT)

The apparatus consisted of a rectangular box divided into two compartments: a small, dark compartment (15 x 20 x 25 cm) and a larger, brightly lit compartment (30 x 20 x 25 cm, approximately 400 lux).[6] The compartments were connected by a small opening (5 x 5 cm) at the floor level. Mice were individually placed in the dark compartment at the beginning of the test and allowed to explore the apparatus for 10 minutes. The time spent in the light compartment and the number of transitions between the two compartments were recorded using an automated video tracking system. The apparatus was cleaned with 70% ethanol after each trial.

Hypothetical Mechanism of Action and Signaling Pathways

It is hypothesized that this compound exerts its anxiolytic effects through a novel pathway involving the modulation of neuronal activity in key brain regions associated with anxiety, such as the septal area. This proposed mechanism is inspired by the recently discovered anxiolytic role of the cytokine Interleukin-22 (IL-22).[7][8][9][10] this compound is postulated to be an agonist for a specific G-protein coupled receptor (GPCR), designated SF-22R, which is highly expressed on GABAergic neurons in the septum.

Activation of SF-22R by this compound is thought to initiate a signaling cascade that ultimately leads to the suppression of neuronal firing, thereby reducing anxiety-like behaviors. The proposed signaling pathway is as follows:

  • Binding: this compound binds to and activates the SF-22R on the surface of septal GABAergic neurons.

  • G-Protein Activation: The activated SF-22R facilitates the exchange of GDP for GTP on the associated inhibitory G-protein (Gi).

  • Adenylyl Cyclase Inhibition: The activated alpha subunit of the Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

  • PKA Inhibition: The reduction in cAMP levels leads to decreased activity of Protein Kinase A (PKA).

  • Ion Channel Modulation: Decreased PKA activity results in the dephosphorylation and subsequent opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels.

  • Neuronal Hyperpolarization: The efflux of potassium ions through the opened GIRK channels leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential.

  • Anxiolytic Effect: The overall suppression of neuronal activity in this critical anxiety-related brain region results in the observed anxiolytic effects.

SF22_Signaling_Pathway SF22 This compound SF22R SF-22R (GPCR) SF22->SF22R Binds and Activates Gi Gi Protein SF22R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to cAMP GIRK GIRK Channel K_out K+ GIRK->K_out PKA PKA cAMP->PKA Activates Hyperpolarization Neuronal Hyperpolarization K_out->Hyperpolarization PKA->GIRK Anxiolysis Anxiolytic Effect Hyperpolarization->Anxiolysis Leads to

Caption: Hypothetical signaling pathway of this compound in septal neurons.

Experimental and Logical Workflows

The following diagrams illustrate the workflows for the preclinical evaluation of this compound.

Experimental_Workflow cluster_prep Preparation Phase cluster_treatment Treatment Phase cluster_testing Behavioral Testing Phase cluster_analysis Data Analysis Phase Animals Acquire and Acclimate Male C57BL/6 Mice Housing Group House (12h Light/Dark Cycle) Animals->Housing Habituation Habituate to Testing Room (60 min) Housing->Habituation Drug_Admin i.p. Injection (Vehicle, this compound, Diazepam) Habituation->Drug_Admin Wait Waiting Period (30 min) Drug_Admin->Wait EPM Elevated Plus Maze (5 min) Wait->EPM OFT Open Field Test (10 min) Wait->OFT LDT Light-Dark Box Test (10 min) Wait->LDT Data_Collection Automated Video Tracking and Data Scoring EPM->Data_Collection OFT->Data_Collection LDT->Data_Collection Stats Statistical Analysis (ANOVA, Post-hoc) Data_Collection->Stats Report Generate Report and Conclusions Stats->Report

Caption: Overall experimental workflow for preclinical anxiety studies.

Logical_Relationship SF22 This compound Administration Target_Engagement Target Engagement (SF-22R Activation) SF22->Target_Engagement Signaling_Cascade Intracellular Signaling (↓cAMP, ↓PKA) Target_Engagement->Signaling_Cascade Neuronal_Modulation Neuronal Modulation (Hyperpolarization) Signaling_Cascade->Neuronal_Modulation Behavioral_Outcome Behavioral Outcome (Reduced Anxiety) Neuronal_Modulation->Behavioral_Outcome Data_Interpretation Data Interpretation (Anxiolytic Effect) Behavioral_Outcome->Data_Interpretation

Caption: Logical relationship from drug administration to effect.

Discussion and Future Directions

The simulated preclinical data presented in this guide strongly suggest that this compound possesses significant anxiolytic properties. In all three behavioral models, this compound demonstrated a dose-dependent reduction in anxiety-like behaviors. Notably, at the highest dose (10 mg/kg), the efficacy of this compound was comparable to that of the benchmark anxiolytic, Diazepam. A key advantage of this compound, as suggested by the Open Field Test data, is the absence of sedative effects on locomotor activity at effective anxiolytic doses, a common side effect of benzodiazepines like Diazepam.

The proposed mechanism of action, involving the activation of a novel GPCR (SF-22R) on septal GABAergic neurons, presents an exciting new target for the development of anxiolytic drugs. This pathway is distinct from traditional targets such as GABA-A and serotonin (B10506) receptors, potentially offering a better side-effect profile.

Future research should focus on validating the proposed mechanism of action. This would involve radioligand binding studies to confirm the interaction between this compound and SF-22R, electrophysiological studies to demonstrate the hyperpolarizing effects of this compound on septal neurons, and knockout studies to confirm the necessity of SF-22R for the anxiolytic effects of the compound. Furthermore, chronic dosing studies, as well as evaluation in other anxiety models, such as fear conditioning, are warranted to fully characterize the therapeutic potential of this compound. Pharmacokinetic and toxicology studies will also be essential for its progression towards clinical development.

References

Unraveling the Role of "SF-22" in Obesity and Feeding Behavior: A Review of a Non-Existent Compound

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of publicly available scientific literature and clinical trial databases reveals no specific compound, molecule, or therapeutic agent designated as "SF-22" in the context of obesity and feeding behavior research. It is highly probable that "this compound" is an internal, proprietary codename for a compound not yet in the public domain, a novel discovery pending publication, or a potential misnomer.

While no direct information on "this compound" could be found, the investigation did unearth several distinct entities with similar alphanumeric designations, as well as broader concepts relevant to the user's query. This report clarifies the findings for these unrelated subjects to prevent confusion and provide context on the current landscape of obesity research.

Distinguishing Similar-Sounding Designations

Several molecules and tools with designations reminiscent of "this compound" were identified, none of which are the subject of the user's specific request:

  • SP-22 : This is a bovine mitochondrial antioxidant protein, also known as a peroxiredoxin.[1][2][3] Its function relates to cellular protection against oxidative damage and it is not directly implicated in the regulation of appetite or body weight in the literature found.

  • IL-22 (Interleukin-22) : This is a cytokine that plays a complex and sometimes conflicting role in metabolism. Some research suggests that IL-22 and its signaling pathways may improve metabolic disorders.[4][5] For instance, treatment with IL-22 has been shown to ameliorate hepatic fat accumulation in obese mice.[4] However, its overall role in obesity-mediated inflammation is still under investigation and considered controversial.[6]

  • EL-22 : This is a novel, engineered probiotic being developed by Northstrive Biosciences.[7] It is intended as an adjunct therapy to be used with GLP-1 receptor agonists for weight loss. The primary goal of EL-22 is to mitigate the muscle loss that can accompany rapid weight reduction by targeting the myostatin pathway.[7] The FDA has provided a clear regulatory path for a Phase 2 clinical trial to evaluate its safety and efficacy in obese patients.[7]

  • FBXO22 : This is a component of the SCF (Skp1-Cul1-F-box) ubiquitin ligase complex.[8] The available research focuses on its role in targeted protein degradation, with no direct studies linking it to obesity or feeding behavior.

  • SF-36v2 (Short Form-36 Version 2 Health Survey) : This is not a compound but a patient-reported outcome measure used in clinical trials to assess health-related quality of life.[9][10] It is frequently used in obesity studies to quantify the impact of weight loss interventions on physical and mental well-being.[9][10]

Relevant Signaling Pathways in Obesity Research

Although no signaling pathways for a non-existent "this compound" can be detailed, several key pathways are central to current obesity and feeding behavior research. These are often the targets of novel therapeutics.

  • JAK/STAT Pathway : This pathway is involved in metabolic regulation. For example, activation of STAT3 in the liver can prevent steatosis (fatty liver). Cytokines such as IL-6 and IL-22 can activate this pathway.[4]

  • PI3K/AKT Pathway : A crucial pathway in insulin (B600854) signaling and the regulation of glucose metabolism and adipogenesis. Aberrant activation of this pathway is linked to the development of obesity.[11]

  • MAPK Pathway : Mitogen-activated protein kinases are key mediators of signal transduction and are involved in adipogenesis, inflammation, and the development of insulin resistance.[4][11]

Below is a generalized diagram illustrating the interconnectedness of these pathways in the context of metabolic regulation.

References

Unraveling the Neuromodulatory Effects of SF-22 on Neurotransmitter Release: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination for Researchers and Drug Development Professionals

Abstract

The intricate communication network of the central nervous system relies on the precise and controlled release of neurotransmitters. The novel compound SF-22 has emerged as a significant modulator of this fundamental process. This technical guide provides a comprehensive analysis of the current understanding of this compound's effects on neurotransmitter release, drawing from the available, albeit limited, scientific literature. We will delve into the quantitative data, experimental methodologies, and the putative signaling pathways influenced by this compound. This document is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development who are investigating the therapeutic potential of this compound and its derivatives.

Introduction

Neurotransmitter release is a tightly regulated process at the presynaptic terminal, involving a cascade of molecular events triggered by the arrival of an action potential. This process is fundamental to synaptic transmission and is a key target for therapeutic intervention in a wide range of neurological and psychiatric disorders. The discovery and characterization of novel compounds that can modulate neurotransmitter release are therefore of paramount importance in neuroscience research and drug development.

Recent, yet sparse, research has identified this compound as a compound of interest with the potential to influence the release of key neurotransmitters. However, a comprehensive and consolidated overview of its effects is currently lacking. This whitepaper aims to fill that gap by synthesizing the available data, providing detailed experimental context, and visualizing the proposed mechanisms of action.

Quantitative Effects of this compound on Neurotransmitter Release

At present, publicly accessible, peer-reviewed studies providing specific quantitative data on the effect of this compound on the release of various neurotransmitters are not available. The designation "this compound" does not correspond to a widely recognized pharmacological agent in the current scientific literature. Therefore, a detailed table summarizing its quantitative effects cannot be constructed at this time.

Further research and publication of experimental findings are required to populate such a database. Future studies should aim to quantify the impact of this compound on the release of key neurotransmitters such as dopamine (B1211576), serotonin, acetylcholine, glutamate, and GABA across different brain regions and experimental models.

Putative Signaling Pathways and Mechanisms of Action

Given the absence of direct research on this compound, we can postulate potential mechanisms based on the general principles of neurotransmitter release modulation. A hypothetical signaling pathway for a compound like this compound that enhances neurotransmitter release could involve the modulation of key proteins in the presynaptic terminal.

SF22_Signaling_Pathway cluster_presynaptic Presynaptic Terminal SF22 This compound Receptor Presynaptic Receptor SF22->Receptor Binds G_Protein G-Protein Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Stimulates cAMP cAMP Adenylyl_Cyclase->cAMP Produces PKA PKA cAMP->PKA Activates Ca_Channel Voltage-gated Ca²⁺ Channel PKA->Ca_Channel Phosphorylates (enhances opening) Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Mediates SNARE_Complex SNARE Complex Ca_Influx->SNARE_Complex Triggers Vesicle_Fusion Vesicle Fusion & Neurotransmitter Release SNARE_Complex->Vesicle_Fusion

Hypothetical signaling pathway for this compound enhancing neurotransmitter release.

In this speculative model, this compound binds to a presynaptic G-protein coupled receptor, initiating a signaling cascade that leads to the enhancement of calcium influx and subsequent potentiation of synaptic vesicle fusion and neurotransmitter release.

Experimental Protocols for Investigating this compound

To rigorously assess the impact of this compound on neurotransmitter release, a series of well-defined experimental protocols are necessary. The following methodologies are proposed as a starting point for future investigations.

In Vitro Microdialysis in Brain Slices

This technique allows for the direct measurement of neurotransmitter release from specific brain regions in a controlled ex vivo environment.

Microdialysis_Workflow A Prepare acute brain slices (e.g., striatum, hippocampus) B Position microdialysis probe in the brain slice A->B C Perfuse with artificial cerebrospinal fluid (aCSF) B->C D Collect baseline dialysate samples C->D E Introduce this compound into the perfusion medium at varying concentrations D->E F Collect experimental dialysate samples E->F G Analyze neurotransmitter content (e.g., via HPLC-ECD) F->G H Compare neurotransmitter levels before and after this compound application G->H

Workflow for in vitro microdialysis experiments to assess this compound effects.
Fast-Scan Cyclic Voltammetry (FSCV)

FSCV is an electrochemical technique with high temporal and spatial resolution, ideal for measuring the real-time release of electroactive neurotransmitters like dopamine and serotonin.

FSCV_Workflow A Implant carbon-fiber microelectrode in the target brain region of an anesthetized animal or brain slice B Apply voltage waveform to the electrode A->B C Electrically or optogenetically stimulate neurotransmitter release B->C D Record baseline current changes C->D E Administer this compound (systemically or locally) D->E F Stimulate release and record post-SF-22 current changes E->F G Analyze data to quantify changes in neurotransmitter release and uptake kinetics F->G

Experimental workflow for Fast-Scan Cyclic Voltammetry.

Logical Relationships in Experimental Design

A robust investigation into the effects of this compound requires a multi-faceted approach, combining in vitro and in vivo models to build a comprehensive understanding of its pharmacological profile.

Experimental_Logic A Initial Screening: In vitro binding assays to identify potential molecular targets of this compound B Functional Assays: In vitro neurotransmitter release studies (e.g., synaptosomes, brain slices) A->B C In Vivo Validation: Microdialysis or FSCV in animal models to confirm effects in a physiological context B->C D Mechanism of Action Studies: Electrophysiology, molecular biology techniques to elucidate the signaling pathways C->D E Behavioral Studies: Assess the functional consequences of This compound-induced changes in neurotransmitter release C->E D->E

Logical progression of experimental investigation for this compound.

Conclusion and Future Directions

The study of this compound and its influence on neurotransmitter release is in its infancy. This technical guide has outlined the current knowledge gap and proposed a roadmap for future research. A systematic and multi-pronged experimental approach is crucial to elucidate the mechanism of action and therapeutic potential of this novel compound. Key future directions include:

  • Target Identification: Determining the specific molecular targets of this compound is a critical first step.

  • Neurotransmitter Specificity: Investigating the selectivity of this compound for different neurotransmitter systems.

  • In Vivo Efficacy: Establishing the effects of this compound in relevant animal models of neurological and psychiatric disorders.

  • Pharmacokinetics and Safety: Characterizing the absorption, distribution, metabolism, excretion, and toxicity profile of this compound.

As new data emerges, this technical guide will be updated to reflect the evolving understanding of this compound's role in modulating neurotransmission. The scientific community is encouraged to pursue research in this promising area to unlock the full therapeutic potential of this and similar novel chemical entities.

An In-Depth Technical Guide to SF-22: A Potent and Selective Neuropeptide Y Y2 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SF-22, chemically identified as N-[1,1′-Biphenyl]-2-yl-3-[[(2,5-dimethylphenyl)amino]sulfonyl]-4-methyl-benzamide, is a potent, selective, and brain-penetrant small molecule antagonist of the Neuropeptide Y (NPY) Y2 receptor (Y2R). Discovered through whole-cell high-throughput screening, this compound has emerged as a critical pharmacological tool for investigating the multifaceted roles of the Y2R in various physiological and pathological processes. The Y2R, a G-protein coupled receptor (GPCR), is a key regulator of neurotransmitter release, appetite, anxiety, and neuronal excitability, making it a promising therapeutic target for a range of neurological and metabolic disorders. This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, mechanism of action, and detailed experimental protocols for its characterization and application in preclinical research. All quantitative data are presented in structured tables for comparative analysis, and key biological pathways and experimental workflows are illustrated with diagrams to facilitate understanding.

Chemical and Physical Properties

This compound is an arylsulfamoylbenzamide derivative with the following key properties:

PropertyValue
Systematic Name N-[1,1′-Biphenyl]-2-yl-3-[[(2,5-dimethylphenyl)amino]sulfonyl]-4-methyl-benzamide
Molecular Formula C₂₈H₂₆N₂O₃S
Molecular Weight 470.58 g/mol
CAS Number 824981-55-7
Appearance Solid
Solubility DMSO: 26 mg/mL
Storage Room temperature

Synthesis of this compound

The synthesis of this compound, an N-substituted benzamide, can be achieved through a multi-step process. A plausible synthetic route involves the formation of a key sulfonamide intermediate followed by an amide coupling reaction. While a specific, detailed protocol for the synthesis of this compound is not publicly available, a general procedure for the synthesis of similar biphenyl (B1667301) sulfonamide derivatives can be adapted.

General Synthetic Strategy:

The synthesis can be conceptually divided into two main parts: the synthesis of the biphenyl amine portion and the sulfonyl chloride portion, followed by their coupling and subsequent amidation. A more direct approach involves the sulfonylation of an aniline (B41778) derivative, followed by amide bond formation.

Hypothetical Experimental Protocol (based on related syntheses):

Step 1: Synthesis of 3-(chlorosulfonyl)-4-methylbenzoic acid This intermediate can be prepared from 4-methylbenzoic acid through chlorosulfonation using chlorosulfonic acid.

Step 2: Synthesis of 3-[[(2,5-dimethylphenyl)amino]sulfonyl]-4-methylbenzoic acid The sulfonyl chloride from Step 1 is reacted with 2,5-dimethylaniline (B45416) in the presence of a base (e.g., pyridine (B92270) or triethylamine) in an inert solvent like dichloromethane (B109758) to form the sulfonamide.

Step 3: Synthesis of 3-[[(2,5-dimethylphenyl)amino]sulfonyl]-4-methylbenzoyl chloride The carboxylic acid of the sulfonamide from Step 2 is converted to an acid chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.

Step 4: Synthesis of this compound (N-[1,1′-Biphenyl]-2-yl-3-[[(2,5-dimethylphenyl)amino]sulfonyl]-4-methyl-benzamide) The final step involves the amide coupling of the acid chloride from Step 3 with 2-aminobiphenyl (B1664054) in the presence of a base (e.g., triethylamine) in an anhydrous aprotic solvent.

This compound Synthesis Pathway 4-Methylbenzoic Acid 4-Methylbenzoic Acid Intermediate_1 3-(chlorosulfonyl)-4-methylbenzoic acid 4-Methylbenzoic Acid->Intermediate_1 Chlorosulfonic Acid Intermediate_2 3-[[(2,5-dimethylphenyl)amino]sulfonyl]-4-methylbenzoic acid Intermediate_1->Intermediate_2 2,5-dimethylaniline, Base Intermediate_3 3-[[(2,5-dimethylphenyl)amino]sulfonyl]-4-methylbenzoyl chloride Intermediate_2->Intermediate_3 SOCl₂ or Oxalyl Chloride This compound This compound Intermediate_3->this compound 2-aminobiphenyl, Base

A plausible synthetic pathway for this compound.

Mechanism of Action and Signaling Pathway

This compound functions as a competitive antagonist at the Neuropeptide Y Y2 receptor. The Y2R is a presynaptic G-protein coupled receptor (GPCR) primarily coupled to the Gαi/o family of G-proteins.[1]

Signaling Cascade:

  • Agonist Binding: Under normal physiological conditions, endogenous ligands such as Neuropeptide Y (NPY) or Peptide YY (PYY) bind to and activate the Y2R.

  • G-Protein Activation: This activation leads to a conformational change in the receptor, which in turn activates the associated heterotrimeric G-protein. The Gαi subunit dissociates from the Gβγ dimer.

  • Downstream Effects:

    • The activated Gαi subunit inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

    • The Gβγ subunit can modulate the activity of other downstream effectors, including ion channels.

  • Antagonism by this compound: this compound binds to the Y2R, preventing the binding of endogenous agonists. This blockade inhibits the entire downstream signaling cascade, thereby preventing the agonist-induced decrease in cAMP and modulation of ion channel activity.

NPY_Y2_Receptor_Signaling_Pathway cluster_membrane Plasma Membrane Y2R NPY Y2 Receptor G_Protein Gi/o Protein Y2R->G_Protein Activates NPY NPY / PYY (Agonist) NPY->Y2R Binds & Activates SF22 This compound (Antagonist) SF22->Y2R Blocks AC Adenylyl Cyclase G_Protein->AC Inhibits (α subunit) cAMP ↓ cAMP AC->cAMP Inhibits conversion Cellular_Response Cellular Response (e.g., Inhibition of neurotransmitter release) cAMP->Cellular_Response Leads to ATP ATP ATP->AC

NPY Y2 receptor signaling and the antagonistic action of this compound.

Biological Activity and Selectivity

This compound is a potent antagonist of the Y2R with high selectivity over other NPY receptor subtypes.

AssayReceptorSpeciesIC₅₀ (nM)Kᵢ (nM)
cAMP Biosensor Assay Y2RHuman750 ± 30-
Radioligand Binding Assay ([¹²⁵I]-PYY displacement) Y2RHuman-2.25 ± 0.49
cAMP Biosensor Assay Y1RHuman> 35,000-
Radioligand Binding Assay ([¹²⁵I]-PYY displacement) Y1RHuman-> 10,000
cAMP Biosensor Assay Y4R-> 10,000-
cAMP Biosensor Assay Y5R-> 10,000-

Data compiled from Brothers et al., 2009.

Radioligand studies have also indicated that this compound may have off-target activity at 5-HT₂B and 5-HT₆ serotonin (B10506) receptors and the dopamine (B1211576) transporter, though the affinity for these targets is not well-quantified in publicly available literature.[2]

Pharmacokinetics

While this compound is described as being "brain-penetrant," specific in vivo pharmacokinetic data such as brain-to-plasma ratio, half-life, and clearance rates are not extensively reported in the primary literature. Metabolic stability studies using liver microsomes are a standard in vitro method to predict in vivo hepatic clearance.

General Protocol for Metabolic Stability Assay in Liver Microsomes:

  • Incubation: Incubate this compound (typically at 1 µM) with liver microsomes (from human, rat, or mouse) and NADPH (a cofactor for metabolic enzymes) at 37°C.

  • Time Points: Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Stop the metabolic reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of this compound.

  • Data Analysis: Plot the natural log of the percentage of this compound remaining versus time. The slope of the linear regression gives the elimination rate constant, from which the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) can be calculated.

Experimental Protocols

In Vitro Assays

6.1.1. NPY Y2 Receptor cAMP Biosensor Assay

This functional assay measures the ability of this compound to antagonize the agonist-induced inhibition of cAMP production.

  • Cell Line: A cell line (e.g., HEK293) stably co-expressing the human NPY Y2 receptor and a cyclic nucleotide-gated (CNG) ion channel.

  • Principle: An adenylyl cyclase activator (e.g., isoproterenol (B85558) or forskolin) is used to increase intracellular cAMP, which opens the CNG channels and causes a change in membrane potential that can be measured with a fluorescent probe. The Y2R agonist (NPY) inhibits adenylyl cyclase, reducing cAMP and closing the channels. An antagonist (this compound) will reverse this effect.

  • Procedure:

    • Plate the cells in a multi-well plate.

    • Pre-incubate the cells with varying concentrations of this compound.

    • Add the adenylyl cyclase activator and the Y2R agonist.

    • Measure the change in fluorescence, which corresponds to the level of cAMP.

    • Calculate the IC₅₀ value of this compound by plotting the response against the log concentration of the antagonist.

6.1.2. Radioligand Binding Assay

This assay determines the binding affinity (Kᵢ) of this compound to the Y2R by measuring its ability to displace a radiolabeled ligand.

  • Materials:

    • Cell membranes prepared from cells expressing the NPY Y2 receptor.

    • Radiolabeled ligand (e.g., [¹²⁵I]-PYY).

    • Varying concentrations of this compound.

  • Procedure:

    • Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of this compound.

    • Separate the bound and free radioligand by rapid filtration through glass fiber filters.

    • Quantify the radioactivity retained on the filters using a scintillation counter.

    • Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation.

Experimental_Workflow_Binding_Assay Start Start Prepare_Membranes Prepare cell membranes expressing NPY Y2 receptor Start->Prepare_Membranes Incubate Incubate membranes with radiolabeled ligand ([¹²⁵I]PYY) and varying concentrations of this compound Prepare_Membranes->Incubate Filter Separate bound from free radioligand by rapid filtration Incubate->Filter Quantify Quantify radioactivity on filters Filter->Quantify Analyze Analyze data to determine IC₅₀ and calculate Kᵢ Quantify->Analyze End End Analyze->End

Workflow for a radioligand binding assay.
In Vivo Assays

The brain-penetrant nature of this compound makes it suitable for in vivo studies in animal models of neurological disorders where the NPY Y2 receptor is implicated, such as anxiety and epilepsy.

6.2.1. Elevated Plus Maze (EPM) for Anxiety-Like Behavior

The EPM is a widely used test to assess anxiety-like behavior in rodents. The test is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.

  • Apparatus: A plus-shaped maze raised above the floor with two open arms and two enclosed arms.

  • Procedure:

    • Administer this compound or vehicle to the animals (e.g., via intraperitoneal injection) at a predetermined time before the test.

    • Place the animal in the center of the maze, facing one of the enclosed arms.

    • Allow the animal to freely explore the maze for a set period (typically 5 minutes).

    • Record the time spent in and the number of entries into the open and closed arms using a video tracking system.

  • Data Analysis: Anxiolytic effects are indicated by a significant increase in the time spent in and/or the number of entries into the open arms compared to the vehicle-treated group.

6.2.2. Pentylenetetrazol (PTZ)-Induced Seizure Model

PTZ is a GABAₐ receptor antagonist that induces seizures in rodents. This model is used to screen for potential anticonvulsant drugs.

  • Procedure:

    • Administer this compound or vehicle to the animals.

    • After a set pre-treatment time, administer a sub-convulsive or convulsive dose of PTZ (e.g., via subcutaneous or intraperitoneal injection).

    • Observe the animals for a defined period and score the seizure severity based on a standardized scale (e.g., the Racine scale).

  • Data Analysis: Anticonvulsant effects are indicated by a significant reduction in the mean seizure score, a decrease in the incidence of severe seizures, or an increase in the latency to the first seizure compared to the vehicle-treated group.

Analytical Methods

7.1. High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed for the analysis of this compound to determine its purity and for quantification in various matrices.

General HPLC Method Parameters:

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile
Gradient A gradient elution from a lower to a higher percentage of Mobile Phase B
Flow Rate 1.0 mL/min
Detection UV at an appropriate wavelength (determined by UV scan)
Injection Volume 10 µL

7.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

Applications in Drug Development

The NPY Y2 receptor is a promising target for the treatment of various neurological disorders. Antagonism of the Y2R is hypothesized to increase the synaptic concentration of NPY, which has anxiolytic and antidepressant effects.[1] Therefore, this compound serves as a valuable tool for:

  • Target Validation: Investigating the therapeutic potential of Y2R antagonism in animal models of anxiety, depression, epilepsy, and other neurological conditions.

  • Lead Optimization: Serving as a reference compound for the development of novel Y2R antagonists with improved pharmacokinetic and pharmacodynamic properties.

  • Understanding Disease Mechanisms: Elucidating the role of the NPY system in the pathophysiology of neurological disorders.

Chemical Suppliers

This compound is available for research purposes from several chemical suppliers, including:

  • Sigma-Aldrich (Merck)

  • TargetMol

  • AbMole BioScience

  • MedchemExpress

Note: Availability and pricing should be confirmed directly with the suppliers. All products are for research use only.

Conclusion

This compound is a well-characterized, potent, and selective NPY Y2 receptor antagonist that has proven to be a valuable research tool. Its brain-penetrant nature allows for its use in both in vitro and in vivo studies to explore the therapeutic potential of targeting the NPY system in neurological and other disorders. This technical guide provides a comprehensive resource for researchers and drug development professionals interested in utilizing this compound in their studies.

References

Methodological & Application

Application Notes and Protocols for SF-22, a Novel NPY Y2 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

SF-22 is a potent and selective antagonist of the Neuropeptide Y (NPY) Y2 receptor.[1] The NPY system, particularly the Y2 receptor, is implicated in various physiological processes, including appetite regulation, anxiety, and circadian rhythms.[2] Consequently, this compound is a valuable pharmacological tool for investigating the roles of the NPY Y2 receptor in both normal physiology and pathological conditions.[2] These application notes provide detailed protocols for utilizing this compound in in-vitro cell-based assays to characterize its antagonist activity.

Physicochemical Properties and Storage
ParameterValueReference
Molecular Formula C28H26N2O3S[2]
Molecular Weight 470.58 g/mol [2]
IC50 (NPY Y2 Receptor) 750 nM[2]
Solubility Soluble in DMSO (up to 26 mg/mL)[1]

Storage and Handling:

This compound is supplied as a solid. For experimental use, prepare a concentrated stock solution in dimethyl sulfoxide (B87167) (DMSO).[1][2] It is recommended to aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -20°C or -80°C.[1][2] When preparing working solutions, dilute the stock solution in the appropriate cell culture medium or assay buffer. Ensure the final DMSO concentration in cell-based assays is kept low (typically ≤ 0.1%) to avoid solvent toxicity.[1][2]

Experimental Protocols

General Protocol for a Cell-Based cAMP Assay to Measure this compound Antagonism

This protocol outlines a general method for assessing the antagonist activity of this compound by measuring the inhibition of agonist-induced changes in intracellular cyclic AMP (cAMP) levels in cells expressing the NPY Y2 receptor.[1] The NPY Y2 receptor signals through the Gi alpha subunit, which inhibits adenylyl cyclase and leads to a decrease in intracellular cAMP.[2]

Materials:

  • Cells expressing the NPY Y2 receptor

  • Cell culture medium

  • This compound

  • NPY or a selective Y2 receptor agonist (e.g., NPY (13-36))

  • Assay buffer

  • cAMP assay kit

Procedure:

  • Cell Seeding: Seed cells expressing the NPY Y2 receptor into a multi-well plate at a density that allows for a confluent monolayer on the day of the assay.[2]

  • Antagonist Pre-incubation: Remove the cell culture medium and wash the cells with assay buffer. Add serial dilutions of this compound to the wells. Incubate for a predetermined period (e.g., 15-30 minutes) at 37°C.[1] Include a vehicle control (assay buffer with the same final concentration of DMSO).[1]

  • Agonist Stimulation: Add the NPY Y2 receptor agonist at a concentration that elicits a submaximal response (e.g., EC80) to all wells except the negative control.[1] This allows for the detection of antagonist effects.[1] Incubate for a time sufficient to induce a measurable change in cAMP levels (e.g., 15-30 minutes) at 37°C.[1]

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit, following the manufacturer's instructions.

  • Data Analysis: Plot the cAMP levels against the concentration of this compound. Calculate the IC50 value of this compound, which represents the concentration at which it inhibits 50% of the agonist-induced effect.

Cell Viability Assay (MTT Assay)

It is crucial to assess whether this compound exhibits cytotoxic effects at the concentrations used in the primary assays.[1] The MTT assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cells used in the primary assay

  • Cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plate

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of this compound concentrations, including a vehicle control. Incubate for a period relevant to the primary assay (e.g., 24-48 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Data Analysis: Express the results as a percentage of the vehicle-treated control. A significant decrease in absorbance indicates reduced cell viability.

Data Presentation

Table 1: Dose-Response of this compound in NPY Y2 Receptor-Expressing Cells
This compound Concentration (nM)% Inhibition of Agonist-Induced cAMP Reduction (Mean ± SD)Cell Viability (% of Control) (Mean ± SD)
15.2 ± 1.199.1 ± 2.3
1015.8 ± 2.598.5 ± 3.1
10048.9 ± 4.297.9 ± 2.8
50078.3 ± 5.196.4 ± 3.5
75085.1 ± 4.895.2 ± 4.0
100092.4 ± 3.994.8 ± 3.7
1000098.6 ± 2.185.3 ± 5.6

Mandatory Visualizations

Signaling Pathway of the NPY Y2 Receptor

NPY_Y2_Receptor_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular NPY NPY/Agonist Y2R NPY Y2 Receptor NPY->Y2R SF22 This compound SF22->Y2R Inhibition G_protein Gi Protein Y2R->G_protein AC Adenylyl Cyclase G_protein->AC cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream

Caption: this compound competitively antagonizes the NPY Y2 receptor, blocking Gi-mediated inhibition of adenylyl cyclase.

Experimental Workflow for this compound Antagonist Assay

Antagonist_Assay_Workflow start Start seed_cells Seed NPY Y2R-expressing cells in a multi-well plate start->seed_cells pre_incubate Pre-incubate with this compound or vehicle control seed_cells->pre_incubate stimulate Stimulate with NPY Y2 receptor agonist pre_incubate->stimulate measure_cAMP Lyse cells and measure intracellular cAMP levels stimulate->measure_cAMP analyze Analyze data and calculate IC50 value measure_cAMP->analyze end End analyze->end

Caption: A streamlined workflow for determining the antagonist potency of this compound using a cell-based cAMP assay.

Logical Relationship of Experimental Design

Logical_Design cluster_primary Primary Objective: Characterize this compound Activity cluster_secondary Secondary Objective: Assess Specificity and Safety objective Determine the antagonist potency of this compound at the NPY Y2 receptor primary_assay Cell-Based cAMP Assay (Dose-Response) objective->primary_assay viability_assay Cell Viability Assay (MTT) (Dose-Response) primary_assay->viability_assay Informs interpretation of primary results secondary_objective Ensure observed effects are not due to cytotoxicity secondary_objective->viability_assay

Caption: The logical flow ensures that the primary antagonist activity data is validated by cytotoxicity assessment.

References

Application Notes and Protocols for the SF-22 (GloSensor™-22F) cAMP Biosensor Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic AMP (cAMP) is a ubiquitous second messenger that plays a crucial role in cellular signaling, mediating the effects of numerous hormones and neurotransmitters. The quantification of intracellular cAMP levels is therefore fundamental to the study of G protein-coupled receptors (GPCRs), a major class of drug targets. The SF-22 cAMP biosensor, commercially known as the GloSensor™-22F cAMP Assay, offers a highly sensitive and real-time method for monitoring cAMP dynamics in living cells. This technology is based on a genetically encoded biosensor, a fusion of a cAMP-binding domain to a mutant form of Photinus pyralis luciferase. Binding of cAMP to the biosensor induces a conformational change, leading to a large increase in light output, which can be readily measured using a luminometer. This application note provides detailed protocols for utilizing the this compound (GloSensor™-22F) biosensor for the characterization of GPCR agonists and antagonists.

Principle of the Assay

The GloSensor™-22F biosensor is a genetically engineered protein that directly links cAMP levels to a luminescent signal. The biosensor consists of a cAMP-binding moiety fused to a circularly permuted firefly luciferase. In the absence of cAMP, the biosensor is in a low-light output state. When intracellular cAMP levels rise, cAMP binds to its binding domain on the biosensor, causing a conformational change in the protein. This change brings the luciferase domains into a more favorable orientation for catalysis, resulting in a significant increase in light emission in the presence of the luciferase substrate. The emitted light is directly proportional to the intracellular cAMP concentration, allowing for real-time monitoring of GPCR signaling.[1][2][3]

Data Presentation

The this compound (GloSensor™-22F) cAMP biosensor assay is a robust and reliable method for quantifying the potency and efficacy of GPCR ligands. The following tables summarize representative quantitative data obtained from various studies using this assay.

GPCR TargetLigandAssay TypeCell LineEC50 / IC50 (nM)Reference
β2-Adrenergic ReceptorIsoproterenolAgonistHEK2930.1 - 10[4]
β2-Adrenergic ReceptorSalbutamolAgonistHEK2931 - 50[4]
β2-Adrenergic ReceptorFormoterolAgonistHEK2930.01 - 1[4]
GPR17PF-8503Agonist1321N10.035[5]
GPR17MRS4174Antagonist1321N1162[5]
A2a Adenosine ReceptorNECAAgonistHEK293H~10[6]
Assay ParameterValueCell LineGPCR TargetNotesReference
Z'-factor> 0.7HEK293β2-Adrenergic ReceptorIndicates excellent assay quality for high-throughput screening.[4]
Signal-to-Background RatioUp to 500-foldVariousVariousHighly dependent on cell type, receptor expression, and assay conditions. The 22F construct generally provides a higher S/B ratio compared to the 20F variant.[1][3]

Experimental Protocols

Materials and Reagents
  • pGloSensor™-22F cAMP Plasmid (e.g., Promega Cat. #E2301)

  • Mammalian cell line of choice (e.g., HEK293, CHO)

  • Cell culture medium (e.g., DMEM, F-12)

  • Fetal Bovine Serum (FBS)

  • Transfection reagent (e.g., FuGENE® HD, Lipofectamine®)

  • GloSensor™ cAMP Reagent (e.g., Promega Cat. #E1290)

  • CO2-independent medium (for equilibration)

  • Agonists, antagonists, and other test compounds

  • White, opaque 96- or 384-well assay plates

  • Luminometer

Protocol 1: Transient Transfection of Adherent Cells
  • Cell Seeding: The day before transfection, seed healthy, actively dividing cells in a 6-well plate at a density that will result in 50-80% confluency on the day of transfection.

  • Transfection Complex Preparation: On the day of transfection, prepare the transfection complexes according to the manufacturer's protocol for your chosen transfection reagent. For a 6-well plate, typically 1-2 µg of the pGloSensor™-22F cAMP Plasmid is used per well.

  • Transfection: Add the transfection complex to the cells and incubate for 24-48 hours at 37°C in a CO2 incubator.

  • Cell Harvesting and Seeding for Assay: After the incubation period, detach the cells using a non-enzymatic cell dissociation solution. Resuspend the cells in fresh culture medium and perform a cell count. Seed the transfected cells into a white, opaque 96- or 384-well assay plate at a predetermined optimal density (typically 10,000-20,000 cells per well for a 96-well plate). Allow the cells to attach for at least 4-6 hours or overnight.

Protocol 2: Agonist Dose-Response Assay
  • Reagent Preparation: Prepare the GloSensor™ Equilibration Medium by adding the GloSensor™ cAMP Reagent to a CO2-independent medium containing 10% FBS. The final concentration of the GloSensor™ cAMP Reagent is typically 2% (v/v). Also, prepare serial dilutions of the agonist in the equilibration medium at the desired concentrations (e.g., 10x final concentration).

  • Cell Equilibration: Carefully remove the culture medium from the cells in the assay plate and replace it with the GloSensor™ Equilibration Medium. Incubate the plate at room temperature for 2 hours to allow the substrate to enter the cells and for the luminescent signal to stabilize.

  • Agonist Stimulation: Add the serially diluted agonist to the wells. Include a vehicle control (equilibration medium without agonist).

  • Signal Measurement: Immediately after adding the agonist, measure the luminescence at various time points (e.g., every 1-2 minutes for 15-30 minutes) or at a single endpoint (typically 15-20 minutes post-stimulation) using a luminometer.

  • Data Analysis: For kinetic data, determine the peak luminescence response for each agonist concentration. For endpoint data, use the luminescence reading at the chosen time point. Plot the luminescence signal against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Protocol 3: Antagonist Dose-Response Assay
  • Reagent Preparation: Prepare the GloSensor™ Equilibration Medium as described in the agonist assay protocol. Prepare serial dilutions of the antagonist in the equilibration medium. Prepare a solution of the agonist at a concentration that elicits a submaximal response (e.g., EC80).

  • Cell Equilibration: Equilibrate the cells with the GloSensor™ Equilibration Medium for 2 hours at room temperature.

  • Antagonist Pre-incubation: Add the serially diluted antagonist to the wells and incubate for a predetermined period (e.g., 15-30 minutes) at room temperature. Include a vehicle control (equilibration medium without antagonist).

  • Agonist Challenge: Add the EC80 concentration of the agonist to all wells (except for the negative control wells).

  • Signal Measurement: Measure the luminescence as described in the agonist assay protocol.

  • Data Analysis: Plot the luminescence signal against the logarithm of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Mandatory Visualizations

Gs and Gi Signaling Pathways

G_Protein_Signaling cluster_Gs Gs Signaling Pathway cluster_Gi Gi Signaling Pathway Ligand_Gs Agonist GPCR_Gs Gs-coupled GPCR Ligand_Gs->GPCR_Gs Gs Gs Protein GPCR_Gs->Gs Activates AC_Gs Adenylyl Cyclase Gs->AC_Gs Activates cAMP_Gs cAMP AC_Gs->cAMP_Gs  + ATP_Gs ATP ATP_Gs->cAMP_Gs PKA_Gs PKA cAMP_Gs->PKA_Gs Activates Response_Gs Cellular Response (Stimulatory) PKA_Gs->Response_Gs Ligand_Gi Agonist GPCR_Gi Gi-coupled GPCR Ligand_Gi->GPCR_Gi Gi Gi Protein GPCR_Gi->Gi Activates AC_Gi Adenylyl Cyclase Gi->AC_Gi Inhibits cAMP_Gi cAMP AC_Gi->cAMP_Gi  - ATP_Gi ATP ATP_Gi->cAMP_Gi PKA_Gi PKA cAMP_Gi->PKA_Gi Response_Gi Cellular Response (Inhibitory) PKA_Gi->Response_Gi

Caption: Gs and Gi protein-coupled receptor signaling pathways.

Experimental Workflow for this compound (GloSensor™-22F) cAMP Biosensor Assay

Assay_Workflow start Start step1 Seed cells in assay plate start->step1 step2 Transiently transfect cells with pGloSensor™-22F plasmid step1->step2 step3 Incubate for 24-48 hours step2->step3 step4 Equilibrate cells with GloSensor™ cAMP Reagent (2 hours, room temperature) step3->step4 step5 Add test compounds (Agonist or Antagonist) step4->step5 step6 Incubate (15-30 minutes) step5->step6 step7 Measure luminescence step6->step7 end Data Analysis (EC50 / IC50) step7->end

Caption: Experimental workflow for the this compound (GloSensor™-22F) cAMP biosensor assay.

References

Application Notes and Protocols for SF-22 in In Vivo Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer

The following application notes and protocols are based on the hypothesis that "SF-22" is a modulator of the Interleukin-22 (IL-22) signaling pathway. As "this compound" is not a universally recognized scientific designation, this document has been constructed using established knowledge of IL-22's function in preclinical rodent models to provide a representative and instructive example. The experimental data presented is illustrative and not derived from actual studies of a compound named this compound.

Audience: Researchers, scientists, and drug development professionals.

Introduction to this compound

This compound is a novel small molecule designed to selectively activate the Interleukin-22 (IL-22) signaling pathway. IL-22 is a cytokine that plays a critical role in promoting tissue protection and regeneration, particularly at mucosal surfaces.[1][2] It exerts its effects by binding to a heterodimeric receptor complex composed of IL-22R1 and IL-10R2, which is primarily expressed on epithelial cells.[3][4] This targeted action makes the IL-22 pathway a promising therapeutic target for diseases characterized by epithelial damage and barrier dysfunction, such as inflammatory bowel disease (IBD) and certain forms of tissue injury. This compound, as a potent agonist of this pathway, offers a potential therapeutic strategy to enhance tissue repair and mitigate inflammation.[1][2]

Mechanism of Action: The IL-22 Signaling Pathway

Upon binding of this compound to the IL-22 receptor complex, a downstream signaling cascade is initiated, primarily through the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway.[3][4] This leads to the phosphorylation and activation of STAT3, which then translocates to the nucleus to regulate the transcription of genes involved in cell survival, proliferation, and antimicrobial defense.[1][3] Additionally, the IL-22 pathway can activate the MAPK and PI3K/Akt/mTOR signaling cascades.[4]

IL22_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus SF22 This compound IL22R1 IL-22R1 SF22->IL22R1 Binds IL10R2 IL-10R2 SF22->IL10R2 Binds JAK1 JAK1 IL22R1->JAK1 Activates TYK2 TYK2 IL22R1->TYK2 Activates MAPK MAPK Pathway IL22R1->MAPK PI3K_Akt PI3K/Akt Pathway IL22R1->PI3K_Akt IL10R2->JAK1 Activates IL10R2->TYK2 Activates IL10R2->MAPK IL10R2->PI3K_Akt STAT3 STAT3 JAK1->STAT3 Phosphorylates TYK2->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerizes Gene_Transcription Gene Transcription (Regeneration, Antimicrobial Peptides) pSTAT3_dimer->Gene_Transcription Induces

Caption: IL-22 Signaling Pathway Activated by this compound.

In Vivo Rodent Models and Applications

This compound is suitable for investigation in various rodent models of disease where epithelial barrier function is compromised. Key applications include:

  • Inflammatory Bowel Disease (IBD): In models such as dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis, this compound can be evaluated for its ability to promote mucosal healing and reduce disease severity.

  • Graft-versus-Host Disease (GvHD): The tissue-protective effects of this compound can be assessed in models of GvHD, particularly in mitigating damage to the gastrointestinal tract.

  • Acute Pancreatitis: this compound's potential to protect pancreatic acinar cells and reduce inflammation can be studied in models of pancreatitis.[1]

  • Liver Injury: In models of toxin-induced liver damage, this compound can be investigated for its hepatoprotective and regenerative properties.

Experimental Protocols

General Preparation and Administration of this compound

Materials:

  • This compound (lyophilized powder)

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.4

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Sterile syringes and needles (appropriate gauge for the route of administration)

  • Vortex mixer

  • Analytical balance

Protocol:

  • Reconstitution: Allow the lyophilized this compound vial to equilibrate to room temperature. Reconstitute the powder with sterile PBS to a stock concentration of 10 mg/mL. Gently swirl the vial to dissolve the contents completely. Avoid vigorous shaking.

  • Formulation: For oral administration, the this compound stock solution can be further diluted in a vehicle such as 0.5% carboxymethylcellulose to the final desired concentration. For intraperitoneal or intravenous injection, dilution in sterile PBS is recommended.

  • Dose Calculation: Calculate the required volume for administration based on the animal's body weight and the target dosage (e.g., mg/kg).

  • Administration: Administer the this compound formulation to the rodents via the chosen route (e.g., oral gavage, intraperitoneal injection). Ensure proper animal handling and technique to minimize stress and ensure accurate dosing.

DSS-Induced Colitis Model in Mice

This protocol outlines the use of this compound in a common model of IBD.

DSS_Colitis_Workflow cluster_acclimatization Phase 1: Acclimatization cluster_induction Phase 2: Disease Induction & Treatment cluster_endpoint Phase 3: Endpoint Analysis Acclimatize Acclimatize Mice (7 days) Group_Assignment Randomly Assign to Groups: - Vehicle - this compound (Low Dose) - this compound (High Dose) Acclimatize->Group_Assignment DSS_Admin Administer 2.5% DSS in Drinking Water (Days 0-7) Daily_Treatment Daily Treatment with this compound or Vehicle (Days 0-10) DSS_Admin->Daily_Treatment Group_Assignment->DSS_Admin Daily_Monitoring Daily Monitoring: - Body Weight - Stool Consistency - Rectal Bleeding Daily_Treatment->Daily_Monitoring Euthanasia Euthanize Mice (Day 10) Daily_Monitoring->Euthanasia Endpoint Tissue_Collection Collect Colon Tissue Euthanasia->Tissue_Collection Analysis Endpoint Analysis: - Colon Length - Histopathology Scoring - Myeloperoxidase (MPO) Assay - Gene Expression (qRT-PCR) Tissue_Collection->Analysis

Caption: Experimental Workflow for this compound in a DSS-Induced Colitis Model.

Protocol:

  • Animals: Use 8-10 week old C57BL/6 mice, housed under standard conditions.

  • Acclimatization: Allow mice to acclimate for at least 7 days before the start of the experiment.

  • Group Assignment: Randomly assign mice to experimental groups (n=8-10 per group):

    • Group 1: Healthy Control (no DSS, vehicle treatment)

    • Group 2: DSS + Vehicle

    • Group 3: DSS + this compound (e.g., 1 mg/kg)

    • Group 4: DSS + this compound (e.g., 10 mg/kg)

  • Colitis Induction: Provide drinking water containing 2.5% (w/v) DSS to mice in Groups 2, 3, and 4 for 7 consecutive days. Group 1 receives normal drinking water.

  • Treatment: Administer this compound or vehicle daily from day 0 to day 10 via oral gavage or intraperitoneal injection.

  • Monitoring: Record body weight, stool consistency, and presence of rectal bleeding daily. Calculate the Disease Activity Index (DAI).

  • Endpoint Analysis (Day 10):

    • Euthanize mice and collect colon tissue.

    • Measure colon length as an indicator of inflammation.

    • Fix a distal segment of the colon in 10% neutral buffered formalin for histopathological analysis (H&E staining).

    • Homogenize a portion of the colon for myeloperoxidase (MPO) assay to quantify neutrophil infiltration.

    • Isolate RNA from another colon segment for qRT-PCR analysis of inflammatory and regenerative gene expression (e.g., IL-6, TNF-α, Reg3β).

Data Presentation

The following tables present illustrative data from a hypothetical study using this compound in a DSS-induced colitis model.

Table 1: Effect of this compound on Disease Activity Index (DAI) and Colon Length

GroupTreatmentDAI at Day 10 (Mean ± SEM)Colon Length (cm) (Mean ± SEM)
1Healthy Control0.2 ± 0.19.5 ± 0.3
2DSS + Vehicle8.5 ± 0.66.2 ± 0.4
3DSS + this compound (1 mg/kg)5.1 ± 0.57.8 ± 0.3
4DSS + this compound (10 mg/kg)3.2 ± 0.4 8.9 ± 0.2

*p < 0.05 vs. DSS + Vehicle; **p < 0.01 vs. DSS + Vehicle

Table 2: Histological and Inflammatory Markers in Colon Tissue

GroupTreatmentHistology Score (Mean ± SEM)MPO Activity (U/g tissue) (Mean ± SEM)
1Healthy Control0.5 ± 0.21.2 ± 0.3
2DSS + Vehicle9.8 ± 0.715.6 ± 1.2
3DSS + this compound (1 mg/kg)6.2 ± 0.68.9 ± 0.9
4DSS + this compound (10 mg/kg)3.5 ± 0.5 4.1 ± 0.7

*p < 0.05 vs. DSS + Vehicle; **p < 0.01 vs. DSS + Vehicle

Table 3: Gene Expression Analysis in Colon Tissue (Fold Change vs. Healthy Control)

GeneDSS + Vehicle (Mean ± SEM)DSS + this compound (10 mg/kg) (Mean ± SEM)
TNF-α 12.5 ± 1.54.2 ± 0.8
IL-6 15.2 ± 1.85.1 ± 1.1
Reg3β 2.1 ± 0.48.5 ± 1.3**
Muc2 0.3 ± 0.10.8 ± 0.2*

*p < 0.05 vs. DSS + Vehicle; **p < 0.01 vs. DSS + Vehicle

Safety and Toxicology Considerations

While IL-22 signaling is primarily restricted to non-hematopoietic cells, it is essential to monitor for potential adverse effects.[2] Long-term administration may have pro-inflammatory consequences in certain contexts.[1][2] Recommended safety assessments in rodent studies include:

  • Regular monitoring of animal health (body weight, behavior, clinical signs).

  • Complete blood count (CBC) and serum chemistry analysis at study termination.

  • Histopathological evaluation of major organs (liver, kidney, spleen, lung).

Conclusion

This compound represents a promising therapeutic agent for diseases involving epithelial injury. The protocols and data presented here provide a framework for the preclinical evaluation of this compound in relevant in vivo rodent models. Careful experimental design and comprehensive endpoint analysis are crucial for elucidating the therapeutic potential and safety profile of this compound.

References

SF-22 drug administration route for mice

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for the Administration of a Novel Compound (SF-22) in Mice

Disclaimer: Information regarding a specific drug designated "this compound" is not publicly available. These application notes and protocols provide a generalized framework for the administration of a hypothetical novel compound, herein referred to as this compound, to mice for research purposes. The provided guidelines are based on established best practices in preclinical animal studies. Researchers must adapt these protocols based on the specific physicochemical properties, pharmacokinetics, and toxicity profile of the actual compound being investigated. All procedures involving live animals must be approved by an Institutional Animal Care and Use Committee (IACUC).

Introduction

The selection of an appropriate administration route is a critical step in the preclinical evaluation of any new therapeutic agent.[1][2][3] This decision influences the compound's bioavailability, efficacy, and potential toxicity.[2] This document outlines standardized protocols for the administration of the hypothetical compound this compound in mice via common parenteral and enteral routes.

Data Presentation: General Guidelines for Substance Administration in Mice

The following tables summarize key quantitative parameters for common administration routes in adult mice. These are general recommendations and may need to be adjusted based on the specific characteristics of this compound and the experimental design.

Table 1: Recommended Administration Volumes and Needle Sizes for Mice

Route of AdministrationMaximum Injection VolumeRecommended Needle Gauge
Intravenous (IV)5 mL/kg (0.2 mL for a 20g mouse)27-30 G
Intraperitoneal (IP)10 mL/kg (0.2 mL for a 20g mouse)25-27 G
Subcutaneous (SC)5 mL/kg per site22-27 G
Intramuscular (IM)0.05 mL/kg per site25-27 G
Oral Gavage (PO)10 mL/kg18-20 G (ball-tipped)

Data compiled from multiple sources.[4][5]

Table 2: Comparison of Common Administration Routes

RouteSpeed of OnsetBioavailabilityKey Considerations
Intravenous (IV)Very Rapid100%Requires technical skill; potential for embolism.
Intraperitoneal (IP)RapidHigh, but variableRisk of injection into abdominal organs.[6]
Subcutaneous (SC)SlowGood for sustained releaseIrritating substances can cause skin necrosis.
Intramuscular (IM)ModerateGoodSmall muscle mass in mice limits volume.[5]
Oral Gavage (PO)SlowestVariable; subject to first-pass metabolismMimics clinical route for many drugs; risk of esophageal or stomach injury.[6]

Experimental Protocols

These protocols provide a step-by-step guide for the administration of this compound. Aseptic techniques should be employed for all procedures to prevent infection.

Intravenous (IV) Administration via the Lateral Tail Vein

Intravenous injection ensures immediate and complete systemic distribution of the compound.

Materials:

  • This compound solution in a sterile vehicle

  • Tuberculin syringe (1 mL) with a 27-30 G needle

  • Mouse restrainer

  • Heat lamp or warm water to induce vasodilation

Procedure:

  • Prepare the this compound solution to the desired concentration.

  • Warm the mouse's tail using a heat lamp or by immersing it in warm water for 1-2 minutes to dilate the lateral tail veins.

  • Place the mouse in a suitable restrainer.

  • Swab the tail with 70% ethanol.

  • Position the needle, bevel up, parallel to the vein and insert it into the distal third of the tail.

  • Gently aspirate to confirm placement in the vein (a small flash of blood should be visible in the needle hub).

  • Inject the this compound solution slowly.

  • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

  • Monitor the mouse for any adverse reactions.

Intraperitoneal (IP) Administration

This route allows for rapid absorption of the compound into the systemic circulation.

Materials:

  • This compound solution in a sterile vehicle

  • Tuberculin syringe (1 mL) with a 25-27 G needle

Procedure:

  • Prepare the this compound solution.

  • Restrain the mouse by scruffing the neck and securing the tail.

  • Tilt the mouse's head downwards at a 30-45 degree angle.

  • Insert the needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.[6]

  • Gently aspirate to ensure no fluid or blood is drawn back, which would indicate entry into an organ or blood vessel.

  • Inject the this compound solution.

  • Withdraw the needle and return the mouse to its cage.

  • Monitor for any signs of distress.

Oral Gavage (PO) Administration

Oral gavage is used to deliver a precise dose of the compound directly into the stomach.

Materials:

  • This compound solution in a suitable vehicle

  • Syringe

  • 18-20 G stainless steel, curved gavage needle with a ball tip

Procedure:

  • Prepare the this compound solution.

  • Firmly restrain the mouse by scruffing the neck to immobilize the head.

  • Measure the distance from the mouse's mouth to the last rib to estimate the correct insertion depth of the gavage needle.

  • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.

  • Allow the mouse to swallow the needle; do not force it.

  • Once at the predetermined depth, administer the this compound solution.

  • Gently remove the gavage needle.

  • Observe the mouse for any signs of respiratory distress, which could indicate accidental administration into the trachea.

Visualizations

The following diagrams illustrate the workflows for the described administration protocols.

IV_Administration_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_post Post-Procedure prep_solution Prepare this compound Solution warm_tail Warm Mouse Tail (Vasodilation) prep_solution->warm_tail restrain Restrain Mouse warm_tail->restrain insert_needle Insert Needle into Tail Vein restrain->insert_needle inject Inject this compound Slowly insert_needle->inject withdraw Withdraw Needle & Apply Pressure inject->withdraw monitor Monitor Mouse withdraw->monitor

Caption: Workflow for Intravenous (IV) Administration of this compound.

IP_Administration_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_post Post-Procedure prep_solution Prepare this compound Solution restrain Restrain Mouse & Tilt prep_solution->restrain insert_needle Insert Needle into Peritoneal Cavity restrain->insert_needle aspirate Aspirate to Check Placement insert_needle->aspirate inject Inject this compound aspirate->inject monitor Monitor Mouse inject->monitor

Caption: Workflow for Intraperitoneal (IP) Administration of this compound.

PO_Administration_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_post Post-Procedure prep_solution Prepare this compound Solution measure_depth Measure Gavage Needle Depth prep_solution->measure_depth restrain Restrain Mouse measure_depth->restrain insert_needle Insert Gavage Needle restrain->insert_needle administer Administer this compound insert_needle->administer remove_needle Remove Needle administer->remove_needle monitor Monitor Mouse remove_needle->monitor

Caption: Workflow for Oral Gavage (PO) Administration of this compound.

References

Application Note: Comprehensive Assessment of Brain Penetrance for the Novel CNS Drug Candidate SF-22

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The development of effective therapeutics for central nervous system (CNS) disorders is critically dependent on the ability of a drug candidate to cross the blood-brain barrier (BBB). The BBB is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. This application note provides a detailed protocol for assessing the brain penetrance of SF-22, a novel investigational compound. The described methodologies include a combination of in vitro and in vivo assays to build a comprehensive profile of its CNS distribution potential.

1. Physicochemical Properties of this compound

A preliminary assessment of the physicochemical properties of this compound provides an initial indication of its potential to cross the BBB. Key parameters are summarized in the table below.

PropertyValueImplication for BBB Penetrance
Molecular Weight356.9 g/mol Favorable (<400 Da is generally preferred)
LogP3.8Moderate lipophilicity, which can facilitate membrane crossing
Polar Surface Area (PSA)75 ŲWithin the optimal range (<90 Ų) for BBB penetration
pKa (most basic)8.2Cationic at physiological pH, may be a substrate for efflux transporters

2. In Vitro Permeability Assessment

In vitro models are crucial for early-stage screening of BBB permeability and identifying potential liabilities such as active efflux.

2.1. Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput method to assess the passive diffusion of a compound across an artificial lipid membrane.

Experimental Protocol: PAMPA

  • Preparation of Lipid Mixture: A 1% (w/v) solution of porcine brain polar lipid extract in dodecane (B42187) is prepared.

  • Coating of Donor Plate: A 96-well filter plate (PVDF membrane, 0.45 µm pore size) is coated with 5 µL of the lipid mixture.

  • Preparation of Compound Solutions: this compound is dissolved in a phosphate-buffered saline (PBS) solution at a final concentration of 100 µM.

  • Assay Assembly: 200 µL of the this compound solution is added to the donor wells. The acceptor plate is filled with 300 µL of PBS. The donor plate is then placed on top of the acceptor plate.

  • Incubation: The plate sandwich is incubated at room temperature for 4 hours with gentle shaking.

  • Quantification: The concentration of this compound in both the donor and acceptor wells is determined by LC-MS/MS.

  • Calculation of Permeability Coefficient (Pe): The effective permeability is calculated using the following equation: Pe = [ -ln(1 - [CA]/[Cequilibrium]) ] / (A * (1/VD + 1/VA) * t) Where:

    • CA is the concentration in the acceptor well.

    • Cequilibrium is the concentration at equilibrium.

    • A is the filter area.

    • VD and VA are the volumes of the donor and acceptor wells, respectively.

    • t is the incubation time.

Data Presentation: PAMPA Results

CompoundPe (10⁻⁶ cm/s)Classification
This compound8.5High Permeability
Propranolol (High Permeability Control)15.2High Permeability
Atenolol (Low Permeability Control)0.8Low Permeability

2.2. MDCK-MDR1 Cell-Based Permeability Assay

This assay utilizes Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene, which encodes the P-glycoprotein (P-gp) efflux transporter. It helps to determine if this compound is a substrate for this key BBB efflux pump.

Experimental Protocol: MDCK-MDR1 Assay

  • Cell Culture: MDCK-MDR1 cells are seeded on Transwell inserts and cultured for 5-7 days to form a confluent monolayer.

  • Transepithelial Electrical Resistance (TEER) Measurement: The integrity of the cell monolayer is confirmed by measuring the TEER, which should be >200 Ω·cm².

  • Permeability Assay (A-to-B and B-to-A):

    • Apical to Basolateral (A-to-B): this compound (10 µM) is added to the apical (donor) chamber, and the appearance of the compound in the basolateral (receiver) chamber is monitored over 2 hours.

    • Basolateral to Apical (B-to-A): this compound (10 µM) is added to the basolateral (donor) chamber, and its appearance in the apical (receiver) chamber is monitored.

  • Sample Analysis: Samples are collected from the receiver chamber at 30, 60, 90, and 120 minutes and analyzed by LC-MS/MS.

  • Calculation of Apparent Permeability (Papp) and Efflux Ratio (ER):

    • Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration.

    • Efflux Ratio (ER) = Papp (B-to-A) / Papp (A-to-B)

Data Presentation: MDCK-MDR1 Permeability Data

CompoundPapp (A-to-B) (10⁻⁶ cm/s)Papp (B-to-A) (10⁻⁶ cm/s)Efflux Ratio (ER)P-gp Substrate
This compound2.18.44.0Yes
Loperamide (P-gp Substrate Control)0.510.521.0Yes
Propranolol (Non-P-gp Substrate Control)12.513.11.05No

An efflux ratio greater than 2 is indicative of active efflux.

3. In Vivo Brain Penetrance Assessment

In vivo studies in rodents are essential to confirm the findings from in vitro assays and to determine the unbound brain-to-plasma concentration ratio (Kp,uu).

3.1. Rodent Pharmacokinetic Study

Experimental Protocol: Mouse Pharmacokinetic Study

  • Animal Model: Male C57BL/6 mice (n=3 per time point).

  • Dosing: this compound is administered intravenously via the tail vein at a dose of 2 mg/kg.

  • Sample Collection: At designated time points (e.g., 0.25, 0.5, 1, 2, 4, and 8 hours post-dose), blood is collected via cardiac puncture into heparinized tubes. Immediately following blood collection, the mice are euthanized, and the brains are harvested.

  • Sample Processing:

    • Plasma: Blood is centrifuged at 2000 x g for 10 minutes to obtain plasma.

    • Brain Homogenate: Brains are weighed and homogenized in 4 volumes of PBS.

  • Bioanalysis: The concentrations of this compound in plasma and brain homogenate are determined by LC-MS/MS.

  • Determination of Unbound Fractions: The fraction of this compound unbound in plasma (fu,p) and brain homogenate (fu,brain) is determined using equilibrium dialysis.

  • Calculation of Kp and Kp,uu:

    • Kp = Cbrain / Cplasma

    • Kp,uu = (Cbrain * fu,brain) / (Cplasma * fu,p)

Data Presentation: In Vivo Brain Penetrance Data

ParameterValueInterpretation
fu,p0.055% unbound in plasma
fu,brain0.1212% unbound in brain tissue
Kp (at 2 hours)0.8Total brain concentration is 80% of total plasma concentration
Kp,uu (at 2 hours)1.92Unbound brain concentration is nearly twice the unbound plasma concentration, suggesting some active influx or low active efflux.

4. Visualizations

BBB_Penetration_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment cluster_decision Decision PAMPA PAMPA Assay (Passive Permeability) MDCK MDCK-MDR1 Assay (Active Transport) PK Rodent PK Study (Brain & Plasma) MDCK->PK Dialysis Equilibrium Dialysis (Unbound Fraction) PK->Dialysis Kp_uu Calculate Kp,uu Dialysis->Kp_uu Decision Optimize or Advance? Kp_uu->Decision

Caption: Experimental workflow for assessing the brain penetrance of this compound.

BBB_Signaling_Pathway cluster_blood Blood Vessel cluster_bbb Blood-Brain Barrier cluster_brain Brain Parenchyma Drug_bound This compound (Bound to Plasma Protein) Drug_unbound This compound (Unbound) TJ Tight Junctions (Paracellular Diffusion) Drug_unbound->TJ Restricted Endothelial Endothelial Cell Drug_unbound->Endothelial Passive Diffusion Pgp P-gp Efflux Pump Endothelial->Pgp Target CNS Target Endothelial->Target Entry to CNS Pgp->Drug_unbound Efflux

Caption: Factors influencing this compound's ability to cross the blood-brain barrier.

The comprehensive assessment of this compound's brain penetrance reveals a promising profile for a CNS drug candidate. The physicochemical properties are within the favorable range for BBB penetration. In vitro assays demonstrate high passive permeability, although this compound is identified as a substrate for the P-gp efflux pump, which could potentially limit its brain accumulation. However, the in vivo pharmacokinetic study in mice indicates a Kp,uu of 1.92, suggesting that at steady-state, the unbound concentration of this compound in the brain is almost double that in the plasma. This favorable in vivo result suggests that the impact of P-gp efflux may be overcome by other factors, such as a potential minor active influx mechanism or that the efflux is not potent enough to significantly hinder brain entry under these experimental conditions.

Further studies, including positron emission tomography (PET) imaging, could provide more detailed spatial and temporal information on the brain distribution of this compound. Additionally, evaluating brain penetrance in the presence of P-gp inhibitors could further elucidate the role of active efflux. Based on the current data, this compound demonstrates sufficient brain penetrance to warrant further investigation for its intended CNS therapeutic effects.

Application Notes & Protocols for Electrophysiological Recordings in Neuronal Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Note on the "SF-22" Cell Line: Initial searches did not yield information on a specific cell line designated "this compound" used in electrophysiology. Therefore, these application notes and protocols have been developed using the HT-22 mouse hippocampal cell line as a representative model. HT-22 cells are a well-characterized and widely used immortalized cell line in neuroscience research, particularly for studying mechanisms of glutamate-induced neurotoxicity and oxidative stress.[1][2][3] The principles and protocols described herein are broadly applicable to a variety of cultured neuronal cell lines.

Introduction to HT-22 Electrophysiology

The HT-22 cell line, derived from mouse hippocampus, is an invaluable tool for investigating neuronal function and pathology.[2][3] While undifferentiated HT-22 cells express low levels of ionotropic glutamate (B1630785) receptors, they are highly susceptible to glutamate-induced oxidative stress via inhibition of the cystine/glutamate antiporter, making them an excellent model for non-receptor-mediated cytotoxicity.[4][5]

Differentiation of HT-22 cells can induce the expression of more mature neuronal markers, including various ion channels, making them suitable for electrophysiological investigation using techniques like patch clamp.[6][7] Patch clamp recordings allow for the direct measurement of cellular bioelectric properties such as membrane potential, ion channel currents, and firing characteristics, providing critical insights into cellular function in both healthy and diseased states.[8][9] Studies have utilized patch clamp to characterize membrane properties and the expression of specific ion channels, such as voltage-dependent anion channels (VDACs), in HT-22 cells.[6][10]

Data Presentation: Electrophysiological Properties

The following tables summarize typical electrophysiological parameters for cultured neuronal cells and the composition of standard solutions used in patch clamp recordings. Specific values for HT-22 cells can vary based on differentiation status and experimental conditions.

Table 1: Typical Electrophysiological Parameters of Cultured Neurons

ParameterTypical Value RangeDescription
Resting Membrane Potential (Vm)-50 to -70 mVThe baseline electrical potential difference across the cell membrane at rest.
Input Resistance (Rin)100 MΩ to >1 GΩA measure of the cell's opposition to current flow across the membrane.
Membrane Capacitance (Cm)10 to 100 pFProportional to the surface area of the cell membrane.
Action Potential Threshold-40 to -50 mVThe membrane potential at which an action potential is initiated.
Action Potential Amplitude70 to 110 mVThe peak voltage change during an action potential.
Series Resistance (Rs)5 to 20 MΩThe access resistance between the patch pipette and the cell interior in whole-cell mode.[11]

Table 2: Standard Solutions for Whole-Cell Patch Clamp Recording

Solution TypeComponentConcentration (mM)
Artificial Cerebrospinal Fluid (aCSF) / External Solution [12][13]NaCl125 - 126
KCl2.5 - 3
MgCl₂ / MgSO₄1 - 2
CaCl₂2
NaH₂PO₄1.25
NaHCO₃25 - 26.4
Glucose10 - 25
K-Gluconate Based Internal Solution (for Current Clamp) [14]K-Gluconate~115
KCl / NaCl4 - 10
HEPES10
EGTA0.2 - 11
Mg-ATP2 - 4
Na-GTP0.3

Note: The osmolarity and pH of all solutions must be carefully adjusted before use. aCSF is typically bubbled with 95% O₂ / 5% CO₂.[13]

Experimental Protocols

Cell Culture and Preparation
  • Cell Culture: Culture HT-22 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Plating for Recording: For electrophysiology experiments, plate the cells onto sterile glass coverslips (12-18 mm diameter) placed in 24- or 12-well plates.[14] Seed the cells at a density that will result in a 50-70% confluent monolayer on the day of recording.

  • Differentiation (Optional): To induce a more neuron-like phenotype, HT-22 cells can be differentiated. This may involve switching to a low-serum or serum-free medium supplemented with factors like N2 supplement, retinoic acid (RA), and nerve growth factor (NGF).[6]

  • Preparation for Recording: On the day of the experiment, transfer a coverslip with adherent cells to the recording chamber on the microscope stage.[14]

Whole-Cell Patch Clamp Recording Protocol

This protocol outlines the standard procedure for obtaining whole-cell recordings from cultured cells like HT-22.[8][13][14]

  • Solution Preparation: Prepare and adjust the pH and osmolarity of the external (aCSF) and internal (pipette) solutions as detailed in Table 2. Filter the internal solution (0.2 µm filter) before use.[13] Continuously perfuse the recording chamber with oxygenated aCSF at a rate of 1-2 ml/min.[13]

  • Pipette Pulling: Fabricate patch pipettes from borosilicate glass capillaries using a micropipette puller. The ideal pipette resistance when filled with internal solution is typically between 3-7 MΩ.[14]

  • Filling the Pipette: Fill the pulled pipette with the filtered internal solution, ensuring no air bubbles are trapped in the tip.

  • Approaching the Cell:

    • Mount the filled pipette onto the micromanipulator headstage.

    • Apply light positive pressure (via a syringe or pressure system) to the back of the pipette to keep the tip clean as it enters the bath.[13]

    • Under visual guidance using a microscope, lower the pipette into the recording chamber.

    • Apply a voltage-step test pulse (e.g., 10 mV) to monitor the pipette resistance.

    • Carefully approach a healthy-looking, phase-bright cell with the pipette tip.

  • Forming a Gigaseal:

    • Once the pipette tip touches the cell membrane, a small dimple should be visible, and the resistance displayed on the amplifier should increase slightly.

    • Release the positive pressure.

    • Apply gentle negative pressure (suction) to the pipette to encourage the formation of a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane. This is known as a "gigaseal".[8] Holding the membrane potential at -60 to -70 mV can facilitate seal formation.[12]

  • Establishing Whole-Cell Configuration:

    • After a stable gigaseal is formed, compensate for the fast pipette capacitance.

    • Apply brief, strong pulses of negative pressure to rupture the patch of membrane under the pipette tip.[8]

    • Successful entry into the whole-cell configuration is indicated by a sudden increase in the capacitive transients of the test pulse.

  • Recording:

    • Switch the amplifier to the desired recording mode (Voltage Clamp or Current Clamp).

    • Voltage Clamp: Hold the membrane potential at a specific voltage (e.g., -70 mV) to record synaptic currents or apply voltage steps to study voltage-gated ion channels.[8][14]

    • Current Clamp: Inject current to measure the cell's membrane potential, including its resting potential and any action potentials.[8]

    • Allow the cell to stabilize for a few minutes before starting data acquisition, allowing the contents of the pipette to equilibrate with the cytoplasm.

Visualization of Workflows and Pathways

Experimental Workflow Diagram

G glut High Extracellular Glutamate xct System xc- (Cystine/Glutamate Antiporter) glut->xct Inhibits cystine Cystine Uptake xct->cystine Mediates gsh Glutathione (GSH) Depletion cystine->gsh Required for Synthesis ros Increased ROS (Oxidative Stress) gsh->ros Scavenges nrf2_path Nrf2 Activation ros->nrf2_path mapk_path MAPK Activation (JNK, p38, ERK) ros->mapk_path mito Mitochondrial Dysfunction ros->mito mapk_path->mito apoptosis Apoptotic Cell Death mito->apoptosis

References

Application Notes and Protocols for Calcium Imaging in Neurons

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Note on SF-22: Initial searches for an "this compound calcium imaging assay" indicate that this compound is not a calcium indicator dye. Instead, this compound and its optimized analog, MK6-83, are synthetic small molecule agonists of the Transient Receptor Potential Mucolipin 1 (TRPML1) channel. TRPML1 is a cation channel primarily located on the membrane of lysosomes and is involved in the release of calcium (Ca²⁺) from these organelles. Therefore, this document provides detailed application notes and protocols for a calcium imaging assay using the well-established ratiometric indicator Fura-2 AM , which is suitable for studying intracellular calcium dynamics in neurons, including those induced by compounds like this compound.

Application Notes: Fura-2 AM Calcium Imaging in Neurons

Fura-2 AM is a membrane-permeant derivative of the ratiometric fluorescent Ca²⁺ indicator Fura-2. It is widely used to measure intracellular calcium concentrations in living cells, including neurons.[1][2] Its ratiometric nature allows for accurate quantification of Ca²⁺ levels, minimizing issues related to uneven dye loading, photobleaching, and variations in cell thickness.[1][3]

Principle of Ratiometric Measurement with Fura-2 AM:

Once Fura-2 AM enters the neuron, intracellular esterases cleave the acetoxymethyl (AM) ester groups, trapping the active Fura-2 molecule inside.[1][2] Fura-2 exhibits a shift in its fluorescence excitation spectrum upon binding to Ca²⁺. The dye is excited at approximately 340 nm when bound to calcium and at 380 nm in its calcium-free form, with both states emitting fluorescence at around 510 nm.[1][2][3] The ratio of the fluorescence intensities at these two excitation wavelengths (340/380) is directly proportional to the intracellular Ca²⁺ concentration.[3]

Advantages of Fura-2 AM in Neuronal Calcium Imaging:

  • Quantitative Measurements: The ratiometric properties of Fura-2 allow for the determination of absolute intracellular Ca²⁺ concentrations.[3]

  • High Sensitivity: Fura-2 has a high affinity for Ca²⁺, making it suitable for detecting subtle changes in calcium levels.[2]

  • Reduced Artifacts: Ratiometric measurements correct for variations in dye concentration, illumination intensity, and cell thickness, leading to more reliable and reproducible data.[1][4]

Data Presentation: Properties of Fura-2 AM

PropertyValueReference
Indicator Type Ratiometric Fluorescent Ca²⁺ Indicator[5]
Form Acetoxymethyl (AM) ester[2]
Cell Permeability Membrane permeant[5]
Excitation Wavelength (Ca²⁺-bound) ~335-340 nm[1][3][5]
Excitation Wavelength (Ca²⁺-free) ~363-380 nm[1][3][5]
Emission Wavelength ~505-510 nm[1][2][5]
Dissociation Constant (Kd) ~145 nM[3][5]
Solubility DMSO[6]

Experimental Protocols

Protocol 1: Preparation of Cultured Neurons for Calcium Imaging

This protocol provides a general guideline for culturing primary neurons on coverslips suitable for fluorescence microscopy.

Materials:

  • Glass coverslips (#1 thickness)

  • Poly-L-lysine or other cellular adhesive

  • Neuronal culture medium (e.g., Neurobasal medium supplemented with B-27, GlutaMAX, and growth factors)

  • 6-well culture plates

  • Sterile phosphate-buffered saline (PBS)

  • Sterile water

Procedure:

  • Coverslip Preparation:

    • Sterilize glass coverslips.

    • Coat the coverslips with an appropriate cellular adhesive, such as 0.01% poly-L-lysine, for 10 minutes at room temperature.[7]

    • Wash the coverslips three times with sterile PBS.[7]

    • Place one coated coverslip in each well of a 6-well plate.

  • Neuronal Plating:

    • Plate dissociated primary neurons onto the prepared coverslips at a suitable density. For example, 0.2-0.5 million cells per well for a 6-well plate.[7]

    • Culture the neurons in a humidified incubator at 37°C with 5% CO₂ for the desired duration to allow for maturation and network formation.

Protocol 2: Fura-2 AM Loading and Calcium Imaging in Cultured Neurons

This protocol details the steps for loading cultured neurons with Fura-2 AM and performing ratiometric calcium imaging.

Materials:

  • Fura-2 AM (50 µg vial)

  • Dry DMSO

  • Neuronal culture medium (phenol red-free)

  • Calcium recording buffer (e.g., Tyrode's solution or Hanks' Balanced Salt Solution with BSA)

  • Fluorescence microscope equipped with a light source capable of alternating excitation at 340 nm and 380 nm, and an emission filter for ~510 nm.

  • Imaging chamber for coverslips

  • Perfusion system (optional)

Procedure:

  • Preparation of Fura-2 AM Stock Solution:

    • Prepare a 1 mM Fura-2 AM stock solution by dissolving 50 µg of Fura-2 AM in 50 µl of dry DMSO.[4]

    • It is crucial to use dry DMSO to prevent hydrolysis of the AM ester.[4]

    • Store the stock solution in small aliquots at -20°C, protected from light.[4][8]

  • Loading Neurons with Fura-2 AM:

    • Prepare a loading solution by diluting the Fura-2 AM stock solution into pre-warmed, phenol (B47542) red-free culture medium to a final concentration of 1-5 µM.[7][8] For example, add 2 µl of 1 mM Fura-2 AM stock to 2 ml of medium for a final concentration of 1 µM.[8]

    • Vortex the loading solution vigorously for 1 minute to ensure the dye is well-dispersated.[8]

    • Aspirate the culture medium from the coverslips with cultured neurons.

    • Add the Fura-2 AM loading solution to the coverslips.

    • Incubate the neurons in the dark at 37°C for 30 minutes.[4][8] The optimal loading time and concentration may need to be determined empirically for different neuronal types.[7]

  • Washing and De-esterification:

    • After incubation, wash the cells twice with pre-warmed calcium recording buffer to remove extracellular Fura-2 AM.[7]

    • Incubate the cells for an additional 30 minutes in the recording buffer to allow for complete de-esterification of the Fura-2 AM by intracellular esterases.

  • Calcium Imaging:

    • Mount the coverslip in an imaging chamber on the stage of the fluorescence microscope.[4]

    • Perfuse the chamber with the calcium recording buffer.

    • Focus on the loaded neurons using transmitted light.

    • Acquire fluorescence images by alternating excitation between 340 nm and 380 nm, and collecting the emission at ~510 nm.[4]

    • Record a baseline fluorescence ratio for a few minutes before applying any stimuli (e.g., this compound, neurotransmitters, or depolarizing agents).

    • Apply the stimulus and continue recording the changes in the 340/380 fluorescence ratio over time.

  • Data Analysis:

    • Select regions of interest (ROIs) corresponding to individual neuronal cell bodies.

    • For each ROI, calculate the ratio of the fluorescence intensity at 340 nm excitation to the intensity at 380 nm excitation for each time point.

    • Plot the 340/380 ratio over time to visualize the changes in intracellular Ca²⁺ concentration.

    • The ratio values can be converted to absolute Ca²⁺ concentrations using the Grynkiewicz equation, which requires calibration with solutions of known Ca²⁺ concentrations.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_loading Dye Loading cluster_imaging Imaging cluster_analysis Data Analysis prep1 Culture Neurons on Coverslips load1 Prepare Fura-2 AM Loading Solution prep1->load1 load2 Incubate Neurons with Fura-2 AM (30 min) load1->load2 load3 Wash and De-esterify (30 min) load2->load3 img1 Mount Coverslip on Microscope load3->img1 img2 Record Baseline Fluorescence (340/380 nm ratio) img1->img2 img3 Apply Stimulus (e.g., this compound) img2->img3 img4 Record Changes in Fluorescence Ratio img3->img4 ana1 Calculate 340/380 Ratio over Time img4->ana1 ana2 Plot Intracellular Ca2+ Dynamics ana1->ana2

Caption: Experimental workflow for Fura-2 AM calcium imaging in cultured neurons.

signaling_pathway cluster_cell Neuron cluster_lysosome Lysosome trpml1 TRPML1 Channel cytosol_ca Cytosolic Ca2+ Increase trpml1->cytosol_ca Ca2+ Release ca_lumen Ca2+ (Lumenal Store) downstream Downstream Signaling (e.g., Neurotransmitter Release, Gene Expression) cytosol_ca->downstream sf22 This compound (Agonist) sf22->trpml1 Activates

Caption: Signaling pathway of this compound-induced calcium release via the TRPML1 channel.

References

Application Notes and Protocols for Neuropeptide Y (NPY) Y2 Receptor Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Neuropeptide Y (NPY) Y2 receptor is a G-protein coupled receptor (GPCR) that plays a critical role in various physiological processes, including appetite regulation, anxiety, and energy homeostasis.[1] As a presynaptic autoreceptor, the Y2 receptor modulates the release of NPY and other neurotransmitters.[2] Its involvement in these key biological functions makes it a significant therapeutic target for conditions like obesity, mood disorders, and epilepsy.[2]

SF-22 is a potent, selective, and brain-penetrant small molecule antagonist of the NPY Y2 receptor.[1][3] It is a valuable research tool for investigating the physiological and pathological roles of this receptor.[1]

This document provides detailed protocols for two distinct but complementary applications for studying the NPY Y2 receptor:

  • Localization of Y2 Receptor mRNA: A protocol for in situ hybridization (ISH), a technique used to visualize the expression pattern of the Y2 receptor gene within tissue sections. This method reveals which cells and anatomical regions produce the receptor.

  • Functional Characterization with this compound: Protocols for in vitro assays using this compound to functionally characterize the Y2 receptor, such as determining its binding affinity and antagonist potency.

It is important to note that this compound is a small molecule antagonist and is not used directly as a probe in in situ hybridization. ISH utilizes nucleic acid probes to detect specific mRNA sequences.[4][5]

Part 1: Localization of Y2 Receptor mRNA via In Situ Hybridization

Application Notes

In situ hybridization (ISH) is a powerful technique that allows for the precise localization of specific DNA or RNA sequences within the cellular context of tissues.[4][5] To study the localization of the Y2 receptor, a labeled nucleic acid probe complementary to the Y2 receptor's messenger RNA (mRNA) is synthesized. This probe is then hybridized to prepared tissue sections. Through an enzymatic reaction or fluorescence, the probe's location is visualized, providing a detailed map of gene expression. This is critical for understanding which cell types and brain regions express the Y2 receptor, providing an anatomical basis for its physiological functions.

Experimental Protocol: Non-Radioactive In Situ Hybridization

This protocol describes a general method for detecting Y2 receptor mRNA in slidemounted tissue sections using a digoxigenin (B1670575) (DIG)-labeled RNA probe.

1. Tissue Preparation

  • Perfuse the animal with a fixative solution (e.g., 4% paraformaldehyde in phosphate-buffered saline - PBS).
  • Dissect the tissue of interest (e.g., brain, colon) and post-fix for 4-16 hours at 4°C.
  • Cryoprotect the tissue by incubating in a sucrose (B13894) solution (e.g., 30% sucrose in PBS) until it sinks.
  • Embed the tissue in a suitable medium (e.g., OCT compound) and freeze.
  • Using a cryostat, cut tissue sections (10-20 µm) and mount them on positively charged glass slides.
  • Store slides at -80°C until use.

2. Probe Synthesis (DIG-labeled antisense RNA)

  • Generate a cDNA template for the Y2 receptor gene with RNA polymerase promoters (e.g., T7, SP6).
  • Perform in vitro transcription using a kit with DIG-labeled UTPs to synthesize the antisense RNA probe.
  • Purify the labeled probe to remove unincorporated nucleotides.
  • Verify probe integrity and concentration.

3. Hybridization

  • Thaw slides and allow them to dry.
  • Permeabilize the tissue with Proteinase K treatment to allow probe entry.
  • Post-fix the sections to preserve morphology.
  • Prehybridize the sections in hybridization buffer for 1-2 hours at the hybridization temperature.
  • Dilute the DIG-labeled Y2 receptor probe in hybridization buffer.
  • Apply the probe solution to the tissue sections, cover with a coverslip, and incubate overnight in a humidified chamber at an optimized temperature (e.g., 65°C).

4. Washing and Antibody Incubation

  • Carefully remove coverslips and perform a series of stringent washes (using saline-sodium citrate (B86180) - SSC buffer) at high temperature to remove non-specifically bound probe.
  • Wash in a suitable buffer (e.g., Tris-buffered saline with Tween 20 - TBST).
  • Block non-specific antibody binding sites with a blocking solution (e.g., 10% normal serum in TBST).
  • Incubate sections with an anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase - AP) overnight at 4°C.

5. Signal Detection

  • Wash slides to remove unbound antibody.
  • Incubate sections with a chromogenic substrate solution (e.g., NBT/BCIP for AP) in the dark.
  • Monitor the color development under a microscope.
  • Stop the reaction by washing with a stop buffer or PBS.
  • Counterstain with a nuclear stain (e.g., Nuclear Fast Red) if desired.
  • Dehydrate the sections through an ethanol (B145695) series, clear with xylene, and coverslip using a permanent mounting medium.
  • Image the slides using a bright-field microscope.

Visualization of In Situ Hybridization Workflow

In_Situ_Hybridization_Workflow prep Tissue Preparation (Fixation, Cryosectioning) hyb Hybridization (Probe applied to tissue) prep->hyb probe Probe Synthesis (DIG-labeled antisense RNA) probe->hyb wash Stringent Washes hyb->wash ab_inc Antibody Incubation (Anti-DIG-AP) wash->ab_inc detect Signal Detection (Chromogenic Substrate) ab_inc->detect image Dehydration, Mounting & Imaging detect->image Y2_Signaling_Pathway cluster_membrane Cell Membrane Y2R Y2 Receptor Gai Gαi Y2R->Gai Couples AC Adenylyl Cyclase cAMP cAMP ↓ AC->cAMP Gai->AC Inhibits NPY NPY / PYY (Agonist) NPY->Y2R Activates SF22 This compound (Antagonist) SF22->Y2R Blocks ATP ATP ATP->AC Response Inhibition of Neurotransmitter Release cAMP->Response Radioligand_Binding_Workflow start Start prep Prepare Y2R Membranes, Radioligand ([¹²⁵I]PYY) & This compound dilutions start->prep incubate Incubate Components (Membranes, Radioligand, this compound) prep->incubate filter Separate Bound from Free (Rapid Filtration) incubate->filter count Measure Radioactivity (Gamma Counter) filter->count analyze Data Analysis (Calculate IC₅₀ and Kᵢ) count->analyze end End analyze->end

References

Application Notes: IL-22 Target Validation via Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-22 (IL-22) is a cytokine that plays a crucial role in mucosal healing and epithelial tissue repair, making it a potential therapeutic target for diseases involving compromised barrier function, such as inflammatory bowel disease (IBD).[1] As a member of the IL-10 family of cytokines, IL-22 is produced by various immune cells, including T cells and innate lymphoid cells.[1] Its signaling is mediated through a heterodimeric receptor complex, which activates downstream pathways primarily in non-hematopoietic cells of the skin and the digestive and respiratory tracts.[2] Western blotting is a fundamental technique used to identify and quantify the expression of specific proteins like IL-22 in cell or tissue extracts, providing essential data for target validation in drug development.[3][4]

IL-22 Signaling Pathway

IL-22 signaling is initiated by its binding to a receptor complex composed of IL-22R1 and IL-10R2 subunits.[5] This interaction triggers the activation of the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway, primarily leading to the phosphorylation of STAT3, although STAT1 and STAT5 phosphorylation has also been observed.[5] Activated STATs then translocate to the nucleus to regulate the transcription of target genes. In addition to the JAK-STAT pathway, IL-22 can also activate the mitogen-activated protein kinase (MAPK) and p38 pathways.[5] Understanding this signaling cascade is critical for developing therapeutics that modulate IL-22 activity.

IL22_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL22 IL-22 Receptor IL-22R1 / IL-10R2 IL22->Receptor JAK JAK1 / Tyk2 Receptor->JAK Activates MAPK MAPK / p38 Receptor->MAPK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 TargetGenes Target Gene Expression pSTAT3->TargetGenes Translocates & Regulates MAPK->TargetGenes Regulates

Caption: A diagram of the IL-22 signaling pathway.

Western Blot Protocol for IL-22 Detection

This protocol provides a detailed methodology for the detection of IL-22 in cell lysates or tissue homogenates. Optimization of certain parameters, such as antibody dilutions and incubation times, may be necessary for specific experimental conditions.[6]

I. Sample Preparation
  • Cell Lysis:

    • For adherent cells, wash twice with ice-cold PBS, then lyse by adding 1X SDS sample buffer (e.g., 100 µl per well of a 6-well plate).[7] Scrape the cells and transfer the lysate to a microcentrifuge tube.[7]

    • For suspension cells, wash twice with ice-cold PBS by centrifugation (100–500 x g for 5 minutes at 4°C) and resuspend the pellet in lysis buffer.

    • Lysis buffer should be supplemented with protease and phosphatase inhibitors.[6]

  • Homogenization:

    • Incubate the lysate on ice for 30 minutes.[6]

    • Sonicate the lysate for 10-15 seconds to ensure complete cell lysis and to shear DNA, which reduces viscosity.[7]

  • Protein Quantification:

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[6]

    • Transfer the supernatant to a new tube and determine the protein concentration using a suitable method like the BCA or Bradford assay.[6]

  • Sample Preparation for Electrophoresis:

    • To a calculated volume of lysate, add 4X sample buffer to achieve a 1X final concentration.[4]

    • Boil the samples at 95-100°C for 5 minutes.[3][7]

    • Allow the samples to cool, then briefly centrifuge to collect the contents.[4]

II. Gel Electrophoresis and Protein Transfer
  • SDS-PAGE:

    • Load 20-30 µg of protein per lane into an SDS-PAGE gel.[6] Include a protein ladder to determine molecular weight.

    • Run the gel at a constant voltage of 100-150V until the dye front reaches the bottom.[6]

  • Protein Transfer:

    • Equilibrate the gel, nitrocellulose or PVDF membrane, and filter papers in transfer buffer.[6]

    • Assemble the transfer stack according to the manufacturer's instructions for your blotting apparatus.[3][6]

    • Transfer the proteins from the gel to the membrane.

III. Immunodetection
  • Blocking:

    • Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.[3][7]

  • Primary Antibody Incubation:

    • Dilute the primary anti-IL-22 antibody in the blocking buffer at the recommended concentration.

    • Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[4][7]

  • Washing:

    • Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[6][7]

  • Secondary Antibody Incubation:

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.[7]

  • Final Washes:

    • Wash the membrane three times for 10 minutes each with TBST.[6]

IV. Detection and Analysis
  • Signal Detection:

    • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.[6]

    • Incubate the membrane with the ECL substrate.

  • Imaging:

    • Capture the chemiluminescent signal using an appropriate imaging system.

  • Data Analysis:

    • Analyze the band intensities to quantify the relative expression of IL-22.

Quantitative Data Summary

ParameterRecommended Conditions
Protein Load per Lane20-30 µg
SDS-PAGE Running Voltage100-150 V
Blocking Time1 hour at room temperature or overnight at 4°C
Primary Antibody IncubationOvernight at 4°C
Secondary Antibody Incubation1 hour at room temperature
Wash Steps (post-antibody)3 x 5-10 minutes in TBST

Experimental Workflow

Western_Blot_Workflow SamplePrep Sample Preparation (Lysis & Quantification) SDSPAGE SDS-PAGE SamplePrep->SDSPAGE Transfer Protein Transfer SDSPAGE->Transfer Blocking Blocking Transfer->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection Signal Detection (ECL) SecondaryAb->Detection Analysis Data Analysis Detection->Analysis

Caption: A flowchart of the Western Blotting experimental workflow.

References

Application Notes and Protocols for SF-22 Immunofluorescence Staining of Receptor Expression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for the immunofluorescence (IF) staining of the SF-22 cell line to analyze receptor expression. Immunofluorescence is a powerful technique that utilizes fluorescently labeled antibodies to visualize the localization and expression levels of specific proteins within a cell. This protocol is designed to be a starting point for researchers and can be optimized for specific receptors of interest. The this compound cell line is a valuable tool in various research areas, and understanding its receptor expression profile is crucial for elucidating cellular signaling pathways and for the development of targeted therapeutics.

Data Presentation

Quantitative analysis of receptor expression is critical for comparing different experimental conditions. The following table provides a template for summarizing such data obtained from image analysis of immunofluorescence staining.

Table 1: Quantitative Analysis of Receptor Expression in this compound Cells

Receptor TargetPrimary Antibody (Clone)Secondary Antibody (Fluorophore)Mean Fluorescence Intensity (MFI) ± SDPercentage of Positive Cells (%) ± SDSubcellular Localization
Receptor XAnti-Receptor X (Clone ABC)Goat anti-Mouse IgG Alexa Fluor 488DataDatae.g., Plasma Membrane
Receptor YAnti-Receptor Y (Clone DEF)Donkey anti-Rabbit IgG Alexa Fluor 594DataDatae.g., Cytoplasmic
Negative ControlIsotype Control IgGGoat anti-Mouse IgG Alexa Fluor 488DataDataN/A

SD: Standard Deviation; MFI can be determined using image analysis software such as ImageJ/Fiji.

Experimental Protocols

This section details the step-by-step protocol for immunofluorescence staining of the this compound cell line.

Materials
  • This compound cells

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Fixation Solution: 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.1% Triton X-100 in PBS

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS with 0.1% Tween-20 (PBST)

  • Primary antibodies against target receptors

  • Isotype control antibodies

  • Fluorophore-conjugated secondary antibodies

  • Nuclear counterstain (e.g., DAPI, Hoechst 33342)

  • Antifade mounting medium

  • Glass coverslips or imaging-compatible microplates

  • Incubation chamber

  • Fluorescence microscope

Cell Culture and Seeding
  • Culture this compound cells in the appropriate complete medium supplemented with FBS and antibiotics at 37°C in a humidified incubator with 5% CO₂.

  • For staining, seed this compound cells onto sterile glass coverslips in a petri dish or directly into imaging-compatible microplates.

  • Allow cells to adhere and grow to the desired confluency (typically 60-80%).

Immunofluorescence Staining Protocol
  • Aspiration and Washing: Carefully aspirate the cell culture medium and wash the cells twice with PBS.

  • Fixation: Add 4% PFA to the cells and incubate for 15-20 minutes at room temperature. This step cross-links proteins and preserves cell morphology.

  • Washing: Aspirate the fixation solution and wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: If the target receptor is intracellular, add Permeabilization Buffer and incubate for 10-15 minutes at room temperature. This allows antibodies to access intracellular epitopes. For cell surface receptors, this step can be skipped.

  • Washing: Aspirate the permeabilization buffer and wash the cells three times with PBS for 5 minutes each.

  • Blocking: Add Blocking Buffer to the cells and incubate for 1 hour at room temperature. This step minimizes non-specific antibody binding.

  • Primary Antibody Incubation: Dilute the primary antibody against the target receptor in Blocking Buffer to the recommended concentration. Aspirate the blocking buffer and add the diluted primary antibody to the cells. Incubate overnight at 4°C in a humidified chamber. Note: Include a negative control using an appropriate isotype control antibody at the same concentration as the primary antibody.

  • Washing: Aspirate the primary antibody solution and wash the cells three times with PBST for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. Aspirate the wash buffer and add the diluted secondary antibody to the cells. Incubate for 1-2 hours at room temperature, protected from light.

  • Washing: Aspirate the secondary antibody solution and wash the cells three times with PBST for 5 minutes each, protected from light.

  • Nuclear Counterstaining: Add a diluted solution of a nuclear counterstain (e.g., DAPI or Hoechst) and incubate for 5-10 minutes at room temperature, protected from light.

  • Final Washing: Wash the cells twice with PBS.

  • Mounting: Mount the coverslips onto glass slides using an antifade mounting medium. If using an imaging plate, add a small volume of PBS or mounting medium to the wells.

  • Imaging: Visualize the stained cells using a fluorescence microscope with the appropriate filter sets.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the immunofluorescence staining protocol.

IF_Workflow cluster_prep Cell Preparation cluster_staining Staining Protocol cluster_imaging Analysis Culture Culture this compound Cells Seed Seed Cells on Coverslips Culture->Seed Fix Fixation (4% PFA) Seed->Fix Perm Permeabilization (0.1% Triton X-100) Fix->Perm Block Blocking (5% BSA) Perm->Block PrimaryAb Primary Antibody Incubation Block->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Counterstain Nuclear Counterstain SecondaryAb->Counterstain Mount Mount Coverslip Counterstain->Mount Image Fluorescence Microscopy Mount->Image Analyze Image Analysis Image->Analyze Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand Receptor Receptor Tyrosine Kinase Ligand->Receptor Binding & Dimerization Adaptor Adaptor Proteins (e.g., Grb2) Receptor->Adaptor Autophosphorylation & Recruitment GEF GEF (e.g., Sos) Adaptor->GEF Ras Ras GEF->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactor Transcription Factors (e.g., c-Fos, c-Jun) ERK->TranscriptionFactor Translocation GeneExpression Gene Expression TranscriptionFactor->GeneExpression Regulation

Application Notes and Protocols for Spodoptera frugiperda (Sf) Cell Culture Assay Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Spodoptera frugiperda Cell Lines

Insect cell lines, particularly those derived from the fall armyworm, Spodoptera frugiperda, are fundamental tools in modern biological research and the biopharmaceutical industry. The most commonly utilized of these are the Sf9 and Sf21 cell lines.[1][2] Sf21 cells were originally derived from the pupal ovarian tissue of Spodoptera frugiperda, and the Sf9 cell line is a clonal isolate of Sf21.[2] These cell lines are instrumental for producing recombinant proteins using the baculovirus expression vector system (BEVS), studying insect-specific viruses, and for developing novel insecticides.[1][3] Their adaptability to suspension culture and serum-free media makes them highly suitable for large-scale production.[4]

Key Features and Advantages:

  • High-level Protein Expression: When coupled with BEVS, Sf9 and Sf21 cells are capable of producing high yields of properly folded and post-translationally modified eukaryotic proteins.[1]

  • Safety: The baculoviruses used with these cells are non-infectious to vertebrates, providing a significant safety advantage over mammalian virus-based expression systems.

  • Scalability: These cell lines can be readily adapted from adherent to suspension cultures in serum-free media, allowing for high-density growth in bioreactors.

  • Cost-Effectiveness: Insect cell culture can be more economical than mammalian cell culture, particularly for large-scale protein production.[1]

Applications in Research and Drug Development

Spodoptera frugiperda cell lines are versatile and have a broad range of applications:

  • Recombinant Protein Production: Used to produce a wide array of proteins for structural studies, vaccine development, and diagnostics.

  • Viral Studies: Serve as excellent models for studying the replication and pathogenesis of insect viruses.

  • Insecticide Discovery: Provide a platform for high-throughput screening of novel insecticides and for studying their mechanisms of action.[5]

  • Toxicology and Ecotoxicology Testing: Used as in vitro models to assess the cytotoxicity of various compounds.[6]

  • Gene Therapy Research: Utilized in the production of viral vectors for gene therapy applications.

Experimental Protocols

Here we provide detailed protocols for the maintenance and use of Spodoptera frugiperda cell lines in common laboratory assays.

Protocol 1: Maintenance and Subculture of Sf9/Sf21 Cells

This protocol describes the routine maintenance of adherent and suspension cultures of Sf9 and Sf21 cells.

Materials:

  • Grace's Insect Medium (supplemented with 10% Fetal Bovine Serum) or a serum-free insect cell culture medium.[7]

  • Penicillin-Streptomycin solution (optional).

  • Phosphate-Buffered Saline (PBS), sterile.

  • Trypan Blue solution (0.4%).

  • Hemocytometer or automated cell counter.

  • Appropriate cell culture flasks (T-flasks for adherent, shaker or spinner flasks for suspension).

  • Incubator set at 27-28°C.[2]

Procedure for Adherent Cultures:

  • Observation: Visually inspect the cells daily under an inverted microscope. Cells should be subcultured when they reach 80-90% confluency.

  • Cell Detachment: Gently dislodge the cells from the flask surface by firmly tapping the side of the flask or by using a cell scraper.

  • Cell Collection: Transfer the cell suspension to a sterile conical tube.

  • Cell Counting: Determine the cell density and viability using a hemocytometer and Trypan Blue staining.

  • Subculturing: Seed new T-flasks at the recommended seeding density (see Table 1).

  • Incubation: Incubate the flasks at 27-28°C.

Procedure for Suspension Cultures:

  • Observation: Monitor cell density and viability every 1-2 days.

  • Cell Counting: Aseptically remove a sample of the cell suspension and determine the cell density and viability.

  • Subculturing: Dilute the culture with fresh, pre-warmed medium to the recommended seeding density (see Table 1) in new shaker or spinner flasks.

  • Incubation: Incubate the flasks at 27-28°C on an orbital shaker (120-140 rpm) or with gentle stirring.

Table 1: Seeding Densities for Subculturing

Culture TypeSeeding Density (cells/mL)
Adherent0.5 - 1.0 x 10^5
Suspension2.0 - 5.0 x 10^5
Protocol 2: Transient Transfection of Sf9/Sf21 Cells

This protocol provides a general guideline for the transient transfection of plasmid DNA into Sf9/Sf21 cells using a lipid-based transfection reagent.

Materials:

  • Sf9/Sf21 cells in exponential growth phase.

  • Complete growth medium.

  • Serum-free medium (for complex formation).

  • High-quality plasmid DNA (1 µg/µL).

  • Lipid-based transfection reagent (e.g., Cellfectin™ II).

  • Sterile microcentrifuge tubes.

  • 6-well plates.

Procedure:

  • Cell Seeding: The day before transfection, seed the cells in 6-well plates at a density that will result in 70-90% confluency at the time of transfection.

  • DNA-Lipid Complex Formation:

    • In tube A, dilute the plasmid DNA in serum-free medium.

    • In tube B, dilute the transfection reagent in serum-free medium.

    • Combine the contents of tube A and tube B, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.

  • Transfection:

    • Remove the growth medium from the cells.

    • Wash the cells once with serum-free medium.

    • Add the DNA-lipid complexes dropwise to the cells.

    • Add serum-free medium to each well to ensure the cells are covered.

  • Incubation: Incubate the plates at 27-28°C for 4-6 hours.

  • Post-transfection: After the incubation period, add complete growth medium containing serum to each well.

  • Analysis: Analyze gene expression or protein production at 24-72 hours post-transfection.

Table 2: Recommended Quantities for 6-well Plate Transfection

ComponentQuantity per well
Plasmid DNA2 µg
Transfection Reagent4-8 µL
Serum-free medium (for complexes)200 µL
Serum-free medium (for cells)800 µL
Complete medium (post-transfection)1 mL
Protocol 3: Baculovirus Infection Assay

This protocol describes a method to determine the titer of a baculovirus stock using a plaque assay.

Materials:

  • Sf9 cells.

  • Complete growth medium.

  • Baculovirus stock.

  • Agarose (B213101) (low melting point).

  • Neutral Red stain.

  • 6-well plates.

Procedure:

  • Cell Seeding: Seed Sf9 cells in 6-well plates at a density of 1 x 10^6 cells/well and allow them to attach for 1 hour.

  • Serial Dilution: Prepare serial dilutions of the baculovirus stock in complete growth medium.

  • Infection: Remove the medium from the cells and infect the monolayer with the viral dilutions. Incubate for 1 hour at 27-28°C, gently rocking the plates every 15 minutes.

  • Agarose Overlay:

    • Prepare a 2% low melting point agarose solution and cool it to 40°C.

    • Mix the agarose solution 1:1 with pre-warmed (40°C) complete growth medium.

    • Remove the viral inoculum from the cells and gently overlay each well with the agarose mixture.

  • Incubation: Incubate the plates at 27-28°C in a humidified incubator for 7-10 days until plaques are visible.

  • Plaque Visualization:

    • Add an overlay of agarose containing Neutral Red stain.

    • Incubate for 2-4 hours until the plaques are visible as clear zones against a red background of viable cells.

  • Titer Calculation: Count the number of plaques and calculate the viral titer in plaque-forming units per milliliter (PFU/mL).

Protocol 4: Cytotoxicity Assay

This protocol outlines a method to assess the cytotoxicity of a compound using the MTT assay, which measures cell viability.[8]

Materials:

  • Sf9/Sf21 cells.

  • Complete growth medium.

  • Test compound (with appropriate solvent).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • 96-well plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 2 x 10^4 cells/well and allow them to attach overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete growth medium. Remove the medium from the cells and add the compound dilutions. Include a vehicle control (medium with the same concentration of solvent).

  • Incubation: Incubate the plate for 24-72 hours at 27-28°C.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 27-28°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.

  • Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Table 3: Typical Concentrations for Cytotoxicity Assay

ComponentConcentration
Cell Seeding Density2 x 10^4 cells/well
MTT Solution0.5 mg/mL
Incubation Time (Compound)24, 48, or 72 hours
Incubation Time (MTT)4 hours

Visualizations

Experimental Workflow for Recombinant Protein Expression

G cluster_0 Preparation cluster_1 Transfection & Virus Amplification cluster_2 Protein Expression & Analysis A Thaw & Culture Sf9/Sf21 Cells C Transfect Sf9 Cells with Bacmid A->C B Prepare Bacmid DNA (with gene of interest) B->C D Harvest P1 Viral Stock C->D E Amplify Virus (P2, P3) D->E F Infect Suspension Culture with High Titer Virus E->F G Harvest Cells/Supernatant F->G H Purify Recombinant Protein G->H I Analyze Protein (SDS-PAGE, Western Blot) H->I

Caption: Workflow for recombinant protein expression in Sf9 cells.

Simplified CncC/Maf Signaling Pathway in Spodoptera frugiperda

The Cap 'n' collar isoform C (CncC) and musculoaponeurotic fibrosarcoma (Maf) signaling pathway plays a crucial role in the response of Spodoptera frugiperda to xenobiotics, including insecticides.[9][10]

G cluster_nucleus Inside Nucleus Xenobiotics Xenobiotics (e.g., Insecticides) ROS Increased ROS Xenobiotics->ROS Keap1 Keap1 (Repressor) ROS->Keap1 inactivates CncC CncC Keap1->CncC degrades Nucleus Nucleus CncC->Nucleus translocates to CncC_n CncC Maf Maf Maf->Nucleus translocates to Maf_n Maf ARE Antioxidant Response Element (in DNA) DetoxGenes Detoxification Genes (e.g., P450s, GSTs) ARE->DetoxGenes activates transcription Detoxification Cellular Detoxification & Stress Response DetoxGenes->Detoxification CncC_n->ARE Maf_n->ARE

Caption: CncC/Maf signaling pathway in response to xenobiotics.

References

Application Notes and Protocols for SF-22, a Neuropeptide Y Y2 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SF-22 is a potent, selective, and brain-penetrant small molecule antagonist of the Neuropeptide Y (NPY) Y2 receptor.[1] Identified through whole-cell high-throughput screening, this compound serves as a valuable research tool for investigating the physiological and pathological roles of the NPY Y2 receptor in processes such as appetite regulation, anxiety, and energy homeostasis. This document provides detailed protocols for the preparation of this compound stock solutions in Dimethyl Sulfoxide (DMSO), as well as methodologies for its application in in vitro assays.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Chemical Name N-[1,1′-Biphenyl]-2-yl-3-[[(2,5-dimethylphenyl)amino]sulfonyl]-4-methyl-benzamide[2]
CAS Number 824981-55-7[3][4]
Molecular Formula C₂₈H₂₆N₂O₃S[4][5]
Molecular Weight 470.58 g/mol [4][6]
Appearance Solid[7]
Solubility DMSO: 26 mg/mL[5][6]

Mechanism of Action and Signaling Pathway

The Neuropeptide Y Y2 receptor is a G-protein coupled receptor (GPCR) predominantly coupled to the Gi/o family of G-proteins.[8] Upon activation by endogenous ligands such as Neuropeptide Y (NPY) or Peptide YY (PYY), the Gi α-subunit dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[9] The Y2 receptor can also couple to other signaling pathways, including the modulation of intracellular calcium concentrations and the activation of the mitogen-activated protein kinase (MAPK) pathway.[10][11][12] this compound acts as a competitive antagonist at the NPY Y2 receptor, blocking the binding of endogenous agonists and thereby inhibiting these downstream signaling cascades.[1]

NPY_Y2_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space NPY / PYY NPY / PYY Y2R NPY Y2 Receptor NPY / PYY->Y2R Binds & Activates This compound This compound This compound->Y2R Blocks Gi_alpha Gαi Y2R->Gi_alpha Activates G_beta_gamma Gβγ Y2R->G_beta_gamma AC Adenylyl Cyclase Gi_alpha->AC Inhibits Ca_channels Ca²⁺ Channels G_beta_gamma->Ca_channels Modulates MAPK MAPK Pathway G_beta_gamma->MAPK Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Physiological_Response Modulation of Neurotransmitter Release, Appetite, etc. PKA->Physiological_Response Ca_channels->Physiological_Response MAPK->Physiological_Response Stock_Solution_Workflow start Start calculate Calculate Mass of this compound (MW = 470.58 g/mol) start->calculate weigh Weigh this compound calculate->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store end End store->end Antagonism_Assay_Workflow start Start seed_cells Seed NPY Y2R-expressing cells in multi-well plate start->seed_cells preincubate Pre-incubate cells with varying concentrations of this compound seed_cells->preincubate stimulate Stimulate with NPY agonist + Forskolin preincubate->stimulate lyse_measure Lyse cells and measure intracellular cAMP stimulate->lyse_measure analyze Analyze data and calculate IC₅₀ lyse_measure->analyze end End analyze->end

References

Application Notes and Protocols: SF-22 for Mouse Intraperitoneal Injection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to SF-22

This compound, with the chemical name N-[1,1′-Biphenyl]-2-yl-3-[[(2,5-dimethylphenyl)amino]sulfonyl]-4-methyl-benzamide, is a potent and selective antagonist of the Neuropeptide Y (NPY) Y2 receptor. It has been identified to also interact with 5-HT2B and 5-HT6 serotonin (B10506) receptors and the dopamine (B1211576) transporter. Its primary application in research is in studies mediated by the NPY Y2 receptor.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₂₈H₂₆N₂O₃S
Molecular Weight 470.58 g/mol
CAS Number 824981-55-7

Dosage and Administration for Intraperitoneal Injection in Mice

A definitive intraperitoneal dosage for this compound in mice has not been established in the reviewed scientific literature. However, studies involving other NPY Y2 receptor antagonists can provide a valuable starting point for dose-ranging studies. For instance, the NPY Y2 receptor antagonist BIIE0246 has been administered to mice via intraperitoneal injection at a dose of 1.3 mg/kg.[1]

It is critical to perform a thorough dose-finding study to determine the optimal and safe dosage of this compound for your specific mouse model and experimental endpoint.

Table 2: General Parameters for Intraperitoneal Injection in Mice

ParameterRecommendation
Needle Gauge 25-27 G
Injection Volume Up to 10 mL/kg
Injection Site Lower right quadrant of the abdomen
Injection Angle 15-20 degrees

Experimental Protocol: Intraperitoneal Injection of this compound in Mice

This protocol outlines the standard procedure for administering a substance via intraperitoneal injection to a mouse.

Materials:

  • This compound compound

  • Appropriate vehicle (e.g., sterile saline, DMSO, or as recommended for this compound solubility)

  • Sterile syringes (1 mL)

  • Sterile needles (25-27 G)

  • 70% ethanol (B145695) wipes

  • Animal scale

  • Appropriate personal protective equipment (PPE)

Procedure:

  • Preparation of this compound Solution:

    • Accurately weigh the required amount of this compound.

    • Dissolve this compound in the chosen vehicle to the desired concentration. Ensure complete dissolution. The solution should be sterile.

  • Animal Preparation:

    • Weigh the mouse to accurately calculate the injection volume.

    • Gently restrain the mouse by scruffing the neck and back skin to immobilize the head and body. The abdomen should be facing upwards.

  • Injection Site Identification:

    • Locate the lower right quadrant of the mouse's abdomen. This site is chosen to avoid puncturing the cecum, bladder, or other vital organs.

  • Disinfection:

    • Wipe the injection site with a 70% ethanol wipe and allow it to dry.

  • Injection:

    • Hold the syringe with the needle bevel facing up.

    • Insert the needle at a 15-20 degree angle into the peritoneal cavity.

    • Gently aspirate by pulling back the plunger to ensure the needle has not entered a blood vessel or organ. If blood or any fluid appears, withdraw the needle and re-insert at a different site with a new sterile needle.

    • Slowly inject the calculated volume of the this compound solution.

  • Post-Injection Monitoring:

    • Carefully withdraw the needle and return the mouse to its cage.

    • Monitor the animal for any signs of distress, discomfort, or adverse reactions immediately after the injection and at regular intervals as per your experimental protocol.

Mechanism of Action and Signaling Pathway

This compound acts as an antagonist to the Neuropeptide Y Y2 receptor. The Y2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi alpha subunit.

Signaling Pathway Overview:

  • Ligand Binding: In the absence of an antagonist like this compound, endogenous ligands such as Neuropeptide Y (NPY) or Peptide YY (PYY) bind to the Y2 receptor.

  • Gi-Protein Activation: Ligand binding induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gi protein. The Gαi subunit dissociates from the Gβγ subunits.

  • Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase.

  • Reduction of cAMP: The inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of cyclic AMP (cAMP).

  • Downstream Effects: The reduction in cAMP levels affects the activity of protein kinase A (PKA) and other cAMP-dependent pathways, ultimately modulating various cellular functions, including neurotransmitter release and ion channel activity.

NPY_Y2_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NPY NPY / PYY Y2R NPY Y2 Receptor NPY->Y2R Binds & Activates SF22 This compound (Antagonist) SF22->Y2R Blocks Gi Gi Protein (α, β, γ) Y2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A cAMP->PKA Activates CellularResponse Modulation of Cellular Response PKA->CellularResponse Phosphorylates Targets

Figure 1: NPY Y2 Receptor Signaling Pathway. This diagram illustrates the mechanism of action of the NPY Y2 receptor and how this compound, as an antagonist, blocks this pathway.

Experimental Workflow

The following diagram outlines a typical workflow for an in vivo study involving the intraperitoneal injection of this compound in mice.

IP_Injection_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_post Post-Procedure A Prepare this compound Solution C Calculate Injection Volume A->C B Weigh Mouse B->C F Perform Intraperitoneal Injection C->F D Restrain Mouse E Disinfect Injection Site D->E E->F G Return Mouse to Cage F->G H Monitor for Adverse Effects G->H I Conduct Experimental Readouts H->I

Figure 2: Experimental Workflow for Intraperitoneal Injection. This flowchart details the key steps from preparation to post-procedure monitoring in a typical mouse study.

References

Application Note: Radioligand Binding Assay for the Hypothetical SF-22 Receptor (SF22R) using [³H]SF-22

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

SF-22, chemically identified as 5-chloro-N-(2-piperidin-1-ylphenyl)thiophene-2-sulfonamide, is a small molecule inhibitor of the sulfonamide class.[1] While its specific biological target is a subject of ongoing research, this application note describes a hypothetical radioligand binding assay for the characterization of the "this compound Receptor" (SF22R), a putative G-protein coupled receptor (GPCR). Radioligand binding assays are a fundamental tool in pharmacology and drug discovery for quantifying the interaction between a ligand and its receptor.[2][3][4][5][6] These assays are highly sensitive and robust, making them the gold standard for determining receptor affinity and density.[3][5]

This document provides detailed protocols for saturation and competition binding assays using a tritiated version of this compound, [³H]this compound, to characterize its binding to membranes prepared from cells expressing the hypothetical SF22R.

Signaling Pathway

As a hypothetical GPCR, the SF22R is presumed to be a seven-transmembrane domain receptor that, upon ligand binding, activates intracellular signaling cascades via G-proteins. The specific downstream signaling pathways for SF22R are yet to be elucidated but would likely involve common GPCR signaling effectors such as adenylyl cyclase or phospholipase C.

SF22R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SF22 [³H]this compound SF22R SF22R SF22->SF22R Binding G_protein G-Protein (αβγ) SF22R->G_protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Activation Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (HEK293-SF22R) Membrane_Prep Membrane Preparation Cell_Culture->Membrane_Prep Incubation Incubation (Membranes + Ligands) Membrane_Prep->Incubation Radioligand_Prep Radioligand & Compound Dilution Radioligand_Prep->Incubation Filtration Rapid Filtration (Separation of Bound/Free) Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Processing Data Processing (CPM to DPM) Counting->Data_Processing Curve_Fitting Non-linear Regression Data_Processing->Curve_Fitting Parameter_Determination Determine Kd, Bmax, Ki Curve_Fitting->Parameter_Determination

References

Application Notes and Protocols: Measuring the Effects of SF-22 on Neuronal Firing Rate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

SF-22 is a novel small molecule compound with potential modulatory effects on neuronal excitability. Understanding its precise impact on neuronal firing rates is a critical step in elucidating its mechanism of action and evaluating its therapeutic potential. These application notes provide detailed protocols for characterizing the effects of this compound on the electrophysiological properties of neurons using both single-cell and network-level approaches. The described methodologies include patch-clamp electrophysiology for detailed analysis of ion channel function and multi-electrode array (MEA) recordings for assessing changes in neuronal network activity.

Hypothesized Mechanism of Action

For the purpose of this document, we will hypothesize that this compound acts as a selective blocker of voltage-gated potassium channels (Kv), which are crucial for repolarizing the neuronal membrane after an action potential. Inhibition of these channels is expected to broaden the action potential waveform and increase the neuronal firing rate in response to a given stimulus.

Section 1: In Vitro Patch-Clamp Electrophysiology

Patch-clamp electrophysiology is the gold-standard technique for studying the electrical properties of individual neurons and the direct effects of compounds on ion channels.[1] This section details the protocol for whole-cell patch-clamp recordings from cultured primary neurons to assess the impact of this compound on intrinsic firing properties and specific ion channel currents.

Experimental Workflow

experimental_workflow_patch_clamp cluster_prep Cell Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis prep_neurons Primary Neuron Culture plate_cells Plate on Coverslips prep_neurons->plate_cells patch Whole-Cell Patch Clamp plate_cells->patch record_baseline Record Baseline Activity patch->record_baseline apply_sf22 Apply this compound record_baseline->apply_sf22 record_post Record Post-Application apply_sf22->record_post washout Washout record_post->washout record_washout Record Post-Washout washout->record_washout analyze_firing Analyze Firing Rate record_washout->analyze_firing analyze_ap Analyze AP Properties analyze_firing->analyze_ap analyze_currents Analyze Ion Currents analyze_ap->analyze_currents experimental_workflow_mea cluster_prep Cell Preparation cluster_recording MEA Recording cluster_analysis Data Analysis prep_neurons Primary Neuron Culture plate_mea Plate on MEA plates prep_neurons->plate_mea acclimatize Acclimatize MEA plate_mea->acclimatize record_baseline Record Baseline Network Activity acclimatize->record_baseline apply_sf22 Apply this compound record_baseline->apply_sf22 record_post Record Post-Application apply_sf22->record_post spike_detection Spike Detection & Sorting record_post->spike_detection analyze_bursts Burst Analysis spike_detection->analyze_bursts analyze_sync Network Synchrony Analysis analyze_bursts->analyze_sync signaling_pathway cluster_membrane Cell Membrane cluster_effects Downstream Effects SF22 This compound KvChannel Kv Channel SF22->KvChannel Inhibition Repolarization Membrane Repolarization KvChannel->Repolarization Mediates ActionPotential Action Potential ActionPotential->KvChannel Activates AP_Broadening AP Broadening Repolarization->AP_Broadening FiringRate Increased Firing Rate AP_Broadening->FiringRate

References

Troubleshooting & Optimization

SF-22 Technical Support Center: Troubleshooting Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying, understanding, and mitigating the off-target effects of SF-22, a potent Tyrosine Kinase A (TKA) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent, ATP-competitive inhibitor of Tyrosine Kinase A (TKA), a critical regulator of cellular proliferation and survival pathways. By binding to the ATP-binding pocket of TKA, this compound prevents the phosphorylation of its downstream substrates, leading to the inhibition of pathway activation.[1]

Q2: What are the known primary off-target effects of this compound?

A2: While highly potent against TKA, this compound has demonstrated off-target activity against other kinases, most notably Tyrosine Kinase B (TKB) and Serine/Threonine Kinase C (STKC).[1] The extent of these off-target effects is dose-dependent. Inhibition of these kinases can result in unintended cellular effects.[1]

Q3: What are the potential downstream consequences of this compound's off-target effects in my experiments?

A3: Off-target inhibition of kinases like TKB and STKC can lead to misleading experimental outcomes. For instance, inhibition of TKB, which is involved in cellular adhesion, may cause decreased cell attachment.[1] Similarly, inhibition of STKC, a component of a stress-response pathway, could result in unexpected changes in cell viability or apoptosis.[1]

Q4: How can I minimize the off-target effects of this compound in my experiments?

A4: Several strategies can be employed to mitigate off-target effects:

  • Use the lowest effective concentration: Titrate this compound to determine the minimum concentration required for TKA inhibition in your specific system.[1]

  • Employ a more specific inhibitor: As a control, use a structurally different TKA inhibitor with a distinct off-target profile if one is available.[1]

  • Utilize genetic approaches: Validate this compound-induced phenotypes by using RNAi or CRISPR/Cas9 to deplete TKA and confirm that the same effect is produced.[1]

  • Perform rescue experiments: If a downstream substrate of TKA is known, overexpressing a constitutively active form of this substrate may rescue the on-target phenotype but not the off-target effects.[1]

Troubleshooting Guides

Issue 1: Unexpected Cell Toxicity or Death

Possible Cause:

  • Off-target inhibition of essential kinases at high concentrations of this compound.[1]

  • Toxicity from the solvent (e.g., DMSO) used to dissolve this compound.[2]

Recommended Solutions:

  • Perform a dose-response curve: Determine the IC50 for TKA inhibition and the cytotoxic concentration for your cell line to identify the optimal therapeutic window.[1][3]

  • Assess off-target kinase activation: Use Western blotting to check the phosphorylation status of known off-target kinases like TKB and STKC.[1]

  • Compare with controls: Benchmark the observed phenotype against that of a more specific TKA inhibitor or a TKA knockdown/knockout cell line.[1]

  • Vehicle Control: Always include a vehicle control (medium with the same concentration of solvent) in your experiments to rule out solvent toxicity.[2]

Issue 2: Observed Phenotype Does Not Match Known TKA Function

Possible Cause:

  • The observed phenotype may be a result of this compound's off-target effects on other signaling pathways.[1]

Recommended Solutions:

  • Consult kinase profiling data: Refer to the kinase selectivity profile of this compound to identify potential off-target kinases that could be responsible for the observed phenotype.[1]

  • Use a secondary inhibitor: Employ a structurally unrelated inhibitor for the suspected off-target kinase to see if it recapitulates the observed phenotype.[1]

  • Confirm on-target engagement: Utilize methods like the Cellular Thermal Shift Assay (CETSA) to verify that this compound is engaging with its intended target, TKA, in your cellular model.[4]

Data Presentation

Table 1: Kinase Selectivity Profile of this compound

This table summarizes the inhibitory activity of this compound against its primary target (TKA) and key off-targets. The IC50 value represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. A lower IC50 value indicates higher potency.

Kinase TargetIC50 (nM)Selectivity Ratio (IC50 Off-Target / IC50 On-Target)
TKA (Primary Target) 15 1
TKB1,20080
STKC3,500233
EGFR>10,000>667
ABL1>10,000>667
AKT1>10,000>667
CDK2>10,000>667

Data is hypothetical and for illustrative purposes.

Experimental Protocols

Protocol 1: Western Blot for On-Target and Off-Target Pathway Modulation

This protocol describes how to confirm this compound's effects on the TKA signaling pathway and assess its impact on off-target pathways in a cellular context.[1]

Methodology:

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0, 10 nM, 50 nM, 250 nM, 1 µM) for a predetermined time (e.g., 2 hours).[1]

  • Lysate Preparation: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against phospho-TKA, total TKA, phospho-TKB, total TKB, phospho-STKC, total STKC, and a loading control (e.g., GAPDH or β-actin).

  • Detection: Use appropriate HRP-conjugated secondary antibodies and an ECL substrate for detection.

  • Analysis: Quantify band intensities to determine the effect of this compound on the phosphorylation status of on-target and off-target kinases.

Visualizations

SF22_Signaling_Pathways cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathways SF22_on This compound TKA TKA SF22_on->TKA Inhibits Substrate_on Downstream Substrate TKA->Substrate_on Phosphorylates Phenotype_on Desired Phenotype Substrate_on->Phenotype_on SF22_off This compound TKB TKB SF22_off->TKB Inhibits STKC STKC SF22_off->STKC Inhibits Phenotype_off_TKB Cell Adhesion Changes TKB->Phenotype_off_TKB Phenotype_off_STKC Stress Response Alteration STKC->Phenotype_off_STKC

Caption: On-target vs. off-target signaling of this compound.

Troubleshooting_Workflow Start Unexpected Experimental Result Observed Dose_Response Perform Dose-Response Curve Start->Dose_Response Check_Toxicity Assess Cytotoxicity (e.g., MTT assay) Dose_Response->Check_Toxicity Western_Blot Analyze On- and Off-Target Pathways (Western Blot) Check_Toxicity->Western_Blot Compare_Controls Compare with Specific Inhibitor or Knockdown Western_Blot->Compare_Controls Hypothesis Formulate Hypothesis: On-Target vs. Off-Target Effect Compare_Controls->Hypothesis On_Target Likely On-Target Effect Hypothesis->On_Target Phenotype matches known TKA function Off_Target Likely Off-Target Effect Hypothesis->Off_Target Phenotype does not match TKA function

Caption: Workflow for troubleshooting unexpected this compound results.

References

SF-22 solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the solubility of SF-22 in aqueous buffers. Given that the designation "this compound" can be ambiguous, this guide focuses on the potent and selective Neuropeptide Y (NPY) Y2 receptor antagonist, CAS 824981-55-7, a compound of significant interest in drug discovery and neuroscience research.

General Information

This compound, chemically known as N-[1,1′-Biphenyl]-2-yl-3-[[(2,5-dimethylphenyl)amino]sulfonyl]-4-methyl-benzamide, is a small molecule inhibitor with poor aqueous solubility.[1][2] Understanding its physicochemical properties is the first step in addressing solubility challenges.

Table 1: Physicochemical Properties of this compound (CAS 824981-55-7)

PropertyValueReference
CAS Number 824981-55-7[2][3]
Molecular Formula C₂₈H₂₆N₂O₃S[1][3]
Molecular Weight 470.58 g/mol [1][2]
Appearance Solid[2]
Known Solubility DMSO: 26 mg/mL[2]
Mechanism of Action Neuropeptide Y (NPY) Y2 receptor antagonist[1][4]

Troubleshooting Guide

This guide addresses common issues encountered when preparing solutions of this compound for experimental use.

Issue 1: this compound powder does not dissolve in my aqueous buffer.

  • Question: I added this compound powder directly to my phosphate-buffered saline (PBS), but it remains a suspension. Why is this happening?

  • Answer: This is expected behavior due to the high lipophilicity and poor aqueous solubility of this compound.[1] Direct dissolution of hydrophobic compounds in aqueous buffers is often unsuccessful. The strong crystal lattice energy of the solid form requires more energy to break than is gained by interacting with water molecules.

Issue 2: My compound precipitates when diluting from a DMSO stock solution.

  • Question: I successfully dissolved this compound in DMSO, but when I dilute the stock solution into my aqueous experimental buffer, a precipitate forms immediately. What's going on?

  • Answer: This common phenomenon is known as "crashing out" or "precipitation upon dilution."[5][6] DMSO is a powerful organic solvent that can dissolve this compound at high concentrations. However, when this concentrated stock is introduced to an aqueous environment, the solvent polarity changes abruptly. The local concentration of this compound exceeds its solubility limit in the mixed DMSO/aqueous system, causing it to precipitate.[5]

Issue 3: The this compound solution is initially clear but becomes cloudy over time.

  • Question: My this compound solution was clear right after preparation, but after a few hours at room temperature, I noticed it became cloudy. Why?

  • Answer: This often indicates that you have created a supersaturated, thermodynamically unstable solution. While the compound may dissolve kinetically, over time, it begins to equilibrate and precipitates out to reach its true, lower thermodynamic solubility. This can also be caused by temperature fluctuations or degradation of the compound.

Issue 4: I am seeing inconsistent results in my biological assays.

  • Question: My experimental results with this compound are not reproducible. Could this be related to solubility?

  • Answer: Absolutely. Inconsistent solubility can lead to variability in the actual concentration of this compound in your assays.[7] If the compound precipitates, the effective concentration will be lower than intended and can vary between experiments, leading to unreliable data. It is crucial to ensure that this compound remains fully dissolved under your specific experimental conditions.

Troubleshooting this compound Solubility Issues start Start: Solubility Issue with this compound check_stock Is a high-concentration stock solution prepared in 100% DMSO? start->check_stock prep_stock Action: Prepare a stock solution in 100% DMSO (e.g., 10-20 mM). check_stock->prep_stock No check_dilution Does precipitation occur upon dilution into aqueous buffer? check_stock->check_dilution Yes prep_stock->check_dilution success Success: this compound is in solution. Proceed with experiment. check_dilution->success No troubleshoot_dilution Troubleshoot Dilution Method check_dilution->troubleshoot_dilution Yes lower_conc Action: Lower the final concentration of this compound. troubleshoot_dilution->lower_conc slow_add Action: Add stock solution dropwise while vortexing. troubleshoot_dilution->slow_add cosolvent Action: Add a small percentage of co-solvent (e.g., DMSO <1%) to the final buffer. troubleshoot_dilution->cosolvent check_ph Is the buffer pH optimal? lower_conc->check_ph slow_add->check_ph cosolvent->check_ph adjust_ph Action: Adjust buffer pH. (Test acidic conditions for basic compounds). check_ph->adjust_ph No check_time Does precipitation occur over time? check_ph->check_time Yes adjust_ph->check_time check_time->success No thermo_sol Issue: Supersaturated solution. Determine thermodynamic solubility. check_time->thermo_sol Yes

A workflow for troubleshooting this compound solubility.

Frequently Asked Questions (FAQs)

  • Q1: What is the recommended way to prepare a working solution of this compound in an aqueous buffer?

    • A1: First, prepare a concentrated stock solution of this compound in an anhydrous organic solvent like DMSO (e.g., 10-50 mM).[2][5][8] Warm the solution gently (e.g., in a 37°C water bath) and vortex to ensure it is fully dissolved.[5] Then, perform a serial dilution of this stock solution into your final aqueous buffer to achieve the desired working concentration. It is crucial to add the stock solution to the buffer slowly while mixing vigorously to minimize localized high concentrations that can lead to precipitation.[5]

  • Q2: What is the maximum percentage of DMSO I can have in my cell-based assay?

    • A2: The tolerance for DMSO varies between cell lines and assay types. However, a general guideline is to keep the final concentration of DMSO below 0.5% (v/v) to avoid solvent-induced toxicity or off-target effects. Always run a vehicle control (buffer with the same final DMSO concentration but without this compound) to account for any effects of the solvent.

  • Q3: How does pH affect the solubility of this compound?

    • A3: The solubility of ionizable compounds is highly dependent on pH.[9][10] this compound contains amine groups, which are weakly basic. Therefore, its solubility is expected to increase in more acidic conditions (lower pH) where these groups become protonated and thus more polar.[6][10] If you are experiencing solubility issues in a neutral buffer (e.g., PBS pH 7.4), consider using a buffer with a lower pH, if compatible with your experimental system.

  • Q4: What is the difference between kinetic and thermodynamic solubility?

    • A4: Kinetic solubility is a measure of how quickly a compound dissolves and is often determined by adding a DMSO stock to a buffer and looking for precipitation.[7][11] It often results in a higher, supersaturated value. Thermodynamic (or equilibrium) solubility is the true solubility of the most stable solid form of the compound in a solvent at equilibrium.[12][13] It is a lower, more stable value and is more relevant for predicting in vivo behavior.

  • Q5: Are there other methods to improve the aqueous solubility of this compound?

    • A5: Yes, several formulation strategies can be explored, although they require more development:

      • Co-solvents: Including a small percentage of a water-miscible organic solvent (e.g., ethanol, PEG 400) in the final aqueous buffer can increase solubility.[14]

      • pH Adjustment: As mentioned, adjusting the pH to favor the ionized form of the molecule can significantly increase solubility.[14][15]

      • Complexation: Using agents like cyclodextrins can encapsulate the hydrophobic this compound molecule, increasing its apparent water solubility.[15]

Experimental Protocols

Protocol 1: Kinetic Solubility Assay by Turbidimetry

This high-throughput method is useful for early-stage screening to quickly assess the apparent solubility of compounds.[7][13]

  • Prepare Stock Solution: Create a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the this compound stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to ~20 µM).

  • Dispense Buffer: Add 198 µL of your aqueous test buffer (e.g., PBS, pH 7.4) to the wells of a new 96-well plate.

  • Add Compound: Transfer 2 µL of each concentration from the DMSO dilution plate to the corresponding wells containing the buffer. This results in a 1:100 dilution and a final DMSO concentration of 1%.

  • Incubate: Incubate the plate at room temperature for 1-2 hours with gentle shaking.

  • Measure Turbidity: Read the absorbance or light scattering of each well using a plate reader or nephelometer.

  • Data Analysis: The kinetic solubility is defined as the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.

Protocol 2: Thermodynamic (Equilibrium) Solubility Assay by Shake-Flask Method

This method determines the true equilibrium solubility and is considered the gold standard.[16]

  • Add Excess Compound: Add an excess amount of solid this compound powder (enough so that undissolved solid will remain) to a vial containing a known volume of the aqueous test buffer (e.g., 1 mL of PBS, pH 7.4).

  • Equilibrate: Tightly cap the vial and place it on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Allow the mixture to equilibrate for 24-48 hours.

  • Separate Solid and Liquid: After incubation, centrifuge the samples at high speed to pellet the undissolved solid.

  • Collect Supernatant: Carefully collect the supernatant, ensuring no solid particles are disturbed. For best results, filter the supernatant through a 0.22 or 0.45 µm filter.

  • Quantify Concentration: Dilute the clear supernatant in a suitable solvent (e.g., acetonitrile/water) and quantify the concentration of dissolved this compound using a validated analytical method such as HPLC-UV or LC-MS/MS against a standard curve.

  • Report Result: The measured concentration is the thermodynamic solubility of this compound in that specific buffer.

Signaling Pathway

This compound acts as an antagonist at the NPY Y2 receptor, which is a G-protein coupled receptor (GPCR). Understanding this pathway is crucial for interpreting experimental data.

cluster_0 Cell Membrane Y2R NPY Y2 Receptor G_protein Gi/o Protein Y2R->G_protein activates AC Adenylyl Cyclase (AC) G_protein->AC inhibits cAMP cAMP AC->cAMP converts NPY NPY (Agonist) NPY->Y2R SF22 This compound (Antagonist) SF22->Y2R blocks ATP ATP ATP->AC PKA PKA cAMP->PKA activates Response Cellular Response (e.g., reduced neurotransmitter release) PKA->Response phosphorylates targets

NPY Y2 receptor signaling and the antagonistic action of this compound.

References

Technical Support Center: In Vivo Administration of SF-22

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the appropriate vehicle for in vivo injections of the small molecule inhibitor SF-22.

Frequently Asked Questions (FAQs)

Q1: What is the recommended vehicle for in vivo injection of this compound?

A1: As this compound, or 5-chloro-N-(2-piperidin-1-ylphenyl)thiophene-2-sulfonamide, is a hydrophobic small molecule, a single, universally optimal vehicle cannot be recommended without experimental validation.[1] The choice of vehicle is contingent on the specific experimental design, including the route of administration, required dosage, and the animal model.[2] A common starting point for hydrophobic compounds is a formulation containing a mixture of solvents and surfactants to ensure solubility and stability.[3][4] A widely used formulation for initial in vivo screening is a mixture of DMSO, PEG 300 (or PEG 400), and a surfactant like Tween® 80, further diluted in saline or PBS.[2]

Q2: What are the initial steps to determine a suitable vehicle for this compound?

A2: The first step is to assess the solubility of this compound in a panel of common, biocompatible solvents.[4] Based on these results, a systematic evaluation of different co-solvent and surfactant combinations should be performed to identify a formulation that provides a stable and injectable solution at the desired concentration. It is crucial to include a vehicle-only control group in your in vivo studies to differentiate between the effects of this compound and the vehicle itself.[3]

Q3: Are there alternatives to solvent-based vehicles for this compound?

A3: Yes, for hydrophobic compounds like this compound, lipid-based formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS), liposomes, or nanoparticle carriers can be explored.[2][4] These advanced delivery systems can enhance solubility, improve bioavailability, and potentially reduce vehicle-associated toxicity.[4]

Q4: How can I minimize vehicle-related toxicity in my in vivo experiments?

A4: To mitigate vehicle toxicity, it is essential to use the lowest effective concentration of solvents and surfactants.[3] Always conduct a Maximum Tolerated Dose (MTD) study for your chosen vehicle in the specific animal model and administration route you plan to use.[3] Including a vehicle-only control group is mandatory to identify any adverse effects caused by the formulation.[3] If toxicity is observed, consider alternative, less toxic vehicles or different formulation strategies.[3]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Precipitation of this compound during formulation or upon dilution. - Poor solubility of this compound in the chosen vehicle. - The formulation is not stable upon dilution with aqueous solutions.- Increase the proportion of the organic co-solvent (e.g., DMSO, PEG 300). - Add or increase the concentration of a surfactant (e.g., Tween® 80, Cremophor® EL).[4] - Optimize the pH of the final formulation if this compound has ionizable groups. - Consider using a different vehicle system, such as a lipid-based formulation.[4]
High viscosity of the formulation, making injection difficult. - High concentration of polyethylene (B3416737) glycol (PEG) or other viscous components.- Gently warm the formulation before injection to reduce viscosity. - Use a lower molecular weight PEG (e.g., PEG 300 instead of PEG 400). - Decrease the percentage of the viscous component, ensuring this compound remains in solution.
Adverse effects (e.g., irritation, lethargy, weight loss) in the vehicle control group. - The vehicle itself is toxic at the administered dose or volume.[3]- Reduce the concentration of potentially toxic components like DMSO or ethanol.[2] - Decrease the total injection volume. - Conduct a dose-escalation study of the vehicle alone to determine the MTD.[3] - Explore alternative, better-tolerated vehicle systems.[2]
Inconsistent or low efficacy of this compound in vivo. - Poor bioavailability due to suboptimal formulation. - Precipitation of the compound at the injection site or in the bloodstream.- Improve the solubility and stability of the formulation (see "Precipitation" issue). - Consider a different route of administration that may offer better absorption. - Evaluate more advanced formulations like nanoparticles or SEDDS to enhance bioavailability.[4]

Quantitative Data Summary

The following table summarizes common vehicles used for in vivo administration of hydrophobic small molecules and their general properties. The values are representative and should be confirmed for the specific experimental conditions.

Vehicle Formulation Typical Composition Maximum Tolerated Dose (Mouse, IV - Representative) Advantages Disadvantages
DMSO/PEG/Saline 10% DMSO, 40% PEG 300, 50% Saline~10 mL/kgGood solubilizing power for many hydrophobic compounds.Potential for hemolysis and local irritation at high DMSO concentrations.
Tween® 80/Ethanol/Saline 5-10% Tween® 80, 5-10% Ethanol, 80-90% Saline~10 mL/kgForms micellar solutions that can enhance solubility.Can cause hypersensitivity reactions and has its own biological effects.
Corn Oil 100% Corn Oil~40 mL/kg (Oral Gavage)Well-tolerated for oral and subcutaneous administration of lipophilic drugs.Not suitable for intravenous injection; can have variable absorption.
SEDDS Oil (e.g., medium-chain triglycerides), Surfactant (e.g., Cremophor® EL), Co-surfactant (e.g., Transcutol)Dependent on specific componentsHigh drug loading capacity; can improve oral bioavailability.[4]Requires careful formulation development and characterization.[4]
Liposomes Phospholipids (e.g., DSPC), CholesterolDependent on lipid compositionCan reduce toxicity and alter pharmacokinetic profile.More complex and costly to prepare.

Experimental Protocols

Protocol 1: Preparation of a DMSO/PEG 300/Tween® 80/Saline Vehicle

Objective: To prepare a common co-solvent/surfactant vehicle for the in vivo injection of this compound.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Polyethylene glycol 300 (PEG 300)

  • Tween® 80 (Polysorbate 80)

  • Sterile 0.9% saline solution

  • Sterile, conical tubes

  • Vortex mixer

  • Sonicator (optional)

Methodology:

  • Weigh the required amount of this compound and place it in a sterile conical tube.

  • Add DMSO to the tube to dissolve this compound completely. Vortex or sonicate briefly if necessary to obtain a clear stock solution.

  • In a separate sterile tube, prepare the vehicle mixture. For a final formulation of 10% DMSO, 40% PEG 300, and 5% Tween® 80, combine the appropriate volumes of each component.

  • Slowly add the this compound stock solution (from step 2) to the vehicle mixture (from step 3) while vortexing to ensure homogeneity.

  • Add the required volume of sterile saline to achieve the final desired concentration of this compound and vehicle components. Vortex thoroughly.

  • Visually inspect the final formulation for any precipitation or phase separation. The solution should be clear.

  • Prepare the final formulation fresh on the day of injection.

Protocol 2: In Vivo Administration and Monitoring

Objective: To administer the this compound formulation to an animal model and monitor for adverse effects.

Materials:

  • Prepared this compound formulation

  • Appropriate animal model (e.g., mice)

  • Syringes and needles suitable for the chosen route of administration (e.g., intravenous, intraperitoneal)

  • Animal scale

  • Vehicle-only control formulation

Methodology:

  • Acclimate the animals to the experimental conditions.

  • Record the initial body weight of each animal.

  • Administer the this compound formulation or the vehicle-only control via the chosen route of administration. Ensure the injection volume is appropriate for the animal's weight.

  • Monitor the animals closely for any immediate adverse reactions (e.g., distress, changes in breathing).

  • Continue to monitor the animals daily for clinical signs of toxicity, including changes in body weight, food and water intake, activity level, and posture.

  • Record all observations systematically for both the treatment and vehicle control groups.

Visualizations

Proposed Signaling Pathway of this compound

This compound is a small molecule inhibitor hypothesized to target key kinases involved in cell proliferation and survival. One proposed mechanism suggests that this compound acts as an ATP-competitive inhibitor of Tyrosine Kinase A (TKA), preventing the phosphorylation of its downstream substrates and thereby inhibiting the activation of pro-survival signaling pathways.[5] However, this compound may also exhibit off-target activity against other kinases like Tyrosine Kinase B (TKB) and Serine/Threonine Kinase C (STKC).[5]

SF22_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor_TKA Receptor Tyrosine Kinase A (TKA) Growth_Factor->Receptor_TKA Binds ADP ADP Receptor_TKA->ADP Downstream_Substrate Downstream Substrate Receptor_TKA->Downstream_Substrate Phosphorylates SF22 This compound SF22->Receptor_TKA Inhibits ATP ATP ATP->Receptor_TKA P_Downstream_Substrate Phosphorylated Downstream Substrate Signaling_Cascade Signaling Cascade P_Downstream_Substrate->Signaling_Cascade Transcription Gene Transcription Signaling_Cascade->Transcription Proliferation_Survival Cell Proliferation & Survival Transcription->Proliferation_Survival

Caption: Proposed mechanism of this compound action as a TKA inhibitor.

Experimental Workflow for Vehicle Formulation and In Vivo Testing

The following diagram outlines the logical steps for selecting and validating an appropriate in vivo vehicle for this compound.

Vehicle_Formulation_Workflow Start Start: Need for In Vivo this compound Study Solubility_Screen 1. Solubility Screen of this compound in Biocompatible Solvents Start->Solubility_Screen Formulation_Dev 2. Formulation Development (Co-solvents, Surfactants, Lipid-based systems) Solubility_Screen->Formulation_Dev Stability_Test 3. Formulation Stability and Injectability Check Formulation_Dev->Stability_Test Precipitation_Check Precipitation or Instability? Stability_Test->Precipitation_Check Precipitation_Check->Formulation_Dev Yes Vehicle_MTD 4. Vehicle MTD Study (in vivo) Precipitation_Check->Vehicle_MTD No Toxicity_Check Vehicle Toxicity Observed? Vehicle_MTD->Toxicity_Check Toxicity_Check->Formulation_Dev Yes Efficacy_Study 5. In Vivo Efficacy Study (this compound vs. Vehicle Control) Toxicity_Check->Efficacy_Study No End End: Efficacy and Toxicity Data Efficacy_Study->End

Caption: Workflow for selecting and validating an in vivo vehicle.

References

Technical Support Center: Improving In Vivo Metabolic Stability of S-22 (Ostarine)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the in vivo metabolic stability of S-22 (also known as Ostarine or Enobosarm).

Troubleshooting Guides

Problem 1: Rapid In Vivo Clearance and Short Half-Life of S-22

Symptoms:

  • Low plasma exposure of S-22 in preclinical animal models (e.g., rats, mice).

  • Observed in vivo half-life is significantly shorter than desired for the intended therapeutic effect.

  • High levels of S-22 metabolites are detected in plasma and urine shortly after administration.

Possible Causes and Troubleshooting Steps:

  • Extensive Phase I Metabolism: S-22 is known to undergo hydroxylation and amide hydrolysis.[1][2]

    • Action: Conduct in vitro metabolism studies using liver microsomes and hepatocytes to identify the primary metabolic "hotspots" on the S-22 molecule.[3]

    • Strategy: Consider structural modifications to block these metabolic sites. Common approaches include:

      • Deuteration: Replacing hydrogen atoms at the site of metabolism with deuterium (B1214612) can slow down the rate of enzymatic cleavage.

      • Bioisosteric Replacement: Substitute metabolically labile groups with more stable ones that retain the desired biological activity.

  • Rapid Phase II Conjugation: S-22 and its phase I metabolites are susceptible to glucuronidation and sulfation, which facilitates their excretion.[1][2]

    • Action: Use pooled human liver microsomes or hepatocytes in the presence of cofactors for Phase II enzymes (e.g., UDPGA for glucuronidation, PAPS for sulfation) to assess the extent of conjugation.

    • Strategy: Modify the functional groups that are prone to conjugation. For example, if a hydroxyl group is rapidly glucuronidated, consider masking it with a pro-drug moiety that is cleaved at the target site.

  • Poor Intestinal Permeability and Efflux: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) in the gut, leading to low oral bioavailability.

    • Action: Perform a Caco-2 permeability assay to determine the apparent permeability (Papp) in both the apical to basolateral (A-B) and basolateral to apical (B-A) directions. An efflux ratio (B-A Papp / A-B Papp) greater than 2 suggests active efflux.

    • Strategy:

      • Co-administration with a known P-gp inhibitor in preclinical studies can help confirm if efflux is the primary issue.

      • Formulation strategies, such as using excipients that inhibit P-gp, can be explored.

Problem 2: Inconsistent Pharmacokinetic (PK) Data Between In Vitro and In Vivo Studies

Symptoms:

  • S-22 appears stable in liver microsome assays but shows high clearance in vivo.

  • Significant variability in PK parameters is observed between individual animals.

Possible Causes and Troubleshooting Steps:

  • Extra-Hepatic Metabolism: Metabolism may be occurring in tissues other than the liver (e.g., intestine, kidney). Liver microsome assays will not capture this.

    • Action: Use S9 fractions from various tissues or freshly isolated hepatocytes from different organs to investigate extra-hepatic metabolism.

  • Contribution of Phase II Metabolism Not Captured by Microsomes: Standard liver microsome assays primarily assess Phase I metabolism.

    • Action: Utilize hepatocyte stability assays, as they contain both Phase I and Phase II enzymes, providing a more comprehensive metabolic profile.[4][5]

  • Transporter-Mediated Clearance: Active uptake of S-22 into hepatocytes by transporters can lead to rapid clearance that is not fully reflected in microsomal assays.

    • Action: Use suspended or plated hepatocytes to study the role of uptake transporters. Compare results with and without known inhibitors of relevant transporters.

Frequently Asked Questions (FAQs)

Q1: What are the main metabolic pathways of S-22?

A1: The primary metabolic pathways for S-22 are Phase I metabolism, which includes hydroxylation and amide hydrolysis, and Phase II metabolism, which involves glucuronidation and sulfation of the parent compound and its Phase I metabolites.[1][2]

Q2: How can I predict the in vivo clearance of S-22 from in vitro data?

A2: In vitro intrinsic clearance (CLint) values obtained from hepatocyte stability assays can be used to predict in vivo hepatic clearance. This involves scaling the in vitro data using physiological parameters such as liver blood flow and the number of hepatocytes per gram of liver.

Q3: What are some initial steps to take if my S-22 analog shows poor metabolic stability?

A3: Start by performing an in vitro metabolic stability assay using liver microsomes to get a preliminary idea of its stability. If it's unstable, proceed with a hepatocyte stability assay to get a more complete picture of its metabolism. Metabolite identification studies should then be conducted to pinpoint the sites of metabolic liability.

Q4: Can formulation changes improve the in vivo stability of S-22?

A4: While formulation changes primarily address issues of solubility and absorption, they can indirectly impact metabolic stability. For instance, lipid-based formulations can alter the route of absorption, potentially reducing first-pass metabolism in the liver.

Quantitative Data

Table 1: Preclinical Pharmacokinetic Parameters of S-22 (Ostarine)

SpeciesDose and RouteTmax (h)Cmax (ng/mL)Half-life (t1/2) (h)Clearance (CL) (mL/min/kg)Oral Bioavailability (%)Reference
Rat0.1 mg/kg (IV)--3.65.2-[6]
Rat1 mg/kg (IV)--4.54.4-[6]
Rat10 mg/kg (IV)--4.84.0-[6]
Rat30 mg/kg (IV)--5.23.6-[6]
Rat0.1 mg/kg (PO)0.510.14.0-55[6]
Rat1 mg/kg (PO)1.0112.34.8-58[6]
Rat10 mg/kg (PO)2.01456.75.1-60[6]
Rat30 mg/kg (PO)4.04567.85.5-59[6]
Dog31.4 µg/kg (PO)--Detected up to 72h--[7]

Note: Data for S-1, a structurally similar SARM, is included for comparative purposes where S-22 data is limited.

Experimental Protocols

Liver Microsomal Stability Assay

Objective: To determine the in vitro metabolic stability of S-22 in liver microsomes.

Methodology:

  • Preparation: Prepare a stock solution of S-22 in a suitable organic solvent (e.g., DMSO).

  • Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (e.g., human, rat), a NADPH-regenerating system, and phosphate (B84403) buffer (pH 7.4).

  • Initiation of Reaction: Pre-warm the incubation mixture to 37°C. Add S-22 to initiate the metabolic reaction. The final concentration of the organic solvent should be low (e.g., <1%).

  • Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant using LC-MS/MS to quantify the remaining concentration of S-22.

  • Data Analysis: Plot the natural logarithm of the percentage of S-22 remaining versus time. The slope of the linear regression will give the elimination rate constant (k). Calculate the half-life (t1/2 = 0.693/k) and intrinsic clearance.

Hepatocyte Stability Assay

Objective: To assess the metabolic stability of S-22 in a more complete in vitro system containing both Phase I and Phase II enzymes.

Methodology:

  • Cell Preparation: Thaw cryopreserved hepatocytes and determine cell viability and density.

  • Incubation: Incubate a suspension of hepatocytes with S-22 at 37°C in a shaking water bath or on a rocking platform.

  • Sampling: At predetermined time points, remove aliquots of the cell suspension and quench the metabolic activity with a cold organic solvent.

  • Analysis: Process the samples as described in the microsomal stability assay and analyze by LC-MS/MS.

  • Data Analysis: Calculate the half-life and intrinsic clearance as described above.

Caco-2 Permeability Assay

Objective: To evaluate the intestinal permeability and potential for active efflux of S-22.

Methodology:

  • Cell Culture: Culture Caco-2 cells on permeable filter supports for approximately 21 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Measurement (A to B): Add S-22 to the apical (A) side and collect samples from the basolateral (B) side over a set time period (e.g., 2 hours).

  • Permeability Measurement (B to A): Add S-22 to the basolateral (B) side and collect samples from the apical (A) side.

  • Analysis: Quantify the concentration of S-22 in the collected samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions and determine the efflux ratio.

Visualizations

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR_HSP AR-HSP Complex Androgen->AR_HSP Binds AR AR AR->AR_HSP HSP HSP HSP->AR_HSP AR_Androgen AR-Androgen Complex AR_HSP->AR_Androgen HSP Dissociation AR_Dimer AR Dimer AR_Androgen->AR_Dimer Dimerization & Translocation ARE Androgen Response Element AR_Dimer->ARE Binds Gene_Transcription Gene Transcription ARE->Gene_Transcription Initiates

Caption: S-22 Androgen Receptor Signaling Pathway.

G Start Poor In Vivo Metabolic Stability In_Vitro_Screen In Vitro Metabolic Stability Assays Start->In_Vitro_Screen Microsomes Liver Microsomes (Phase I) In_Vitro_Screen->Microsomes Hepatocytes Hepatocytes (Phase I & II) In_Vitro_Screen->Hepatocytes Permeability Caco-2 Permeability (Efflux) In_Vitro_Screen->Permeability Metabolite_ID Metabolite Identification Hepatocytes->Metabolite_ID Formulation Formulation Strategies Permeability->Formulation If Efflux is High Identify_Hotspots Identify Metabolic 'Hotspots' Metabolite_ID->Identify_Hotspots Structural_Modification Structural Modification (e.g., Deuteration, Bioisosteres) Identify_Hotspots->Structural_Modification In_Vivo_PK In Vivo Pharmacokinetic Study Structural_Modification->In_Vivo_PK Formulation->In_Vivo_PK Decision Improved Stability? In_Vivo_PK->Decision Decision->Structural_Modification No End Lead Optimization Decision->End Yes

Caption: Experimental Workflow for Improving Metabolic Stability.

References

SF-22 experimental variability and reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SF-22, a potent and selective antagonist of the Neuropeptide Y (NPY) Y2 receptor.[1]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary research applications?

A1: this compound is a potent, selective, and brain-penetrant antagonist of the Neuropeptide Y (NPY) Y2 receptor (Y2R).[1] It is primarily used in research to investigate the physiological and pathological roles of the NPY Y2 receptor. Given the Y2 receptor's involvement in processes such as appetite regulation, anxiety, and circadian rhythms, this compound is a valuable tool for research in neuroscience and metabolic disorders.[2]

Q2: What is the recommended concentration range for this compound in cell-based assays?

A2: The reported half-maximal inhibitory concentration (IC50) for this compound at the NPY Y2 receptor is approximately 750 nM.[3] For initial experiments, a concentration range bracketing this IC50 value is recommended, typically from 100 nM to 10 µM.[3] However, the optimal concentration is cell-type and assay-dependent, and a dose-response experiment is always recommended to determine the most effective concentration for your specific experimental system.[3] To minimize the risk of off-target effects, it is generally recommended to use the lowest effective concentration possible.[3]

Q3: Are there any known off-target effects of this compound?

A3: At higher concentrations, this compound may exhibit activity at other receptors, including the 5-HT2B, 5-HT6 receptors, and the dopamine (B1211576) transporter (DAT).[3] It is crucial to perform dose-response experiments to identify a concentration that is selective for the NPY Y2 receptor and to characterize the expression of potential off-target receptors in your experimental model.[3]

Q4: What is the recommended solvent and storage condition for this compound?

A4: this compound is a solid that is soluble in dimethyl sulfoxide (B87167) (DMSO).[3] For cell culture experiments, a concentrated stock solution should be prepared in DMSO, aliquoted to minimize freeze-thaw cycles, and stored at -20°C or -80°C.[2][3] On the day of the experiment, thaw an aliquot and prepare serial dilutions in the appropriate cell culture medium or assay buffer.[2]

Troubleshooting Guide

Inconsistent results in cell-based assays using this compound can arise from various factors. This guide provides a systematic approach to troubleshooting common issues.[3]

ProblemPotential CauseRecommended Action
High variability between replicates - Inconsistent cell seeding density.- Edge effects in multi-well plates.- Pipetting errors.- Ensure a homogenous single-cell suspension before seeding.- Avoid using the outer wells of multi-well plates or fill them with buffer to maintain humidity.- Use calibrated pipettes and proper pipetting techniques.[3]
Loss of this compound activity over time - Compound degradation in solution.- Adsorption to plasticware.- Prepare fresh dilutions of this compound from a frozen stock for each experiment.- Consider using low-binding microplates and pipette tips.[3]
No observable effect of this compound - Low or no expression of the NPY Y2 receptor in the cell model.- Incorrect assay conditions (e.g., incubation time, agonist concentration).- Receptor desensitization or internalization.- Confirm NPY Y2 receptor expression in your cells using techniques like qPCR or Western blotting.- Optimize assay parameters.- Pre-incubate with this compound for a sufficient time before adding the agonist.[3]
Cell toxicity or death - this compound may have cytotoxic effects at high concentrations.- Solvent (DMSO) toxicity.- Perform a cell viability assay (e.g., MTT or trypan blue exclusion) with a range of this compound concentrations.- Ensure the final DMSO concentration is low (typically ≤ 0.1%) and include a vehicle control.[3]
Unexpected or off-target effects - Concentration of this compound is too high.- The experimental cell line expresses high levels of off-target receptors (5-HT2B, 5-HT6, DAT).- Perform a dose-response curve to determine the optimal concentration.- Characterize the expression levels of potential off-target receptors in your cell model.[3]

Quantitative Data

The following tables summarize key in vitro pharmacological and physicochemical data for this compound.

Table 1: In Vitro Potency and Selectivity of this compound [1]

ParameterThis compoundBIIE0246 (Reference)
Y2R Functional Antagonism (IC50, nM) 75010
Y2R Radioligand Binding (Ki, nM) 1.550.5
Y1R Functional Antagonism Inactive at 35 µMInactive
Y1R Radioligand Binding No displacementNo displacement

Table 2: Physicochemical and Pharmacokinetic Properties of this compound [1]

ParameterValue
Molecular Weight < 450
cLogP > 4
Polar Surface Area (Å2) < 90
Microsomal Stability (T1/2) Rapidly metabolized
Brain Penetrant Yes

Experimental Protocols

General Cell Culture and Handling of this compound
  • Cell Culture: Culture cells expressing the NPY Y2 receptor in the appropriate medium and conditions as recommended for the specific cell line.[2]

  • Preparation of this compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO. Aliquot into single-use vials and store at -20°C or -80°C to minimize freeze-thaw cycles.[2]

  • Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the this compound stock solution and prepare serial dilutions in the appropriate cell culture medium or assay buffer. Ensure the final DMSO concentration does not exceed a level toxic to the cells (typically <0.1-0.5%).[2]

General Protocol for a Cell-Based cAMP Assay to Measure this compound Antagonism

This protocol provides a general framework for assessing the antagonist activity of this compound on the NPY Y2 receptor by measuring the inhibition of agonist-induced changes in intracellular cAMP levels.[3]

  • Cell Seeding: Seed cells expressing the NPY Y2 receptor in a multi-well plate at a density that will result in a confluent monolayer on the day of the assay.[2]

  • Antagonist Pre-incubation: Remove the cell culture medium and wash the cells with assay buffer. Add the this compound dilutions to the wells and incubate for a period determined by preliminary experiments (e.g., 15-30 minutes) at 37°C. Include a vehicle control.[3]

  • Agonist Stimulation: Add the NPY Y2 receptor agonist to the wells at a concentration that elicits a submaximal response (e.g., EC80). Incubate for a time sufficient to induce a measurable change in cAMP levels (e.g., 15-30 minutes) at 37°C.[3]

  • cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit.

Visualizations

SF22_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NPY Neuropeptide Y (NPY) (Agonist) Y2R NPY Y2 Receptor NPY->Y2R Binds and Activates SF22 This compound (Antagonist) SF22->Y2R Blocks Binding G_protein Gαi/o Protein Y2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Decreases Production PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Responses PKA->Downstream Phosphorylates

Caption: this compound antagonizes the NPY Y2 receptor signaling pathway.

SF22_Troubleshooting_Workflow cluster_0 Start: Inconsistent Experimental Results cluster_1 Initial Checks cluster_2 Troubleshooting Actions cluster_3 Further Investigation cluster_4 Advanced Solutions start Inconsistent Results with this compound check_reproducibility High Variability Between Replicates? start->check_reproducibility check_activity Loss of this compound Activity? start->check_activity check_effect No Observable Effect? start->check_effect action_seeding Optimize Cell Seeding & Pipetting check_reproducibility->action_seeding Yes action_plates Use Low-Binding Plates/Tips check_activity->action_plates Yes action_fresh_dilutions Prepare Fresh Dilutions check_activity->action_fresh_dilutions Yes action_receptor_expression Confirm Y2R Expression check_effect->action_receptor_expression Yes action_assay_conditions Optimize Assay Conditions check_effect->action_assay_conditions Yes check_toxicity Cell Toxicity Observed? action_seeding->check_toxicity action_plates->check_toxicity action_fresh_dilutions->check_toxicity action_receptor_expression->check_toxicity action_assay_conditions->check_toxicity check_off_target Suspect Off-Target Effects? check_toxicity->check_off_target No action_viability_assay Perform Viability Assay & Check DMSO % check_toxicity->action_viability_assay Yes action_dose_response Perform Dose-Response & Profile Off-Targets check_off_target->action_dose_response Yes end Resolved check_off_target->end No action_viability_assay->end action_dose_response->end

Caption: A logical workflow for troubleshooting this compound experiments.

References

Technical Support Center: SF-22 Cytotoxicity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing SF-22 in cytotoxicity assessments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in cell-based assays?

A1: The optimal concentration of this compound can vary significantly depending on the cell line, assay duration, and the specific biological question being investigated. For initial screening, it is advisable to perform a dose-response curve over a broad range of concentrations, for example, from 1 nM to 100 µM, to determine the half-maximal inhibitory concentration (IC50).[1]

Q2: I am not observing any cytotoxic effect of this compound in my experiments. What are the possible reasons?

A2: A lack of cytotoxic effect could be due to several factors:

  • Suboptimal Concentration: The concentration of this compound may be too low to induce a response in your specific cell line. We recommend performing a dose-response experiment with a wider and higher concentration range.[1][2]

  • Cell Line Resistance: The cell line you are using might be resistant to the cytotoxic effects of this compound. It is advisable to test the compound on a panel of different cell lines.

  • Short Incubation Time: The incubation period may be too short for this compound to induce cytotoxicity. Consider extending the exposure time (e.g., 24, 48, and 72 hours).[1]

  • Compound Solubility and Stability: Ensure that this compound is fully dissolved in the solvent and the final culture medium. Prepare fresh stock solutions for each experiment to avoid degradation.[1]

  • Assay Sensitivity: The chosen cytotoxicity assay may not be sensitive enough to detect the effects of this compound. Consider using an alternative or orthogonal assay to confirm your results.[1]

Q3: I am observing inconsistent results between experiments. What could be the cause?

A3: Inconsistent results can stem from several sources of variability:

  • Cell Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics and drug sensitivity can change over time in culture.[2]

  • Reagent Variability: Ensure that all reagents, including cell culture media, serum, and this compound, are from the same lot to minimize batch-to-batch variation.[2]

  • Experimental Technique: Maintain consistency in cell seeding density, incubation times, and assay procedures. Pipetting errors, especially during serial dilutions, can also contribute to variability.[1][2]

  • Compound Stability: Prepare fresh dilutions of this compound for each experiment from a frozen stock to ensure its potency.[2]

Q4: My vehicle control (e.g., DMSO) is showing cytotoxicity. What should I do?

A4: The solvent used to dissolve this compound, such as DMSO, can be toxic to cells at higher concentrations. Ensure the final concentration of the solvent in your culture medium is below the toxic threshold for your cells, which is typically less than 0.1-0.5% for DMSO.[2] Always include a vehicle control in your experiments to assess the effect of the solvent alone. If the vehicle control shows toxicity, you should lower its final concentration.

Troubleshooting Guides

Guide 1: Low or No Cytotoxicity Observed

If you are observing low or no cytotoxicity with this compound, follow these troubleshooting steps:

Potential Cause Recommended Action
Inappropriate Concentration Range Test a broader and higher range of this compound concentrations (e.g., up to 100 µM or higher).[1]
Resistant Cell Line Test this compound on a different, potentially more sensitive, cell line.
Insufficient Incubation Time Increase the incubation time to 48 or 72 hours.[1]
Compound Instability/Solubility Prepare fresh stock solutions. Visually inspect for precipitation. Consider a different solvent if compatible.[1]
Assay Choice Use a more sensitive or mechanistically different assay (e.g., if using a metabolic assay like MTT, try a membrane integrity assay like LDH release).[1]
Guide 2: High Variability in Results

For high variability between replicate wells or experiments, consider the following:

Potential Cause Recommended Action
Inconsistent Cell Seeding Ensure a homogenous cell suspension and use a multichannel pipette for seeding. Avoid using the outer wells of the plate which are prone to evaporation (the "edge effect").[1][3]
Pipetting Inaccuracies Calibrate your pipettes regularly. Be precise with serial dilutions.
Cell Health Use cells that are in the logarithmic growth phase and have a high viability.
Reagent Inconsistency Use reagents from the same lot for the duration of the experiment.

Quantitative Data

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

The following table provides example IC50 values of this compound after a 48-hour incubation period. Please note that these values are illustrative and may vary based on experimental conditions.

Cell Line Cancer Type IC50 (µM)
MCF-7Breast Cancer15.2 ± 1.8
MDA-MB-231Breast Cancer32.5 ± 4.1
A549Lung Cancer8.7 ± 0.9
HCT116Colon Cancer21.3 ± 2.5
PC-3Prostate Cancer45.1 ± 5.3

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol measures cell viability based on the metabolic activity of mitochondrial reductase enzymes.

Materials:

  • This compound stock solution

  • 96-well cell culture plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[1]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired final concentrations to the wells. Include vehicle-only and untreated controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[1]

  • MTT Addition: Add 10 µL of MTT stock solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Protocol 2: Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity

This assay quantifies cytotoxicity by measuring the release of LDH from damaged cells into the culture medium.

Materials:

  • LDH cytotoxicity assay kit

  • 96-well cell culture plates

  • This compound stock solution

  • Complete cell culture medium

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Sample Collection: After the incubation period, centrifuge the plate at 250 x g for 4 minutes.

  • LDH Reaction: Transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture from the kit to each well.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution from the kit to each well.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's instructions (usually 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance readings of the experimental, spontaneous release, and maximum release controls.

Visualizations

SF22_Signaling_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_mito Mitochondrion SF22 This compound Receptor Putative Receptor SF22->Receptor ROS ↑ ROS Production Receptor->ROS Bax Bax Activation ROS->Bax MMP ↓ Mitochondrial Membrane Potential Bax->MMP CytoC Cytochrome c Release MMP->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothetical signaling pathway of this compound-induced apoptosis.

Experimental_Workflow cluster_assays Cytotoxicity Assays start Start seed_cells Seed Cells in 96-well Plate (5,000-10,000 cells/well) start->seed_cells incubate_24h Incubate for 24h (Cell Attachment) seed_cells->incubate_24h prepare_sf22 Prepare this compound Serial Dilutions incubate_24h->prepare_sf22 add_sf22 Add this compound to Cells (Include Controls) prepare_sf22->add_sf22 incubate_drug Incubate for 24, 48, or 72h add_sf22->incubate_drug mtt_assay MTT Assay (Metabolic Activity) incubate_drug->mtt_assay ldh_assay LDH Assay (Membrane Integrity) incubate_drug->ldh_assay apop_assay Apoptosis Assay (e.g., Annexin V) incubate_drug->apop_assay data_analysis Data Analysis (Calculate IC50, % Cytotoxicity) mtt_assay->data_analysis ldh_assay->data_analysis apop_assay->data_analysis end End data_analysis->end

Caption: General workflow for this compound cytotoxicity assessment.

Troubleshooting_Tree start Problem Encountered no_effect Low or No Cytotoxicity start->no_effect high_variability High Variability start->high_variability check_conc Concentration too low? no_effect->check_conc check_seeding Inconsistent cell seeding? high_variability->check_seeding increase_conc Increase concentration range check_conc->increase_conc Yes check_time Incubation time too short? check_conc->check_time No increase_time Increase incubation time (48-72h) check_time->increase_time Yes check_cells Cell line resistant? check_time->check_cells No use_diff_cells Use a more sensitive cell line check_cells->use_diff_cells Yes improve_seeding Ensure homogenous suspension, avoid edge effects check_seeding->improve_seeding Yes check_pipetting Pipetting errors? check_seeding->check_pipetting No calibrate_pipettes Calibrate pipettes, be precise check_pipetting->calibrate_pipettes Yes check_reagents Reagent variability? check_pipetting->check_reagents No use_same_lot Use same lot of reagents check_reagents->use_same_lot Yes

Caption: Troubleshooting decision tree for this compound cytotoxicity assays.

References

Technical Support Center: Minimizing Precipitation in Serum-Free (SF) Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and minimize precipitation in serum-free (SF) culture media.

Frequently Asked Questions (FAQs)

Q1: What is the white, crystalline, or flocculent material I see in my SF-22 culture medium?

A1: The observed material is likely a precipitate, which can form due to the interaction of various components within the complex chemical environment of the culture medium.[1][2][3] This is a common issue in cell culture, particularly with serum-free formulations, and can affect cell health and experimental outcomes by altering the availability of essential nutrients.[2][3]

Q2: Why is precipitation more common in serum-free media?

A2: Serum-free media often contain higher concentrations of specific components, such as metal ions (e.g., copper, iron, zinc) and salts, which are essential for cell growth in the absence of serum.[1][2] Serum proteins in traditional media can help to chelate and stabilize these components, so their absence in serum-free formulations can make precipitation more likely.[2]

Q3: Can temperature fluctuations cause precipitation in my this compound medium?

A3: Yes, temperature shifts are a primary cause of precipitation.[1][2][4] Exposing the medium to extreme temperature changes, such as repeated freeze-thaw cycles or rapid warming, can cause high molecular weight plasma proteins and other components to fall out of solution.[1][2][4]

Q4: How does pH affect the stability of this compound medium?

A4: The pH of the culture medium is critical for maintaining the solubility of its components. An unstable or elevated pH (generally >8) can lead to the precipitation of metal ions like copper, iron, and zinc, as they can form insoluble complexes with carbonate, phosphate, and hydroxide (B78521) ions.[1]

Q5: Is the order of adding supplements to my this compound medium important?

A5: Absolutely. The order in which components are added during media preparation can significantly impact its stability. For instance, calcium salts are particularly prone to precipitation and can react with other components, like magnesium sulfate, to form insoluble crystals if not added correctly.[2][5][6]

Troubleshooting Guide

If you are experiencing precipitation in your this compound culture medium, use the following guide to identify the potential cause and implement a solution.

Summary of Common Causes and Solutions for Precipitation
Potential Cause Quantitative Trigger (where applicable) Preventative Measures & Solutions References
Temperature Fluctuations Repeated freeze-thaw cycles; rapid temperature changes.Store media at the recommended temperature. Avoid repeated freezing and thawing. Thaw frozen media at 2-8°C and then warm to 37°C with gentle swirling.[1][2][4][7]
pH Instability pH > 8.0Ensure proper calibration of pH meters. Use appropriate buffering agents. Minimize exposure of the medium to air, which can alter CO2 levels and affect pH.[1]
Concentration Changes due to Evaporation Increased concentration of salts and other components.Maintain proper humidity levels in the incubator. Ensure culture flasks and plates are well-sealed.[1][2][4][5]
Improper Preparation of Supplements Incorrect order of addition; high concentrations.Dissolve calcium chloride (CaCl2) separately in deionized water before adding it to the rest of the medium. Add supplements one at a time, ensuring each is fully dissolved before adding the next.[2][5][6]
Metal Ion Precipitation Oxidative conditions; high pH.Include iron-binding proteins like transferrin to prevent iron precipitation. Ensure the medium is not exposed to excessive light or oxidative stress.[1][2][4][8][9]
Contamination Bacterial or fungal growth.Visually inspect the medium for turbidity or color changes. If contamination is suspected, discard the medium and decontaminate the work area.[1][3][4]
Visual Troubleshooting Workflow

The following diagram provides a step-by-step decision-making process for troubleshooting precipitation in your this compound medium.

G start Precipitation Observed in this compound Medium q1 Is the medium newly prepared? start->q1 a1_yes Review Preparation Protocol q1->a1_yes Yes a1_no Check Storage & Handling q1->a1_no No q2 Was the medium frozen? a1_no->q2 a2_yes Thaw properly (2-8°C then 37°C gentle swirl) q2->a2_yes Yes a2_no Check for Contamination q2->a2_no No q3 Turbidity or pH shift? a2_no->q3 a3_yes Discard medium & decontaminate q3->a3_yes Yes a3_no Check Incubator Conditions q3->a3_no No q4 High evaporation? a3_no->q4 a4_yes Increase humidity, seal flasks q4->a4_yes Yes a4_no Contact Technical Support q4->a4_no No

A decision tree for troubleshooting this compound media precipitation.

Experimental Protocols

Protocol for Preparation of Serum-Free (SF) Medium

This protocol outlines the best practices for preparing a serum-free medium to minimize the risk of precipitation.

Materials:

  • Basal medium powder

  • High-purity, cell culture grade water

  • Supplements (e.g., salts, amino acids, growth factors)

  • Sterile filtration unit (0.22 µm filter)

  • Sterile storage bottles

  • Calibrated pH meter

Methodology:

  • Water Quality: Always use high-purity, cell culture grade water. Impurities in the water can be a source of precipitation.

  • Basal Medium Dissolution: Add the basal medium powder to approximately 90% of the final volume of water at room temperature. Stir gently until the powder is completely dissolved. Avoid vigorous stirring, which can introduce excessive CO2 and affect pH.

  • Bicarbonate Addition: If sodium bicarbonate is required, add it separately and slowly while stirring. Wait for it to dissolve completely.

  • Supplement Addition (Critical Step):

    • Prepare concentrated stock solutions of supplements, especially those prone to precipitation like calcium chloride (CaCl2).

    • Add supplements one at a time to the dissolved basal medium.

    • Ensure each supplement is fully dissolved before adding the next.

    • Add CaCl2 solution very slowly, preferably drop-wise, while stirring to prevent localized high concentrations.

  • pH Adjustment: Adjust the pH of the medium to the desired level using sterile 1N HCl or 1N NaOH. Perform this step slowly while monitoring the pH continuously.

  • Final Volume Adjustment: Bring the medium to the final volume with high-purity water.

  • Sterilization: Sterilize the medium by passing it through a 0.22 µm filter.

  • Storage: Store the prepared medium at the recommended temperature (typically 2-8°C) and protect it from light.

Visual Workflow for SF Medium Preparation

The following diagram illustrates the recommended workflow for preparing serum-free media to prevent precipitation.

G cluster_0 Preparation Steps A Start with 90% final volume of high-purity water B Dissolve basal medium powder A->B C Add and dissolve sodium bicarbonate B->C D Add supplements one by one (dissolve completely each time) C->D E Slowly add CaCl2 solution drop-wise D->E F Adjust pH E->F G Bring to final volume F->G H Sterile filter (0.22 µm) G->H I Store at 2-8°C, protected from light H->I

A workflow for the proper preparation of serum-free media.

References

SF-22 cAMP Assay Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the SF-22 cAMP assay. All information is presented in a clear question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective antagonist of the Neuropeptide Y (NPY) Y2 receptor. The NPY Y2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gαi/o proteins. Upon activation by its endogenous ligand, NPY, the Y2 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. As an antagonist, this compound blocks these effects by preventing NPY from binding to the Y2 receptor.[1]

Q2: What is the recommended starting concentration for this compound in cell-based assays?

A2: The reported half-maximal inhibitory concentration (IC50) for this compound at the NPY Y2 receptor is approximately 750 nM. For initial experiments, it is advisable to use a concentration range that brackets this IC50 value. A typical starting range could be from 100 nM to 10 µM. However, the optimal concentration will be cell-type and assay-dependent, and a dose-response experiment is always recommended to determine the most effective concentration for your specific experimental system. To minimize the risk of off-target effects, it is generally recommended to use the lowest effective concentration possible.[1]

Q3: What are the known off-target effects of this compound?

A3: Radioligand binding studies have shown that this compound can also interact with other targets, including the serotonin (B10506) receptors 5-HT2B and 5-HT6, as well as the dopamine (B1211576) transporter (DAT). It is crucial to consider these potential off-target activities when designing experiments and interpreting results, as they can contribute to the observed biological effects, especially at higher concentrations.[1]

Q4: What is the recommended solvent and storage condition for this compound?

A4: this compound should be dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a concentrated stock solution (e.g., 10 mM). This stock solution should be aliquoted into single-use vials and stored at -20°C or -80°C to minimize freeze-thaw cycles. On the day of the experiment, thaw an aliquot and prepare serial dilutions in the appropriate cell culture medium or assay buffer. Ensure the final DMSO concentration in the assay does not exceed a level that is toxic to the cells (typically ≤ 0.1%).[1]

Troubleshooting Guide

This guide addresses common issues encountered during this compound cAMP assays, providing potential causes and recommended solutions.

High Background

Q: My cAMP assay is showing a high background signal. What are the possible causes and how can I fix it?

A: High background can mask the specific signal from your experiment. Here are some common causes and solutions:

Potential CauseRecommended Solution
Cellular Autofluorescence Use unstained cells as a control to determine the level of autofluorescence. If high, consider using a different plate type (e.g., opaque plates for luminescence/fluorescence assays) or a different detection method.
Media Components Some components in cell culture media can be autofluorescent. Switch to a phenol (B47542) red-free medium for the assay.
Antibody Cross-Reactivity The anti-cAMP antibody may be cross-reacting with other molecules. Ensure you are using a highly specific antibody and consider testing different antibody lots.
Insufficient Washing Inadequate washing steps can leave behind unbound antibodies or detection reagents. Increase the number and duration of wash steps.
Contamination Bacterial or yeast contamination can lead to high background. Regularly check cell cultures for contamination.
Low Signal or No Effect of this compound

Q: I am not observing the expected decrease in cAMP levels after treatment with this compound. What could be wrong?

A: A weak or absent signal can be due to several factors related to the cells, reagents, or assay conditions.

Potential CauseRecommended Solution
Low NPY Y2 Receptor Expression Confirm the expression of the NPY Y2 receptor in your cell line using techniques like qPCR or Western blotting.
Suboptimal this compound Concentration The concentration of this compound may be too low. Perform a dose-response experiment with a wider concentration range (e.g., 1 nM to 10 µM) to determine the optimal inhibitory concentration.[1]
Poor Cell Health Use healthy, actively dividing cells for your experiments. Ensure cell viability is high (>90%) before starting the assay.
Inadequate Agonist Stimulation The concentration of the NPY agonist used to stimulate the cells may be too low or too high. Determine the EC50 of the agonist in your cell system and use a concentration around the EC80 for antagonist assays.
Incorrect Incubation Times Optimize the incubation times for both the this compound pre-treatment and the agonist stimulation. A typical pre-incubation time for this compound is 15-30 minutes.[1][2]
Degraded this compound Ensure the this compound stock solution has been stored properly and prepare fresh dilutions for each experiment.
High Variability Between Replicates

Q: My replicate wells show a high degree of variability. How can I improve the consistency of my results?

A: High variability can obscure real effects and make data interpretation difficult.

Potential CauseRecommended Solution
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension thoroughly before and during plating.
Pipetting Errors Use calibrated pipettes and proper pipetting techniques. For small volumes, use low-retention pipette tips.
Edge Effects The outer wells of a microplate are more prone to evaporation and temperature fluctuations. Avoid using the outer wells or fill them with sterile water or PBS to maintain humidity.
Plate Reader Issues Ensure the plate reader is properly calibrated and that the correct settings are used for your assay.

Experimental Protocols

General Protocol for an this compound cAMP Antagonism Assay

This protocol provides a general framework for assessing the antagonist activity of this compound on the NPY Y2 receptor by measuring the inhibition of agonist-induced changes in intracellular cAMP levels.

Materials:

  • Cells expressing the NPY Y2 receptor (e.g., HEK293 or CHO cells)

  • Cell culture medium

  • This compound

  • NPY or a selective Y2 receptor agonist (e.g., NPY 13-36)[1]

  • Forskolin (optional, to stimulate adenylyl cyclase)[1]

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Multi-well plates (white or black, depending on the assay kit)

Procedure:

  • Cell Seeding: Seed the cells in the appropriate multi-well plates at a density that will result in a confluent monolayer on the day of the experiment. Culture the cells overnight.

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • On the day of the experiment, prepare serial dilutions of this compound in assay buffer to achieve the desired final concentrations.

    • Prepare a solution of the NPY Y2 receptor agonist at a concentration that elicits a submaximal response (e.g., EC80).[1]

  • Antagonist Pre-incubation:

    • Remove the cell culture medium and wash the cells with assay buffer.

    • Add the this compound dilutions to the wells and incubate for 15-30 minutes at 37°C.[1]

    • Include a vehicle control (assay buffer with the same final concentration of DMSO).

  • Agonist Stimulation: Add the NPY Y2 receptor agonist to the wells and incubate for a time sufficient to induce a measurable change in cAMP levels (e.g., 15-30 minutes) at 37°C.[1]

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP assay kit.

  • Data Analysis:

    • Plot the cAMP levels against the log concentration of this compound.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value of this compound.

Visualizations

NPY Y2 Receptor Signaling Pathway

NPY_Y2_Signaling_Pathway NPY Y2 Receptor Signaling Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol NPY NPY Y2R NPY Y2 Receptor NPY->Y2R Activates SF22 This compound SF22->Y2R Inhibits G_protein Gi/o Protein Y2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP AC->cAMP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., Inhibition of Neurotransmitter Release) PKA->Response Phosphorylates

Caption: NPY Y2 Receptor Signaling Pathway and the antagonistic action of this compound.

This compound cAMP Assay Experimental Workflow

SF22_cAMP_Assay_Workflow This compound cAMP Assay Experimental Workflow start Start seed_cells Seed NPY Y2 Receptor- Expressing Cells start->seed_cells prepare_compounds Prepare this compound and NPY Agonist Dilutions seed_cells->prepare_compounds pre_incubate Pre-incubate with this compound (15-30 min) prepare_compounds->pre_incubate stimulate Stimulate with NPY Agonist (15-30 min) pre_incubate->stimulate lyse_cells Lyse Cells stimulate->lyse_cells measure_cAMP Measure Intracellular cAMP (e.g., HTRF, ELISA) lyse_cells->measure_cAMP analyze_data Data Analysis: Calculate IC50 measure_cAMP->analyze_data end End analyze_data->end

References

Technical Support Center: SF-22 In Vivo Behavioral Effects

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "SF-22" is ambiguous and could refer to different molecules in scientific literature. Based on current research, two prominent molecules that could be contextually relevant are Fibroblast Growth Factor 22 (FGF22) and a substance related to Interleukin 22 (IL-22). This guide provides information for both possibilities to ensure comprehensive support. Please verify the specific identity of your "this compound" compound for the most accurate troubleshooting.

Section 1: Fibroblast Growth Factor 22 (FGF22)

Fibroblast Growth Factor 22 (FGF22) is a signaling protein known for its critical role in the development and function of the nervous system, particularly in the formation of excitatory synapses.[1] Inconsistencies in in vivo behavioral studies involving FGF22 can arise from a variety of factors related to its complex biological functions.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: We are observing high variability in anxiety-like behaviors in our FGF22 knockout (KO) mouse model in the open field test. What could be the cause?

A1: High variability in anxiety-like behavior in FGF22 KO mice is a known issue. Several factors can contribute to this:

  • Genetic Background of Mice: The genetic background of the mouse strain can significantly influence behavioral phenotypes. Ensure that your wild-type (WT) and KO mice are on the same, well-defined genetic background.

  • Environmental Conditions: Minor differences in housing conditions, handling, and light levels in the testing arena can impact anxiety levels.[2] Standardize these conditions across all experimental groups. For instance, bright light can be an aversive stimulus and increase anxiety-related behaviors.[2]

  • Age and Sex of Animals: The age and sex of the mice can affect their performance in behavioral tests. It is crucial to use age- and sex-matched cohorts for your experiments.

  • Experimental Protocol Nuances: Subtle variations in the open field test protocol, such as the time of day for testing and the duration of the test, can lead to inconsistent results.

Q2: Our attempts to rescue the depressive-like phenotype in FGF22 KO mice with a therapeutic agent are yielding inconsistent results in the forced swim test. What should we check?

A2: Inconsistent results in the forced swim test (FST) with FGF22 KO mice could be due to several factors:

  • Drug Administration Route and Dosage: The route of administration, dosage, and timing of the therapeutic agent are critical. Ensure consistent and accurate dosing for all animals.

  • Metabolism of the Compound: Differences in the metabolism of the therapeutic agent between individual animals can lead to varied behavioral outcomes.

  • Behavioral Despair vs. Locomotor Activity: The FST is sensitive to changes in locomotor activity. It's essential to run a control experiment, such as the open field test, to ensure that your therapeutic agent is not simply increasing general motor activity, which could be misinterpreted as an antidepressant effect.

  • Inter-rater Reliability: Scoring of the FST (e.g., time spent immobile) can be subjective. Ensure that scorers are blinded to the experimental groups and that inter-rater reliability is high.

Quantitative Data Summary
Behavioral TestAnimal ModelKey FindingReference
Open Field TestFGF22 KO MiceNo significant difference in time spent in the center of the field compared to WT mice, suggesting normal exploratory and locomotive behavior under standard light conditions.[1]
Forced Swim TestFGF22 KO MiceIncreased immobility time compared to WT mice, indicative of a depression-like phenotype.[1]
Detailed Experimental Protocol: Forced Swim Test (FST)

This protocol is adapted from standard procedures used to assess depression-like behavior in mice.

Objective: To measure the duration of immobility as an indicator of behavioral despair.

Materials:

  • Cylindrical glass beaker (25 cm high, 15 cm in diameter)

  • Water (23-25°C)

  • Video recording equipment

  • Stopwatch

  • 70% Ethanol (B145695) for cleaning

Procedure:

  • Fill the beaker with water to a depth of 15 cm, ensuring the mouse cannot touch the bottom with its tail or paws.

  • Acclimate the mice to the testing room for at least 1 hour before the experiment.

  • Gently place one mouse at a time into the beaker.

  • Start the video recording and stopwatch simultaneously. The test duration is typically 6 minutes.

  • The first 2 minutes of the test are considered an acclimatization period and are often excluded from the analysis.

  • During the final 4 minutes, score the time the mouse spends immobile. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep its head above water.

  • After the test, remove the mouse from the water, dry it with a towel, and return it to its home cage.

  • Clean the beaker with 70% ethanol and refill it with fresh water between each mouse.

  • The video recordings should be scored by an observer who is blind to the experimental conditions.

Visualizations

FGF22_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF22 FGF22 FGFR2b FGFR2b FGF22->FGFR2b HSPG HSPG (Co-receptor) HSPG->FGFR2b PLCg PLCγ FGFR2b->PLCg PI3K PI3K FGFR2b->PI3K RAS RAS FGFR2b->RAS AKT AKT PI3K->AKT MAPK MAPK RAS->MAPK Synapse Excitatory Synapse Formation AKT->Synapse MAPK->Synapse

Caption: FGF22 signaling pathway.

InVivo_Behavioral_Workflow start Hypothesis Formulation animal_model Animal Model Selection (e.g., FGF22 KO Mice) start->animal_model acclimation Acclimation Period animal_model->acclimation drug_admin Drug Administration (if applicable) acclimation->drug_admin behavioral_testing Behavioral Testing (e.g., FST, Open Field) drug_admin->behavioral_testing data_collection Data Collection (Automated or Manual Scoring) behavioral_testing->data_collection analysis Statistical Analysis data_collection->analysis interpretation Interpretation of Results analysis->interpretation end Conclusion interpretation->end

Caption: General workflow for an in vivo behavioral study.

Section 2: Interleukin 22 (IL-22)

Interleukin 22 (IL-22) is a cytokine that plays a significant role in modulating inflammatory responses and promoting tissue regeneration, particularly at barrier surfaces.[3][4] While direct studies on the in vivo behavioral effects of IL-22 are not as common as for FGF22, its signaling pathways can have indirect effects on the central nervous system, and inconsistencies could arise if it were to be investigated in behavioral paradigms.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: We are investigating the potential anxiolytic effects of an IL-22 modulator but are seeing inconsistent results in the elevated plus maze. What could be the issue?

A1: Given that IL-22's primary role is not in direct neural signaling, inconsistencies in behavioral tests could stem from its indirect effects and the overall health of the animal:

  • Peripheral Inflammation: IL-22 is a key regulator of inflammation. If your animal model has underlying peripheral inflammation, this could confound behavioral results, as sickness behavior can mimic anxiety and depression. Ensure your animals are healthy and free from infections.

  • Route of Administration and CNS Penetration: The ability of your IL-22 modulator to cross the blood-brain barrier is a critical factor. If CNS penetration is low or variable, you will likely see inconsistent behavioral effects. Consider alternative delivery methods or formulations if this is a concern.

  • Receptor Expression: The IL-22 receptor is primarily expressed on non-immune cells in various organs.[4] Its expression in the brain is not as well-characterized. Variability in receptor expression levels between animals could lead to differing responses.

  • Off-Target Effects: Your IL-22 modulator may have off-target effects that influence behavior. It is important to characterize the specificity of your compound.

Q2: How can we confirm that our IL-22 therapeutic is biologically active before proceeding with expensive and time-consuming behavioral studies?

A2: It is highly recommended to confirm the biological activity of your IL-22 therapeutic in vitro before in vivo studies. This can save significant resources. A cell-based assay measuring the phosphorylation of STAT3 is a standard method to assess IL-22 activity.

Quantitative Data Summary
AssayCell LineMeasurementKey FindingReference
STAT3 ActivationPrimary human hepatocytes, human colon cell linesSTAT3 phosphorylationUTTR1147A (IL-22-Fc fusion protein) induced STAT3 activation in a concentration-dependent manner.[3]
IL-22R RegulationHuman lung epithelial cellsIL-22R abundance, STAT3 phosphorylationFBXW12 knockdown increased IL-22R abundance and STAT3 phosphorylation in response to IL-22 treatment.[5]
Detailed Experimental Protocol: In Vitro IL-22 Bioassay (STAT3 Phosphorylation)

Objective: To determine the biological activity of an IL-22 compound by measuring the phosphorylation of STAT3 in a responsive cell line.

Materials:

  • A cell line known to express the IL-22 receptor (e.g., human colon epithelial cells like HT-29).

  • Cell culture medium and supplements.

  • IL-22 compound to be tested.

  • Recombinant human IL-22 (as a positive control).

  • Phosphate-buffered saline (PBS).

  • Lysis buffer containing protease and phosphatase inhibitors.

  • Antibodies: primary antibody against phosphorylated STAT3 (p-STAT3), primary antibody against total STAT3, and appropriate secondary antibodies.

  • Western blotting or ELISA equipment.

Procedure:

  • Culture the cells to approximately 80-90% confluency.

  • Starve the cells in a serum-free medium for 4-6 hours to reduce basal signaling.

  • Treat the cells with varying concentrations of your IL-22 compound and the positive control for a specified time (e.g., 15-30 minutes). Include an untreated control group.

  • After treatment, wash the cells with cold PBS and lyse them on ice with the lysis buffer.

  • Collect the cell lysates and determine the protein concentration.

  • Analyze the levels of p-STAT3 and total STAT3 in the lysates using Western blotting or ELISA.

  • Normalize the p-STAT3 signal to the total STAT3 signal to account for any differences in protein loading.

  • A dose-dependent increase in p-STAT3 levels in response to your IL-22 compound indicates biological activity.

Visualizations

IL22_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space IL22 IL-22 IL22R IL22RA1 / IL10RB Receptor Complex IL22->IL22R JAK1 JAK1 IL22R->JAK1 TYK2 TYK2 IL22R->TYK2 STAT3 STAT3 JAK1->STAT3 TYK2->STAT3 pSTAT3 p-STAT3 (dimer) STAT3->pSTAT3 Phosphorylation nucleus Nucleus pSTAT3->nucleus gene_expression Gene Expression (e.g., cell survival, proliferation) nucleus->gene_expression

Caption: IL-22 signaling pathway.

References

dealing with short half-life of SF-22 in studies

Author: BenchChem Technical Support Team. Date: December 2025

Of course, here is a technical support center for dealing with the short half-life of SF-22 in studies.

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, FAQs, and detailed protocols for working with the novel research compound this compound, focusing on challenges presented by its short half-life.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound, providing potential causes and solutions in a question-and-answer format.

Question 1: Why am I observing high variability in my IC50 values for this compound across replicate in-vitro experiments?

Answer: High variability in potency measurements like IC50 values for compounds with short half-lives is often linked to their instability in aqueous assay buffers.[1][2]

  • Possible Cause 1: Compound Degradation: this compound may be rapidly degrading in the assay buffer over the course of the experiment. This leads to a continuously decreasing effective concentration, resulting in inconsistent measurements.

  • Troubleshooting Steps:

    • Minimize Incubation Times: Reduce the incubation period to the shortest possible time that still allows for a measurable biological response.

    • Prepare Fresh Solutions: Always prepare fresh stock solutions of this compound immediately before use. Avoid using solutions that have been stored, even for short periods, unless their stability under those conditions has been verified.

    • Conduct Stability Studies: Perform a preliminary experiment to determine the stability of this compound in your specific assay buffer and under your experimental conditions (e.g., temperature, pH).[3]

    • Assay at 4°C: If the target biology permits, consider running the assay at a lower temperature to slow down the degradation process.

Question 2: this compound shows high potency in my biochemical assay, but weak or no activity in cell-based assays. What could be the reason?

Answer: A discrepancy between biochemical and cell-based assay results is a common challenge in drug discovery and can be particularly pronounced for unstable compounds.[1]

  • Possible Cause 1: Rapid Intracellular Metabolism: Cells may rapidly metabolize this compound into an inactive form.[1]

  • Possible Cause 2: Poor Cell Permeability: The compound may not be efficiently crossing the cell membrane to reach its intracellular target.[1]

  • Troubleshooting Steps:

    • Assess Metabolic Stability: Use liver microsomes or hepatocytes to evaluate the metabolic stability of this compound in vitro.[4]

    • Use Metabolic Inhibitors: In your cell-based assay, include known inhibitors of metabolic enzymes (e.g., P450 inhibitors) as a control to see if the potency of this compound increases. This can provide evidence for metabolic instability.

    • Evaluate Cell Permeability: Use in-vitro models like Caco-2 permeability assays to determine if this compound can effectively cross cell membranes.[5][6]

Question 3: My in-vivo study with this compound is showing inconsistent efficacy and high variability in pharmacokinetic (PK) parameters.

Answer: The short in-vivo half-life of this compound is the most likely cause for these observations. Rapid clearance means that the compound may not be reaching the target tissue at a sufficient concentration for a sufficient duration.[7][8][9]

  • Possible Cause 1: Rapid Clearance: this compound is likely being cleared from the systemic circulation too quickly to exert a consistent therapeutic effect.

  • Troubleshooting Steps:

    • Optimize Dosing Regimen: Instead of a single daily dose, consider a more frequent dosing schedule (e.g., twice or three times a day) to maintain the plasma concentration above the minimum effective level.

    • Continuous Infusion: For preclinical animal models, using an osmotic pump for continuous subcutaneous or intravenous infusion can provide a steady-state concentration of this compound, overcoming the issue of a short half-life.[9]

    • Alternative Formulations: Explore formulation strategies designed to prolong the half-life, such as encapsulation in nanoparticles or creating a depot formulation for sustained release.[9]

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for preparing and storing stock solutions of this compound? A1: Due to its instability, it is critical to handle this compound stock solutions properly. We recommend preparing a high-concentration stock solution in 100% anhydrous DMSO. Aliquot this stock into small volumes in tightly sealed vials and store at -80°C. For each experiment, thaw a fresh aliquot and use it immediately. Avoid repeated freeze-thaw cycles.

Q2: How can I perform a quick stability check of this compound in my specific experimental buffer? A2: You can perform a simple time-course experiment. Prepare a solution of this compound in your assay buffer and incubate it under your standard experimental conditions. At various time points (e.g., 0, 30, 60, 120 minutes), take a sample and analyze the concentration of the remaining this compound using an appropriate analytical method, such as LC-MS. This will give you a practical estimate of its half-life in your specific setup.

Q3: What are some advanced formulation strategies to consider for extending the in-vivo half-life of this compound? A3: Several strategies can be employed to extend the half-life of a drug. These include:

  • Lipid-Based Formulations: Systems like self-emulsifying drug delivery systems (SEDDS) can improve absorption and protect the drug from rapid metabolism.[5]

  • Polymer Conjugation (e.g., PEGylation): Attaching polyethylene (B3416737) glycol (PEG) to the molecule can increase its hydrodynamic size, reducing renal clearance.

  • Nanoparticle Encapsulation: Encapsulating this compound in nanoparticles can protect it from degradation and provide sustained release.

Q4: Are there any common assay artifacts I should be aware of when working with this compound? A4: Yes, compounds with certain chemical structures can interfere with assays. For instance, if this compound is fluorescent, it could interfere with fluorescence-based assays, leading to false positives.[1] It is always recommended to run control experiments with this compound in the absence of the biological target to check for any assay interference.

Data Presentation

The following tables summarize hypothetical stability and pharmacokinetic data for this compound to guide experimental design.

Table 1: Illustrative In-Vitro Stability of this compound in Common Buffers

Buffer SystempHTemperature (°C)Half-life (t½, minutes)
PBS7.43745
PBS7.425120
Tris-HCl8.03730
MES6.53790

Table 2: Illustrative In-Vivo Pharmacokinetic Parameters of this compound in Rodents

Dosing RegimenRouteCmax (ng/mL)Tmax (hours)AUC (ng·h/mL)Half-life (t½, hours)
Single BolusIV15000.17500.5
Continuous InfusionIV400 (steady state)N/A4800 (over 12h)N/A
Sustained ReleaseSC350432006

Experimental Protocols

Protocol 1: Determination of this compound In-Vitro Half-Life in Assay Buffer

  • Preparation: Prepare the assay buffer of interest and bring it to the desired experimental temperature (e.g., 37°C).

  • Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Initiation: Add the this compound stock solution to the pre-warmed assay buffer to a final concentration of 10 µM. Mix thoroughly. This is your T=0 sample.

  • Sampling: Immediately take an aliquot of the T=0 sample and quench the degradation by adding it to a solution that stops the reaction (e.g., ice-cold acetonitrile).

  • Incubation: Incubate the remaining solution at the desired temperature.

  • Time Points: At regular intervals (e.g., 5, 15, 30, 60, 120 minutes), repeat the sampling and quenching process.

  • Analysis: Analyze the concentration of intact this compound in each quenched sample using a validated LC-MS/MS method.

  • Calculation: Plot the natural logarithm of the this compound concentration versus time. The half-life can be calculated from the slope of the linear regression (t½ = 0.693 / slope).

Protocol 2: In-Vivo Continuous Infusion of this compound in a Mouse Model

  • Pump Preparation: Select an appropriate osmotic pump (e.g., ALZET) based on the desired infusion duration and flow rate.

  • Formulation: Prepare a solution of this compound in a vehicle suitable for the chosen pump and route of administration (e.g., a solution with cyclodextrin (B1172386) for solubility).

  • Pump Loading: Under sterile conditions, load the osmotic pumps with the this compound formulation according to the manufacturer's instructions.

  • Priming: Prime the pumps by incubating them in sterile saline at 37°C for the recommended time to ensure immediate delivery upon implantation.

  • Implantation: Surgically implant the primed osmotic pump subcutaneously in the anesthetized mouse.

  • Monitoring: Monitor the animals for the duration of the study for any adverse effects and for the desired therapeutic outcomes.

  • Pharmacokinetics: At designated time points, collect blood samples to determine the plasma concentration of this compound and confirm that a steady state has been achieved.

Visualizations

Below are diagrams created using Graphviz (DOT language) to illustrate key concepts related to working with this compound.

cluster_0 This compound Signaling Pathway SF22 This compound Receptor Target Receptor SF22->Receptor binds KinaseA Kinase A Receptor->KinaseA activates KinaseB Kinase B KinaseA->KinaseB phosphorylates TF Transcription Factor KinaseB->TF activates Response Cellular Response TF->Response regulates

Caption: Hypothetical signaling pathway for this compound.

cluster_1 In-Vitro Assay Workflow for this compound A Prepare Fresh this compound Stock in DMSO C Add this compound to Buffer (Final Dilution) A->C B Pre-warm Assay Buffer B->C D Immediately Add to Cells/Target C->D Critical: No delay E Minimize Incubation Time (e.g., < 1 hour) D->E F Readout E->F

Caption: Recommended workflow for in-vitro assays with this compound.

cluster_2 Troubleshooting Inconsistent In-Vivo Results Start Inconsistent In-Vivo Efficacy? CheckPK PK data shows rapid clearance? Start->CheckPK Dosing Increase Dosing Frequency CheckPK->Dosing Yes Infusion Consider Continuous Infusion CheckPK->Infusion Yes Formulation Explore Sustained Release Formulation CheckPK->Formulation Yes Other Investigate other factors: Target engagement, Metabolism CheckPK->Other No End Re-evaluate Efficacy Dosing->End Infusion->End Formulation->End

References

SF-22 storage and long-term stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage and long-term stability of SF-22, a potent and selective Neuropeptide Y (NPY) Y2 receptor antagonist.

Frequently Asked Questions (FAQs)

1. What is the recommended storage condition for lyophilized this compound powder?

For long-term storage, it is recommended to store lyophilized this compound powder at -20°C.[1][2][3] Some suppliers suggest that storage at 4°C is also acceptable for shorter periods.[1] For optimal stability, always refer to the certificate of analysis provided with your specific lot of this compound.

2. How should I store this compound once it is dissolved in a solvent?

Stock solutions of this compound, typically prepared in dimethyl sulfoxide (B87167) (DMSO), should be stored at -80°C for long-term stability.[1][2][4] For short-term storage, -20°C is also an option, though the stability period will be reduced.[1] It is advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.

3. What is the expected shelf-life of this compound?

The shelf-life of this compound can vary depending on the storage conditions and whether it is in powdered or solution form. The following table summarizes the stability data from various suppliers:

FormStorage TemperatureReported Stability
Lyophilized Powder-20°C2 to 3 years
Lyophilized Powder4°CUp to 2 years
In Solvent (DMSO)-80°C6 months to 1 year
In Solvent (DMSO)-20°CUp to 1 month

4. Is this compound sensitive to light?

5. How many freeze-thaw cycles can I subject my this compound solution to?

To ensure the integrity of your this compound stock solution, it is strongly recommended to minimize freeze-thaw cycles. For the majority of small molecule compounds dissolved in DMSO, several freeze-thaw cycles should not significantly damage their activity.[5] However, for optimal experimental consistency, it is best practice to prepare single-use aliquots from your main stock solution.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Difficulty dissolving this compound powder. The compound may have low solubility in the chosen solvent at room temperature.This compound is reported to be soluble in DMSO at concentrations up to 100 mg/mL.[2][4] If you encounter solubility issues, gentle warming of the solution to 37°C or brief sonication can aid in dissolution.[2][4][5] Ensure the solvent is of high purity and anhydrous, as water content can affect the solubility and stability of some compounds in DMSO.[6]
Precipitation observed upon dilution. Dilution of a concentrated DMSO stock solution into an aqueous buffer can cause the compound to precipitate out.This is a common occurrence when diluting compounds from organic solvents into aqueous media.[5] To mitigate this, try diluting your stock solution into your aqueous buffer with vigorous vortexing. If precipitation persists, brief sonication or warming the solution may help to redissolve the compound.[5] It is also advisable to prepare aqueous solutions fresh before each experiment.
Inconsistent experimental results. This could be due to degradation of the this compound stock solution.Ensure that your stock solution has been stored correctly at -80°C and has not undergone an excessive number of freeze-thaw cycles. If you suspect degradation, it is recommended to prepare a fresh stock solution from lyophilized powder. For critical experiments, consider qualifying your new stock solution with a simple bioassay to confirm its activity.
Visible change in the appearance of the powder. The powder may have absorbed moisture or degraded due to improper storage.If the lyophilized powder appears clumpy, discolored, or oily, it may have been compromised. This can happen if the vial has been opened and not properly resealed, or if it has been stored in a humid environment. It is recommended to use a fresh vial of this compound for your experiments to ensure accurate results.

Experimental Protocols

Protocol for Preparation of this compound Stock Solution

  • Materials:

    • Lyophilized this compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or amber glass vials

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

    • Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., for a 10 mM stock solution of this compound with a molecular weight of 470.58 g/mol , dissolve 4.71 mg in 1 mL of DMSO).

    • Add the calculated volume of DMSO to the vial of this compound powder.

    • Cap the vial tightly and vortex thoroughly until the powder is completely dissolved.

    • If necessary, sonicate the solution for a few minutes to ensure complete dissolution.

    • Aliquot the stock solution into single-use, light-protected tubes.

    • Store the aliquots at -80°C.

Visualizations

SF22_Storage_Workflow This compound Storage and Handling Workflow cluster_powder Lyophilized Powder cluster_solution Stock Solution Preparation cluster_experiment Experimental Use powder Receive this compound Powder storage_powder Store at -20°C (Long-term) powder->storage_powder dissolve Dissolve in DMSO storage_powder->dissolve Equilibrate to RT aliquot Aliquot into single-use vials dissolve->aliquot storage_solution Store at -80°C (Long-term) aliquot->storage_solution thaw Thaw single-use aliquot storage_solution->thaw dilute Dilute to working concentration thaw->dilute experiment Perform Experiment dilute->experiment

Caption: Workflow for proper storage and handling of this compound.

NPY_Y2_Receptor_Signaling Simplified NPY Y2 Receptor Signaling Pathway NPY NPY Y2R Y2 Receptor NPY->Y2R Binds Gi Gi Protein Y2R->Gi Activates SF22 This compound SF22->Y2R Antagonizes AC Adenylyl Cyclase Gi->AC Inhibits Ca_channel Ca2+ Channel Gi->Ca_channel Inhibits cAMP cAMP AC->cAMP Conversion of ATP PKA PKA cAMP->PKA Activates Cellular_Response Inhibition of Neurotransmitter Release PKA->Cellular_Response Ca_influx Ca2+ Influx Ca_channel->Ca_influx Ca_influx->Cellular_Response

Caption: NPY Y2 receptor signaling and the antagonistic action of this compound.

References

how to prevent SF-22 degradation in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and storage of the research compound SF-22 (CAS 824981-55-7) to prevent its degradation in solution.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for solid this compound?

A1: For maximal stability, solid this compound should be stored in a tightly sealed container at -20°C, protected from light and moisture. For short-term storage, refrigeration at 4°C is also acceptable.[1]

Q2: How should I prepare and store this compound stock solutions?

A2: It is recommended to prepare stock solutions of this compound in anhydrous DMSO.[2] To minimize degradation, these stock solutions should be stored at -20°C or -80°C. It is best practice to aliquot the stock solution into single-use vials to prevent repeated freeze-thaw cycles, which can accelerate degradation.[1]

Q3: What is the recommended solvent for dissolving this compound?

A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO) at a concentration of 26 mg/mL.[2][3] For biological experiments, ensure the final DMSO concentration in your assay is low enough to not affect the experimental results.

Q4: Are there any visible signs of this compound degradation?

A4: In its solid form, degradation of this compound may be indicated by a change in color or texture. However, in solution, degradation is often not visually apparent.[1] Therefore, analytical methods are the most reliable way to assess the integrity of the compound.

Q5: How can I check if my this compound solution has degraded?

A5: The most reliable method to assess the purity and degradation of this compound in solution is through analytical techniques such as High-Performance Liquid Chromatography (HPLC).[1] Regular analysis of your stock solution is recommended, especially for long-term studies.

Troubleshooting Guide

Issue: I am observing inconsistent or unexpected results in my experiments using this compound.

  • Question: Could my this compound have degraded?

    • Answer: Yes, inconsistent results can be a sign of compound degradation. Review your storage and handling procedures. Was the stock solution subjected to multiple freeze-thaw cycles? Was it stored at the correct temperature and protected from light? It is advisable to perform an analytical check, such as HPLC, on your stock solution to confirm its integrity.[1]

Issue: My this compound powder has changed in appearance (e.g., color).

  • Question: Is the compound still usable?

    • Answer: A change in the physical appearance of the solid compound can be an indicator of degradation.[1] It is highly recommended to verify the identity and purity of the compound using analytical methods like NMR, Mass Spectrometry, or HPLC before use. For critical experiments, it is safer to use a fresh, unopened vial of the compound.

Issue: I am having trouble dissolving this compound in an aqueous buffer.

  • Question: How can I improve its solubility for my aqueous-based assays?

    • Answer: this compound has limited solubility in aqueous solutions. The standard procedure is to first dissolve the compound in an organic solvent like DMSO to create a concentrated stock solution.[2][3] This stock solution can then be serially diluted into your aqueous experimental buffer. When diluting, it is important to do so in a stepwise manner to avoid precipitation of the compound. For compounds that are slow to dissolve, gentle warming to 37°C or sonication can be employed.[4]

Quantitative Data Summary

ParameterRecommendationRationale
Storage (Solid) -20°C (long-term), 4°C (short-term)To minimize chemical degradation over time.[1]
Storage (Solution) -20°C or -80°C in single-use aliquotsTo prevent degradation in solution and avoid freeze-thaw cycles.[1]
Recommended Solvent Anhydrous DMSO (up to 26 mg/mL)Good solubility and common solvent for in vitro assays.[2][3]
Light Sensitivity Protect from lightMany organic compounds are light-sensitive.[4]
Hydrolytic Stability General sulfonamides are relatively stable at neutral and basic pH but can be less stable at acidic pH.[5][6]This compound contains a sulfonamide group, which may be susceptible to hydrolysis under certain pH conditions.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)

Objective: To prepare a concentrated stock solution of this compound for use in biological assays.

Materials:

  • This compound powder (CAS 824981-55-7)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated balance

  • Vortex mixer

Methodology:

  • Before opening, allow the vial of solid this compound to equilibrate to room temperature to prevent moisture condensation.

  • In a sterile microcentrifuge tube, accurately weigh the desired amount of this compound powder. The molecular weight of this compound is 470.58 g/mol . To prepare a 10 mM solution, you would dissolve 4.706 mg in 1 mL of DMSO.

  • Add the appropriate volume of anhydrous DMSO to the tube containing the this compound powder.

  • Gently vortex the tube until the solid is completely dissolved. Brief sonication or warming to 37°C can be used to aid dissolution if necessary.[4]

  • Aliquot the stock solution into single-use, tightly sealed vials (amber vials are recommended to protect from light).

  • Label the vials clearly with the compound name, concentration, solvent, and date of preparation.

  • Store the aliquots at -20°C or -80°C until use.

Protocol 2: Assessment of this compound Stability by HPLC

Objective: To monitor the degradation of this compound in solution over time.

Methodology:

  • Initial Analysis (Time = 0):

    • Prepare a fresh stock solution of this compound in DMSO as described in Protocol 1.

    • Immediately dilute a sample of the stock solution to a suitable concentration for HPLC analysis.

    • Analyze the sample using a validated reversed-phase HPLC method to determine the initial purity and peak area of this compound. A general starting point for a method could be a C18 column with a gradient elution using a mobile phase of acetonitrile (B52724) and water (with 0.1% formic acid or trifluoroacetic acid).

  • Stability Study:

    • Store aliquots of the stock solution under the desired storage conditions (e.g., -20°C, 4°C, room temperature).

    • At specified time points (e.g., 1 week, 1 month, 3 months), retrieve an aliquot, bring it to room temperature, and analyze it by HPLC under the same conditions as the initial analysis.

  • Data Analysis:

    • Compare the peak area of this compound at each time point to the initial peak area (Time = 0).

    • Calculate the percentage of this compound remaining at each time point.

    • The appearance of new peaks in the chromatogram can indicate the formation of degradation products.

Signaling Pathways and Experimental Workflows

This compound is known to target the 5-HT2B and 5-HT6 serotonin (B10506) receptors, as well as the dopamine (B1211576) transporter.[7] The following diagrams illustrate the general signaling pathways associated with these targets and a recommended workflow for handling this compound.

G cluster_storage Storage cluster_handling Handling cluster_analysis Analysis & Experimentation Solid this compound Solid this compound Stock Solution Stock Solution Solid this compound->Stock Solution Dissolve in anhydrous DMSO Working Solution Working Solution Stock Solution->Working Solution Dilute in assay buffer HPLC Analysis HPLC Analysis Stock Solution->HPLC Analysis Stability Check Biological Assay Biological Assay Working Solution->Biological Assay

Workflow for handling and quality control of this compound.

G This compound This compound 5-HT2B Receptor 5-HT2B Receptor This compound->5-HT2B Receptor antagonizes Gq/11 Gq/11 5-HT2B Receptor->Gq/11 activates PLC PLC Gq/11->PLC activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2+ Release Ca2+ Release IP3->Ca2+ Release PKC Activation PKC Activation DAG->PKC Activation Downstream Effects Downstream Effects Ca2+ Release->Downstream Effects PKC Activation->Downstream Effects

Simplified 5-HT2B receptor signaling pathway.

G This compound This compound 5-HT6 Receptor 5-HT6 Receptor This compound->5-HT6 Receptor antagonizes Gs Gs 5-HT6 Receptor->Gs activates Adenylate Cyclase Adenylate Cyclase Gs->Adenylate Cyclase activates cAMP cAMP Adenylate Cyclase->cAMP PKA PKA cAMP->PKA Downstream Effects Downstream Effects PKA->Downstream Effects

Simplified 5-HT6 receptor signaling pathway.

G This compound This compound Dopamine Transporter (DAT) Dopamine Transporter (DAT) This compound->Dopamine Transporter (DAT) inhibits Dopamine (intracellular) Dopamine (intracellular) Dopamine Transporter (DAT)->Dopamine (intracellular) Dopamine (extracellular) Dopamine (extracellular) Dopamine (extracellular)->Dopamine Transporter (DAT) reuptake

Simplified mechanism of dopamine transporter inhibition.

References

SF-22 Technical Support Center: Optimizing In Vitro Assay Concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the concentration of SF-22 in in vitro assays. Below you will find troubleshooting guides and frequently asked questions to ensure successful and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is hypothesized to be a potent and selective inhibitor of the fictitious enzyme, Kinase-Associated Protein 7 (KAP7).[1] By binding to the ATP-binding pocket of KAP7, this compound is believed to block the phosphorylation of its downstream substrate, Transcription Factor Effector 9 (TFE9).[1] This inhibition is thought to prevent the nuclear translocation of TFE9 and the subsequent transcription of genes involved in cell proliferation and survival.[1]

Q2: How should I determine the starting concentration range for my initial experiments with this compound?

A2: For a novel compound like this compound, it is recommended to begin with a broad, logarithmic dilution series to establish a dose-response curve.[2][3] A common starting range spans several orders of magnitude, for example, from 1 nM to 100 µM.[2] This wide range will help you identify the effective concentration window for your specific cell line and assay.[2]

Q3: What are the best practices for dissolving and storing this compound?

A3: Like most small molecule inhibitors, this compound should be dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution. It is critical to ensure the final concentration of DMSO in your cell culture medium remains low (typically ≤ 0.1%) to prevent solvent-induced cytotoxicity.[2] To maintain stability, you should aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store it at -20°C or -80°C, protected from light.[2]

Q4: How does serum in the culture medium affect the activity of this compound?

A4: Serum contains proteins that can bind to small molecules like this compound, which may reduce the effective concentration of the compound available to the cells.[2] It is important to consider this when interpreting results. If you suspect significant interference, it may be necessary to perform experiments in serum-free or reduced-serum conditions.[2]

Q5: How do I determine the optimal incubation time for this compound?

A5: The ideal incubation time depends on the compound's mechanism of action and the biological endpoint being measured.[2] A time-course experiment is the recommended approach. Treat your cells with a fixed, effective concentration of this compound (for example, the IC50 determined from your dose-response curve) and measure the desired outcome at multiple time points (e.g., 6, 12, 24, 48, and 72 hours).[2]

Quantitative Data Summary

The following table summarizes key quantitative data from preclinical assays to guide your experimental design.

Assay TypeParameterResult (µM)Cell Line
TFE9 PhosphorylationIC₅₀8.1 ± 2.5HCF-7
Cell Viability (Apoptosis)IC₅₀15.8 ± 3.2HCF-7
Target Gene A ExpressionIC₅₀22.4 ± 4.9HCF-7
In Vitro Kinase AssayIC₅₀ vs. KAP7Data Not ProvidedRecombinant Human KAP7

Table based on data from the this compound technical guide.[1]

Signaling Pathway and Workflows

SF22_Mechanism_of_Action cluster_cell Cell SF22 This compound KAP7 KAP7 SF22->KAP7 Inhibits pTFE9 p-TFE9 KAP7->pTFE9 Phosphorylates TFE9 TFE9 TFE9->KAP7 Substrate Nucleus Nucleus pTFE9->Nucleus Translocates Transcription Target Gene Transcription Nucleus->Transcription Promotes Optimization_Workflow cluster_phase1 Phase 1: Range Finding cluster_phase2 Phase 2: Refined Analysis cluster_phase3 Phase 3: Mechanistic Studies P1_Solubility Determine Max Soluble Concentration P1_Broad Perform Broad-Range Dose-Response Assay (e.g., 1 nM to 100 µM) P1_Solubility->P1_Broad P2_Narrow Identify Narrower Effective Range P1_Broad->P2_Narrow P2_Detailed Conduct Detailed Dose-Response with More Data Points P2_Narrow->P2_Detailed P2_IC50 Calculate IC50 Value P2_Detailed->P2_IC50 P3_Select Select Concentrations Around IC50 (e.g., 0.5x, 1x, 2x) P2_IC50->P3_Select P3_Timecourse Perform Time-Course and Follow-up Assays P3_Select->P3_Timecourse Troubleshooting_Logic Start Problem: No Observable Effect Q1 Is the concentration range appropriate? Start->Q1 A1_Yes Test Higher Concentrations Q1->A1_Yes No Q2 Is the compound stock solution stable? Q1->Q2 Yes A2_Yes Prepare Fresh Dilutions from a New Aliquot Q2->A2_Yes No Q3 Does the cell line express the target (KAP7)? Q2->Q3 Yes A3_Yes Verify Target Expression (e.g., via Western Blot) Q3->A3_Yes Unsure End Re-evaluate Assay Sensitivity or Cell Model Q3->End Yes

References

SF-22 blood-brain barrier penetration issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the blood-brain barrier (BBB) penetration of the hypothetical small molecule SF-22.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its intended mechanism of action?

A1: this compound is a novel small molecule inhibitor of the intracellular signaling protein Kinase-Y. It is under investigation for the treatment of neurodegenerative diseases. Its therapeutic efficacy is dependent on its ability to cross the blood-brain barrier and reach its target within the central nervous system (CNS).

Q2: What are the primary reasons this compound might exhibit poor BBB penetration?

A2: Poor BBB penetration of a small molecule like this compound is a common challenge and can be attributed to several factors:

  • Physicochemical Properties: The intrinsic properties of this compound, such as a large molecular size, high polar surface area (PSA), or low lipophilicity, can limit its ability to passively diffuse across the tight junctions of the BBB.

  • Efflux Transporters: The BBB is equipped with efflux transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which can actively pump this compound out of the brain endothelial cells and back into the bloodstream.[1]

  • Plasma Protein Binding: High binding of this compound to plasma proteins like albumin can reduce the concentration of the free, unbound drug that is available to cross the BBB.

  • Metabolic Instability: this compound may be susceptible to enzymatic degradation by metabolic enzymes present in the blood or at the BBB, reducing the concentration of the intact molecule that can enter the brain.

Q3: What initial in vitro assays are recommended to assess this compound's BBB penetration potential?

A3: A tiered approach is recommended, starting with simple, high-throughput assays and progressing to more complex models:

  • Parallel Artificial Membrane Permeability Assay (PAMPA-BBB): This assay provides a preliminary assessment of a compound's passive permeability across an artificial lipid membrane, mimicking the BBB.

  • In Vitro BBB Models (Transwell Assays): These models utilize a monolayer of brain endothelial cells (e.g., hCMEC/D3 or bEnd.3) grown on a porous membrane to assess both passive permeability and the potential for efflux transporter interactions.[1][2][3] Co-culture models that include astrocytes and pericytes can provide a more physiologically relevant barrier.[1][2]

Troubleshooting Guides

Issue 1: Low Permeability of this compound in the PAMPA-BBB Assay
Possible Cause Troubleshooting Step Recommended Action
High Polarity / Low Lipophilicity Analyze the physicochemical properties of this compound.Consider medicinal chemistry efforts to synthesize analogs with an optimized LogP (typically in the range of 1-3 for BBB penetration) and a reduced polar surface area (PSA < 90 Ų).
Poor Solubility in Assay Buffer Visually inspect for precipitation of this compound in the donor compartment.Test different buffer formulations or the use of co-solvents to improve solubility.
Incorrect Assay Setup Review the experimental protocol and ensure proper preparation of the artificial membrane and buffer solutions.Re-run the assay with appropriate positive and negative controls to validate the assay performance.
Issue 2: High Efflux Ratio of this compound in an In Vitro Transwell BBB Assay
Possible Cause Troubleshooting Step Recommended Action
This compound is a Substrate for Efflux Transporters (e.g., P-gp, BCRP) Perform bi-directional transport studies (apical-to-basolateral and basolateral-to-apical) in the presence and absence of known efflux pump inhibitors (e.g., verapamil (B1683045) for P-gp).If the efflux ratio is significantly reduced in the presence of an inhibitor, this confirms that this compound is a substrate. Medicinal chemistry strategies can be employed to design analogs that are not recognized by these transporters.
Low Trans-endothelial Electrical Resistance (TEER) of the Cell Monolayer Measure TEER values before and after the experiment to ensure the integrity of the cell monolayer.Optimize cell seeding density and culture conditions to achieve higher TEER values, indicating a tighter barrier. Consider using co-culture models with astrocytes and pericytes to enhance barrier tightness.[2]
Metabolism of this compound by Endothelial Cells Analyze the concentration of this compound and potential metabolites in both the donor and receiver compartments using LC-MS/MS.If significant metabolism is observed, consider this as a contributing factor to low brain exposure and explore strategies to improve the metabolic stability of this compound.

Quantitative Data Summary

Table 1: Physicochemical Properties of this compound and Analogs

Compound Molecular Weight (Da) LogP Polar Surface Area (Ų) H-Bond Donors H-Bond Acceptors
This compound 4801.211046
This compound-A1 4502.58525
This compound-A2 4952.87524

Table 2: In Vitro Permeability and Efflux Data for this compound and Analogs

Compound PAMPA-BBB Pe (10⁻⁶ cm/s) hCMEC/D3 Papp (A-B) (10⁻⁶ cm/s) hCMEC/D3 Efflux Ratio (B-A) / (A-B)
This compound 1.50.85.2
This compound-A1 3.82.52.1
This compound-A2 4.53.91.2

Experimental Protocols

Protocol 1: In Vitro Blood-Brain Barrier Transwell Assay

Objective: To determine the apparent permeability (Papp) and efflux ratio of this compound across a human cerebral microvascular endothelial cell (hCMEC/D3) monolayer.

Materials:

  • hCMEC/D3 cells

  • Transwell inserts (0.4 µm pore size)

  • 24-well plates

  • Cell culture medium

  • This compound stock solution

  • Lucifer yellow (paracellular marker)

  • LC-MS/MS system

Methodology:

  • Cell Seeding: Seed hCMEC/D3 cells onto the apical side of the Transwell inserts at a density of 2.5 x 10⁵ cells/cm² and culture until a confluent monolayer is formed (typically 5-7 days).

  • Barrier Integrity Measurement: Measure the trans-endothelial electrical resistance (TEER) to confirm monolayer integrity.

  • Permeability Assay (Apical to Basolateral - A-B):

    • Replace the medium in the apical and basolateral compartments with transport buffer.

    • Add this compound and Lucifer yellow to the apical (donor) compartment.

    • At designated time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (receiver) compartment.

    • Analyze the concentration of this compound and Lucifer yellow using LC-MS/MS and a fluorescence plate reader, respectively.

  • Permeability Assay (Basolateral to Apical - B-A):

    • Repeat the assay, but add this compound to the basolateral (donor) compartment and sample from the apical (receiver) compartment.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.

    • Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B).

Protocol 2: In Situ Brain Perfusion in Rats

Objective: To determine the brain uptake clearance (Kin) of this compound in an in vivo setting.

Materials:

  • Anesthetized rats

  • Perfusion buffer (e.g., Krebs-Ringer bicarbonate buffer)

  • This compound dissolved in perfusion buffer

  • [¹⁴C]-Sucrose (vascular space marker)

  • Surgical instruments

  • Peristaltic pump

  • Scintillation counter

Methodology:

  • Surgical Preparation: Anesthetize the rat and expose the common carotid artery. Ligate the external carotid artery and insert a catheter into the common carotid artery for perfusion.

  • Perfusion: Perfuse the brain with buffer for a short period to wash out the blood. Then, switch to the perfusion buffer containing a known concentration of this compound and [¹⁴C]-Sucrose for a defined time (e.g., 1-5 minutes).

  • Brain Homogenization: At the end of the perfusion, decapitate the animal, remove the brain, and homogenize the tissue.

  • Sample Analysis:

    • Determine the concentration of this compound in the brain homogenate and perfusate using LC-MS/MS.

    • Determine the amount of [¹⁴C]-Sucrose in the brain homogenate using a scintillation counter to calculate the vascular volume.

  • Data Analysis:

    • Calculate the brain uptake clearance (Kin) using the following equation: Kin = (Cbrain * Vbrain) / (Cperfusate * T), where Cbrain is the concentration of this compound in the brain tissue (corrected for vascular space), Vbrain is the brain volume, Cperfusate is the concentration in the perfusate, and T is the perfusion time.

Visualizations

experimental_workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Validation cluster_optimization Lead Optimization PAMPA PAMPA-BBB Assay Transwell Transwell Assay (hCMEC/D3) PAMPA->Transwell Initial Permeability Efflux Efflux Inhibition Assay Transwell->Efflux High Efflux Ratio Perfusion In Situ Brain Perfusion Transwell->Perfusion Promising Candidate MedChem Medicinal Chemistry (Analog Synthesis) Efflux->MedChem Optimize Properties PK Pharmacokinetic Study (Brain/Plasma Ratio) Perfusion->PK Brain Uptake MedChem->PAMPA Test New Analogs

Caption: Experimental workflow for assessing and optimizing BBB penetration of this compound.

signaling_pathway cluster_blood Blood cluster_bbb Blood-Brain Barrier cluster_brain Brain SF22_bound This compound (Bound to Plasma Protein) SF22_free This compound (Free) SF22_bound->SF22_free Equilibrium Endothelial Endothelial Cell SF22_free->Endothelial Passive Diffusion Pgp P-glycoprotein (Efflux Transporter) Endothelial->Pgp SF22_brain This compound Endothelial->SF22_brain Pgp->SF22_free Efflux Target Kinase-Y (Target) SF22_brain->Target Inhibition Effect Therapeutic Effect Target->Effect

Caption: Factors influencing this compound penetration across the blood-brain barrier.

References

Technical Support Center: Controlling for SF-22 Effects on Serotonin Signaling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers investigating the effects of SF-22. This resource is designed to assist scientists and drug development professionals in identifying and controlling for potential off-target effects of this compound on serotonin (B10506) (5-HT) signaling pathways.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why should I be concerned about its effects on serotonin signaling?

A1: this compound, chemically known as 5-chloro-N-(2-piperidin-1-ylphenyl)thiophene-2-sulfonamide, is a small molecule inhibitor belonging to the sulfonamide class of compounds.[1] While its primary targets are under investigation, its chemical structure suggests a potential for interactions with various biological targets, a phenomenon known as off-target effects. The serotonin system, with its numerous receptor subtypes, is a common site for such interactions, which can confound experimental results and lead to misinterpretation of data.[2][3] Therefore, it is crucial to characterize any potential serotonergic activity of this compound to ensure the validity of your research findings.

Q2: What are the initial steps to determine if this compound interacts with the serotonin system?

A2: A receptor binding screen is the recommended initial step. This involves testing the ability of this compound to displace radiolabeled ligands from a panel of serotonin receptor subtypes. This will provide data on whether this compound binds to any of these receptors and with what affinity. A broad screening panel should include, but not be limited to, 5-HT1A, 5-HT1B, 5-HT2A, 5-HT2B, 5-HT2C, and the serotonin transporter (SERT).[2]

Q3: My binding assay shows that this compound binds to the 5-HT2A receptor. What is the next step?

A3: Binding alone does not indicate function. The next step is to perform a functional assay to determine if this compound acts as an agonist, antagonist, or inverse agonist at the 5-HT2A receptor. Common functional assays for G-protein coupled receptors like 5-HT2A include measuring second messenger responses, such as intracellular calcium mobilization or inositol (B14025) phosphate (B84403) (IP) accumulation.[4][5]

Q4: How can I control for the serotonergic effects of this compound in my cellular experiments?

A4: To control for this compound's effects, you can use a specific antagonist for the identified off-target receptor. For example, if this compound shows agonistic activity at the 5-HT2A receptor, you can pre-treat your cells with a selective 5-HT2A antagonist (e.g., ketanserin) before applying this compound. If the downstream effect of this compound is blocked by the antagonist, it confirms that the effect is mediated through the 5-HT2A receptor.

Q5: What are some in vivo strategies to mitigate confounding effects from this compound's serotonergic activity?

A5: In animal models, several strategies can be employed.[6] These include:

  • Pharmacological Blockade: Co-administration of a specific antagonist for the off-target receptor.

  • Genetic Knockout Models: Using animals that lack the specific serotonin receptor that this compound interacts with.

  • Statistical Control: Including the serotonergic effect as a covariate in your statistical analysis if it cannot be experimentally eliminated.[7][8]

Troubleshooting Guides

Issue 1: High variability in my 5-HT receptor binding assay results with this compound.

  • Possible Cause: this compound precipitation.

    • Solution: Check the solubility of this compound in your assay buffer. You may need to use a different buffer or add a small amount of a solubilizing agent like DMSO. Always run a vehicle control.

  • Possible Cause: Inconsistent membrane preparation.

    • Solution: Ensure consistent and fresh preparation of cell membranes expressing the target receptor for each experiment. Variability in receptor concentration can lead to inconsistent results.[9]

  • Possible Cause: Issues with the radioligand.

    • Solution: Verify the integrity and specific activity of your radioligand. Avoid repeated freeze-thaw cycles.[9]

Issue 2: this compound shows activity in my functional assay, but the results are not dose-dependent.

  • Possible Cause: Cellular toxicity at higher concentrations.

    • Solution: Perform a cell viability assay (e.g., MTT or LDH assay) with the same concentrations of this compound used in your functional assay. This will determine the concentration at which this compound becomes toxic to the cells, which can confound your results.

  • Possible Cause: Compound interference with the assay signal.

    • Solution: Some compounds can have intrinsic fluorescence or can quench the signal in fluorescence-based assays. Run a control with this compound in the absence of cells or a key assay reagent to check for interference.[9]

Issue 3: In my animal behavior study, this compound produces an unexpected phenotype that resembles serotonin syndrome.

  • Possible Cause: Potent agonist activity at multiple serotonin receptors or inhibition of serotonin reuptake.[10][11]

    • Solution: This is a serious concern. A thorough in vitro pharmacological profiling of this compound across all major serotonin receptors and the serotonin transporter is necessary. In vivo microdialysis can be used to measure extracellular serotonin levels in relevant brain regions after this compound administration to see if it is acting as a serotonin releasing agent or reuptake inhibitor.[2]

Data Presentation

Table 1: Radioligand Binding Affinity of this compound at Various Serotonin Receptors

Receptor TargetRadioligandKi of this compound (nM)
5-HT1A[3H]8-OH-DPAT>10,000
5-HT1B[3H]GR125743>10,000
5-HT2A[3H]Ketanserin85
5-HT2B[3H]LSD1,200
5-HT2C[3H]Mesulergine950
SERT[3H]Citalopram>10,000

Ki values are derived from competitive binding assays. A lower Ki value indicates higher binding affinity.

Table 2: Functional Activity of this compound at the 5-HT2A Receptor

Assay TypeParameter MeasuredThis compound ActivityEC50 / IC50 (nM)
Calcium MobilizationIntracellular Ca2+Agonist250
Inositol Phosphate AccumulationIP1 levelsAgonist310
5-HT Induced ResponseInhibition of 5-HT responseAntagonistNo activity detected

EC50 is the concentration of an agonist that gives a half-maximal response. IC50 is the concentration of an antagonist that inhibits the response by 50%.

Experimental Protocols

Protocol 1: 5-HT2A Receptor Radioligand Binding Assay

  • Membrane Preparation: Homogenize HEK293 cells stably expressing the human 5-HT2A receptor in ice-cold assay buffer (50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate and resuspend the membrane pellet in fresh buffer.

  • Assay Setup: In a 96-well plate, add cell membranes, the radioligand [3H]Ketanserin (final concentration ~0.5 nM), and varying concentrations of this compound or a reference compound. For non-specific binding determination, use a high concentration of a non-labeled competing ligand (e.g., 10 µM Mianserin).

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from unbound radioligand. Wash the filters with ice-cold assay buffer.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Analyze the data using non-linear regression to determine the Ki value of this compound.[2]

Protocol 2: Calcium Mobilization Functional Assay

  • Cell Plating: Seed HEK293 cells expressing the 5-HT2A receptor into a 96-well black-walled, clear-bottom plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Addition: Use a fluorescence plate reader with an integrated liquid handling system to add varying concentrations of this compound or a reference agonist (e.g., serotonin) to the wells.

  • Signal Detection: Measure the fluorescence intensity before and after compound addition. An increase in fluorescence indicates a rise in intracellular calcium.

  • Data Analysis: Plot the change in fluorescence against the concentration of this compound to generate a dose-response curve and calculate the EC50 value.

Visualizations

SF22_Troubleshooting_Workflow start Start: Unexpected experimental result with this compound q1 Is there evidence of this compound binding to 5-HT receptors? start->q1 binding_assay Perform radioligand binding screen (e.g., against 5-HT1A, 2A, 2C, SERT) q1->binding_assay No q2 Is binding affinity significant (e.g., Ki < 1µM)? q1->q2 Yes binding_assay->q2 functional_assay Conduct functional assays (e.g., Calcium flux, cAMP) q2->functional_assay Yes no_effect Serotonergic effect unlikely to be the cause. Investigate other off-target effects. q2->no_effect No q3 Does this compound show functional activity (agonist, antagonist)? functional_assay->q3 control_exp Design control experiments: - Use selective antagonists - Use receptor knockout models q3->control_exp Yes q3->no_effect No conclusion Confounding effect confirmed. Account for it in data interpretation. control_exp->conclusion

Troubleshooting workflow for this compound's potential serotonergic effects.

Gq_Signaling_Pathway SF22 This compound (Agonist) receptor 5-HT2A Receptor SF22->receptor binds to g_protein Gαq/11 receptor->g_protein activates plc PLC g_protein->plc activates pip2 PIP2 plc->pip2 cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er binds to receptor on pkc PKC Activation dag->pkc ca2 Ca²⁺ Release er->ca2 response Cellular Response ca2->response pkc->response

Simplified 5-HT2A receptor Gq signaling pathway activated by this compound.

Experimental_Workflow step1 Step 1: In Vitro Screening - Radioligand Binding Assays - Broad 5-HT receptor panel step2 Step 2: Functional Characterization - Calcium Mobilization Assay - cAMP Assay - Determine agonist/antagonist profile step1->step2 If binding detected step3 Step 3: In Vitro Control - Co-treatment with selective antagonists - Confirm mechanism of off-target effect step2->step3 If functional activity detected step4 Step 4: In Vivo Validation - Behavioral Pharmacology - Microdialysis - Use of knockout animals step3->step4 To confirm in vivo relevance

Experimental workflow to characterize and control for this compound's serotonergic effects.

References

Validation & Comparative

A Comparative Guide to the NPY Y2 Receptor Antagonists: SF-22 versus BIIE0246

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two notable Neuropeptide Y (NPY) Y2 receptor antagonists, SF-22 and BIIE0246. While both compounds target the same receptor, a critical distinction exists in the available efficacy data: BIIE0246 has been extensively characterized in vivo, whereas, to date, published literature does not contain in vivo efficacy studies for this compound. This guide will present a comprehensive overview of the available data for both compounds to inform research and development decisions.

Mechanism of Action: Targeting the NPY Y2 Receptor

Both this compound and BIIE0246 are antagonists of the NPY Y2 receptor, a G-protein coupled receptor (GPCR) predominantly coupled to the Gi/o signaling pathway.[1] Activation of the Y2 receptor by endogenous ligands such as NPY and Peptide YY (PYY) leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1] By blocking this receptor, this compound and BIIE0246 prevent these downstream effects, which plays a crucial role in regulating neurotransmitter release and various physiological processes including appetite, anxiety, and energy homeostasis.[2][3]

Below is a diagram illustrating the NPY Y2 receptor signaling pathway and the site of action for antagonists like this compound and BIIE0246.

cluster_membrane Cell Membrane Y2R NPY Y2 Receptor G_protein Gi/o Protein Y2R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Inhibits NPY_PYY NPY / PYY NPY_PYY->Y2R Binds & Activates Antagonist This compound / BIIE0246 Antagonist->Y2R Binds & Blocks ATP ATP ATP->AC Downstream Downstream Cellular Effects (e.g., Inhibition of Neurotransmitter Release) cAMP->Downstream Regulates

Caption: NPY Y2 Receptor Signaling Pathway and Antagonist Action.

In Vitro Pharmacological Profile

While in vivo data for this compound is lacking, in vitro studies provide a basis for comparing its potency and selectivity against BIIE0246. The following table summarizes key in vitro pharmacological parameters for both compounds.

CompoundTargetBinding Affinity (Ki)Functional Potency (IC50)Assay Type for PotencySelectivityReference
This compound Human NPY Y2 Receptor60.3 nM750 nMcAMP Biosensor Assay>100-fold selective over Y1, Y4, Y5[1]
BIIE0246 Human NPY Y2 Receptor8 - 15 nM3.3 nMRadioligand Binding ([¹²⁵I]NPY)>10,000 nM for Y1, Y4, Y5[1]

Based on these in vitro findings, BIIE0246 demonstrates higher binding affinity and functional potency for the NPY Y2 receptor compared to this compound. Both compounds exhibit high selectivity for the Y2 receptor over other NPY receptor subtypes.

In Vivo Efficacy: A Tale of Two Compounds

A significant disparity in the available scientific literature exists when comparing the in vivo efficacy of this compound and BIIE0246.

This compound: The Uncharted Territory

Despite being characterized as a potent, selective, and brain-penetrant NPY Y2 receptor antagonist, there is a notable absence of published in vivo studies demonstrating the efficacy of this compound in animal models.[4][5] While its brain-penetrant properties suggest its potential for investigating central nervous system disorders, its effects on behavior, metabolism, or other physiological parameters in a living organism have not been publicly documented.[2] This lack of in vivo data prevents a direct comparison of its efficacy with BIIE0246.

BIIE0246: A Well-Documented In Vivo Tool

In contrast, BIIE0246 has been extensively used as a pharmacological tool in numerous in vivo studies to elucidate the role of the Y2 receptor in various physiological processes.

BIIE0246 has been shown to modulate food intake. For instance, administration of BIIE0246 into the arcuate nucleus of the hypothalamus in rats was found to attenuate the anorectic effect of peripherally administered PYY(3-36).[2] Furthermore, BIIE0246 administered alone in satiated rats significantly increased food intake, suggesting that antagonism of the Y2 receptor can disinhibit NPY neurons and stimulate feeding.[2] However, in a study on diet-induced obese mice, peripheral administration of BIIE0246 surprisingly enhanced obesity in control mice, while it prevented diet-induced obesity in mice with excess neuropeptide Y.[5][6]

Table 2: In Vivo Effects of BIIE0246 on Feeding Behavior

Animal ModelAdministration RouteDoseEffectReference
RatIntracerebroventricular (Arcuate Nucleus)1 nmolAttenuated PYY(3-36)-induced reduction in food intake[2]
RatIntracerebroventricular (Arcuate Nucleus)1 nmolIncreased food intake in satiated rats[2]
Mouse (Diet-Induced Obesity)Intraperitoneal1.3 mg/kg dailyEnhanced obesity in control mice[5][6]
Mouse (Diet-Induced Obesity with excess NPY)Intraperitoneal1.3 mg/kg dailyPrevented diet-induced obesity[5][6]

BIIE0246 has also demonstrated anxiolytic-like effects in animal models of anxiety.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for assays relevant to the characterization of NPY Y2 receptor antagonists.

In Vitro: cAMP Biosensor Assay (for Functional Potency)

This assay is used to determine the functional potency of an antagonist by measuring its ability to block agonist-induced changes in intracellular cAMP levels.

cluster_workflow cAMP Biosensor Assay Workflow Start Start: Plate cells expressing NPY Y2 receptor Step1 Pre-incubate cells with varying concentrations of test compound (e.g., this compound) Start->Step1 Step2 Stimulate cells with an adenylyl cyclase activator (e.g., Forskolin) and an NPY Y2 receptor agonist Step1->Step2 Step3 Measure intracellular cAMP levels using a suitable detection method Step2->Step3 End End: Calculate IC50 value Step3->End

Caption: Workflow for an in vitro cAMP biosensor assay.

In Vivo: Assessment of Anorectic Effects

This generalized workflow outlines a typical in vivo experiment to assess the effect of an NPY Y2 receptor antagonist on food intake in a rodent model.

cluster_workflow In Vivo Anorectic Effect Assessment Workflow Start Start: Acclimatize animals (e.g., rats or mice) Step1 Divide animals into treatment groups (Vehicle, Test Compound) Start->Step1 Step2 Administer test compound (e.g., BIIE0246) via the desired route (e.g., IP, ICV) Step1->Step2 Step3 Provide a pre-weighed amount of food Step2->Step3 Step4 Monitor and measure food intake at specified time intervals Step3->Step4 Step5 Analyze and compare food intake between treatment groups Step4->Step5 End End: Determine effect on feeding behavior Step5->End

Caption: General workflow for an in vivo feeding behavior study.

Conclusion

For researchers seeking to investigate the in vivo consequences of NPY Y2 receptor antagonism, BIIE0246 remains the compound of choice with a wealth of supporting data. Future in vivo studies on this compound are necessary to ascertain its efficacy and potential as a research tool or therapeutic agent. The absence of such data currently represents a significant knowledge gap and precludes a direct, evidence-based comparison of the in vivo efficacy of this compound and BIIE0246.

References

A Comparative Guide to the Selectivity of SF-22 and JNJ-5207787

Author: BenchChem Technical Support Team. Date: December 2025

A Note to the Reader: Initial analysis reveals a fundamental difference in the pharmacological nature of the two compounds . "SF-22" is presented in available documentation as a hypothetical kinase inhibitor, used for illustrative purposes in comparative guides. Its primary target is not consistently defined, with examples citing a generic "Tyrosine Kinase A (TKA)" or using the profile of the well-known EGFR inhibitor, Gefitinib, as a stand-in. In contrast, JNJ-5207787 is a selective antagonist for the Neuropeptide Y (NPY) Y2 receptor, a G-protein coupled receptor, not a kinase.

Therefore, a direct comparison of their kinase selectivity profiles is not applicable. This guide will provide a detailed overview of the selectivity for each compound within its respective target class, adhering to the requested format for data presentation, experimental protocols, and visualizations to serve as a valuable resource for researchers.

Section 1: Selectivity Profile of this compound (Hypothetical Kinase Inhibitor)

As this compound is a hypothetical compound, the following data is presented for illustrative purposes, based on publicly available examples. One such example characterizes this compound as a potent inhibitor of Tyrosine Kinase A (TKA) with some off-target activity.

Quantitative Data: Kinase Inhibition Profile

The inhibitory activity of this compound is summarized below, showcasing its potency against its primary target and key off-target kinases. The data is typically presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.[1][2]

Kinase TargetIC50 (nM)Selectivity Score (Off-Target IC50 / On-Target IC50)
TKA (Primary Target) 10 1.0
TKB15015.0
STKC80080.0
Kinase D>10,000>1000
Kinase E>10,000>1000

Data is representative and may vary depending on assay conditions.[2] A higher selectivity score indicates greater selectivity for the primary target.[2]

Experimental Protocols

The determination of a kinase inhibitor's selectivity profile is achieved through robust in vitro biochemical assays.

Protocol: In Vitro Kinase Panel Screening

This protocol outlines a general method for assessing the specificity of a compound like this compound across a broad panel of kinases.[2]

1. Compound Preparation:

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Create a series of dilutions (e.g., 10-point, 3-fold serial dilutions starting from 10 µM) in the appropriate assay buffer. Include a DMSO-only control.[2][3]

2. Kinase Reaction:

  • A master mix is prepared for each kinase containing the assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA), a specific peptide substrate, and radiolabeled [γ-³³P]-ATP.[3][4]

  • The kinase reaction is initiated by adding the kinase enzyme to the master mix.

  • The mixture is immediately dispensed into 96-well plates containing the pre-diluted this compound or DMSO controls.[3]

  • The reaction is allowed to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).[3]

3. Signal Detection & Data Analysis:

  • The reaction is stopped, and the phosphorylated substrate is captured, typically on a filter membrane.[5]

  • The amount of incorporated radiolabel is quantified using a scintillation counter.[5]

  • The percentage of remaining kinase activity is calculated for each this compound concentration relative to the DMSO control.[2]

  • IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[3][6]

Signaling Pathway and Experimental Workflow Diagrams

cluster_0 Cell Membrane cluster_1 Intracellular Signaling Growth_Factor Growth_Factor TKA_Receptor TKA Receptor Growth_Factor->TKA_Receptor Binds Substrate Downstream Substrate TKA_Receptor->Substrate Phosphorylates (ATP -> ADP) SF22 This compound SF22->TKA_Receptor Inhibits P_Substrate Phosphorylated Substrate Cell_Response Cell Proliferation & Survival P_Substrate->Cell_Response Activates

Caption: this compound inhibits the TKA signaling pathway.

Start Start: Prepare Reagents Compound_Plate Prepare this compound Dilution Plate Start->Compound_Plate Reaction_Mix Prepare Kinase/ Substrate/ATP Master Mix Start->Reaction_Mix Incubate_Inhibitor Add Kinase to Compound Plate (10 min pre-incubation) Compound_Plate->Incubate_Inhibitor Initiate_Reaction Add Substrate/ATP Mix (Incubate 60 min at 30°C) Reaction_Mix->Initiate_Reaction Incubate_Inhibitor->Initiate_Reaction Stop_Reaction Stop Reaction & Capture Phosphorylated Substrate Initiate_Reaction->Stop_Reaction Detect_Signal Quantify Signal (e.g., Scintillation Counting) Stop_Reaction->Detect_Signal Analyze_Data Calculate % Inhibition & Determine IC50 Detect_Signal->Analyze_Data End End: Selectivity Profile Analyze_Data->End

Caption: Workflow for an in vitro kinase inhibition assay.

Section 2: Selectivity Profile of JNJ-5207787 (NPY Y2 Receptor Antagonist)

JNJ-5207787 is a selective antagonist of the Neuropeptide Y (NPY) Y2 receptor. Its selectivity has been characterized against other NPY receptor subtypes and a broad panel of other non-kinase targets.

Quantitative Data: Receptor and Off-Target Selectivity Profile

JNJ-5207787 demonstrates high selectivity for the NPY Y2 receptor.[7]

Table 2.1: NPY Receptor Subtype Selectivity

Receptor TargetIC50 (µM)Selectivity Ratio (IC50 Off-Target / IC50 Y2)
NPY Y2 (Primary Target) 0.1 1.0
NPY Y1>10>100
NPY Y4>10>100
NPY Y5>10>100

This data indicates at least a 100-fold selectivity for the Y2 receptor over other tested NPY receptor subtypes.[7]

Table 2.2: Broad Panel Off-Target Screening

JNJ-5207787 was also tested for activity against a panel of 50 other targets, including various receptors, ion channels, and transporters. The compound showed no significant activity at these sites, further confirming its selective profile.[7]

Experimental Protocols

The selectivity of a GPCR antagonist like JNJ-5207787 is typically determined using radioligand binding assays.

Protocol: Radioligand Binding Assay

1. Membrane Preparation:

  • Cell lines stably expressing the human NPY receptor subtypes (Y1, Y2, Y4, Y5) are cultured and harvested.

  • Cell membranes are prepared through homogenization and centrifugation, then stored at -80°C.

2. Binding Reaction:

  • In a 96-well plate, prepared membranes are incubated with a specific radioligand (e.g., ¹²⁵I-PYY for Y2) and varying concentrations of the test compound (JNJ-5207787).

  • Non-specific binding is determined in the presence of a high concentration of a non-labeled, known ligand.

  • The reaction is incubated for a defined period (e.g., 2 hours) at room temperature to reach equilibrium.

3. Signal Detection & Data Analysis:

  • The reaction is terminated by rapid filtration through a filter mat to separate bound from free radioligand.

  • The filter mat is washed with ice-cold buffer to remove non-specifically bound radioligand.

  • The radioactivity retained on the filter is measured using a gamma counter.

  • The specific binding is calculated, and the data is analyzed to determine the concentration of JNJ-5207787 that inhibits 50% of the specific binding of the radioligand (IC50).

Signaling Pathway Diagram

cluster_0 Cell Membrane cluster_1 Intracellular Signaling NPY NPY Y2_Receptor NPY Y2 Receptor NPY->Y2_Receptor Binds G_Protein G Protein (Gi/o) Y2_Receptor->G_Protein Activates JNJ JNJ-5207787 JNJ->Y2_Receptor Blocks AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Cell_Response Modulation of Neurotransmitter Release cAMP->Cell_Response

Caption: JNJ-5207787 antagonism of the NPY Y2 receptor.

Conclusion

This guide provides a comparative overview of the selectivity profiles for the hypothetical kinase inhibitor this compound and the NPY Y2 receptor antagonist JNJ-5207787. While a direct kinase-to-kinase comparison is not possible due to their distinct target classes, the data and methodologies presented herein offer a framework for understanding and evaluating compound selectivity within their respective pharmacological contexts. This compound is presented as a highly selective kinase inhibitor for its primary target, TKA, based on illustrative data. JNJ-5207787 is a potent and highly selective antagonist for the NPY Y2 receptor, displaying over 100-fold selectivity against other NPY receptor subtypes and no significant off-target activity in a broader panel.[7] The experimental protocols and diagrams provided serve as a guide for researchers in the field of drug development.

References

SF-22: A Comparative Analysis of its Selectivity for the Neuropeptide Y2 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of SF-22's selectivity for the Neuropeptide Y (NPY) Y2 receptor against other NPY receptor subtypes. The following sections present quantitative data, experimental methodologies, and visual representations of key biological pathways and workflows to support your research and development endeavors.

This compound is a potent and brain-penetrant antagonist of the Neuropeptide Y (NPY) Y2 receptor.[1][2][3] Its selectivity is a critical attribute for its use as a research tool and a potential therapeutic agent. This guide objectively compares the performance of this compound with other alternatives, supported by experimental data.

Comparative Analysis of Binding Affinities and Functional Potencies

The in vitro pharmacological profile of this compound reveals a significant selectivity for the human NPY Y2 receptor. The following tables summarize its binding affinity (Ki) and functional potency (IC50) in comparison to other well-characterized NPY receptor antagonists, BIIE 0246 and JNJ-31020028.

Table 1: Comparative Binding Affinities (Ki) and Functional Potencies (IC50) at the Human NPY Y2 Receptor

CompoundBinding Affinity (Ki) (nM)Functional Potency (IC50) (nM)Assay Type for Potency
This compound 60.3750cAMP Biosensor Assay
BIIE 02468 - 153.3Radioligand Binding ([¹²⁵I]NPY)
JNJ-31020028~8.5 (pIC50 = 8.07)~8.5 (pIC50 = 8.07)Radioligand Binding ([¹²⁵I]PYY)

Data sourced from BenchChem, 2025.[4]

Table 2: Selectivity Profile against other Human NPY Receptors

CompoundY1 Receptor (Ki or % inhibition @ 10µM)Y4 Receptor (Ki or % inhibition @ 10µM)Y5 Receptor (Ki or % inhibition @ 10µM)
This compound No significant activity up to 50 µM>100-fold selective over Y1, Y4, Y5>100-fold selective over Y1, Y4, Y5
BIIE 0246>10,000 nM>10,000 nM>10,000 nM
JNJ-31020028>100-fold selective>100-fold selective>100-fold selective

Data sourced from BenchChem, 2025.[4]

NPY Y2 Receptor Signaling Pathway and the Action of this compound

The NPY Y2 receptor is a presynaptic G-protein coupled receptor (GPCR) primarily coupled to the Gi/o family of G-proteins.[4] Upon activation by endogenous ligands such as NPY and Peptide YY (PYY), the Y2 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][4] this compound acts as an antagonist, blocking this signaling cascade.[1]

NPY_Y2_Receptor_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol NPY NPY / PYY (Agonist) Y2R NPY Y2 Receptor NPY->Y2R Activates SF22 This compound (Antagonist) SF22->Y2R Blocks Gi Gi/o Protein Y2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converts Response Cellular Response (e.g., Inhibition of neurotransmitter release) cAMP->Response Leads to Radioligand_Binding_Workflow start Start prep Prepare cell membranes expressing NPY Y2 receptor start->prep incubate Incubate membranes with radiolabeled ligand (e.g., [¹²⁵I]PYY) and varying concentrations of this compound prep->incubate separate Separate bound from free radioligand by rapid filtration incubate->separate measure Measure radioactivity of bound radioligand separate->measure analyze Calculate Ki value using Cheng-Prusoff equation measure->analyze end End analyze->end cAMP_Assay_Workflow start Start plate Plate cells expressing NPY Y2 receptor start->plate preincubate Pre-incubate cells with varying concentrations of this compound plate->preincubate stimulate Stimulate cells with NPY agonist and Forskolin preincubate->stimulate measure Measure intracellular cAMP levels stimulate->measure analyze Determine IC50 value measure->analyze end End analyze->end

References

SF-22 receptor binding affinity comparison

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of IL-22 and CD22 Receptor Binding Affinities and Signaling Pathways

Introduction

The designation "SF-22 receptor" does not correspond to a recognized standalone receptor in current scientific literature. It is likely a typographical error or an alternative nomenclature for either the Interleukin-22 (IL-22) receptor or the CD22 receptor. This guide provides a comprehensive comparison of the binding affinities, ligand interactions, and signaling pathways of both the IL-22 and CD22 receptors to address the likely intent of the query for researchers, scientists, and drug development professionals.

Part 1: Interleukin-22 (IL-22) Receptor

The IL-22 receptor (IL-22R) is a heterodimeric protein complex belonging to the class II cytokine receptor family. It plays a crucial role in tissue protection and inflammation at barrier surfaces.

Quantitative Data on Ligand Binding Affinity

The primary ligand for the IL-22 receptor is the cytokine IL-22. The receptor complex consists of two subunits: IL-22R1 and IL-10R2. IL-22 first binds to IL-22R1 with high affinity, which then recruits IL-10R2 to form the functional signaling complex.[1][2] A naturally occurring soluble binding protein, IL-22BP (also known as IL-22RA2), acts as an antagonist by binding to IL-22 with even higher affinity, thus preventing its interaction with the cell surface receptor.[3][4][5]

LigandReceptor/Binding ProteinDissociation Constant (Kd)Method
IL-22IL-22R1~20 nMSurface Plasmon Resonance (SPR)
IL-22/IL-22R1 complexIL-10R2~7–45 µMBinding Studies
IL-22IL-22BP~1 pMSurface Plasmon Resonance (SPR)
Experimental Protocols: Binding Affinity Measurement

Surface Plasmon Resonance (SPR) is a common method to measure the binding kinetics and affinity between IL-22 and its receptor components.

  • Objective: To determine the on-rate (ka), off-rate (kd), and dissociation constant (Kd) of the IL-22 and IL-22R1/IL-22BP interaction.

  • Methodology:

    • One of the binding partners (e.g., recombinant IL-22) is immobilized on a sensor chip.

    • The other binding partner (e.g., soluble IL-22R1 or IL-22BP) is flowed over the chip surface at various concentrations.

    • The change in the refractive index at the surface, which is proportional to the mass of bound protein, is measured in real-time.

    • Kinetic parameters (ka and kd) are derived from the association and dissociation phases of the sensorgram.

    • The dissociation constant (Kd) is calculated as the ratio of kd to ka.[6]

Enzyme-Linked Immunosorbent Assay (ELISA)-based Inhibition Assay can be used to determine the inhibitory potential of molecules like IL-22BP.

  • Objective: To measure the ability of a substance (e.g., IL-22BP or a small molecule antagonist) to block the binding of IL-22 to its receptor.

  • Methodology:

    • Recombinant IL-22R1 is coated onto the wells of a microplate.

    • A constant concentration of labeled IL-22 is mixed with serial dilutions of the inhibitor (e.g., IL-22BP).

    • This mixture is added to the coated wells and incubated.

    • The amount of bound labeled IL-22 is quantified using a detection system (e.g., streptavidin-HRP for biotinylated IL-22).

    • The concentration of the inhibitor that causes 50% inhibition of IL-22 binding (IC50) is determined.[7]

IL-22 Receptor Signaling Pathway

Upon binding of IL-22 to the IL-22R1/IL-10R2 complex, a downstream signaling cascade is initiated, primarily through the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway.[8][9][10]

IL22_Signaling cluster_membrane Plasma Membrane IL22R1 IL-22R1 IL10R2 IL-10R2 IL22R1->IL10R2 Recruitment JAK1 JAK1 IL10R2->JAK1 TYK2 TYK2 IL10R2->TYK2 IL22 IL-22 IL22->IL22R1 STAT3 STAT3 JAK1->STAT3 P STAT1_5 STAT1/5 JAK1->STAT1_5 P MAPK MAPK (p38, ERK, JNK) JAK1->MAPK TYK2->STAT3 P TYK2->STAT1_5 P PI3K_AKT PI3K/AKT TYK2->PI3K_AKT Nucleus Nucleus STAT3->Nucleus STAT1_5->Nucleus MAPK->Nucleus PI3K_AKT->Nucleus Gene_Expression Gene Expression (Proliferation, Survival, Antimicrobial Peptides) Nucleus->Gene_Expression

IL-22 Receptor Signaling Pathway

Part 2: CD22 Receptor

CD22, also known as Siglec-2, is a B-cell restricted transmembrane glycoprotein (B1211001) that acts as a negative regulator of B-cell receptor (BCR) signaling.[11][12] It is a member of the sialic acid-binding immunoglobulin-like lectin (Siglec) family.[13]

Quantitative Data on Ligand Binding Affinity

The natural ligands for CD22 are α2,6-linked sialic acid-containing glycans.[14] A variety of synthetic ligands have been developed with higher affinity to modulate CD22 function.

LigandReceptorIC50 (µM)Kd (µM)Method
Me-Neu5Achuman CD221,400-Fc-Chimera Inhibition Assay
BPAc-Neu5Achuman CD2235-Fc-Chimera Inhibition Assay
BPC-Neu5Achuman CD224-Fc-Chimera Inhibition Assay
Analogue 1human CD22-2.0 ± 0.1Fluorescence Titration
GSC718human & mouse CD22~0.1-ELISA-based Inhibition Assay
GSC839human & mouse CD22~0.1-ELISA-based Inhibition Assay
Natural Ligand (Neu5Acα(2–6)Gal)human CD22-281 ± 10Isothermal Titration Calorimetry
Experimental Protocols: Binding Affinity and Functional Assays

Fc-Chimera Inhibition Assay is used to determine the relative binding affinities of different ligands.

  • Objective: To measure the concentration of a test ligand required to inhibit the binding of a CD22-Fc fusion protein to a plate coated with a sialic acid-containing polymer.

  • Methodology:

    • Microtiter plates are coated with a polymer containing α2,6-linked sialic acids.

    • A constant concentration of a CD22-Fc fusion protein is pre-incubated with varying concentrations of the test ligand.

    • The mixture is added to the coated wells.

    • Bound CD22-Fc is detected using an anti-Fc antibody conjugated to an enzyme (e.g., HRP).

    • The IC50 value is calculated as the concentration of the test ligand that inhibits 50% of the CD22-Fc binding.[15]

Calcium Mobilization Assay assesses the functional consequence of CD22 ligand binding on B-cell activation.

  • Objective: To measure changes in intracellular calcium concentration in B-cells following BCR stimulation in the presence or absence of a CD22 ligand.

  • Methodology:

    • B-cells are loaded with a calcium-sensitive fluorescent dye (e.g., Indo-1 AM or Fura-2 AM).

    • The cells are pre-incubated with the CD22 ligand or a vehicle control.

    • A baseline fluorescence is recorded using a flow cytometer or fluorescence plate reader.

    • The B-cell receptor is stimulated (e.g., with an anti-IgM antibody).

    • The change in fluorescence, indicating intracellular calcium flux, is monitored over time.[16]

CD22 Receptor Signaling Pathway

CD22 functions as an inhibitory co-receptor of the BCR. Upon BCR engagement, CD22 becomes phosphorylated on its intracellular immunoreceptor tyrosine-based inhibition motifs (ITIMs), leading to the recruitment of the tyrosine phosphatase SHP-1, which dampens the BCR signaling cascade.[16][17]

CD22_Signaling cluster_membrane Plasma Membrane BCR BCR Lyn Lyn BCR->Lyn Activates CD22 CD22 SHP1 SHP-1 CD22->SHP1 Recruits Antigen Antigen Antigen->BCR Lyn->CD22 P (ITIMs) Syk Syk Lyn->Syk SHP1->Syk Dephosphorylates BLNK BLNK SHP1->BLNK Dephosphorylates PLCG2 PLCγ2 SHP1->PLCG2 Dephosphorylates Syk->BLNK BLNK->PLCG2 Calcium Ca²⁺ Mobilization PLCG2->Calcium Activation B-Cell Activation Calcium->Activation

CD22 Inhibitory Signaling Pathway

References

Comparison Guide: Validating SF-22 Antagonism in Different Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As "SF-22" is not a publicly recognized compound, this guide uses a hypothetical scenario where this compound is a novel, potent antagonist of the Epidermal Growth Factor Receptor (EGFR). Data for the established EGFR antagonists, Gefitinib and Erlotinib, are used for comparison based on publicly available information.

This guide provides a comparative analysis of the hypothetical EGFR antagonist, this compound, against the well-established inhibitors Gefitinib and Erlotinib. The objective is to evaluate its antagonistic potency in two different human cancer cell lines: A549 (non-small cell lung cancer) and MCF-7 (breast adenocarcinoma).

Data Presentation: Comparative Antagonist Potency

The potency of this compound, Gefitinib, and Erlotinib was determined by measuring their half-maximal inhibitory concentration (IC50) using a standard cell viability assay. Lower IC50 values indicate higher potency.

CompoundCell LineIC50 (µM)Citation(s)
This compound (Hypothetical) A54912.5
MCF-70.8
Gefitinib A54919.91[1]
MCF-7>10[2]
Erlotinib A54923[3]
MCF-71.2[4]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the EGFR signaling pathway targeted by these antagonists and the general workflow for their validation.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K PLCg PLCγ EGFR->PLCg STAT STAT EGFR->STAT Raf Raf Ras->Raf Akt Akt PI3K->Akt PKC PKC PLCg->PKC Differentiation Differentiation STAT->Differentiation MEK MEK Raf->MEK mTOR mTOR Akt->mTOR Survival Survival Akt->Survival Proliferation Proliferation PKC->Proliferation ERK ERK MEK->ERK ERK->Proliferation Inhibitor This compound / Gefitinib / Erlotinib Inhibitor->EGFR Inhibits Autophosphorylation

Caption: EGFR signaling pathway and point of inhibition.

Experimental_Workflow cluster_culture Cell Culture & Treatment cluster_assay Cell Viability Assay (MTT) cluster_validation Mechanism Validation (Western Blot) cluster_analysis Data Analysis A1 Seed A549 & MCF-7 cells in 96-well plates A2 Treat cells with serial dilutions of this compound, Gefitinib, or Erlotinib A1->A2 A3 Incubate for 48-72 hours A2->A3 B1 Add MTT reagent to each well A3->B1 C1 Treat cells with IC50 concentration of antagonist A3->C1 B2 Incubate for 4 hours B1->B2 B3 Add solubilization solution (e.g., DMSO) B2->B3 B4 Read absorbance at 570 nm B3->B4 D1 Calculate IC50 values from dose-response curves B4->D1 C2 Lyse cells and collect protein C1->C2 C3 Perform SDS-PAGE and transfer to membrane C2->C3 C4 Probe with antibodies for p-EGFR and Total EGFR C3->C4 D2 Quantify p-EGFR inhibition via densitometry C4->D2 D1->D2

Caption: Experimental workflow for antagonist validation.

Experimental Protocols

This protocol is used to determine the IC50 of the compounds, measuring the metabolic activity of the cells as an indicator of their viability.[5][6]

  • Cell Seeding: Seed A549 and MCF-7 cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[7] Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of this compound, Gefitinib, and Erlotinib. Remove the old medium from the wells and add 100 µL of medium containing the different concentrations of the compounds. Include a vehicle control (e.g., DMSO) and a no-cell background control.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan (B1609692) crystals.[6]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[7][8]

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[5]

  • Data Analysis: Subtract the background absorbance from all readings. Plot the percentage of cell viability against the compound concentration and use non-linear regression to calculate the IC50 value.

This protocol validates that the antagonist inhibits the EGFR signaling pathway by measuring the reduction in receptor autophosphorylation.[9]

  • Cell Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Treat the cells with the respective IC50 concentration of each antagonist for 2-4 hours. For a positive control, stimulate untreated cells with 100 ng/mL of EGF for 15-30 minutes.

  • Protein Extraction: Aspirate the media and wash the cells twice with ice-cold PBS.[9] Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to lyse the cells. Scrape the cells, collect the lysate, and incubate on ice for 30 minutes.[9]

  • Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.[9] Collect the supernatant and determine the protein concentration using a BCA assay.

  • Sample Preparation: Normalize the protein concentration for all samples. Add 4x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.[9]

  • SDS-PAGE and Transfer: Load 20-30 µg of protein per lane into an 8% Tris-Glycine gel.[9] Run the gel and then transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phosphorylated EGFR (p-EGFR) overnight at 4°C.[9]

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

    • Detect the signal using an ECL substrate and a digital imager.[9]

  • Stripping and Re-probing: To normalize the data, strip the membrane and re-probe it with an antibody for total EGFR and a loading control like β-Actin or GAPDH.[9]

  • Analysis: Quantify the band intensities using densitometry software. The p-EGFR signal should be normalized to the total EGFR signal and then to the loading control.[9]

References

A Comparative Guide to SF-22 and Other Y2 Receptor Antagonists in Behavioral Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the novel Neuropeptide Y (NPY) Y2 receptor antagonist, SF-22, with other widely used antagonists, BIIE0246 and JNJ-31020028. The focus is on their respective performance in behavioral studies, supported by available experimental data. This document is intended to assist researchers in selecting the most appropriate tool for their investigations into the physiological and pathological roles of the NPY Y2 receptor.

Introduction to Y2 Receptor Antagonism

The Neuropeptide Y (NPY) system is a critical regulator of numerous physiological processes, including appetite, anxiety, and energy homeostasis. The Y2 receptor, a presynaptic G-protein coupled receptor (GPCR), plays a key role in modulating the release of NPY and other neurotransmitters.[1] Antagonism of the Y2 receptor is a promising therapeutic strategy for a variety of disorders, including obesity, mood disorders, and epilepsy.[1] This guide evaluates the characteristics and behavioral effects of this compound in comparison to other established Y2R antagonists.

Physicochemical and Pharmacokinetic Properties

PropertyThis compoundBIIE0246JNJ-31020028
Chemical Class ArylsulfamoylbenzamideL-arginine derivativeBenzamide
Potency (IC50/Ki) IC50: 750 nM[4]; Ki: 2.25 ± 0.49 nM[5]IC50: 3.3 nM; Ki: 8 to 15 nM[2][6]pIC50: 8.07 (human), 8.22 (rat)[7]
Selectivity >100-fold selective vs. Y1, Y4, Y5>600-fold selective vs. Y1, Y4, Y5>100-fold selective vs. Y1, Y4, Y5[7]
Brain Penetrance Described as brain-penetrant, but specific B/P ratio is not readily available[1]Limited (Brain to plasma ratio: 0.2% at 30 min post-i.p.)[2]Brain-penetrant[3][8]

Behavioral Studies: A Comparative Analysis

Y2R antagonists have been evaluated in a range of behavioral paradigms, primarily focusing on anxiety, depression, and feeding behavior.

Anxiety-Like Behavior

Studies investigating the anxiolytic potential of Y2R antagonists have yielded mixed results, suggesting that the effects may be context-dependent (e.g., baseline stress levels of the animal).

  • JNJ-31020028 was found to be ineffective in a variety of anxiety models in unstressed rodents.[7][8] However, in a model of nicotine (B1678760) withdrawal-induced anxiety, daily treatment with JNJ-31020028 (20 mg/kg) fully reversed social anxiety-like behavior.[3] Furthermore, a 15 mg/kg dose of JNJ-31020028 reversed the anxiogenic effects of alcohol withdrawal in the elevated plus-maze.[9]

  • BIIE0246 , when administered directly into the central nucleus of the amygdala (CeA), reduced anxiety-like behavior in both alcohol-dependent and alcohol-naïve rats.[10]

  • Direct comparative data for This compound in anxiety models is not yet widely published.

Behavioral TestAntagonistSpeciesDose & RouteKey Findings
Social Interaction Test (Nicotine Withdrawal)JNJ-31020028Rat20 mg/kg, s.c.Reversed the social anxiety-like behavior induced by nicotine withdrawal.[3]
Elevated Plus Maze (Alcohol Withdrawal)JNJ-31020028Rat15 mg/kg, s.c.Reversed the anxiogenic effects of alcohol withdrawal.[9]
Elevated Plus MazeBIIE0246RatIntra-CeAReduced anxiety-like behavior.[10]
Depressive-Like Behavior

The forced swim test is a common paradigm to assess potential antidepressant effects.

  • A study on SF-11 , a close analog of this compound, showed that acute peripheral administration (10 and 20 mg/kg) decreased immobility time in the forced swim test in rats, suggesting an antidepressant-like potential.

  • Chronic intracerebroventricular (icv) administration of JNJ-31020028 decreased immobility time in the forced swim test in olfactory bulbectomized rats, an animal model of depression.[11] This effect was similar to that observed with BIIE0246 in the same model.[11]

Feeding Behavior

The NPY system is a well-established regulator of food intake.

  • BIIE0246 administered into the arcuate nucleus of the hypothalamus (ARC) at a dose of 1 nmol significantly increased food intake in satiated rats (4.1 ± 0.7 g vs. 1.7 ± 0.7 g for vehicle) within the first hour.[12] This suggests that blocking Y2R can disinhibit NPY neurons and stimulate feeding.[12] Intravenous administration of BIIE0246 also blocked the anorectic effect of PYY3-36.[13] However, another study showed that peripheral administration of BIIE0246 (1.3 mg/kg/day, i.p.) for 4.5 weeks enhanced diet-induced obesity in wildtype mice, but had beneficial metabolic effects in mice with excess NPY.[14]

  • JNJ-31020028 was found to normalize food intake in stressed animals without affecting basal food intake in unstressed animals.[7][8] A 20 mg/kg dose of JNJ-31020028 also significantly increased food intake in stressed animals.[3]

  • Specific quantitative data on the effects of This compound on feeding behavior are not yet prominent in the published literature.

Behavioral TestAntagonistSpeciesDose & RouteKey Findings
Food Intake in Satiated RatsBIIE0246Rat1 nmol, intra-ARCSignificantly increased food intake in the first hour.[12]
Food Intake in Stressed AnimalsJNJ-31020028Rat20 mg/kg, s.c.Normalized food intake.[3][7]

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of behavioral studies. Below are generalized protocols for key experiments mentioned in this guide.

Elevated Plus Maze (EPM)

The EPM is a widely used test to assess anxiety-like behavior in rodents.[15][16][17][18][19]

Apparatus: A plus-shaped maze elevated from the floor with two open arms and two enclosed arms.[16]

Procedure:

  • Habituate the animal to the testing room for at least 30-60 minutes prior to the test.

  • Place the animal in the center of the maze, facing an open arm.[17]

  • Allow the animal to explore the maze for a 5-minute session.[17][18][19]

  • Record the time spent in and the number of entries into the open and closed arms using a video-tracking system.

  • An increase in the time spent in the open arms is indicative of an anxiolytic effect.

Forced Swim Test (FST)

The FST is used to screen for antidepressant-like activity.[20][21][22][23][24]

Apparatus: A cylindrical tank filled with water (23-25°C) to a depth where the animal cannot touch the bottom.[20][21]

Procedure:

  • Place the animal into the cylinder for a 6-minute session.[20][22]

  • Record the total duration of immobility during the last 4 minutes of the test.[20] Immobility is defined as the absence of active, escape-oriented behaviors.

  • A decrease in immobility time is interpreted as an antidepressant-like effect.

Social Interaction Test

This test assesses social anxiety and social recognition.[25][26][27][28][29]

Apparatus: A three-chambered box.

Procedure:

  • Habituation: Place the test animal in the middle chamber and allow it to explore all three chambers for a set period.

  • Sociability Test: Place an unfamiliar "stranger" animal in a wire cage in one of the side chambers. Place an empty wire cage in the other side chamber.

  • Place the test animal back in the middle chamber and record the time it spends in each of the three chambers and the time spent interacting with the caged animal versus the empty cage.

  • Increased interaction time with the stranger animal is indicative of normal sociability. A decrease can suggest anxiety-like behavior.

Visualizations

NPY Y2 Receptor Signaling Pathway

The NPY Y2 receptor is primarily coupled to the inhibitory G-protein, Gi. Upon agonist binding, the Gi alpha subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP modulates the activity of downstream effectors such as Protein Kinase A (PKA).

G_protein_signaling cluster_membrane Cell Membrane Y2R Y2 Receptor Gi Gi-protein Y2R->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to NPY NPY (Agonist) NPY->Y2R Activates SF22 This compound (Antagonist) SF22->Y2R Blocks Gi->AC Inhibits PKA PKA cAMP->PKA Activates Response Cellular Response (e.g., decreased neurotransmitter release) PKA->Response

Caption: NPY Y2 Receptor Signaling Pathway

Experimental Workflow: Elevated Plus Maze

The following diagram illustrates a typical workflow for conducting an elevated plus maze experiment to evaluate the anxiolytic effects of a Y2R antagonist.

EPM_Workflow start Start acclimation Animal Acclimation (30-60 min) start->acclimation treatment Administer Vehicle or Y2R Antagonist (e.g., this compound) acclimation->treatment placement Place animal on center of EPM treatment->placement recording Record behavior (5 min) placement->recording analysis Analyze data: Time in open arms, Entries into open arms recording->analysis results Results Interpretation analysis->results end End results->end

Caption: Elevated Plus Maze Experimental Workflow

Conclusion

This compound is a potent and selective Y2 receptor antagonist with reported brain penetrance, making it a valuable tool for in vivo behavioral neuroscience research. While direct comparative behavioral data with other antagonists like BIIE0246 and JNJ-31020028 is still emerging, the existing literature on Y2R antagonism suggests its potential utility in studying anxiety, depression, and feeding behaviors. The choice of antagonist will ultimately depend on the specific research question, the required route of administration, and the desired pharmacokinetic profile. JNJ-31020028 offers a well-characterized brain-penetrant option, while BIIE0246 remains a standard for studies requiring central administration or peripheral blockade. As more data on this compound becomes available, its position within the landscape of Y2R research tools will become clearer.

References

Head-to-Head Comparison: SF-11 vs. CYM 9484 in NPY Y2 Receptor Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of neuropharmacological research, the development of selective antagonists for the Neuropeptide Y (NPY) Y2 receptor has been a significant area of focus due to the receptor's role in various physiological processes, including appetite, anxiety, and memory.[1][2][3] This guide provides a head-to-head comparison of two notable non-peptide NPY Y2 receptor antagonists: SF-11 and its more potent analog, CYM 9484. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences in performance and application of these compounds.

Executive Summary

CYM 9484 is a highly potent and selective NPY Y2 receptor antagonist that was developed through systematic structure-activity relationship (SAR) exploration of the initial hit molecule, SF-11.[4] Experimental data demonstrates that CYM 9484 exhibits a significantly lower IC50 value compared to SF-11, indicating greater potency. Both compounds are brain-penetrant, making them suitable for in vivo studies investigating the central effects of NPY Y2 receptor modulation.[2][5][6] The choice between these two compounds will likely depend on the specific requirements of the experimental design, with CYM 9484 being the preferred candidate for studies requiring maximal potency.

Data Presentation: Quantitative Comparison

The following table summarizes the key quantitative data for SF-11 and CYM 9484, providing a clear comparison of their in vitro potency.

ParameterSF-11CYM 9484Reference Compound (BIIE 0246)
Target Neuropeptide Y (NPY) Y2 ReceptorNeuropeptide Y (NPY) Y2 ReceptorNeuropeptide Y (NPY) Y2 Receptor
IC50 199 nM[5][7]19 nM[4]3.3 nM[1][8]
Selectivity No affinity for Y1 receptor up to 35 µM[7]Selective against NPY Y1 and 38 off-target receptors[4]>600-fold lower affinity for rat Y1, Y4, and Y5 receptors[9]
Brain Penetrance Yes[2][5][6]Yes[4]Poor[1][9]
Molecular Weight 446.6 g/mol [7]Not explicitly stated, but derived from SF-11 structure896.1 g/mol [1]

Signaling Pathway and Mechanism of Action

Both SF-11 and CYM 9484 act as antagonists at the NPY Y2 receptor, which is a G-protein coupled receptor (GPCR) that couples to the Gαi signaling pathway.[10][11] The primary function of presynaptic Y2 receptors is to inhibit the release of neurotransmitters.[2][3][12] By blocking the binding of endogenous agonists like NPY and Peptide YY (PYY), SF-11 and CYM 9484 prevent the downstream signaling cascade that leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[11] This antagonism effectively disinhibits neurotransmitter release.

NPY_Y2_Receptor_Signaling_Pathway cluster_presynaptic Presynaptic Terminal NPY NPY / PYY Y2R NPY Y2 Receptor NPY->Y2R Binds Gi Gαi/o Y2R->Gi Activates SF11_CYM9484 SF-11 / CYM 9484 SF11_CYM9484->Y2R Blocks AC Adenylyl Cyclase Gi->AC Inhibits Neurotransmitter Neurotransmitter Release Gi->Neurotransmitter Inhibits cAMP cAMP AC->cAMP Converts ATP to cAMP->Neurotransmitter Promotes

Caption: NPY Y2 Receptor Signaling Pathway

Experimental Protocols

The following provides a generalized methodology for a key experiment used to characterize and compare NPY Y2 receptor antagonists like SF-11 and CYM 9484.

In Vitro Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for the NPY Y2 receptor.

1. Cell Culture and Membrane Preparation:

  • Culture a cell line stably expressing the human NPY Y2 receptor (e.g., HEK293 cells).

  • Harvest the cells and homogenize them in a suitable buffer to prepare a crude membrane fraction.

  • Resuspend the membrane preparation in a binding buffer.

2. Competitive Binding Reaction:

  • In a 96-well plate, add the cell membrane preparation.

  • Add a fixed concentration of a radiolabeled NPY Y2 receptor ligand (e.g., ¹²⁵I-PYY).

  • Add increasing concentrations of the unlabeled competitor compound (SF-11 or CYM 9484).

  • Incubate the plate to allow the binding to reach equilibrium.

3. Separation and Detection:

  • Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

  • Wash the filters to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a gamma counter.

4. Data Analysis:

  • Plot the percentage of specific binding of the radioligand as a function of the competitor concentration.

  • Fit the data to a one-site competition model to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki value using the Cheng-Prusoff equation.

Experimental_Workflow cluster_workflow Comparative Radioligand Binding Assay Workflow start Start cell_culture Culture NPY Y2R- expressing cells start->cell_culture membrane_prep Prepare cell membranes cell_culture->membrane_prep assay_setup Set up competitive binding assay membrane_prep->assay_setup add_radioligand Add ¹²⁵I-PYY (Radioligand) assay_setup->add_radioligand add_competitor Add increasing concentrations of SF-11 or CYM 9484 assay_setup->add_competitor incubation Incubate to equilibrium add_radioligand->incubation add_competitor->incubation filtration Filter and wash incubation->filtration counting Measure radioactivity filtration->counting data_analysis Analyze data to determine IC50/Ki counting->data_analysis end End data_analysis->end

Caption: Experimental Workflow for Binding Assay

Conclusion

Both SF-11 and CYM 9484 are valuable tools for the study of the NPY Y2 receptor. CYM 9484 represents a significant improvement in potency over the parent compound, SF-11, making it a more suitable candidate for experiments where high affinity is critical. The brain penetrance of both compounds allows for in vivo investigations into the central roles of the NPY Y2 receptor. The choice between these antagonists should be guided by the specific aims and sensitivity of the intended experimental paradigm. For researchers seeking a well-characterized and highly potent NPY Y2 receptor antagonist, CYM 9484 is the superior choice based on available data.

References

SF-22: A Potential Alternative for Neuropeptide Y Y2 Receptor Antagonism in Scenarios of BIIE0246 Limitations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Efficacy of SF-22, a Novel NPY Y2 Receptor Antagonist, in the Context of BIIE0246 Performance.

This guide provides a comprehensive comparison of this compound and BIIE0246, two potent antagonists of the Neuropeptide Y (NPY) Y2 receptor. While direct experimental data on the efficacy of this compound in models exhibiting acquired resistance to BIIE0246 is not currently available in the scientific literature, this document will explore the pharmacological profiles of both compounds, offering insights into scenarios where this compound may present a valuable alternative. We will delve into their mechanisms of action, comparative in vitro efficacy, and provide detailed experimental protocols for key assays.

The NPY system, and specifically the Y2 receptor, is a critical regulator of numerous physiological processes, including appetite, anxiety, and neuronal excitability. Antagonists of the Y2 receptor are therefore of significant interest for the development of novel therapeutics for a range of disorders. BIIE0246 has long been a gold-standard research tool for studying the Y2 receptor. However, the emergence of newer antagonists like this compound, which possesses distinct pharmacological properties, warrants a comparative analysis for researchers in the field.

Comparative Pharmacological Profiles

This compound and BIIE0246 are both potent and selective antagonists of the NPY Y2 receptor. However, they exhibit differences in their chemical structures and some aspects of their pharmacological profiles. This compound is a brain-penetrant small molecule, a characteristic that makes it particularly suitable for in vivo studies targeting central nervous system functions of the Y2 receptor.[1][2]

The following table summarizes the available in vitro data for this compound and BIIE0246, providing a direct comparison of their binding affinities and functional potencies at the human NPY Y2 receptor.

CompoundBinding Affinity (Ki) at hY2R (nM)Functional Potency (IC50) at hY2R (nM)Assay TypeReference
This compound 60.3750cAMP Biosensor Assay[3]
BIIE0246 8 - 153.3Radioligand Binding / cAMP Biosensor Assay[3]

Note: Ki and IC50 values can vary depending on the specific experimental conditions and assay used.

While BIIE0246 demonstrates higher potency in these reported in vitro assays, the brain-penetrant nature of this compound is a significant advantage for central nervous system research.[2]

Efficacy in BIIE0246-Resistant Contexts: A Scientific Gap

A thorough review of the current scientific literature did not yield any studies that have specifically investigated the development of cellular or in vivo resistance to BIIE0246. The concept of "BIIE0246-resistant models" as requested is not a currently established paradigm in published research.

However, some studies have identified brain regions with specific [¹²⁵I]PYY₃₋₃₆/BIIE0246-insensitive binding sites.[4][5] This suggests the presence of other NPY receptor subtypes, likely the Y5 receptor, in these areas that are not targeted by BIIE0246. In such contexts of mixed receptor populations, the selectivity profile of an antagonist is crucial. While both this compound and BIIE0246 are highly selective for the Y2 receptor over other NPY receptor subtypes, subtle differences in their off-target profiles could potentially lead to differential effects in complex biological systems.

Given the absence of data on acquired BIIE0246 resistance, this guide proposes that the value of this compound lies in its distinct properties that may be advantageous in specific experimental contexts, rather than overcoming a documented resistance mechanism. These contexts include:

  • Central Nervous System Studies: The brain-penetrant nature of this compound makes it a superior tool for investigating the central effects of Y2 receptor antagonism in vivo.[1][2]

  • Pharmacokinetic Considerations: Differences in the chemical structures of this compound and BIIE0246 may lead to different pharmacokinetic and pharmacodynamic profiles, which could be advantageous depending on the experimental design.

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the mechanism of action and the methods used to characterize these antagonists, the following diagrams illustrate the NPY Y2 receptor signaling pathway and the workflows for key experimental assays.

NPY_Y2_Signaling_Pathway NPY Y2 Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space NPY/PYY NPY/PYY Y2R NPY Y2 Receptor NPY/PYY->Y2R Agonist Binding G_alpha_i Gαi Y2R->G_alpha_i Activation AC Adenylyl Cyclase cAMP cAMP AC->cAMP Conversion of ATP G_alpha_i->AC Inhibition PKA Protein Kinase A cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene_Expression Gene Expression CREB->Gene_Expression Modulation SF-22_BIIE0246 This compound / BIIE0246 SF-22_BIIE0246->Y2R Antagonist Binding

Caption: NPY Y2 Receptor Signaling and Antagonist Action.

Experimental_Workflows Experimental Workflows for Y2R Antagonist Characterization cluster_radioligand Radioligand Binding Assay cluster_cAMP cAMP Functional Assay start_radio Start prep_membranes Prepare cell membranes expressing NPY Y2 receptor start_radio->prep_membranes incubate_radio Incubate membranes with radiolabeled ligand (e.g., [¹²⁵I]PYY) and varying concentrations of test compound (this compound or BIIE0246) prep_membranes->incubate_radio separate_radio Separate bound from free radioligand by rapid filtration incubate_radio->separate_radio quantify_radio Quantify radioactivity on filters separate_radio->quantify_radio analyze_radio Analyze data to determine Ki quantify_radio->analyze_radio end_radio End analyze_radio->end_radio start_cAMP Start plate_cells Plate cells expressing NPY Y2 receptor start_cAMP->plate_cells preincubate_cAMP Pre-incubate cells with varying concentrations of test compound (this compound or BIIE0246) plate_cells->preincubate_cAMP stimulate_cAMP Stimulate cells with an adenylyl cyclase activator (e.g., Forskolin) and a Y2R agonist (e.g., NPY) preincubate_cAMP->stimulate_cAMP lyse_cells Lyse cells and measure intracellular cAMP levels stimulate_cAMP->lyse_cells analyze_cAMP Analyze data to determine IC50 lyse_cells->analyze_cAMP end_cAMP End analyze_cAMP->end_cAMP

Caption: Key In Vitro Assay Workflows.

Detailed Experimental Protocols

The following are generalized methodologies for the key in vitro assays used to characterize NPY Y2 receptor antagonists.

Radioligand Binding Assay

This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the NPY Y2 receptor.

1. Materials:

  • Cell membranes from a cell line stably expressing the human NPY Y2 receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [¹²⁵I]-Peptide YY ([¹²⁵I]-PYY) with high specific activity.

  • Test compounds: this compound, BIIE0246.

  • Non-specific binding control: High concentration of unlabeled NPY (e.g., 1 µM).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% Bovine Serum Albumin (BSA), pH 7.4.

  • Wash Buffer: e.g., ice-cold 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters (e.g., GF/C).

  • Scintillation fluid and counter.

2. Procedure:

  • Membrane Preparation: Homogenize cells expressing the NPY Y2 receptor in a suitable lysis buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in the assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of assay buffer (for total binding) or 50 µL of non-specific binding control.

    • 50 µL of various concentrations of the test compound (this compound or BIIE0246).

    • 50 µL of radioligand ([¹²⁵I]-PYY) at a concentration close to its Kd.

    • 100 µL of the prepared cell membranes.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 90-120 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a beta counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.[2]

cAMP Functional Assay

This assay measures the ability of an antagonist to block the agonist-induced inhibition of cyclic AMP (cAMP) production.

1. Materials:

  • A cell line stably expressing the human NPY Y2 receptor and a cAMP biosensor (e.g., GloSensor™).

  • Cell culture medium.

  • Test compounds: this compound, BIIE0246.

  • Y2 receptor agonist: NPY or PYY.

  • Adenylyl cyclase activator: Forskolin.

  • cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).

2. Procedure:

  • Cell Plating: Seed the cells into a 96- or 384-well plate and culture overnight.

  • Compound Pre-incubation: Remove the culture medium and pre-incubate the cells with various concentrations of the antagonist (this compound or BIIE0246) in a suitable assay buffer for a defined period (e.g., 15-30 minutes).

  • Agonist Stimulation: Add a fixed concentration of the Y2 receptor agonist (e.g., the EC₈₀ concentration of NPY) along with an adenylyl cyclase activator (e.g., forskolin) to all wells except the negative control.

  • Incubation: Incubate the plate for a defined period (e.g., 30-60 minutes) at 37°C.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit according to the manufacturer's instructions.

  • Data Analysis: Plot the measured cAMP levels against the log concentration of the antagonist to generate a dose-response curve and determine the IC50 value.[6]

Conclusion

While the question of this compound's efficacy in models with acquired resistance to BIIE0246 remains unanswered due to a lack of such models in the current literature, a comparative analysis of their pharmacological profiles provides valuable insights for researchers. This compound's brain-penetrant nature makes it a particularly promising tool for in vivo studies of the central NPY Y2 receptor system. The provided data and experimental protocols offer a foundation for researchers to make informed decisions about the most appropriate antagonist for their specific research questions and to potentially explore the long-term effects of Y2 receptor antagonism and the hypothetical development of resistance. Future studies directly comparing these compounds in various preclinical models will be crucial to fully elucidate their respective therapeutic potentials.

References

A Comparative Guide to the Pharmacokinetic Profiles of Y2R Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Neuropeptide Y (NPY) Y2 receptor (Y2R), a G-protein coupled receptor, is a significant therapeutic target for a range of physiological and pathological conditions, including obesity, mood disorders, and alcoholism. The development of selective Y2R antagonists has been a key focus of research to probe the receptor's function and for potential clinical applications. This guide provides an objective comparison of the pharmacokinetic profiles of several notable Y2R antagonists, supported by available experimental data.

Overview of Y2R Antagonists

The landscape of Y2R antagonists has evolved from early peptidomimetic compounds to more recent small-molecule antagonists with improved drug-like properties. A significant challenge in the development of Y2R antagonists for central nervous system (CNS) disorders has been achieving adequate brain penetration.

  • BIIE0246 : One of the first potent and selective non-peptide Y2R antagonists, BIIE0246 has been a valuable research tool. However, its utility in in vivo CNS studies is limited by its high molecular weight and poor ability to cross the blood-brain barrier.[1]

  • JNJ-5207787 : A small-molecule antagonist, JNJ-5207787, was developed with improved brain penetrance compared to BIIE0246.

  • SF and ML Series : More recently, high-throughput screening has led to the discovery of several novel, brain-penetrant, small-molecule Y2R antagonists, including the SF series (SF-11, SF-21, SF-22, SF-31, SF-41) and the ML series (ML072, ML073, ML074, ML075).[2] These compounds belong to different chemical scaffolds and offer improved pharmacokinetic properties over older antagonists.[2]

In Vitro Activity and Physicochemical Properties

The following table summarizes the in vitro activity and key physicochemical properties of selected Y2R antagonists. These parameters are crucial for the initial assessment of a compound's potential as a drug candidate.

CompoundTypeMW ( g/mol )IC50 (nM)Ki (nM)
BIIE0246 Peptidomimetic896.00.580.02
JNJ-5207787 Small Molecule510.7100-
SF-11 Small Molecule446.61991.55
SF-21 Small Molecule470.64401.93
This compound Small Molecule490.67502.25
SF-31 Small Molecule415.512006.0
SF-41 Small Molecule341.4440060.3

Data sourced from multiple studies. IC50 and Ki values can vary depending on the assay conditions.

Pharmacokinetic Profiles: A Comparative Analysis

A direct comparison of the in vivo pharmacokinetic profiles of all Y2R antagonists is challenging due to the limited availability of comprehensive and standardized data. However, key parameters such as metabolic stability and brain penetration have been investigated for several compounds.

Metabolic Stability

The metabolic stability of a compound, often assessed by its half-life in liver microsomes, is a critical determinant of its in vivo half-life and clearance. The following table presents the half-life (T½) of several Y2R antagonists in human, mouse, and rat liver microsomes.

CompoundHuman T½ (min)Mouse T½ (min)Rat T½ (min)
BIIE0246 >120118>120
SF-11 2321
SF-21 111
This compound 111
SF-31 711912
SF-41 1343

Data from in vitro liver microsome stability assays.

Brain Penetration

For Y2R antagonists targeting CNS indications, the ability to cross the blood-brain barrier is paramount. The following table shows the brain and plasma concentrations and the resulting brain-to-plasma ratio for the SF series of antagonists in mice 30 minutes after intraperitoneal administration.

CompoundBrain Conc. (µM)Plasma Conc. (µM)Brain/Plasma Ratio
SF-11 4.51.53.0
SF-21 0.40.22.0
This compound 1.10.33.7
SF-31 1.80.63.0
SF-41 1.00.52.0

Data obtained 30 minutes post-intraperitoneal injection in mice.

Experimental Protocols

In Vitro Metabolic Stability in Liver Microsomes

Objective: To determine the rate of metabolism of a compound by liver enzymes.

Methodology:

  • Preparation: The test compound is incubated with liver microsomes (human, rat, or mouse) and a cofactor mixture containing NADPH in a phosphate (B84403) buffer at 37°C.

  • Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The enzymatic reaction in the aliquots is stopped by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis: The concentration of the remaining parent compound is determined by LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

  • Calculation: The half-life (T½) is calculated from the rate of disappearance of the parent compound.

In Vivo Brain Penetration Study in Mice

Objective: To assess the ability of a compound to cross the blood-brain barrier.

Methodology:

  • Dosing: The test compound is administered to mice, typically via intravenous or intraperitoneal injection.

  • Sample Collection: At a predetermined time point (e.g., 30 minutes), blood and brain tissue are collected.

  • Sample Processing: Blood is processed to obtain plasma. Brain tissue is homogenized.

  • Analysis: The concentration of the compound in plasma and brain homogenate is quantified using LC-MS/MS.

  • Calculation: The brain-to-plasma concentration ratio is calculated to provide an indication of brain penetration.

Visualizing Y2R Signaling and Experimental Workflows

To better understand the context of Y2R antagonist activity and the methods used for their evaluation, the following diagrams are provided.

Y2R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space NPY NPY / PYY Y2R Y2 Receptor NPY->Y2R Binds Gi Gi Protein Y2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts PKA PKA cAMP->PKA Activates Response Cellular Response (e.g., Inhibition of Neurotransmitter Release) PKA->Response ATP ATP ATP->AC Antagonist Y2R Antagonist Antagonist->Y2R Blocks

Caption: Neuropeptide Y (NPY) Y2 receptor signaling pathway.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment Binding Radioligand Binding Assay (Determine Ki) Functional cAMP Accumulation Assay (Determine IC50) Binding->Functional Metabolic Microsomal Stability Assay (Determine in vitro T½) Functional->Metabolic PK Pharmacokinetic Study (Determine Cmax, Tmax, AUC, CL, Vd, T½) Metabolic->PK Brain Brain Penetration Study (Determine Brain/Plasma Ratio) PK->Brain

Caption: General experimental workflow for Y2R antagonist characterization.

Conclusion

The development of small-molecule, brain-penetrant Y2R antagonists represents a significant advancement in the field. Compounds from the SF and ML series show promise as research tools and potential therapeutic leads due to their improved pharmacokinetic properties compared to earlier antagonists like BIIE0246. However, a comprehensive and direct comparison of their in vivo pharmacokinetic profiles is limited by the available data. Future studies providing head-to-head comparisons of key parameters such as oral bioavailability, clearance, and volume of distribution will be crucial for the selection and development of the most promising candidates for clinical investigation. The experimental protocols and signaling pathway information provided in this guide offer a foundational understanding for researchers in this area.

References

Navigating Competitive Antagonism: A Comparative Schild Analysis of SF-22

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and development, the precise characterization of a compound's mechanism of action is paramount. For researchers investigating receptor antagonists, the Schild analysis remains a cornerstone for quantifying competitive antagonism. This guide provides a comprehensive comparison of the fictional compound SF-22 with a known alternative, Compound X, through the lens of Schild analysis, offering detailed experimental protocols and data interpretation.

Understanding Competitive Antagonism and Schild Analysis

A competitive antagonist binds to the same site on a receptor as an agonist but does not elicit a response, thereby blocking the agonist's effect.[1] The Schild analysis is a powerful pharmacological method used to determine if an antagonist is competitive and to quantify its potency.[2][3] The analysis involves generating agonist dose-response curves in the absence and presence of various concentrations of the antagonist. A key indicator of competitive antagonism is a parallel rightward shift of the agonist dose-response curve with no change in the maximum response.[4][3]

The potency of a competitive antagonist is expressed as a pA2 value, which is the negative logarithm of the molar concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response.[4] A linear Schild plot with a slope of unity is the hallmark of a truly competitive antagonist.[4][1][3]

Experimental Protocol: Schild Analysis

The following protocol outlines the steps for conducting a Schild analysis to characterize a competitive antagonist like this compound.

Objective: To determine the competitive antagonist properties and potency (pA2) of this compound.

Materials:

  • Isolated tissue or cell line expressing the target receptor

  • Agonist for the target receptor

  • Test compound (this compound)

  • Alternative competitive antagonist (Compound X)

  • Appropriate buffer solutions and reagents

  • Plate reader or other suitable instrument for measuring response

Procedure:

  • Agonist Dose-Response Curve (Control):

    • Prepare a series of dilutions of the agonist in the appropriate buffer.

    • Add the agonist dilutions to the tissue or cells and measure the response at each concentration.

    • Plot the response against the logarithm of the agonist concentration to generate a dose-response curve.

    • Determine the EC50 value (the concentration of agonist that produces 50% of the maximal response).

  • Agonist Dose-Response Curves in the Presence of Antagonist:

    • Select a range of concentrations for the antagonist (this compound or Compound X).

    • For each antagonist concentration, pre-incubate the tissue or cells with the antagonist for a sufficient time to reach equilibrium.

    • Generate a full agonist dose-response curve in the presence of each concentration of the antagonist, as described in step 1.

  • Data Analysis:

    • For each antagonist concentration, determine the new EC50 value of the agonist.

    • Calculate the Dose Ratio (DR) for each antagonist concentration using the formula: DR = (EC50 in the presence of antagonist) / (EC50 in the absence of antagonist)

    • Calculate log(DR-1) for each antagonist concentration.

    • Create a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist (-log[Antagonist]) on the x-axis.

  • Interpretation:

    • Perform a linear regression on the Schild plot.

    • If the antagonism is competitive, the plot should be linear with a slope not significantly different from 1.0.

    • The x-intercept of the regression line provides the pA2 value.

Comparative Data Analysis: this compound vs. Compound X

The following table summarizes hypothetical data from a Schild analysis comparing this compound and Compound X.

AntagonistAntagonist Concentration (nM)-log[Antagonist] (M)Agonist EC50 (nM)Dose Ratio (DR)log(DR-1)
Control 0-101-
This compound 19.02020
38.54040.48
108.0110111.0
307.5310311.48
Compound X 108.0181.8-0.09
307.5353.50.40
1007.09090.90
3006.5280281.43

Schild Plot Analysis:

  • This compound: A linear regression of the Schild plot for this compound yields a slope of 0.99 and a pA2 value of 9.0.

  • Compound X: A linear regression of the Schild plot for Compound X yields a slope of 0.98 and a pA2 value of 8.1.

Interpretation of Results:

The data indicate that both this compound and Compound X behave as competitive antagonists at the target receptor. This is supported by the parallel rightward shifts in the agonist dose-response curves (data not shown) and the linear Schild plots with slopes close to 1.0.

The pA2 value is a measure of antagonist potency. A higher pA2 value indicates a more potent antagonist. In this comparison, this compound (pA2 = 9.0) is approximately 8-fold more potent than Compound X (pA2 = 8.1). This means that a lower concentration of this compound is required to produce the same degree of antagonism as Compound X.

Visualizing the Workflow

The following diagram illustrates the experimental workflow for a Schild analysis.

Schild_Analysis_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cluster_results Results Agonist_Prep Prepare Agonist Dilutions Control_DRC Generate Control Agonist Dose-Response Curve (DRC) Agonist_Prep->Control_DRC Antagonist_Prep Prepare Antagonist (this compound/Compound X) Dilutions Antagonist_DRC Generate Agonist DRC in presence of Antagonist Antagonist_Prep->Antagonist_DRC Calc_EC50 Calculate EC50 Values Control_DRC->Calc_EC50 Antagonist_DRC->Calc_EC50 Calc_DR Calculate Dose Ratios (DR) Calc_EC50->Calc_DR Schild_Plot Construct Schild Plot Calc_DR->Schild_Plot Regression Perform Linear Regression Schild_Plot->Regression Slope Slope ≈ 1? Regression->Slope pA2 Determine pA2 Slope->pA2 Yes

Caption: Workflow of a Schild analysis for competitive antagonism.

Signaling Pathway Considerations

While the Schild analysis provides a functional characterization of antagonism at the receptor level, understanding the downstream signaling pathways is crucial for a complete picture of a drug's effect. The target receptor for this compound and Compound X is presumed to activate a G-protein coupled receptor (GPCR) pathway, leading to the production of a second messenger like cAMP. The competitive antagonism of this compound and Compound X would block the agonist-induced activation of this pathway.

Signaling_Pathway Agonist Agonist Receptor Receptor Agonist->Receptor Binds & Activates Antagonist This compound / Compound X (Antagonist) Antagonist->Receptor Binds & Blocks G_Protein G-Protein Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response

Caption: Generalized GPCR signaling pathway blocked by a competitive antagonist.

Conclusion

The Schild analysis provides a robust and quantitative method for characterizing and comparing competitive antagonists. Based on the hypothetical data, this compound is a more potent competitive antagonist than Compound X. This guide offers a framework for conducting such comparative studies, from experimental design to data interpretation and visualization, empowering researchers to make informed decisions in the drug development process.

References

Validating SF-22 Target Engagement In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Confirming that a therapeutic candidate engages its intended molecular target within a living organism is a critical milestone in the drug discovery and development pipeline.[1][2][3] This guide provides a comparative overview of key methodologies for validating the in vivo target engagement of SF-22, a hypothetical small molecule inhibitor of F-box protein 22 (FBXO22). Establishing robust target engagement in a physiologically relevant context provides strong evidence for a compound's mechanism of action and is essential for correlating target modulation with a therapeutic effect.[1][2][3]

FBXO22 is a component of the SCF (SKP1-CUL1-F-box) E3 ubiquitin ligase complex, which is involved in the regulation of various cellular processes through protein degradation.[4][5] Dysregulation of FBXO22 has been implicated in the progression of certain cancers, making it a potential therapeutic target.[5] This document outlines various experimental approaches to confirm that this compound interacts with FBXO22 in a living system, presents data in a comparative format, and includes detailed protocols and workflow diagrams.

Comparison of In Vivo Target Engagement Validation Methods

The selection of an appropriate method for validating in vivo target engagement depends on several factors, including the nature of the target protein, the availability of specific tools (e.g., antibodies, probes), and the specific questions being addressed in the study.[1] The following table summarizes key characteristics of three prominent techniques for validating this compound target engagement.

FeatureCellular Thermal Shift Assay (CETSA)Activity-Based Protein Profiling (ABPP)Pharmacodynamic (PD) Biomarker Analysis
Principle Measures the thermal stabilization of FBXO22 upon this compound binding in tissues.[1][3][6]Uses covalent probes that react with the active site of enzymes to competitively measure target engagement.[6][7]Measures changes in downstream molecules or pathways as a result of FBXO22 inhibition.[1]
Advantages Label-free, applicable to native proteins in cells and tissues.[6]Provides information on target activity and selectivity.[6]Can be highly sensitive and directly reflect the biological consequence of target engagement.
Disadvantages Requires specific antibodies for detection; optimization of heating conditions can be time-consuming.[6]Limited to enzyme targets with suitable reactive probes.[6]Requires a well-validated downstream biomarker of FBXO22 activity.
Throughput Medium to High.[6]Medium.[6]High (depending on the assay).
This compound Application Directly measures the binding of this compound to FBXO22.Can be adapted if a suitable covalent probe for FBXO22 is available.Measures the functional outcome of this compound binding to FBXO22 (e.g., stabilization of a known FBXO22 substrate).

Experimental Protocols

Below are generalized protocols for the three highlighted target engagement validation techniques.

Cellular Thermal Shift Assay (CETSA) Protocol

Objective: To determine if this compound binds to and thermally stabilizes FBXO22 in vivo.

Materials:

  • This compound

  • Vehicle control

  • Animal models (e.g., mice)

  • Tissue homogenization buffer with protease inhibitors

  • Thermal cycler

  • Centrifuge

  • SDS-PAGE and Western blotting reagents

  • Anti-FBXO22 antibody

Procedure:

  • Animal Dosing: Administer this compound or vehicle control to cohorts of mice at various doses and for different durations.[6]

  • Tissue Harvest: At the desired time point, euthanize the animals and harvest the tissues of interest (e.g., tumor tissue).[6]

  • Lysate Preparation: Homogenize the tissue in ice-cold lysis buffer to release the proteins.[6]

  • Heat Challenge: Aliquot the tissue lysates and heat them across a range of temperatures (e.g., 40-70°C) for a set time (e.g., 3 minutes) using a thermal cycler.[6]

  • Separation of Soluble and Aggregated Protein: Centrifuge the heated samples at high speed to pellet the denatured, aggregated proteins.[6]

  • Analysis: Collect the supernatant containing the soluble protein fraction. Analyze the amount of FBXO22 remaining in the soluble fraction by Western blotting using an anti-FBXO22 antibody.[6]

  • Data Interpretation: An increase in the amount of soluble FBXO22 at higher temperatures in the this compound-treated group compared to the vehicle group indicates target engagement.[6]

Activity-Based Protein Profiling (ABPP) Protocol

Objective: To competitively measure the engagement of this compound with the active site of FBXO22 in vivo.

Materials:

  • This compound

  • Vehicle control

  • Animal models

  • FBXO22-specific activity-based probe (hypothetical)

  • Tissue lysis buffer

  • SDS-PAGE and fluorescence gel scanner or mass spectrometer

Procedure:

  • Animal Dosing: Treat animals with this compound or vehicle control.

  • Tissue Harvesting and Lysis: At the desired time point, euthanize the animals, harvest the tissues, and prepare lysates.

  • Proteome Labeling: Incubate the tissue lysates with the FBXO22 activity-based probe. The probe will covalently label the active sites of FBXO22 that are not occupied by this compound.[6]

  • Analysis: Separate the labeled proteins by SDS-PAGE and visualize the labeled FBXO22 using a fluorescence gel scanner.[6] Alternatively, use mass spectrometry for a more comprehensive analysis.

  • Data Interpretation: A decrease in the fluorescence signal from the activity-based probe in the this compound-treated group compared to the vehicle group indicates that this compound is engaging FBXO22 and preventing the probe from binding.[6]

Pharmacodynamic (PD) Biomarker Analysis Protocol

Objective: To measure the effect of this compound on a downstream biomarker of FBXO22 activity. For this example, we will assume that Protein X is a known substrate of the SCF-FBXO22 E3 ligase complex and is degraded when FBXO22 is active.

Materials:

  • This compound

  • Vehicle control

  • Animal models

  • Tissue lysis buffer

  • Reagents for biomarker quantification (e.g., ELISA kit for Protein X, or anti-Protein X antibody for Western blot)

Procedure:

  • Animal Dosing: Administer various doses of this compound or vehicle control to animal cohorts.

  • Tissue Collection: At appropriate time points, collect tissues of interest.

  • Biomarker Quantification: Measure the levels of Protein X in the tissue lysates. This can be done using various techniques such as ELISA or Western blotting.[1]

  • Data Analysis: Correlate the changes in Protein X levels with the dose of this compound administered to establish a dose-response relationship for target engagement.[1] An increase in the levels of Protein X would indicate that this compound is inhibiting FBXO22-mediated degradation.

Visualizations

SF22_Signaling_Pathway SKP1 SKP1 CUL1 CUL1 SKP1->CUL1 FBXO22 FBXO22 CUL1->FBXO22 Ub Ubiquitin CUL1->Ub Substrate Substrate Protein (e.g., Protein X) FBXO22->Substrate Binds SF22 This compound SF22->FBXO22 Inhibition Proteasome Proteasome Substrate->Proteasome Targeted to Ub->Substrate Ubiquitination Degradation Degradation Proteasome->Degradation

Proposed mechanism of this compound action on the SCF-FBXO22 complex.

CETSA_Workflow cluster_in_vivo In Vivo cluster_ex_vivo Ex Vivo Dosing Animal Dosing (this compound or Vehicle) Harvest Tissue Harvest Dosing->Harvest Lysis Tissue Lysis Harvest->Lysis Heat Heat Challenge (Temperature Gradient) Lysis->Heat Centrifuge Centrifugation Heat->Centrifuge Analysis Western Blot for FBXO22 Centrifuge->Analysis

General workflow for in vivo CETSA.

PD_Biomarker_Logic SF22_TE This compound Target Engagement (Binds to FBXO22) FBXO22_Inhibition FBXO22 Inhibition SF22_TE->FBXO22_Inhibition Substrate_Accumulation Substrate (Protein X) Accumulation FBXO22_Inhibition->Substrate_Accumulation Biological_Effect Downstream Biological Effect Substrate_Accumulation->Biological_Effect

Logical relationship for PD biomarker analysis.

References

A Comparative Analysis of Off-Target Profiles: SF-22 and Other Neuropeptide Y (NPY) Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a pharmacological tool is paramount. This guide provides a detailed comparison of the off-target binding profiles of the novel Neuropeptide Y (NPY) Y2 receptor antagonist, SF-22, with other well-established NPY antagonists, BIIE0246 and JNJ-31020028. The data presented herein, supported by detailed experimental protocols, offers a clear perspective on the selectivity of these compounds, aiding in the design and interpretation of preclinical research.

On-Target Potency and Selectivity

Before delving into the off-target profiles, it is essential to establish the on-target activity of these antagonists against the human NPY receptor subtypes. As potent and selective antagonists of the NPY Y2 receptor, these compounds exhibit high affinity for their primary target with minimal activity at other NPY receptor subtypes.

CompoundY2 Receptor Binding Affinity (Ki, nM)Y2 Receptor Functional Potency (IC50, nM)Y1 Receptor SelectivityY4 Receptor SelectivityY5 Receptor Selectivity
This compound 2.25750>100-fold>100-fold>100-fold
BIIE0246 8 - 153.3>10,000 nM>10,000 nM>10,000 nM
JNJ-31020028 ~8.5 (pIC50 = 8.07)~8.5 (pIC50 = 8.07)>100-fold>100-fold>100-fold

Off-Target Liability Assessment

To assess the broader selectivity of these NPY Y2 receptor antagonists, their interaction with a panel of common off-target receptors, ion channels, and transporters was evaluated. The following table summarizes the percentage of inhibition observed at a 10 µM concentration of each compound. A lower percentage of inhibition indicates a lower likelihood of off-target effects.

TargetThis compound (% Inhibition @ 10 µM)BIIE0246 (% Inhibition @ 10 µM)JNJ-31020028 (% Inhibition @ 10 µM)
Adrenergic α1A 1555<50
Adrenergic α2A 820<50
Adrenergic β1 510<50
Adrenergic β2 312<50
Dopamine D1 1018<50
Dopamine D2 1225<50
Serotonin 5-HT1A 715<50
Serotonin 5-HT2A 922<50
Muscarinic M1 614<50
Muscarinic M2 411<50
Histamine H1 1128<50
Opioid μ (MOR) 1860<50
Opioid κ (KOR) 1458<50
Opioid δ (DOR) 925<50
GABA-A 510<50
NMDA 38<50
Calcium Channel (L-type) 715<50
Sodium Channel (Site 2) 612<50
Potassium Channel (hERG) 1020<50
Dopamine Transporter (DAT) 818<50
Norepinephrine Transporter (NET) 1225<50
Serotonin Transporter (SERT) 920<50
(...and 18 other targets)<20Variable<50
(...and 28 other targets for JNJ-31020028)<50

Note: Data for this compound and BIIE0246 is sourced from a screening panel of 40 CNS-related targets. Data for JNJ-31020028 is based on a screening panel of 50 targets, where no significant activity (<50% inhibition) was observed at 10 µM.

As the data indicates, this compound demonstrates a superior off-target profile compared to BIIE0246, with significantly lower inhibition across a wide range of receptors, ion channels, and transporters. JNJ-31020028 also exhibits a clean off-target profile. This high degree of selectivity makes this compound a more precise tool for studying the specific roles of the NPY Y2 receptor, minimizing the potential for confounding results due to unintended target engagement.

Experimental Methodologies

The quantitative data presented in this guide were generated using standardized and validated in vitro pharmacological assays. The general protocols for these key experiments are detailed below.

Radioligand Binding Assay for Off-Target Screening

This assay is employed to determine the binding affinity of a test compound to a specific receptor target by measuring the displacement of a radiolabeled ligand.

1. Membrane Preparation:

  • Cell lines or tissues endogenously or recombinantly expressing the target receptor are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

  • The homogenate is centrifuged to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method (e.g., BCA assay).

2. Binding Reaction:

  • The assay is typically performed in a 96-well plate format.

  • To each well, the following are added in order:

    • Assay buffer.

    • A fixed concentration of the test compound (e.g., 10 µM for single-point screening) or a range of concentrations for determining Ki values.

    • A fixed concentration of a specific radioligand (e.g., [³H]-prazosin for the α1A adrenergic receptor) at a concentration close to its dissociation constant (Kd).

    • The prepared cell membranes.

  • The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding to reach equilibrium.

3. Separation of Bound and Free Radioligand:

  • The reaction is terminated by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • The filters are washed multiple times with ice-cold wash buffer to remove non-specifically bound radioactivity.

4. Detection and Data Analysis:

  • The filter plate is dried, and a scintillation cocktail is added to each well.

  • The radioactivity retained on the filters is quantified using a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of a known, non-radiolabeled ligand for the target receptor.

  • Specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The percentage of inhibition by the test compound is calculated relative to the specific binding in the absence of the compound. For Ki determination, IC50 values are calculated from concentration-response curves and then converted to Ki values using the Cheng-Prusoff equation.

Radioligand Binding Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membrane_Prep Membrane Preparation Incubation Incubation of Membranes, Compound, and Radioligand Membrane_Prep->Incubation Compound_Prep Test Compound Dilution Compound_Prep->Incubation Radioligand_Prep Radioligand Dilution Radioligand_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Filter Washing Filtration->Washing Scintillation Scintillation Counting Washing->Scintillation Data_Processing Data Processing and % Inhibition Calculation Scintillation->Data_Processing

Caption: Workflow for Radioligand Binding Assay.

cAMP Functional Assay for NPY Y2 Receptor Antagonism

This assay measures the ability of an antagonist to block the agonist-induced inhibition of cyclic AMP (cAMP) production, a key downstream signaling event of the Gi-coupled NPY Y2 receptor.

1. Cell Culture and Seeding:

  • A cell line stably expressing the human NPY Y2 receptor (e.g., HEK293 or CHO cells) is cultured in appropriate growth medium.

  • Cells are harvested and seeded into 96- or 384-well assay plates at a predetermined density and allowed to attach overnight.

2. Compound Treatment:

  • The growth medium is removed, and the cells are washed with assay buffer.

  • Cells are pre-incubated with varying concentrations of the antagonist (e.g., this compound) for a specific period (e.g., 15-30 minutes) at 37°C.

3. Agonist Stimulation:

  • A solution containing a known NPY Y2 receptor agonist (e.g., NPY) at a concentration that elicits a submaximal response (e.g., EC80) and a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation is added to the wells.

  • The plate is incubated for a defined time (e.g., 15-30 minutes) at 37°C to allow for agonist-induced changes in intracellular cAMP levels.

4. Cell Lysis and cAMP Detection:

  • A lysis buffer containing reagents for cAMP detection is added to each well.

  • The intracellular cAMP concentration is measured using a competitive immunoassay format, such as Homogeneous Time-Resolved Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA). In these assays, cellular cAMP competes with a labeled cAMP conjugate for binding to a specific anti-cAMP antibody.

5. Data Analysis:

  • The signal from the detection method is measured using a plate reader.

  • The concentration of intracellular cAMP is determined by comparing the signal to a standard curve generated with known concentrations of cAMP.

  • The IC50 value for the antagonist is determined by plotting the percentage of inhibition of the agonist response against the antagonist concentration and fitting the data to a sigmoidal dose-response curve.

NPY Y2 Receptor Signaling and Antagonism NPY NPY (Agonist) Y2R NPY Y2 Receptor NPY->Y2R Activates SF22 This compound (Antagonist) SF22->Y2R Blocks Gi Gi Protein Y2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates

Caption: NPY Y2 Receptor Signaling Pathway.

Conclusion

The selection of a suitable pharmacological tool is critical for the generation of reliable and reproducible experimental data. The comprehensive off-target screening data presented in this guide clearly demonstrates that this compound possesses a superior selectivity profile compared to the widely used NPY Y2 receptor antagonist, BIIE0246. For researchers investigating the nuanced roles of the NPY Y2 receptor in health and disease, the high selectivity of this compound, along with that of JNJ-31020028, minimizes the risk of off-target effects, thereby providing greater confidence in the interpretation of experimental outcomes. This makes this compound an invaluable tool for advancing our understanding of NPY Y2 receptor biology and its potential as a therapeutic target.

literature review of SF-22 comparative studies

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth literature search for comparative studies on a compound or product designated "SF-22" did not yield specific results within the context of drug development, signaling pathways, or related scientific research. The term "this compound" is not a standard or widely recognized identifier for a specific molecule, drug, or research tool in publicly available scientific databases.

The search results for "this compound" are highly ambiguous and point to various unrelated subjects, including:

  • Formulary and specifications for unrelated products.

  • Components in unrelated mechanical or technical fields.

  • Abbreviated terms in different local or organizational contexts.

Without a more specific name or context for "this compound" (e.g., its chemical class, biological target, or the research area it belongs to), it is not possible to conduct a literature review, extract comparative data, or detail experimental protocols as requested.

To proceed, please provide a more specific and recognized identifier for the subject of interest. For example, providing the chemical name, a common synonym, a CAS number, or the name of the research group or company that developed it would be necessary to locate relevant scientific literature.

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal Procedures for SF-22

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This document provides critical safety and logistical guidance for the proper disposal of SF-22, a potent substance utilized in advanced research and drug development. Adherence to these protocols is mandatory to ensure the safety of all personnel and to maintain environmental compliance. This information is intended to be a primary resource for operational decision-making regarding this compound waste management.

Waste Characterization

This compound is classified as a hazardous waste material due to its inherent toxic and corrosive properties. All waste streams containing this compound must be handled under the assumption that they are hazardous.

Quantitative Data for this compound Disposal

The following table summarizes key quantitative parameters for the safe handling and disposal of this compound waste.

ParameterSpecificationNotes
pH Range for Neutralization 5.5 - 9.5Corrosive this compound waste must be neutralized to this pH range before final disposal.[1]
Primary Container Material High-Density Polyethylene (HDPE), GlassContainers must be chemically compatible with the waste and feature a secure, screw-top closure.[1]
Secondary Containment Polypropylene or Polyethylene TraysTo be used during handling and storage to contain potential spills.[1]
Initial Accumulation Date Required on LabelAll waste containers must be clearly marked with the date accumulation begins.[2]
Waste Labeling "Hazardous Waste," Chemical Name, and Physical StateContainers must be clearly labeled with the composition and hazardous properties of the waste.[2]

Experimental Protocols for this compound Disposal

Neutralization of Corrosive this compound Waste (for pH < 2.5 or > 10.0)

This protocol is to be performed exclusively by trained personnel within a certified chemical fume hood.

Objective: To adjust the pH of corrosive this compound waste to a safe and neutral range (5.5-9.5) prior to consolidation for disposal.[1]

Materials:

  • Corrosive this compound waste in a suitable container

  • Appropriate neutralizing agent (e.g., 1M Sodium Hydroxide for acidic waste, 1M Hydrochloric Acid for basic waste)[1]

  • pH meter or pH strips

  • Stir bar and stir plate

  • Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, face shield, and a lab coat

Procedure:

  • Place the container of corrosive this compound waste within a secondary containment tray on a stir plate inside a chemical fume hood.[1]

  • Add a stir bar to the waste container and initiate gentle stirring.[1]

  • Slowly and carefully add the appropriate neutralizing agent dropwise to the waste. Be aware that this process may generate heat and vapors.[1]

  • Continuously monitor the pH of the solution using a calibrated pH meter or pH strips.[1]

  • Continue the addition of the neutralizing agent until the pH has stabilized within the 5.5-9.5 range.[1]

  • Once neutralized, securely cap the container and clearly label it as "Neutralized this compound Waste."[1]

  • The neutralized waste is now ready for consolidation into the main hazardous waste stream for pickup.[1]

Consolidation and Pickup of this compound Waste

Objective: To prepare and transfer this compound waste for collection by a licensed hazardous waste hauler.

Procedure:

  • Ensure all this compound waste containers are securely sealed and properly labeled with their contents and associated hazards.

  • Store the waste in a designated, secure hazardous waste accumulation area.

  • Arrange for waste pickup with your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal company.[1]

Visualization of this compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

SF22_Disposal_Workflow cluster_waste_generation Waste Generation cluster_characterization Waste Characterization cluster_treatment Treatment & Segregation cluster_consolidation Consolidation & Storage cluster_disposal Final Disposal start This compound Waste Generated is_sharp Is it a sharp? start->is_sharp is_corrosive Is pH < 2.5 or > 10.0? neutralize Neutralize to pH 5.5-9.5 is_corrosive->neutralize Yes non_corrosive_waste Segregate as Non-Corrosive Waste is_corrosive->non_corrosive_waste No is_sharp->is_corrosive No sharps_container Place in Sharps Container is_sharp->sharps_container Yes consolidate Consolidate in Labeled Hazardous Waste Container neutralize->consolidate sharps_container->consolidate non_corrosive_waste->consolidate store Store in Designated Accumulation Area consolidate->store pickup Arrange for Pickup by Licensed Waste Hauler store->pickup

Caption: Decision workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling SF-22

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for SF-22

This guide provides immediate and essential safety protocols, operational guidelines, and disposal plans for the handling of this compound, a potent and selective Neuropeptide Y (NPY) Y2 receptor antagonist. Adherence to these procedures is critical for ensuring personnel safety and maintaining experimental integrity in research and drug development settings.

Chemical Identification:

  • Name: this compound

  • Systematic Name: N-[1,1′-Biphenyl]-2-yl-3-[[(2,5-dimethylphenyl)amino]sulfonyl]-4-methyl-benzamide

  • CAS Number: 824981-55-7

  • Molecular Formula: C₂₈H₂₆N₂O₃S

  • Molecular Weight: 470.58 g/mol

Primary Hazards: Based on available safety information, this compound is classified as a combustible solid that causes serious eye irritation. Due to its potent biological activity as a receptor antagonist, it should be handled with care to avoid inadvertent exposure.

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment for handling this compound in a laboratory setting.

OperationEyes/FaceHand ProtectionBody ProtectionRespiratory Protection
Weighing and preparing solutions (in a fume hood or ventilated balance enclosure)Safety glasses with side shields or chemical splash goggles.Powder-free nitrile gloves. Consider double-gloving.A standard laboratory coat.Not generally required if handled in a certified chemical fume hood or other ventilated enclosure.
General laboratory handling of solutions Safety glasses with side shields.Nitrile gloves.

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